molecular formula C70H11N4O14PS2 B1148122 Rhodamine DHPE CAS No. 126111-99-7

Rhodamine DHPE

Cat. No.: B1148122
CAS No.: 126111-99-7
M. Wt: 1333.81
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a rhodamine-labeled glycerophosphoethanolamine lipid that serves as a critical tool for studying membrane biology . This fluorescent phospholipid analog integrates into lipid bilayers, enabling high-resolution investigation of membrane dynamics, lipid trafficking, and membrane fusion events in both model membranes and live cells . Its core research value lies in its application in Fluorescence Resonance Energy Transfer (FRET) assays, where it acts as a fluorescence energy acceptor in combination with donors like NBD-DPE to quantitatively monitor membrane fusion . The mechanism of action is based on its stable incorporation into lipid membranes via its dihexadecanoyl phospholipid tail, while the sulfonated rhodamine B head group provides strong red fluorescence for detection . This compound exhibits excitation/emission maxima at approximately 560/581 nm, making it ideal for fluorescence microscopy and flow cytometry applications . Researchers also utilize this probe for tracking membrane trafficking during endocytosis and other cellular processes, providing vital insights into intracellular transport mechanisms . The compound is supplied as a dark red solid soluble in chloroform and should be stored at -20°C protected from light to ensure stability . This compound is certified for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

126111-99-7

Molecular Formula

C70H11N4O14PS2

Molecular Weight

1333.81

Origin of Product

United States

Foundational & Exploratory

Rhodamine DHPE: A Technical Guide to its Principle of Action in Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that has become an indispensable tool for investigating membrane dynamics.[1] Its utility lies in its ability to integrate into lipid bilayers, allowing for the sensitive and quantitative analysis of processes such as membrane fusion, lipid trafficking, and endocytosis.[1][2][] This technical guide provides an in-depth exploration of the core principles governing the action of this compound, details key experimental protocols, and presents relevant quantitative data for researchers in the field.

The fundamental principle behind this compound's application is the modulation of its fluorescence properties based on its local environment within the lipid membrane. This modulation is primarily achieved through two key mechanisms: Fluorescence Resonance Energy Transfer (FRET) and self-quenching leading to fluorescence dequenching.[4][5]

Core Principle of Action: FRET and Fluorescence Dequenching

This compound is often used in conjunction with a donor fluorophore, most commonly NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), in lipid mixing assays to study membrane fusion.[4][6] In these assays, this compound functions as a fluorescence energy acceptor.[4]

The underlying principle of these assays is based on Fluorescence Resonance Energy Transfer (FRET) , a distance-dependent interaction between the excited state of a donor fluorophore and a ground-state acceptor fluorophore. When a donor and acceptor are in close proximity (typically <10 nm), the energy from the excited donor can be non-radiatively transferred to the acceptor.[5] This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission.

In a typical membrane fusion assay, one population of lipid vesicles is labeled with both the donor (NBD-PE) and the acceptor (this compound), while a second population of vesicles remains unlabeled.[7] In the labeled vesicles, the high concentration of both fluorophores within the lipid bilayer brings them into close proximity, leading to efficient FRET and quenching of the donor's fluorescence.[8]

When these labeled vesicles fuse with unlabeled vesicles, the lipids intermix, leading to a dilution of the fluorescent probes within the newly formed, larger membrane.[5] This increased distance between the donor and acceptor molecules reduces the efficiency of FRET. Consequently, the quenching of the donor's fluorescence is relieved, resulting in an increase in its fluorescence intensity. This phenomenon is known as fluorescence dequenching .[5][8] The rate and extent of this fluorescence increase are directly proportional to the rate and extent of membrane fusion.

This compound can also exhibit self-quenching at high concentrations. When incorporated into a membrane at a high surface density, rhodamine molecules can interact with each other, leading to a decrease in their fluorescence quantum yield.[5] Upon fusion with an unlabeled membrane, the dilution of this compound molecules reduces this self-quenching, resulting in an increase in rhodamine fluorescence. This principle is utilized in assays that employ only this compound for monitoring lipid mixing.

Quantitative Data

The following table summarizes the key quantitative properties of this compound:

PropertyValueReference
Excitation Wavelength (λex) 560 nm (in MeOH)[4]
Emission Wavelength (λem) 581 nm (in MeOH)[4]
Molecular Weight (MW) 1333.80 g/mol [4]
Chemical Formula C₇₀H₁₁₇N₄O₁₄PS₂[4]
CAS Number 126111-99-7[4]

Experimental Protocols

Lipid Mixing Assay using NBD-PE and this compound (FRET-based)

This protocol outlines a typical bulk lipid mixing assay to monitor membrane fusion between two populations of liposomes.

Materials:

  • Donor-labeled liposomes (containing NBD-PE and this compound)

  • Unlabeled acceptor liposomes

  • Fusion buffer (e.g., HEPES-buffered saline)

  • Fluorometer with temperature control and stirring capabilities

Methodology:

  • Preparation of Labeled Liposomes: Prepare liposomes incorporating a specific molar percentage of NBD-PE (donor) and this compound (acceptor). A common ratio is 1-2 mol% of each probe.

  • Preparation of Unlabeled Liposomes: Prepare a separate batch of liposomes without any fluorescent probes.

  • Assay Setup: In a fluorometer cuvette, add the unlabeled liposomes suspended in the fusion buffer.

  • Initiation of Fusion: Add the donor-labeled liposomes to the cuvette containing the unlabeled liposomes. The final lipid concentration and the ratio of labeled to unlabeled liposomes should be optimized for the specific system under investigation. A common ratio is 1:9 labeled to unlabeled liposomes.[7]

  • Fluorescence Measurement: Monitor the fluorescence intensity of the NBD donor over time. Set the excitation wavelength to that of NBD (e.g., 465 nm) and the emission wavelength to that of NBD (e.g., 530 nm).[7]

  • Induction of Fusion: Induce membrane fusion using the desired method (e.g., addition of a fusogenic protein, peptide, or change in environmental conditions like pH or temperature).

  • Data Analysis: The increase in NBD fluorescence intensity over time reflects the kinetics of lipid mixing. The initial fluorescence intensity (before fusion) represents the quenched state, and the maximum fluorescence intensity (after complete fusion, often determined by adding a detergent like Triton X-100 to disrupt all vesicles and achieve maximum probe dilution) represents the 100% dequenched state. The percentage of fusion can be calculated relative to these values.

Visualizations

FRET_Principle cluster_pre_fusion Pre-Fusion State cluster_post_fusion Post-Fusion State donor1 NBD-PE (Donor) acceptor1 This compound (Acceptor) donor1->acceptor1 FRET fusion_event Membrane Fusion (Lipid Mixing) note1 High FRET Low Donor Fluorescence donor2 NBD-PE (Donor) acceptor2 This compound (Acceptor) note2 Low FRET High Donor Fluorescence (Dequenching)

Caption: Principle of the FRET-based lipid mixing assay.

Experimental_Workflow start Start prep_labeled Prepare Liposomes with NBD-PE & this compound start->prep_labeled prep_unlabeled Prepare Unlabeled Liposomes start->prep_unlabeled mix Mix Labeled and Unlabeled Liposomes in Cuvette prep_labeled->mix prep_unlabeled->mix measure_initial Measure Initial (Quenched) NBD Fluorescence mix->measure_initial induce_fusion Induce Membrane Fusion measure_initial->induce_fusion measure_kinetics Monitor Increase in NBD Fluorescence Over Time induce_fusion->measure_kinetics add_detergent Add Detergent (e.g., Triton X-100) to achieve 100% Dequenching measure_kinetics->add_detergent measure_max Measure Maximum Fluorescence add_detergent->measure_max analyze Calculate Percentage of Lipid Mixing measure_max->analyze

Caption: Workflow for a typical lipid mixing assay.

Conclusion

This compound is a powerful and versatile fluorescent probe for studying the intricate dynamics of lipid membranes. Its principle of action, rooted in the phenomena of FRET and fluorescence dequenching, allows for the real-time, quantitative analysis of membrane fusion and other lipid trafficking events. A thorough understanding of these principles and the associated experimental methodologies is crucial for the accurate interpretation of data and the advancement of research in cell biology and drug delivery.

References

A Technical Guide to the Fluorescence Mechanism of Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Lissamine™ rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-DHPE) is a fluorescently labeled phospholipid widely employed as a robust probe for investigating membrane dynamics. Its utility is centered on a concentration-dependent fluorescence behavior known as self-quenching. This guide provides an in-depth exploration of the core mechanism governing Rhodamine-DHPE's fluorescence, details experimental protocols for its use, and presents quantitative data to inform experimental design.

Core Mechanism: Concentration-Dependent Self-Quenching

Rhodamine-DHPE consists of a rhodamine B fluorophore attached to the headgroup of a DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid.[1][2] This structure allows it to seamlessly integrate into lipid bilayers.[1] The fundamental principle behind its use in assays like membrane fusion is self-quenching .

At high concentrations within a lipid membrane (typically >1 mol%), Rhodamine-DHPE molecules are in close proximity. This proximity leads to a significant decrease in fluorescence quantum yield, a phenomenon known as concentration quenching or self-quenching.[3][4] When the labeled membrane fuses with an unlabeled membrane, the probes diffuse over a larger surface area. This dilution relieves the quenching effect, resulting in a measurable increase in fluorescence intensity, often referred to as de-quenching.[5]

The primary mechanism for this self-quenching is not collisional but is attributed to energy transfer to non-fluorescent dimers .[3][4] Excited-state rhodamine monomers can transfer their energy without emission to these ground-state dimer complexes, which then dissipate the energy through non-radiative pathways.[3][4][6]

The process can be visualized as a transition from a highly concentrated, low-fluorescence state to a dilute, high-fluorescence state upon the mixing of lipids from distinct membrane structures.

mechanism Figure 1: Rhodamine-DHPE De-quenching Mechanism cluster_before 1. Initial State (Before Fusion) cluster_after 2. Final State (After Fusion) vesicle1 Labeled Vesicle (High Rh-DHPE Concentration) => Self-Quenching fused_vesicle Fused Vesicle (Diluted Rh-DHPE) => De-quenching vesicle1->fused_vesicle  Membrane Fusion &  Lipid Mixing vesicle2 Unlabeled Target Vesicle quenched_label Low Fluorescence Signal dequenched_label High Fluorescence Signal

Mechanism of Rh-DHPE fluorescence de-quenching.

Quantitative Data & Spectral Properties

The efficiency of Rhodamine-DHPE as a probe is dependent on its photophysical properties. The rhodamine fluorophore provides a high quantum yield and excellent photostability.[1] However, environmental factors and concentration significantly influence its fluorescence.

ParameterValueNotes
Excitation Maximum (λex) ~560 nm (in Methanol)Exhibits optimal excitation in the green-orange region of the spectrum.[2][7]
Emission Maximum (λem) ~581-590 nm (in Methanol)Emits in the orange-red spectral range, minimizing background autofluorescence.[2][7]
Fluorescence Lifetime (τ) Decreases with concentrationThe reduction in lifetime parallels the decrease in fluorescence intensity, confirming a dynamic quenching mechanism.[3][4]
Förster Radius (R₀) ~55-58 Å (to monomer)The calculated distance for 50% energy transfer efficiency from an excited probe to another monomer.[3][4]
Förster Radius (R₀) ~27 Å (to dimer)The calculated distance for 50% energy transfer efficiency to a non-fluorescent dimer, highlighting the potent quenching by dimers.[3][4]

Table 1: Key photophysical parameters of Rhodamine-DHPE and its variants.

The degree of self-quenching is also influenced by the lipid environment. For instance, the presence of cholesterol can enhance self-quenching by altering membrane properties.[3][4]

Experimental Protocol: Liposome (B1194612) Fusion Assay

One of the most common applications of Rhodamine-DHPE is in lipid-mixing assays to quantify membrane fusion.[5][8] The following is a generalized protocol for a liposome fusion experiment.

A. Materials

  • Lipids (e.g., POPC, DOPS) in chloroform (B151607)

  • Rhodamine-DHPE in chloroform

  • Hydration Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Detergent (e.g., 20% Triton X-100 or n-Dodecyl-β-D-maltoside)

  • Liposome Extruder with polycarbonate membranes (e.g., 100 nm pore size)

B. Methodology

  • Lipid Film Preparation:

    • Labeled Liposomes: In a round-bottom flask, combine the desired structural lipids with Rhodamine-DHPE at a self-quenching concentration (e.g., 1-5 mol%).

    • Unlabeled Liposomes: Prepare a separate film with only the structural lipids.

    • Evaporate the chloroform solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Hydration and Extrusion:

    • Hydrate the dried lipid films with the hydration buffer to form multilamellar vesicles (MLVs).

    • Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension multiple times (e.g., 21-31 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm).[9]

  • Fusion Assay Setup:

    • In a fluorometer cuvette, add the unlabeled liposomes.

    • Place the cuvette in a temperature-controlled spectrofluorometer and record a baseline fluorescence (F₀). The excitation and emission wavelengths should be set to ~560 nm and ~580 nm, respectively.[2]

    • Initiate the fusion reaction by adding the labeled liposomes to the cuvette (typically at a 1:9 or 1:4 labeled-to-unlabeled ratio).

    • Continuously monitor the fluorescence intensity (F(t)) over time as fusion proceeds and de-quenching occurs.

  • Data Normalization and Analysis:

    • After the fusion reaction has plateaued or reached the desired endpoint, determine the maximum fluorescence (F_max) by adding a detergent (e.g., Triton X-100) to completely disrupt all liposomes and achieve infinite dilution of the probe.[5]

    • The percentage of fusion at a given time point can be calculated using the formula: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100

workflow Figure 2: Experimental Workflow for Fusion Assay prep 1. Prepare Lipid Films (Labeled & Unlabeled) extrude 2. Hydrate & Extrude (Form 100nm LUVs) prep->extrude mix 3. Initiate Fusion (Mix Labeled + Unlabeled Vesicles) extrude->mix measure 4. Monitor Fluorescence (F(t)) (λex=560nm, λem=580nm) mix->measure lyse 5. Solubilize with Detergent (Measure Max Fluorescence, Fmax) measure->lyse calc 6. Calculate % Fusion lyse->calc result Result: Fusion Kinetics Curve calc->result

Workflow for a Rhodamine-DHPE based fusion assay.

Applications and Considerations

Beyond simple liposome fusion, Rhodamine-DHPE is a versatile tool for:

  • Viral Fusion: Studying the mechanism of enveloped virus entry into host cells.[5]

  • Cellular Trafficking: Following membrane dynamics during processes like endocytosis.[2]

  • FRET Assays: Acting as an energy acceptor in Förster Resonance Energy Transfer studies, often paired with a donor like NBD-PE, to investigate membrane proximity and fusion.[1][2][10]

Critical Considerations:

  • Lipid Exchange: Rhodamine-DHPE does not readily exchange between bilayers, making it a reliable tracer for lipid mixing rather than simple probe transfer.[10]

  • Environmental Sensitivity: The fluorescence properties of rhodamine can be influenced by factors like pH and solvent polarity, which should be controlled during experiments.[7]

  • Homotypic Fusion: Standard assays are designed for heterotypic fusion (labeled with unlabeled vesicles). Accurately quantifying total fusion, including homotypic events (labeled with labeled), requires more complex mathematical models.[5][8]

References

Rhodamine DHPE: A Comprehensive Technical Guide to Membrane Labeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescently labeled phospholipid analog indispensable for the investigation of cellular and artificial membranes.[1][2][] Its unique structure, featuring a rhodamine fluorophore attached to a phosphoethanolamine headgroup, allows for seamless integration into lipid bilayers.[2][] This property, combined with the exceptional photophysical characteristics of the rhodamine dye, makes this compound a powerful tool for elucidating membrane dynamics, lipid-protein interactions, and lipid trafficking.[1][2] The high quantum yield and photostability of the rhodamine fluorophore, which emits a strong orange-red fluorescence, render it highly suitable for advanced imaging techniques such as confocal microscopy and flow cytometry.[1][2]

Mechanism of Membrane Labeling

The utility of this compound as a membrane probe stems from its amphipathic nature. The molecule consists of a hydrophilic rhodamine-conjugated headgroup and two hydrophobic acyl chains. This structure mimics that of endogenous phospholipids, enabling its spontaneous insertion and stable integration into the lipid bilayer of cell membranes. Once incorporated, the acyl chains align with the hydrophobic core of the membrane, while the fluorescent headgroup remains at the aqueous interface. This predictable orientation ensures that the fluorophore is positioned at the membrane surface, allowing for precise reporting of membrane-related events.

cluster_extracellular Extracellular Space cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space Rhodamine_DHPE This compound Rhodamine_Head Rhodamine Rhodamine_DHPE->Rhodamine_Head Insertion Lipid_Head1 Lipid_Tail1 Lipid_Head2 Lipid_Tail2 Lipid_Head3 Lipid_Tail3 Lipid_Head4 Lipid_Tail4 Lipid_Head5 Lipid_Tail5 Lipid_Head6 Lipid_Tail6 Lipid_Head7 Lipid_Tail7 DHPE_Tails Cytosol Cytosol

Caption: Mechanism of this compound insertion into the lipid bilayer.

Photophysical Properties

The fluorescence characteristics of this compound are central to its utility. It exhibits a strong absorption in the green region of the visible spectrum and emits bright orange-red fluorescence. These properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)546 - 560 nm[4][5]
Emission Maximum (λem)567 - 581 nm[4]
Molar Extinction Coefficient (ε)106,000 cm⁻¹M⁻¹[1][6]
Quantum Yield (Φ)0.43 - 0.7[1][6]

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications in both basic research and pharmaceutical development.

  • Membrane Dynamics and Lipid Rafts: Its ability to integrate into membranes allows for the visualization and tracking of lipid domains, such as lipid rafts, and the study of membrane fluidity.[]

  • Lipid-Protein Interactions: By employing techniques like Fluorescence Resonance Energy Transfer (FRET), this compound can be used to study the proximity and interactions between lipids and membrane proteins.[]

  • Membrane Fusion and Fission: It is extensively used in FRET-based assays, often paired with a donor fluorophore like NBD-PE, to monitor membrane fusion events in real-time.[1][4][7]

  • Endocytosis and Membrane Trafficking: this compound serves as a tracer for following the internalization of membranes during endocytosis and subsequent intracellular trafficking pathways.[1][4][7]

  • Drug Delivery Vehicle Characterization: In drug development, it is used to label liposomes and other lipid-based drug delivery systems to study their stability, cellular uptake, and intracellular fate.

Experimental Protocol: Labeling of Live Cells with this compound

This protocol provides a general guideline for labeling the plasma membrane of live adherent cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Adherent cells cultured on glass-bottom dishes or coverslips

Protocol Workflow:

Start Start Prepare_Stock Prepare 1 mM this compound stock solution in DMSO Start->Prepare_Stock Prepare_Working Dilute stock solution to a final concentration of 1-10 µM in serum-free medium Prepare_Stock->Prepare_Working Wash_Cells Wash cells twice with pre-warmed PBS Prepare_Working->Wash_Cells Incubate Incubate cells with the staining solution for 10-20 minutes at 37°C Wash_Cells->Incubate Wash_Again Wash cells three times with pre-warmed PBS or imaging medium Incubate->Wash_Again Image Image cells using a fluorescence microscope with appropriate filters Wash_Again->Image End End Image->End

Caption: Experimental workflow for live-cell membrane labeling with this compound.

Detailed Steps:

  • Prepare a 1 mM stock solution of this compound: Dissolve the solid this compound in high-quality, anhydrous DMSO or ethanol. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

  • Prepare the working staining solution: On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in a serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type to achieve sufficient labeling without causing cytotoxicity.

  • Cell Preparation: Grow adherent cells on glass-bottom dishes or coverslips to the desired confluency.

  • Cell Washing: Before staining, gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Staining: Remove the PBS and add the pre-warmed staining solution to the cells, ensuring the entire surface is covered. Incubate the cells for 10-20 minutes at 37°C, protected from light.

  • Post-stain Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove any unincorporated probe.

  • Imaging: The cells are now ready for imaging. Use a fluorescence microscope equipped with filters appropriate for Rhodamine B (Excitation: ~560 nm, Emission: ~580 nm).[5]

This compound is a robust and versatile fluorescent probe that has become an essential tool for cell biologists, biophysicists, and drug development professionals. Its ability to seamlessly integrate into lipid bilayers and report on the dynamic nature of cellular membranes provides invaluable insights into a wide array of biological processes. The straightforward labeling protocols and excellent photophysical properties of this compound ensure its continued and widespread use in membrane research.

References

An In-depth Technical Guide to the Core Properties of Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties and applications of Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a versatile fluorescent phospholipid analog. Its robust photophysical characteristics and ability to integrate into lipid bilayers make it an invaluable tool for investigating membrane dynamics, lipid-protein interactions, and cellular trafficking events.

I. Core Properties and Specifications

This compound is a lipophilic fluorescent probe where the rhodamine B fluorophore is conjugated to the headgroup of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid. This structure allows for its seamless insertion into phospholipid membranes, enabling the visualization and tracking of lipid behavior in various biological and model systems.

Table 1: General and Chemical Properties of this compound

PropertyValue
Full Chemical Name Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt[1][2]
Synonyms N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt[3]
CAS Number 126111-99-7[3]
Molecular Formula C₇₀H₁₁₇N₄O₁₄PS₂[3]
Molecular Weight 1333.80 g/mol [2][3]
Appearance Dark red to dark purple solid[2][3]

Table 2: Spectroscopic and Photophysical Properties of this compound

PropertyValueConditions
Excitation Maximum (λex) 560 nm[3]Methanol
Emission Maximum (λem) 581 nm[3]Methanol
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹Methanol
106,000 cm⁻¹M⁻¹[1]General Rhodamine B value in ethanol[4]
Quantum Yield (Φ) ~0.7[1][4]General Rhodamine B value in ethanol[4]

Table 3: Solubility and Storage of this compound

PropertyInformation
Solubility Soluble in chloroform[3], Dimethyl sulfoxide (B87167) (DMSO)[2], and ethanol (B145695) (for stock solutions of at least 1-2 mg/ml, sonication can aid dispersion)[5].
Storage Store at -20°C, protected from light[3].
II. Key Applications in Research and Development

This compound's unique properties make it a cornerstone in the study of biological membranes. Its primary applications include:

  • Membrane Labeling and Dynamics: As a fluorescent phospholipid analog, it readily incorporates into the lipid bilayers of liposomes, supported lipid bilayers, and live cells, allowing for the investigation of membrane dynamics and lipid trafficking.[1]

  • Fluorescence Resonance Energy Transfer (FRET) Assays: It is widely used as a FRET acceptor, most commonly paired with NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as the donor. This pairing is instrumental in studying membrane fusion events, where the decrease in FRET upon membrane fusion and subsequent probe dilution is monitored.[1][3]

  • Endocytosis and Intracellular Trafficking: The probe can be used to follow membrane trafficking during processes like endocytosis, providing insights into intracellular transport mechanisms.[1][3]

  • Fluorescence Microscopy: Its bright and photostable fluorescence in the orange-red spectral range makes it well-suited for various imaging techniques, including confocal microscopy and flow cytometry.[1]

III. Experimental Protocols

This protocol outlines a common method to monitor membrane fusion by observing the dequenching of NBD fluorescence upon its separation from the this compound acceptor.

1. Preparation of Labeled and Unlabeled Liposomes:

  • Labeled Liposomes: Prepare liposomes containing 0.8 mol% NBD-PE and 0.8 mol% this compound within the lipid mixture. Both fluorescent lipids must be present in the same liposome (B1194612) population for FRET to occur.[6]

  • Unlabeled Liposomes: Prepare a separate batch of liposomes without any fluorescent probes.

  • Mock-Fused Liposomes (for 100% fusion control): Prepare liposomes containing a diluted concentration of the fluorescent probes (e.g., 0.08 mol% NBD-PE and 0.08 mol% this compound) to represent the final state after fusion.[6]

2. Assay Procedure:

  • Set the fluorometer to an excitation wavelength of 460 nm (for NBD) and an emission wavelength of 535 nm (for NBD).[6]

  • In a fluorometer cuvette, create a mixture of labeled and unlabeled liposomes, typically at a 1:9 or 1:10 molar ratio, to a final total lipid concentration of 50 µM.[6]

  • Record the initial fluorescence intensity (I₀). This represents the quenched state with maximum FRET.

  • Induce fusion using the desired method (e.g., addition of Ca²⁺, fusogenic proteins).

  • Monitor the increase in NBD fluorescence over time (I(t)) as the labeled and unlabeled liposomes fuse, leading to the dilution of the FRET pair and a decrease in FRET efficiency.

  • For normalization, measure the fluorescence of the mock-fused liposomes at the same total lipid concentration (I_max). This represents the 100% fusion signal.

  • The percentage of lipid mixing at a given time can be calculated using the formula: % Lipid Mixing = [(I(t) - I₀) / (I_max - I₀)] * 100

This protocol describes the preparation of this compound-labeled liposomes for cellular imaging studies.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in chloroform (B151607) or a chloroform:methanol (2:1 v/v) mixture to a stock concentration of 1-5 mg/mL.[7]

2. Liposome Formulation:

  • In a round-bottom flask, combine the desired lipids (e.g., DOPC, cholesterol) dissolved in chloroform.

  • Add the this compound stock solution to the lipid mixture. A common labeling ratio is 1 mol% of the total lipid.

  • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

3. Hydration and Extrusion:

  • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES-buffered saline) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

4. Cellular Labeling and Imaging:

  • Incubate the cells of interest with the this compound-labeled liposomes in an appropriate cell culture medium.

  • After the desired incubation period, wash the cells with PBS to remove non-internalized liposomes.

  • Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde).

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (e.g., excitation ~560 nm, emission ~580 nm).

IV. Visualized Workflows and Pathways

The following diagrams illustrate the core principles and workflows involving this compound.

FRET_Lipid_Mixing_Assay cluster_before Before Fusion (High FRET) cluster_after After Fusion (Low FRET) LabeledVesicle Labeled Vesicle NBD (Donor) This compound (Acceptor) LabeledVesicle:donor->LabeledVesicle:acceptor Energy Transfer QuenchedEmission Low NBD Emission LabeledVesicle:donor->QuenchedEmission FusedVesicle Fused Vesicle NBD This compound NBD This compound LabeledVesicle->FusedVesicle Fusion UnlabeledVesicle Unlabeled Vesicle UnlabeledVesicle->FusedVesicle Excitation Excitation at 460 nm Excitation->LabeledVesicle:donor EnhancedEmission High NBD Emission FusedVesicle:donor1->EnhancedEmission FusedVesicle:donor2->EnhancedEmission Excitation2 Excitation at 460 nm Excitation2->FusedVesicle:donor1 Excitation2->FusedVesicle:donor2

Principle of the FRET-based lipid mixing assay.

Liposome_Labeling_Workflow Start Lipid Mixture in Organic Solvent AddProbe Add this compound Stock Solution Start->AddProbe DryFilm Evaporate Solvent to Create a Thin Lipid Film AddProbe->DryFilm Hydrate Hydrate Film with Aqueous Buffer DryFilm->Hydrate Extrude Extrude through Polycarbonate Membrane Hydrate->Extrude FinalProduct This compound-Labeled Unilamellar Vesicles Extrude->FinalProduct

Workflow for preparing this compound-labeled liposomes.

References

An In-depth Technical Guide to Rhodamine DHPE: Excitation, Emission, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescently labeled phospholipid widely utilized in membrane biophysics and cell biology research.[1][2][3] Its integration into lipid bilayers allows for the investigation of membrane structure, dynamics, and fusion events. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Spectral Properties

This compound exhibits strong fluorescence in the orange-red region of the spectrum, making it a versatile tool for various fluorescence-based applications. The exact excitation and emission maxima can vary slightly depending on the solvent and local environment. The key spectral properties are summarized in the table below.

PropertyValueSource
Excitation Maximum (in Methanol)~560-561 nm[1]
Emission Maximum (in Methanol)~580-581 nm[1]
Excitation Maximum~546 nm[3]
Emission Maximum~567 nm[3]

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is the starting point for most experimental applications.

Materials:

Protocol:

  • Weigh out the desired amount of this compound solid in a fume hood.

  • Prepare a 2:1 (v/v) solution of chloroform and methanol.

  • Dissolve the this compound in the chloroform:methanol solvent to a final concentration of 1-2 mg/mL.[4]

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution in a light-protective vial at -20°C.

Labeling Liposomes with this compound

This protocol describes the incorporation of this compound into liposomes during their formation.

Materials:

  • Primary lipids (e.g., POPC, DPPC)

  • Cholesterol (optional)

  • This compound stock solution

  • Chloroform

  • Rotary evaporator

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Extruder with polycarbonate membranes of desired pore size

Protocol:

  • In a round-bottom flask, dissolve the primary lipids and cholesterol (if using) in chloroform.

  • Add the this compound stock solution to the lipid mixture. A common molar ratio of fluorescent lipid to total lipid is 0.5 mol%.

  • Mix the solution thoroughly.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • The resulting solution contains liposomes labeled with this compound.

Liposome_Labeling_Workflow cluster_prep Lipid Preparation cluster_process Liposome (B1194612) Formation cluster_result Final Product lipids Primary Lipids & Cholesterol mixing Mixing in Chloroform lipids->mixing Dissolve rhodamine This compound Stock Solution rhodamine->mixing Add film Lipid Film Formation mixing->film Rotary Evaporation hydration Hydration (MLVs) film->hydration Add Buffer extrusion Extrusion (ULVs) hydration->extrusion Force through membrane labeled_liposomes This compound Labeled Liposomes extrusion->labeled_liposomes

Workflow for labeling liposomes with this compound.
FRET-Based Membrane Fusion Assay

This compound is frequently used as an acceptor in Förster Resonance Energy Transfer (FRET) assays to monitor membrane fusion, often paired with a donor fluorophore like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[1][2][5]

Principle:

In this assay, one population of liposomes is co-labeled with both the donor (NBD-PE) and the acceptor (this compound). When these fluorophores are in close proximity within the same lipid bilayer, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence and quenching of the donor fluorescence. When these labeled liposomes fuse with an unlabeled population of liposomes, the surface density of the fluorophores decreases as they diffuse into the larger membrane area. This increased distance between the donor and acceptor reduces FRET efficiency, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.

Materials:

  • Two populations of liposomes:

    • Labeled liposomes containing NBD-PE and this compound (e.g., 0.5 mol% each)

    • Unlabeled liposomes

  • Fluorometer with excitation and emission wavelength selection

  • Fusion-inducing agent (e.g., calcium chloride, polyethylene (B3416737) glycol, or specific proteins)

Protocol:

  • Prepare labeled and unlabeled liposome populations as described in the previous protocol.

  • In a cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9 labeled to unlabeled).

  • Place the cuvette in the fluorometer and set the excitation wavelength for the NBD donor (typically around 460-470 nm).

  • Record the emission spectrum, monitoring both the NBD emission (around 535 nm) and the Rhodamine emission (around 580-590 nm).

  • Establish a baseline fluorescence reading.

  • Initiate membrane fusion by adding the fusion-inducing agent to the cuvette.

  • Continuously monitor the fluorescence intensity over time. A successful fusion event will be indicated by an increase in NBD fluorescence and a decrease in Rhodamine fluorescence.

  • The change in fluorescence can be used to calculate the rate and extent of membrane fusion.

FRET_Membrane_Fusion cluster_before Before Fusion cluster_after After Fusion cluster_signal Fluorescence Signal labeled Labeled Liposome (NBD & Rhodamine) fused Fused Liposome labeled->fused Fusion unlabeled Unlabeled Liposome unlabeled->fused fret High FRET no_fret Low FRET donor_increase Donor (NBD) Emission Increases fused->donor_increase Results in acceptor_decrease Acceptor (Rhodamine) Emission Decreases fused->acceptor_decrease

Principle of FRET-based membrane fusion assay.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool for researchers and drug development professionals in several key areas:

  • Membrane Fusion Studies: As detailed above, this compound is integral to FRET-based assays for studying the fusion of liposomes, viral envelopes, and other biological membranes. This is critical for understanding viral entry mechanisms and for the development of liposomal drug delivery systems.[1][2][5]

  • Endocytosis and Intracellular Trafficking: By labeling the membranes of cells or liposomes, the uptake and subsequent intracellular trafficking pathways can be visualized and tracked using fluorescence microscopy.[1][2]

  • Lipid Raft and Membrane Domain Studies: The partitioning of this compound into different lipid domains can provide insights into the organization and dynamics of cell membranes.

  • Drug Carrier Characterization: For liposomal drug formulations, incorporating this compound allows for the characterization of liposome stability, integrity, and interaction with target cells.

Conclusion

This compound is a powerful fluorescent probe for investigating a wide range of membrane-related phenomena. Its well-defined spectral properties and versatility in various experimental setups, particularly in FRET-based assays, have made it an indispensable tool in cell biology, biophysics, and pharmaceutical sciences. The protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and professionals seeking to leverage the capabilities of this compound in their work.

References

Understanding Rhodamine DHPE: A Technical Guide for Fluorescent Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) is a versatile fluorescent lipid analog indispensable for studying membrane biophysics and cellular dynamics. By covalently linking the bright, photostable Rhodamine B fluorophore to a phosphoethanolamine headgroup, this compound allows for precise and high-resolution tracking of lipid behavior in both model systems and living cells.[] Its ability to integrate seamlessly into lipid bilayers makes it a powerful tool for investigating membrane structure, lipid trafficking, membrane fusion events, and for tracking liposomal drug delivery systems.[]

This guide provides an in-depth overview of this compound's properties, core applications, and detailed experimental protocols to facilitate its effective use in research and development.

Core Properties of this compound

This compound's utility is grounded in its robust photophysical properties. It exhibits strong absorption and emission in the orange-red portion of the spectrum, making it compatible with common fluorescence microscopy setups and distinguishable from other common fluorophores in multiplexing experiments.

Table 1: Spectroscopic and Physical Properties of this compound

PropertyValueSource(s)
Full Chemical Name Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt[2][3]
Excitation Maximum ~560 nm (in Methanol/Chloroform)[2][3]
Emission Maximum ~580 - 581 nm (in Methanol/Chloroform)[2][3]
Molar Extinction Coefficient ~75,000 - 106,000 cm⁻¹M⁻¹[2]
Quantum Yield ~0.43 - 0.7[2]
Molecular Weight ~1333.8 g/mol [3]
Solubility Soluble in Chloroform (B151607), DMSO, DMF[3]

Key Applications & Experimental Protocols

This compound is employed in a range of sophisticated biophysical assays. Below are detailed methodologies for its principal applications.

Membrane Labeling of Live Cells

Directly labeling the plasma membrane is a foundational technique for visualizing cell morphology and tracking membrane dynamics.

Experimental Protocol: Live-Cell Plasma Membrane Labeling

  • Stock Solution Preparation: Prepare a 1-2 mg/mL stock solution of this compound in a suitable organic solvent like chloroform or high-quality, anhydrous DMSO.

  • Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips appropriate for microscopy until they reach the desired confluency. Ensure cells are healthy and growing in a complete culture medium.

  • Staining Solution Preparation: Immediately before use, dilute the this compound stock solution into a pre-warmed, serum-free culture medium or an appropriate physiological buffer (e.g., PBS with calcium and magnesium). The final concentration typically ranges from 1 to 10 µM. Vortex briefly to ensure dispersion.

  • Cell Staining: Remove the culture medium from the cells and wash once with the pre-warmed buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing: Gently remove the staining solution and wash the cells two to three times with the pre-warmed buffer or complete culture medium to remove any unincorporated probe.

  • Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., TRITC/Cy3 filter set).

Membrane Fusion Assay via Fluorescence Dequenching

This assay is a cornerstone for studying vesicle fusion events, such as those in viral entry, exocytosis, or liposome-based drug delivery. The principle relies on the self-quenching of this compound when incorporated into a lipid bilayer at high concentrations (e.g., 5-10 mol%). Upon fusion with an unlabeled membrane, the probe is diluted, leading to a measurable increase in fluorescence intensity (dequenching).[4][5]

G cluster_0 Before Fusion cluster_1 After Fusion vesicle1 Labeled Vesicle (High Rhodamine-DHPE conc.) state1 Fluorescence Quenched fused_vesicle Fused Vesicle (Diluted Rhodamine-DHPE) vesicle1->fused_vesicle Fusion vesicle2 Unlabeled Target Vesicle state2 Fluorescence Dequenched (Signal ON)

Caption: Principle of the this compound membrane fusion dequenching assay.

Experimental Protocol: Liposome-Liposome Fusion Assay

  • Liposome (B1194612) Preparation:

    • Labeled Liposomes: Prepare a lipid mixture in chloroform containing the desired lipids and 5-10 mol% this compound. Dry the lipid mixture into a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours. Hydrate the film with the desired buffer to form multilamellar vesicles, and then extrude through a polycarbonate membrane (e.g., 100 nm pore size) to create small unilamellar vesicles (SUVs).

    • Unlabeled Liposomes: Prepare in the same manner but without this compound.

  • Fusion Reaction:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposome populations. A typical ratio is 1:9 (labeled:unlabeled) to ensure adequate signal dequenching upon fusion.

    • Record the baseline fluorescence (F_initial) using an excitation wavelength of ~560 nm and an emission wavelength of ~580 nm.

  • Initiation of Fusion: Induce fusion using the desired method (e.g., addition of Ca²⁺ for PS-containing vesicles, addition of PEG, or a change in pH).[6] Monitor the fluorescence intensity (F(t)) over time until it reaches a plateau (F_final).

  • Maximum Dequenching (F_max): At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1-0.5% v/v) to completely disrupt all liposomes and achieve maximum probe dilution. Record this maximum fluorescence value (F_max).

  • Data Analysis: Calculate the percentage of fusion at a given time point using the following formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100

Table 2: Example Data from a Ca²⁺-Induced Liposome Fusion Assay

ConditionInitial Fluorescence (a.u.)Final Fluorescence (a.u.)F_max (Triton) (a.u.)% Fusion
- Ca²⁺ (Control) 10.511.2100.0~0.8%
+ 5 mM Ca²⁺ 10.865.7100.0~61.5%
Förster Resonance Energy Transfer (FRET) Assays

This compound is an excellent FRET acceptor, commonly paired with a donor fluorophore like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine).[7] FRET occurs when the donor and acceptor are in close proximity (typically <10 nm), causing a decrease in the donor's fluorescence and an increase in the acceptor's sensitized emission. This phenomenon is used to study lipid-protein interactions, membrane domain formation, and the proximity of molecules within a membrane.[8][]

FRET_Principle cluster_0 FRET Pair in Proximity (<10 nm) cluster_1 Fluorescence Signal Donor NBD-PE (Donor) Acceptor Rhodamine-DHPE (Acceptor) Donor->Acceptor Energy Transfer Excitation Excite Donor (~460 nm) Emission Detect Acceptor Emission (~580 nm) Excitation->Emission FRET Occurs

Caption: FRET between NBD-PE (donor) and Rhodamine-DHPE (acceptor).

Experimental Protocol: FRET Assay for Lipid Proximity

  • Liposome Preparation: Prepare liposomes as described previously, incorporating both a donor (e.g., 0.5 mol% NBD-PE) and an acceptor (e.g., 0.5 mol% Rhodamine-DHPE).[10]

  • Spectra Acquisition:

    • In a fluorometer, acquire an emission spectrum of the liposomes by exciting at the donor's excitation wavelength (~460 nm). Scan the emission from ~490 nm to 650 nm.[10]

    • The resulting spectrum will show a peak for the donor (~535 nm) and a sensitized emission peak for the acceptor (~588 nm) if FRET is occurring.[10]

  • Control Samples: Prepare two additional control samples: one containing only the donor fluorophore and another containing only the acceptor fluorophore at the same concentrations. These are necessary to correct for spectral bleed-through.

  • Data Analysis (FRET Efficiency): The FRET efficiency (E) can be quantified by comparing the fluorescence intensity of the donor in the presence (I_DA) and absence (I_D) of the acceptor. E = 1 - (I_DA / I_D) This requires careful measurement and correction for background and bleed-through. More advanced methods involve fluorescence lifetime imaging (FLIM), where the decrease in the donor's fluorescence lifetime in the presence of the acceptor is measured.

Table 3: Sample FRET Efficiency Data for Protein-Lipid Interaction

SystemDonorAcceptorFRET Efficiency (E)Implication
Liposomes Only NBD-PERhodamine-PE0.35Baseline proximity
Liposomes + Protein X NBD-PERhodamine-PE0.68Protein X induces lipid clustering
Liposomes + Protein Y NBD-PERhodamine-PE0.34Protein Y does not alter lipid proximity
Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules within a membrane. A high-intensity laser is used to photobleach the fluorophores in a small region of interest (ROI). The rate at which unbleached molecules from the surrounding area diffuse back into the ROI is monitored over time, providing a measure of the diffusion coefficient (D) and the mobile fraction (Mf) of the probe.[11][12]

FRAP_Workflow A 1. Label Membrane with Rhodamine-DHPE B 2. Pre-Bleach Imaging (Low Laser Power) A->B C 3. Photobleach ROI (High Laser Power) B->C D 4. Post-Bleach Imaging (Low Laser Power) C->D E 5. Analyze Recovery Curve (Calculate D and Mf) D->E

Caption: Standard experimental workflow for a FRAP experiment.

Experimental Protocol: FRAP for Lipid Diffusion

  • Sample Preparation: Label live cells or prepare giant unilamellar vesicles (GUVs) with a low concentration of this compound (e.g., 0.1-0.5 mol%) to avoid concentration-dependent artifacts.

  • Microscope Setup: Use a confocal laser scanning microscope (CLSM) equipped with a high-power laser for bleaching and a sensitive detector.

  • Image Acquisition:

    • Locate a flat, uniform area of the membrane.

    • Acquire 5-10 pre-bleach images using low laser power to establish a baseline fluorescence level.

    • Define a circular ROI (typically 1-5 µm in diameter).

    • Use a brief, high-intensity laser pulse to bleach the ROI.

    • Immediately begin acquiring a time-series of post-bleach images at low laser power. The frequency of image acquisition should be appropriate for the expected recovery speed.[13]

  • Data Analysis:

    • Measure the fluorescence intensity within the ROI for each image in the time series.

    • Correct the data for photobleaching that occurs during post-bleach imaging by monitoring the fluorescence of a non-bleached region.

    • Normalize the recovery curve.

    • Fit the normalized curve to a diffusion model to extract the half-time of recovery (τ₁/₂) and the mobile fraction (Mf).

    • Calculate the diffusion coefficient (D) using the formula: D = γ * (r² / τ₁/₂) where 'r' is the radius of the bleach spot and 'γ' is a correction factor related to the bleach depth.[14]

Table 4: Representative Diffusion Coefficients of Lipid Analogs Measured by FRAP

Membrane SystemLipid AnalogDiffusion Coefficient (D) (µm²/s)Source(s)
Supported DOPC Bilayer DOPE-Rhodamine1.9 ± 0.3[13]
Giant DOPC Liposomes (GUVs) DOPE-Rhodamine3.7 ± 0.5[13]
Sponge Phase (DOPC) DOPE-Rhodamine4.1 ± 0.4[13]
CHO Cell Plasma Membrane DiIC₁₆1.0 ± 0.2[14]
Lipid Raft and Domain Studies

This compound has been used to study the lateral organization of membranes, particularly the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases, which serve as models for lipid rafts. The partitioning of the probe between these phases can provide insights into membrane heterogeneity. Some studies have shown that Rhodamine-labeled lipids can have a preference for the disordered phase, which can be quantified by a partition coefficient (Kp).[15] This behavior can be exploited to visualize phase-separated domains in model membranes.

Applications in Drug Development

The ability to fluorescently label lipid-based nanocarriers is critical for developing and evaluating drug delivery systems.

Drug_Delivery cluster_0 Formulation & Delivery cluster_1 Cellular Uptake & Tracking Liposome Liposome labeled with Rhodamine-DHPE (Encapsulates Drug) Bloodstream Systemic Circulation Liposome->Bloodstream Injection TargetCell Target Cell Bloodstream->TargetCell Accumulation at Target Site Endocytosis Endocytosis/ Uptake TargetCell->Endocytosis Tracking Intracellular Tracking (Fluorescence Microscopy) Endocytosis->Tracking

Caption: Tracking liposomal drug delivery vehicles using Rhodamine-DHPE.

By incorporating this compound into the lipid bilayer of liposomes, researchers can:

  • Visualize Biodistribution: Track the accumulation of liposomes in target tissues and organs in vivo.

  • Monitor Cellular Uptake: Use fluorescence microscopy or flow cytometry to quantify the internalization of liposomes by target cells.[16]

  • Study Intracellular Trafficking: Follow the pathway of liposomes after endocytosis to determine their subcellular fate.[3]

This direct visualization provides crucial data on the efficacy and delivery mechanism of liposomal drug formulations, accelerating the development of targeted therapies.

Conclusion

This compound is a powerful and multifaceted fluorescent probe that has become a staple in membrane research and drug development. Its bright and stable fluorescence, combined with its identity as a lipid analog, allows for the precise investigation of membrane dynamics through techniques like FRAP, FRET, and fusion assays. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists aiming to leverage the full potential of this compound in their research endeavors.

References

An In-depth Technical Guide to Rhodamine DHPE for Studying Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a versatile fluorescent lipid analog for investigating membrane structure and dynamics. This document details the probe's photophysical properties, experimental protocols for its application, and its utility in advanced fluorescence microscopy techniques.

Core Concepts and Properties of this compound

This compound is a glycerophosphoethanolamine (B1239297) lipid conjugated with the rhodamine B fluorophore.[1][2] This structure allows it to readily integrate into lipid bilayers, making it an excellent tool for labeling and visualizing cellular and model membranes.[][4] Its high quantum yield, superior photostability, and strong emission in the orange-red spectral range make it suitable for a variety of fluorescence-based assays.[1]

Photophysical and Chemical Properties

Quantitative analysis in fluorescence microscopy relies on a thorough understanding of the probe's characteristics. The key properties of this compound are summarized below.

PropertyValueReferences
Full Chemical Name N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt[1][2]
Molecular Weight ~1333.8 g/mol [2]
Excitation Maximum (λex) 560 nm (in Methanol)[2][5]
Emission Maximum (λem) 581 nm (in Methanol)[2][5]
Molar Extinction Coefficient ~75,000-106,000 cm⁻¹M⁻¹[1][5]
Quantum Yield (Φ) ~0.7[1]
Solubility Chloroform, DMSO, DMF[2][5]
Storage -20°C, protected from light[2]

Key Applications in Membrane Dynamics

This compound's properties make it a powerful tool for several key applications in membrane research, primarily centered around its use as a FRET acceptor and a lipid tracer.

FRET-Based Membrane Fusion Assays

This compound is most commonly used as a fluorescence resonance energy transfer (FRET) acceptor in combination with a donor probe, typically NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).[1][6] FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor molecules, typically in the range of 1-10 nm.[7]

In a membrane fusion assay, one population of vesicles is labeled with both NBD-PE (donor) and this compound (acceptor), while a second population of vesicles remains unlabeled.[6] When the labeled vesicles are intact, the close proximity of the two probes results in efficient FRET, leading to quenching of the NBD-PE fluorescence and enhanced emission from this compound upon excitation of the donor. When these labeled vesicles fuse with unlabeled vesicles, the probes are diluted in the newly formed membrane, increasing the average distance between them. This leads to a decrease in FRET efficiency, resulting in an increase in the donor's fluorescence intensity and a decrease in the acceptor's fluorescence intensity.[6]

The Förster radius (R₀) for the NBD-PE/Rhodamine-PE FRET pair is approximately 5 nm, which is the distance at which the FRET efficiency is 50%.[8]

Membrane Trafficking and Endocytosis

This compound can be used to follow the dynamic processes of membrane trafficking, including endocytosis.[1] By labeling the plasma membrane of live cells, the internalization and subsequent transport of the probe through various intracellular compartments can be monitored using fluorescence microscopy.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane. A specific area of a labeled membrane is photobleached with a high-intensity laser, and the recovery of fluorescence in that area due to the movement of unbleached probes from the surrounding area is monitored over time. The rate of fluorescence recovery is directly related to the diffusion coefficient of the labeled molecule.

Studies using this compound (referred to as DOPE-Rho in the study) have determined its diffusion coefficient in various membrane systems:[9]

Membrane SystemDiffusion Coefficient (D) (μm²/s)
Supported DOPC Bilayer1.9 ± 0.3
Giant DOPC Liposomes3.7 ± 0.5
Sponge Phases4.1 ± 0.4

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Liposome (B1194612) Labeling

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (CHOL)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., 10% sucrose, 20mM HEPES, pH 7.5)[10]

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, prepare a lipid mixture of DOPC and cholesterol in the desired molar ratio (e.g., 54:45).[10]

  • Probe Incorporation: Add this compound to the lipid mixture. A common molar ratio is 1 mol% of the total lipid.[10] For example, for a DOPC/CHOL/Rh-DHPE (54:45:1 mol/mol) formulation.[10]

  • Solvent Evaporation: Dissolve the lipid-probe mixture in chloroform. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Film Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]

  • Storage: Store the labeled liposomes at 2-8°C, protected from light.[11]

Live Cell Membrane Labeling

This protocol provides a general guideline for labeling the plasma membrane of cultured cells.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging substrate and grow to the desired confluency.

  • Staining Solution Preparation: Prepare a staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM.

  • Cell Staining: Remove the cell culture medium and wash the cells once with the pre-warmed imaging medium. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C.[12]

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unincorporated probe.

  • Imaging: Immediately proceed with fluorescence microscopy.

Membrane Fusion Assay using NBD-PE and this compound

This protocol outlines the steps for a lipid-mixing assay to monitor membrane fusion between two populations of liposomes.

Materials:

  • Labeled liposomes (containing NBD-PE and this compound, e.g., 1 mol% of each)

  • Unlabeled liposomes

  • Fusion-inducing agent (e.g., polyethylene (B3416737) glycol (PEG), Ca²⁺, or specific proteins)

  • Fluorometer or fluorescence microscope with appropriate filter sets

Procedure:

  • Liposome Preparation: Prepare two populations of liposomes as described in Protocol 3.1: one labeled with both NBD-PE and this compound, and one unlabeled.

  • Baseline Fluorescence Measurement: In a cuvette or on a microscope slide, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9 labeled to unlabeled). Record the initial fluorescence intensity of the NBD donor by exciting at ~465 nm and measuring the emission at ~530 nm.

  • Initiation of Fusion: Add the fusion-inducing agent to the liposome mixture.

  • Monitoring Fluorescence Changes: Continuously record the NBD fluorescence intensity over time. An increase in NBD fluorescence indicates lipid mixing due to membrane fusion.

  • Data Analysis: Normalize the fluorescence data to determine the extent and kinetics of membrane fusion. The maximum fluorescence intensity can be determined by disrupting all vesicles with a detergent like Triton X-100.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

FRET_Principle cluster_before Before Fusion (High FRET) cluster_after After Fusion (Low FRET) Donor_before NBD-PE (Donor) Acceptor_before This compound (Acceptor) Donor_before->Acceptor_before Energy Transfer Emission_A Acceptor Emission (581 nm) Acceptor_before->Emission_A Excitation Excitation (465 nm) Excitation->Donor_before Donor_after NBD-PE (Donor) Emission_D Donor Emission (530 nm) Donor_after->Emission_D Acceptor_after This compound (Acceptor) Excitation2 Excitation (465 nm) Excitation2->Donor_after

Principle of FRET in a membrane fusion assay.

Membrane_Fusion_Workflow A Prepare Labeled Vesicles (NBD-PE & this compound) C Mix Labeled and Unlabeled Vesicles A->C B Prepare Unlabeled Vesicles B->C D Measure Baseline Fluorescence (Ex: 465 nm, Em: 530 nm) C->D E Add Fusion-Inducing Agent D->E F Monitor Increase in Donor Fluorescence Over Time E->F G Data Analysis: Determine Fusion Kinetics and Extent F->G Rhodamine_DHPE_Properties_Applications cluster_props Properties cluster_apps Applications Prop1 Lipid Analog Structure App1 Membrane Labeling & Trafficking Prop1->App1 Integrates into bilayers App3 Membrane Fusion Assays Prop1->App3 Co-localizes with donor in membrane Prop2 High Quantum Yield & Photostability App2 Quantitative Fluorescence Microscopy (e.g., FRAP) Prop2->App2 Enables robust imaging Prop3 FRET Acceptor to NBD-PE Prop3->App3 Allows distance-dependent measurements

References

An In-depth Technical Guide to Lipid Trafficking Studies with Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a powerful fluorescent lipid analog for investigating the dynamic world of cellular lipid trafficking. This document details the properties of this compound, provides step-by-step experimental protocols for its use, and offers insights into data analysis and interpretation.

Introduction to this compound

This compound is a fluorescently labeled phospholipid that integrates into cellular membranes, allowing for the visualization and tracking of lipid movement.[1] Its utility stems from the rhodamine B fluorophore attached to the headgroup of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid. This structure allows it to mimic the behavior of natural phospholipids (B1166683) within the lipid bilayer.

The exceptional photophysical properties of the rhodamine fluorophore, including a high quantum yield and superior photostability, make this compound an ideal probe for various advanced imaging techniques such as confocal microscopy and flow cytometry.[1] It is widely used in both model membrane systems, like liposomes and supported lipid bilayers, and in live-cell imaging to unravel complex biological processes.[1]

Key applications of this compound in lipid trafficking studies include:

  • Monitoring Endocytosis and Exocytosis: Tracking the internalization and externalization of membrane components.[1][2]

  • Investigating Membrane Fusion Events: Often used as an acceptor in Förster Resonance Energy Transfer (FRET) assays in conjunction with a donor probe like NBD-PE.[1][2][3][4]

  • Studying Lipid Rafts and Membrane Microdomains: Analyzing the distribution and dynamics of lipids in specialized membrane regions.[5]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for designing and interpreting experiments.

PropertyValueReferences
Molecular Formula C70H117N4O14PS2[2]
Molecular Weight 1333.80 g/mol [2]
Excitation Maximum (λex) ~560 nm (in Methanol)[2]
Emission Maximum (λem) ~581 nm (in Methanol)[2]
Appearance Dark red solid[2]
Solubility Soluble in chloroform[2]
Storage Store at -20°C, protected from light[2]
Quantum Yield High[1]
Photostability Superior[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

General Live-Cell Membrane Labeling for Lipid Trafficking Analysis

This protocol outlines the fundamental steps for labeling the plasma membrane of live cells with this compound to observe lipid dynamics.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate physiological buffer

  • Cell culture medium (serum-free for labeling)

  • Live-cell imaging microscope

Procedure:

  • Prepare a this compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 1-5 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency (typically 60-80%).

  • Labeling:

    • Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium. A typical final concentration ranges from 1 to 10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup.

    • Wash the cells once with warm PBS.

    • Remove the PBS and add the this compound working solution to the cells.

    • Incubate the cells for 10-30 minutes at 37°C. For some applications, incubation on ice for 10 minutes can provide a more uniform plasma membrane staining and reduce initial endocytosis.[6]

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with warm PBS or cell culture medium to remove unbound probe.

  • Imaging:

    • Replace the wash solution with fresh, pre-warmed cell culture medium (can contain serum).

    • Image the cells using a fluorescence or confocal microscope equipped with appropriate filters for rhodamine fluorescence (Excitation: ~560 nm, Emission: ~580 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[6]

Tracking Endocytosis

This protocol describes how to use this compound to follow the internalization of the plasma membrane through endocytosis.

Procedure:

  • Labeling:

    • Label the plasma membrane of live cells with this compound as described in the general labeling protocol (Section 3.1), preferably on ice to accumulate the probe at the cell surface.

  • Initiating Endocytosis:

    • After labeling, wash the cells with cold PBS to remove unbound probe.

    • To initiate endocytosis, replace the cold PBS with pre-warmed (37°C) cell culture medium. This temperature shift will trigger the internalization of the labeled membrane.

  • Time-Lapse Imaging:

    • Immediately begin acquiring images using a time-lapse function on the microscope.

    • Capture images at regular intervals (e.g., every 1-5 minutes) to monitor the movement of fluorescently labeled vesicles from the plasma membrane into the cytoplasm.

  • Data Analysis:

    • The internalized fluorescent puncta represent endocytic vesicles.

    • Image analysis software can be used to quantify the rate of endocytosis by measuring the increase in intracellular fluorescence intensity over time.

Membrane Fusion FRET Assay

This assay utilizes FRET between a donor fluorophore, NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), and an acceptor, this compound, to monitor the fusion of two distinct lipid populations (e.g., liposomes or a liposome (B1194612) and a cell).[3][4][7]

Principle: When NBD-PE and this compound are in close proximity within the same membrane, excitation of the NBD donor leads to energy transfer to the Rhodamine acceptor, resulting in Rhodamine emission. Upon fusion with an unlabeled membrane, the probes become diluted, increasing the distance between them and causing a decrease in FRET efficiency. This is observed as an increase in NBD fluorescence and a decrease in Rhodamine fluorescence.[3]

Procedure:

  • Prepare Labeled Vesicles:

    • Prepare liposomes incorporating both NBD-PE (donor) and this compound (acceptor) at a concentration that allows for efficient FRET (e.g., 0.5 to 1 mol% of each probe).[8]

  • Initiate Fusion:

    • Mix the labeled vesicles with an excess of unlabeled vesicles (or target cells).

    • Induce fusion using a fusogenic agent (e.g., polyethylene (B3416737) glycol) or by reconstituting fusogenic proteins (e.g., SNAREs) into the vesicle membranes.[7]

  • Monitor Fluorescence:

    • Measure the fluorescence intensity of both the NBD donor (Excitation: ~460 nm, Emission: ~535 nm) and the Rhodamine acceptor (Excitation: ~560 nm, Emission: ~583 nm) over time.[8]

    • Alternatively, monitor the FRET signal by exciting at the NBD excitation wavelength (~460 nm) and measuring the emission of the Rhodamine acceptor (~585 nm).[3]

  • Data Analysis:

    • Calculate the FRET efficiency at different time points. A decrease in FRET efficiency indicates membrane fusion and lipid mixing.

    • The rate of fusion can be determined by the rate of change in the FRET signal.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the experimental workflows and the cellular pathways being investigated.

Experimental_Workflow_Live_Cell_Labeling cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solution (in Serum-Free Medium) A->C B Plate Cells on Imaging Dish D Incubate Cells with This compound B->D C->D E Wash Cells to Remove Unbound Probe D->E F Image with Fluorescence Microscope E->F

Caption: Workflow for live-cell membrane labeling with this compound.

Endocytosis_Pathway PlasmaMembrane Plasma Membrane (Labeled with this compound) EarlyEndosome Early Endosome PlasmaMembrane->EarlyEndosome Endocytosis LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Recycling Lysosome Lysosome LateEndosome->Lysosome Fusion & Degradation RecyclingEndosome->PlasmaMembrane

Caption: Simplified overview of the endocytic pathway.

Quantitative Data and Analysis

The fluorescence properties of this compound are sensitive to its membrane environment, providing quantitative insights into lipid organization.

ParameterLiquid-ordered (Lo) PhaseLiquid-disordered (Ld) PhaseReferences
Fluorescence Lifetime ShorterLonger[5][9]
Partition Coefficient (Kp) Lower preferenceHigher preference[10]

The shorter fluorescence lifetime of this compound in the more ordered Lo phase is attributed to self-quenching due to the formation of probe-rich domains.[5] This property can be exploited using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) to map different lipid phases within a membrane.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak signal Low probe concentration.Increase the concentration of the this compound working solution.
Insufficient incubation time.Increase the incubation time.
Incorrect filter set.Ensure the microscope filters are appropriate for rhodamine's excitation and emission spectra.
High background Incomplete removal of unbound probe.Increase the number and duration of washing steps.
Probe precipitation.Ensure the stock solution is fully dissolved and the working solution is well-mixed.
Patchy or punctate staining Endocytosis of the probe.For uniform plasma membrane staining, perform the incubation on ice to inhibit endocytosis.[6]
Photobleaching Excessive light exposure.Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed samples.

Conclusion

This compound is a versatile and robust fluorescent probe for studying a wide range of lipid trafficking events. Its integration into cellular membranes and its sensitivity to the local lipid environment provide researchers with a powerful tool to visualize and quantify the complex and dynamic nature of cellular membranes. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can effectively utilize this compound to gain valuable insights into the fundamental processes of lipid biology.

References

Probing the Dance of Membranes: A Technical Guide to Rhodamine DHPE in Fusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fusion is a fundamental biological process, critical in events ranging from neurotransmitter release to viral entry. The study of this intricate molecular choreography relies on robust and sensitive assays. This technical guide provides an in-depth exploration of Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescently labeled phospholipid that has become an indispensable tool for dissecting the mechanisms of membrane fusion. Through a detailed examination of its properties, experimental applications, and data interpretation, this guide serves as a comprehensive resource for researchers employing this compound-based assays to unravel the complexities of membrane dynamics.

Introduction: The Essence of Membrane Fusion

The fusion of two distinct lipid bilayers into a single, continuous membrane is a tightly regulated and essential process in cellular physiology. It governs a myriad of events, including:

  • Synaptic Transmission: The fusion of synaptic vesicles with the presynaptic membrane releases neurotransmitters into the synaptic cleft.

  • Viral Infection: Enveloped viruses exploit membrane fusion to deliver their genetic material into host cells.

  • Intracellular Trafficking: Vesicles transport cargo between different organelles through fusion events.

  • Fertilization: The fusion of sperm and egg membranes is the initiating event of fertilization.

The intricate molecular machinery governing these processes, particularly the role of SNARE (Soluble NSF Attachment Protein Receptor) proteins, has been a subject of intense investigation. To dissect these mechanisms, researchers rely on in vitro assays that faithfully recapitulate the fusion process. Fluorescent lipid mixing assays, which monitor the merger of lipid bilayers, are a cornerstone of this research.

This compound: A Fluorescent Reporter of Membrane Merger

This compound is a fluorescent phospholipid analog where the rhodamine B fluorophore is attached to the headgroup of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid. This structure allows it to be readily incorporated into lipid bilayers, such as liposomes or cellular membranes, making it an excellent probe for studying membrane dynamics.

The primary application of this compound in fusion studies is as an acceptor in a Förster Resonance Energy Transfer (FRET) pair with a donor fluorophore, most commonly N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE).

The Principle of the FRET-Based Fusion Assay

The FRET-based lipid mixing assay is a powerful technique to monitor the kinetics and extent of membrane fusion in real-time. The underlying principle is the dequenching of the donor's fluorescence upon fusion of labeled and unlabeled membranes.[1]

Here's how it works:

  • Labeled Vesicles: One population of vesicles (e.g., liposomes reconstituted with v-SNAREs or viral envelopes) is co-labeled with both the FRET donor (NBD-PE) and acceptor (this compound) at a sufficiently high concentration in the membrane. At this proximity, the fluorescence emitted by the excited NBD-PE is efficiently transferred to the this compound, quenching the NBD fluorescence.[2][3]

  • Unlabeled Vesicles: A second population of unlabeled vesicles (e.g., liposomes reconstituted with t-SNAREs or target cell mimics) is prepared.

  • Fusion Event: When the labeled and unlabeled vesicles fuse, their lipid bilayers merge. This leads to the dilution of the fluorescent probes within the newly formed, larger membrane.

  • Fluorescence Dequenching: The increased distance between the NBD-PE and this compound molecules reduces the efficiency of FRET. Consequently, the quenching of the NBD-PE fluorescence is relieved, resulting in a measurable increase in its emission intensity.[2][3] This increase in NBD fluorescence is directly proportional to the extent of membrane fusion.[4]

Fig. 1: Principle of the FRET-based lipid mixing assay.

Experimental Protocols

This section provides a detailed methodology for a typical SNARE-mediated liposome (B1194612) fusion assay using this compound and NBD-PE.

Materials and Reagents
  • Lipids:

    • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

    • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

    • N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE)

    • N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Proteins:

    • Purified v-SNARE (e.g., VAMP2/Synaptobrevin-2)

    • Purified t-SNARE complex (e.g., Syntaxin-1A and SNAP-25)

  • Buffers and Chemicals:

    • Chloroform

    • HEPES buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4)

    • Sodium cholate (B1235396)

    • Sephadex G-50 resin

    • Triton X-100

Preparation of Labeled and Unlabeled Liposomes

3.2.1. Lipid Film Formation

  • In a glass test tube, combine the desired lipids dissolved in chloroform. For example, for labeled v-SNARE liposomes, a typical molar ratio is 82% POPC, 15% DOPS, 1.5% NBD-PE, and 1.5% Rhodamine-PE.[5] For unlabeled t-SNARE liposomes, a common composition is 85% POPC and 15% DOPS.

  • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

  • Place the tube under vacuum for at least 1 hour to remove any residual solvent.

3.2.2. Liposome Rehydration and Extrusion

  • Rehydrate the lipid film with the desired buffer (e.g., HEPES buffer) to a final lipid concentration of 5-10 mM.

  • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five cycles of freezing in liquid nitrogen and thawing in a room temperature water bath to facilitate the formation of unilamellar vesicles.

  • Extrude the liposome suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to generate small unilamellar vesicles (SUVs) of a defined size.

Reconstitution of SNARE Proteins into Liposomes
  • Solubilize the prepared liposomes by adding sodium cholate to a final concentration of 1% (w/v).

  • Add the purified SNARE proteins to the solubilized liposomes at a specific protein-to-lipid molar ratio (e.g., 1:200 for v-SNAREs and 1:400 for t-SNAREs).[5]

  • Incubate the mixture on ice for 30 minutes to allow for protein insertion into the lipid-detergent micelles.

  • Remove the detergent by dialysis against detergent-free buffer or by size-exclusion chromatography using a Sephadex G-50 column. This will lead to the spontaneous formation of proteoliposomes.

The Fusion Assay
  • In a fluorescence cuvette, add the unlabeled t-SNARE proteoliposomes to the assay buffer. A typical final lipid concentration is around 0.5 mM.

  • Place the cuvette in a temperature-controlled spectrofluorometer.

  • Record the baseline NBD fluorescence (Excitation: ~468 nm, Emission: ~530 nm).

  • Initiate the fusion reaction by adding the labeled v-SNARE proteoliposomes to the cuvette (e.g., at a 1:9 ratio of labeled to unlabeled liposomes).

  • Monitor the increase in NBD fluorescence over time.

  • After the fusion reaction has reached a plateau (or after a defined time point), add a small volume of Triton X-100 (e.g., to a final concentration of 0.1%) to the cuvette. This will completely dissolve the liposomes and lead to maximum dilution of the fluorescent probes, providing the 100% fusion signal (F_max).

Data Analysis and Calculation of Fusion Percentage

The percentage of fusion at a given time point (t) can be calculated using the following formula:[4]

% Fusion = [(F_t - F_0) / (F_max - F_0)] * 100

Where:

  • F_t is the fluorescence intensity at time t.

  • F_0 is the initial fluorescence intensity before the addition of labeled liposomes.

  • F_max is the maximum fluorescence intensity after the addition of Triton X-100.

Quantitative Data Summary

The following tables summarize typical quantitative data from SNARE-mediated liposome fusion experiments using this compound-based assays.

Table 1: Typical Lipid Compositions for Labeled and Unlabeled Liposomes

Liposome TypeComponentMolar Percentage (%)Reference
Labeled v-SNARE LiposomesPOPC82[5]
DOPS15[5]
NBD-PE1.5[5]
Rhodamine-PE1.5[5]
Unlabeled t-SNARE LiposomesPOPC85[6]
DOPS15[6]

Table 2: Typical Protein-to-Lipid Ratios for SNARE Reconstitution

SNARE ProteinProtein-to-Lipid Molar RatioReference
v-SNARE (VAMP2)1:200 - 1:1000[5]
t-SNARE complex (Syntaxin/SNAP-25)1:400 - 1:2000[5]

Table 3: Kinetic Parameters of SNARE-Mediated Fusion

ConditionInitial Rate of Fusion (%/min)Extent of Fusion at 60 min (%)Reference
Full SNARE Complex10 - 1530 - 40[2]
Without SNAP-25< 1< 5[2]
BoNT/A treated SNAP-25~2~10[2]

Visualizing the Process: Workflows and Pathways

Graphviz diagrams are provided to illustrate the experimental workflow and the underlying biological pathway.

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis A Prepare Lipid Mixtures (with/without NBD-PE/Rhodamine-DHPE) B Dry to Lipid Film A->B C Rehydrate and Extrude B->C D Reconstitute SNARE Proteins C->D E Mix Labeled and Unlabeled Proteoliposomes D->E Start Assay F Monitor NBD Fluorescence (Excitation: 468 nm, Emission: 530 nm) E->F G Add Triton X-100 for F_max F->G H Calculate % Fusion vs. Time G->H Analyze Data I Determine Kinetic Parameters H->I

Fig. 2: Experimental workflow for a SNARE-mediated fusion assay.

SNARE_Pathway cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane cluster_docking Docking cluster_zippering SNARE Complex Assembly cluster_fusion Fusion vSNARE v-SNARE (VAMP2) Docked Docked Vesicle vSNARE->Docked Interaction tSNARE t-SNARE Complex (Syntaxin, SNAP-25) tSNARE->Docked Zippering SNARE Zippering Docked->Zippering Hemifusion Hemifusion Stalk Zippering->Hemifusion FusionPore Fusion Pore Formation Hemifusion->FusionPore Release Neurotransmitter Release FusionPore->Release

Fig. 3: SNARE-mediated membrane fusion pathway.

Conclusion and Future Directions

The this compound-based FRET assay has proven to be a robust and versatile tool for quantifying membrane fusion events. Its application has been instrumental in elucidating the roles of SNARE proteins and other regulatory factors in processes like neurotransmission and viral entry. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers new to this technique and a valuable reference for experienced users.

Future advancements in this field may involve the development of novel fluorescent probes with improved photophysical properties, the application of super-resolution microscopy to visualize individual fusion events with greater detail, and the integration of this assay into more complex, reconstituted systems that more closely mimic the cellular environment. By continuing to refine and apply these powerful techniques, the scientific community will undoubtedly uncover further intricacies of the elegant and essential process of membrane fusion.

References

A Technical Guide to Rhodamine DHPE for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent phospholipid analog, and its applications in live-cell imaging. This document details the core principles of this compound, its photophysical properties, and provides detailed experimental protocols for its use in studying membrane dynamics, including endocytosis, lipid raft analysis, and membrane fusion events.

Introduction to this compound

This compound is a lipophilic fluorescent probe that integrates into the phospholipid bilayer of cellular membranes.[1] Its headgroup is labeled with the rhodamine B fluorophore, which imparts bright and stable red-orange fluorescence.[2] This property makes it an invaluable tool for visualizing and tracking the dynamics of cellular membranes in living cells. Key applications include the study of lipid trafficking, membrane fusion and fission, and the investigation of specialized membrane microdomains such as lipid rafts.

Photophysical and Chemical Properties

This compound exhibits robust photophysical properties suitable for a range of fluorescence microscopy techniques. A summary of its key quantitative characteristics is presented in the table below.

PropertyValueReferences
Excitation Maximum (λex)~560 nm[2]
Emission Maximum (λem)~581 nm[2]
Molar Extinction Coefficient~75,000 cm⁻¹M⁻¹
Recommended Laser Line561 nm
Recommended Filter SetTRITC/Rhodamine
Molecular Weight~1333.8 g/mol [2]
SolubilityChloroform (B151607), DMSO[2]

Note: Quantum yield and fluorescence lifetime for specific this compound conjugates can vary depending on the local membrane environment. General values for rhodamine derivatives are in the range of 0.40-0.95 for quantum yield and 1-5 ns for fluorescence lifetime.[3][4][5]

Experimental Protocols

General Live-Cell Membrane Staining

This protocol outlines the fundamental steps for labeling the plasma membrane of live cells with this compound.

Materials:

  • This compound stock solution (1 mg/mL in chloroform or DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

Protocol:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Cell Preparation: Wash the cultured cells twice with pre-warmed PBS to remove any residual serum.

  • Staining: Replace the PBS with the this compound staining solution and incubate the cells for 5-20 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with a suitable filter set for rhodamine fluorescence.

G cluster_prep Preparation cluster_stain Staining cluster_post Post-Staining Prepare Staining Solution Prepare Staining Solution Incubate with this compound Incubate with this compound Prepare Staining Solution->Incubate with this compound Wash Cells (PBS) Wash Cells (PBS) Wash Cells (PBS)->Incubate with this compound Wash Cells (Medium) Wash Cells (Medium) Incubate with this compound->Wash Cells (Medium) Live-Cell Imaging Live-Cell Imaging Wash Cells (Medium)->Live-Cell Imaging

Caption: General workflow for live-cell membrane staining with this compound.

Visualizing Endocytosis

This compound can be used to track the internalization of the plasma membrane during endocytosis.[2]

Protocol:

  • Cell Staining: Label live cells with this compound as described in the general staining protocol (Section 3.1).

  • Induce Endocytosis (Optional): If studying stimulated endocytosis, treat the cells with the appropriate stimulus.

  • Time-Lapse Imaging: Acquire time-lapse fluorescence images of the cells. The internalization of this compound will be observed as the appearance of fluorescently labeled vesicles within the cytoplasm.

  • Image Analysis: Analyze the time-lapse series to quantify the rate and extent of endocytosis.

G Plasma Membrane Plasma Membrane Early Endosome Early Endosome Plasma Membrane->Early Endosome Endocytosis Early Endosome->Plasma Membrane Recycling Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion

Caption: Simplified pathway of endocytosis visualized with this compound.

Analysis of Lipid Raft Dynamics

This compound can be used to investigate the dynamics of lipid rafts, which are cholesterol- and sphingolipid-enriched membrane microdomains.

Protocol:

  • Cell Staining: Label live cells with this compound.

  • Stimulation: Treat cells with a stimulus known to induce lipid raft clustering (e.g., antibody cross-linking of a raft-associated receptor).

  • Imaging: Acquire high-resolution fluorescence images before and after stimulation.

  • Analysis: Analyze the images for changes in the distribution of this compound fluorescence, looking for the formation of distinct, brighter patches indicative of raft clustering. Co-localization studies with known lipid raft markers (e.g., fluorescently labeled cholera toxin subunit B) can confirm the identity of these domains.

G Dispersed Rafts Dispersed Rafts Clustered Rafts Clustered Rafts Dispersed Rafts->Clustered Rafts Stimulus Signaling Cascade Signaling Cascade Clustered Rafts->Signaling Cascade G cluster_before Before Fusion cluster_after After Fusion Donor Vesicle (NBD-PE) Donor Vesicle (NBD-PE) Fused Vesicle Fused Vesicle Donor Vesicle (NBD-PE)->Fused Vesicle Acceptor Vesicle (this compound) Acceptor Vesicle (this compound) Acceptor Vesicle (this compound)->Fused Vesicle FRET Signal FRET Signal Fused Vesicle->FRET Signal

References

Probing the Dance of Life: A Technical Guide to Rhodamine DHPE for Observing Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate choreography of cellular function, the interactions between lipids and proteins are fundamental. These dynamic partnerships govern a vast array of processes, from signal transduction and membrane trafficking to the very structural integrity of the cell. To unravel the complexities of these interactions, researchers require sophisticated tools that can illuminate these molecular ballets in real-time. Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), a fluorescently labeled phospholipid, has emerged as a powerful probe for such investigations. Its integration into lipid bilayers allows for the sensitive detection of changes in the membrane environment, making it an invaluable asset in the study of lipid-protein dynamics.[1][2]

This technical guide provides an in-depth exploration of the application of this compound in observing lipid-protein interactions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile fluorescent probe. We will delve into the core principles of its application, provide detailed experimental protocols, present key quantitative data, and visualize complex workflows to facilitate a comprehensive understanding.

Core Principles: Leveraging Fluorescence to Uncover Molecular Interactions

This compound is a glycerophosphoethanolamine (B1239297) lipid where the headgroup is conjugated to the rhodamine B fluorophore.[2][3] This design allows it to be readily incorporated into artificial lipid bilayers, such as liposomes, and cellular membranes.[1][2] The true power of this compound lies in its utility in Fluorescence Resonance Energy Transfer (FRET)-based assays.[2][4] FRET is a non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity (typically within 1-10 nanometers).[5]

In the context of lipid-protein interactions, a common FRET pairing involves a donor fluorophore, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), and this compound as the acceptor.[2][6][7] When a protein of interest, which may be unlabeled or labeled with a different fluorophore, interacts with a lipid bilayer containing these probes, it can induce changes in the spatial organization of the lipids. This alteration in proximity between the donor and acceptor fluorophores leads to a measurable change in FRET efficiency, which can be detected as a change in the fluorescence emission of either the donor or the acceptor.[5] This principle can be applied to study a variety of phenomena, including:

  • Protein Binding and Affinity: Quantifying the binding of a protein to a membrane surface.[8][9][10]

  • Membrane Fusion: Observing the mixing of lipids from two different membrane populations.[2][4][11]

  • Lipid Raft Formation: Investigating the organization of membrane microdomains.[2]

  • Membrane Trafficking: Following the movement of lipids and associated proteins during processes like endocytosis.[2][4]

Quantitative Data Presentation

The following tables summarize key quantitative parameters associated with this compound and its application in FRET-based assays. This data is essential for experimental design and interpretation.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~560 nm[2]
Emission Maximum (λem)~581 nm[2][4]
Molar Extinction Coefficient (ε) at λex~75,000 cm⁻¹M⁻¹[12]
Quantum Yield (Φ)High[1]
Common FRET Donor PairNBD-PE[2][6][7]

Table 2: Representative FRET Efficiency Data in Lipid-Protein Interaction Studies

Interacting PartnersMeasured ParameterValueExperimental SystemReference
mApple/mCherry-TMSiRFRET Efficiency53.3% - 64.9%Fusion proteins in vitro[13]
Glycolipid Transfer Protein with LUVsChange in Donor IntensityIncrease over timeSmall Unilamellar Vesicles (SUVs)[5]
Protein Kinases with SUVsBinding Affinity (Kd)Varies with lipid compositionSmall Unilamellar Vesicles (SUVs)[8]

Note: FRET efficiency is highly dependent on the specific experimental conditions, including the geometry of the system, the concentration of donor and acceptor, and the nature of the interacting molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Preparation of this compound-Labeled Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., DOPC, POPC)

  • This compound

  • Cholesterol (optional)

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a 54:45:1 molar ratio of DOPC:Cholesterol:this compound) in chloroform or a chloroform/methanol mixture.[4]

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. This is typically done under vacuum at a temperature above the phase transition temperature of the primary lipid.

    • Further dry the lipid film under a stream of nitrogen gas and then under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Add the desired hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).[14]

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at a temperature above the lipid's phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).[14]

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[3]

    • Assemble the extruder according to the manufacturer's instructions, pre-heating it to a temperature above the lipid's phase transition temperature.

    • Pass the MLV suspension through the membrane multiple times (e.g., 11-21 times) to ensure a homogenous population of LUVs.[15]

  • Characterization and Storage:

    • The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

    • Store the this compound-labeled liposomes at 4°C, protected from light. For long-term storage, flushing with an inert gas like argon can prevent lipid oxidation.[1]

Protocol 2: FRET-Based Assay for Observing Protein-Liposome Interaction

This protocol outlines a general procedure for using this compound-labeled liposomes in a FRET assay to monitor the binding of a protein.

Materials:

  • This compound and NBD-PE co-labeled liposomes (prepared as in Protocol 1)

  • Unlabeled liposomes (control)

  • Purified protein of interest

  • Assay buffer (compatible with both the protein and liposomes)

  • Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for NBD and Rhodamine

Procedure:

  • Experimental Setup:

    • In a cuvette or microplate well, add a known concentration of the co-labeled liposomes to the assay buffer.

    • Equilibrate the sample at the desired experimental temperature.

  • Fluorescence Measurement (Baseline):

    • Excite the sample at the excitation wavelength of the donor (NBD, ~460 nm).

    • Record the emission spectrum, measuring the fluorescence intensity of both the donor (NBD, ~535 nm) and the acceptor (Rhodamine, ~588 nm).[15] This represents the baseline FRET signal in the absence of the protein.

  • Protein Addition and Incubation:

    • Add the purified protein of interest to the liposome (B1194612) suspension.

    • Incubate the mixture for a sufficient time to allow for binding to reach equilibrium. The incubation time should be optimized for the specific protein-lipid system.

  • Fluorescence Measurement (Post-Interaction):

    • After incubation, repeat the fluorescence measurement as described in step 2.

    • A change in the donor and/or acceptor fluorescence intensity indicates an alteration in FRET efficiency due to the protein-liposome interaction. For example, if the protein binding causes a decrease in the proximity of the donor and acceptor lipids, an increase in donor fluorescence and a decrease in acceptor fluorescence would be observed.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor (which can be determined from a control sample with only donor-labeled liposomes).

    • By titrating the protein concentration, a binding curve can be generated to determine the dissociation constant (Kd), a measure of binding affinity.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and concepts discussed in this guide.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Aqueous Buffer dry->add_buffer hydrate Hydrate Film (Formation of MLVs) add_buffer->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude luvs Formation of LUVs extrude->luvs

Caption: Workflow for preparing this compound-labeled liposomes.

FRET_Assay_Workflow start Prepare Co-labeled Liposomes (NBD-PE & this compound) measure_baseline Measure Baseline Fluorescence (Excite at 460nm, Read at 535nm & 588nm) start->measure_baseline add_protein Add Protein of Interest measure_baseline->add_protein incubate Incubate to Allow Binding add_protein->incubate measure_final Measure Final Fluorescence incubate->measure_final analyze Analyze Data (Calculate FRET Efficiency, Determine Kd) measure_final->analyze end Conclusion on Lipid-Protein Interaction analyze->end

Caption: General workflow for a FRET-based lipid-protein interaction assay.

Signaling_Pathway_Concept ligand Ligand receptor Membrane Receptor ligand->receptor protein_A Peripheral Protein A (Cytosolic) receptor->protein_A Recruitment to Membrane (Detectable by FRET change) protein_B Effector Protein B protein_A->protein_B Activation response Cellular Response protein_B->response membrane Cell Membrane with this compound

Caption: Conceptual signaling pathway where protein recruitment can be studied with this compound.

Conclusion

This compound stands as a cornerstone fluorescent probe for the investigation of lipid-protein interactions. Its integration into model and cellular membranes, particularly in conjunction with a FRET donor, provides a sensitive and quantitative method for elucidating the dynamics of these fundamental biological processes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute robust experiments. By leveraging the power of this compound, scientists can continue to unravel the intricate molecular mechanisms that underpin cellular life, paving the way for new discoveries and therapeutic interventions.

References

Unveiling the Dynamics of Cellular Membranes: An In-depth Technical Guide to the Applications of Rhodamine DHPE in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) has established itself as a cornerstone fluorescent lipid probe in cell biology. Its unique properties as a phospholipid analog allow for its seamless integration into lipid bilayers, providing a powerful tool to investigate the intricate and dynamic nature of cellular membranes. This technical guide delves into the core applications of this compound, offering detailed experimental protocols and quantitative data to empower researchers in their cellular and molecular investigations.

Core Principles and Physicochemical Properties

This compound is a glycerophosphoethanolamine (B1239297) lipid where the headgroup is covalently labeled with the red-fluorescent rhodamine B fluorophore.[1][2] This structure allows it to mimic natural phospholipids, thereby enabling the labeling and tracking of lipid dynamics within biological membranes and model systems.[3] Its robust photophysical properties, including a high quantum yield and superior photostability, make it an ideal candidate for various advanced imaging techniques.[3]

PropertyValueReference
Excitation Maximum (λex)~560 nm[1][4]
Emission Maximum (λem)~581 nm[4][5]
Molecular Weight1333.80 g/mol [4]
SolubilityChloroform[4]
Cellular LocalizationMembrane/cell surface, Vesicles[5]

Key Applications in Cell Biology

The versatility of this compound has led to its widespread adoption in several key areas of cell biology research.

Membrane Fusion Assays

A primary application of this compound is in monitoring membrane fusion events through Fluorescence Resonance Energy Transfer (FRET).[5] In this assay, this compound typically serves as the energy acceptor, frequently paired with NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine) as the energy donor.[2][5]

The principle of this assay relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore. When donor and acceptor probes are in close proximity within the same membrane, excitation of the donor leads to FRET, resulting in acceptor fluorescence. Upon fusion of labeled vesicles with an unlabeled population, the probes become diluted in the newly formed membrane, increasing the average distance between them. This leads to a decrease in FRET efficiency, which can be quantified to measure the kinetics and extent of membrane fusion.[2][6]

FRET_Membrane_Fusion cluster_before Before Fusion cluster_after After Fusion cluster_fret Donor_Acceptor Labeled Vesicle (NBD-PE & this compound) Fused Fused Vesicle (Diluted Probes) Donor_Acceptor->Fused Fusion High_FRET High FRET Donor_Acceptor->High_FRET Unlabeled Unlabeled Vesicle Unlabeled->Fused Low_FRET Low FRET Fused->Low_FRET Endocytosis_Workflow Start Label cells with This compound Incubate Incubate at 37°C to allow internalization Start->Incubate Wash Wash to remove external probe Incubate->Wash Image Image cells using confocal microscopy Wash->Image Analyze Analyze colocalization with endosomal markers Image->Analyze SLB_Formation Lipid_Vesicles Prepare SUVs containing This compound Fusion Induce vesicle fusion on the substrate Lipid_Vesicles->Fusion Substrate Clean hydrophilic substrate (e.g., glass) Substrate->Fusion Wash Wash to remove unfused vesicles Fusion->Wash SLB Supported Lipid Bilayer with this compound Wash->SLB

References

Rhodamine DHPE: A Technical Guide to Probing the Liquid-Disordered Membrane Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) as a fluorescent probe for studying membrane heterogeneity. It details the underlying principles of its application, quantitative photophysical data, detailed experimental protocols, and its utility in the context of cell signaling.

Core Principles: Probing Rafts Through Exclusion

Cell membranes are not homogenous fluid structures but contain specialized microdomains known as lipid rafts. These domains are enriched in cholesterol and sphingolipids, forming a tightly packed liquid-ordered (Lo) phase that is distinct from the surrounding, more fluid liquid-disordered (Ld) phase. Understanding the dynamics and composition of these domains is crucial for research in cell signaling, trafficking, and disease pathology.

This compound is a phospholipid analog featuring a bulky and polar rhodamine B fluorophore attached to its headgroup. Due to steric hindrance from this large fluorophore, this compound does not integrate well into the tightly packed acyl chains of the Lo phase. Instead, it preferentially partitions into the more spacious and fluid Ld phase.[1][2][3]

Therefore, this compound is not a direct probe for lipid rafts, but rather a powerful marker for the non-raft, liquid-disordered environment. The presence and organization of lipid rafts are inferred by the exclusion of the this compound probe, which appears as dark, low-fluorescence areas in imaging experiments.[4] This principle of negative contrast is fundamental to its application.

G label_probe This compound (Red Circles) p6 p6

Quantitative Data and Photophysical Properties

The utility of this compound is grounded in its distinct photophysical properties, which vary depending on the lipid environment. These quantitative differences are key to interpreting experimental data.

Spectral and Molecular Properties
PropertyValueSource(s)
Excitation Maximum (λEx)~560 nm[4][5]
Emission Maximum (λEm)~581 nm[4][5]
Molecular Weight~1333.80 g/mol [5]
Common SolventChloroform (B151607)[5]
Storage Conditions≤ -20°C, protect from light[5]
Phase Partitioning and Fluorescence Lifetime

The partitioning behavior and fluorescence lifetime are critical metrics for quantifying membrane organization. The partition coefficient (Kp) is defined as the ratio of probe concentration in the Lo phase to that in the Ld phase. A Kp value less than 1 indicates a preference for the Ld phase.

ParameterValue / ObservationPhaseSignificanceSource(s)
Partition Coefficient (Kp) ~0.13 (for Rhodamine B analog)Lo / LdStrong preference for the Ld phase.[6]
Fluorescence Lifetime (τ) ~3.0 ns (Mono-exponential decay)LdBaseline lifetime in disordered environments.[7]
Significantly Shorter (Bi-exponential decay)LoIncreased probe concentration leads to dynamic self-quenching, reducing lifetime. This effect is the basis for FLIM analysis.[7][8][9]
Fluorescence Anisotropy Lower LdHigher rotational mobility in the fluid phase.[10]
Higher Lo / GelReduced rotational mobility in the ordered phase.[10]

Experimental Protocols

Protocol for Labeling Live Cells

This protocol provides a general guideline for labeling the plasma membrane of adherent cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.

Materials:

  • This compound

  • Chloroform or DMSO for stock solution

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • Adherent cells cultured on imaging-quality glass-bottom dishes

Procedure:

  • Prepare Stock Solution: Dissolve this compound in chloroform or DMSO to a concentration of 1 mg/mL. Store protected from light at -20°C.

  • Prepare Labeling Solution: Dilute the stock solution into the imaging buffer to a final working concentration of 1-10 µg/mL. Vortex thoroughly to ensure the lipid is well-dispersed. Sonication may be required for complete dispersion.

  • Cell Preparation: Wash the cultured cells twice with pre-warmed imaging buffer to remove serum.

  • Labeling: Aspirate the wash buffer and add the this compound labeling solution to the cells.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light. Note: this compound does not readily exchange between bilayers, but endocytosis can occur over longer incubation times.[2][4]

  • Washing: Gently wash the cells three times with fresh, pre-warmed imaging buffer to remove unincorporated probe.

  • Imaging: Immediately proceed with fluorescence microscopy. Image the cells in fresh imaging buffer.

Imaging and Analysis with Confocal or FLIM Microscopy

Instrumentation:

  • A confocal or two-photon microscope equipped with appropriate lasers (e.g., 561 nm) and detectors.

  • For Fluorescence Lifetime Imaging Microscopy (FLIM), a system with time-correlated single photon counting (TCSPC) capability is required.

Imaging Parameters:

  • Excitation: ~560 nm

  • Emission: Collect between 570-620 nm.

  • Analysis:

    • Confocal Imaging: Lipid rafts will appear as dark, signal-void regions against the brightly fluorescent Ld background. The degree of exclusion can be quantified by comparing the fluorescence intensity within the raft (Iraft) to the surrounding membrane (Inon-raft).

    • FLIM Imaging: Generate a fluorescence lifetime map of the membrane. Regions corresponding to the Ld phase will exhibit a longer lifetime (~3 ns), while areas where the probe is crowded at the raft boundary or forced into probe-rich domains will show a shorter lifetime due to self-quenching.[8]

G A Prepare Live Cells or Model Vesicles (GUVs) C Incubate Cells/Vesicles with Probe A->C B Prepare this compound Labeling Solution B->C D Wash to Remove Unbound Probe C->D E Image with Confocal or FLIM Microscope D->E F Intensity Analysis (Raft Exclusion) E->F G Lifetime Analysis (FLIM) (Phase Environment) E->G H Interpret Membrane Organization F->H G->H

Application in Signaling Pathway Analysis

Lipid rafts serve as critical platforms for concentrating or segregating proteins involved in signal transduction. By visualizing the membrane landscape, this compound helps contextualize where these signaling events occur. For example, many receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) are known to translocate into or out of lipid rafts upon activation.

Using this compound in conjunction with fluorescently tagged signaling proteins (e.g., a GFP-tagged receptor) allows for co-localization studies. Researchers can determine if a protein of interest resides in the Ld phase (co-localizing with this compound) or is sequestered within lipid rafts (localizing to the dark regions where the probe is excluded). This provides spatial information crucial for understanding the regulation of signaling cascades.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binding & Activation

Advantages and Limitations

Advantages:

  • High Photostability and Quantum Yield: The rhodamine fluorophore is bright and resistant to photobleaching, making it suitable for advanced and long-term imaging.[5][11]

  • Clear Phase Contrast: Its strong preference for the Ld phase provides a distinct, high-contrast signal for identifying ordered domains through exclusion.

  • Well-Characterized: Its photophysical properties and partitioning behavior in model membranes are well-documented.

Limitations:

  • Indirect Raft Detection: As it marks the non-raft phase, it provides no direct molecular information about the composition of the raft itself.

  • Potential for Artifacts: The addition of any fluorescent probe can potentially perturb the delicate structure of the membrane it is intended to measure. The bulky rhodamine headgroup could theoretically influence domain boundaries.

  • Endocytosis: In live cells, the probe can be internalized over time, leading to labeling of internal vesicles, which can complicate the analysis of the plasma membrane.[4][5]

References

An In-depth Technical Guide to the Core Concepts of FRET using Rhodamine B-DHPE and NBD-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET) principles, focusing on the widely used fluorescent probe pair: N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) as the donor and N-(Lissamine Rhodamine B Sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine B-DHPE) as the acceptor. This pair is particularly valuable for studying membrane dynamics, such as membrane fusion and lipid trafficking.

Fundamental Principles of Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] The donor molecule, initially in its electronic excited state, can transfer energy to an acceptor molecule in close proximity.[1][2] This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" for measuring molecular-scale distances, typically in the range of 1-10 nanometers.[3][4]

The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation:

E = R₀⁶ / (R₀⁶ + r⁶)

where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.[3]

Several key conditions must be met for FRET to occur:

  • Proximity: The donor and acceptor molecules must be in close proximity, typically within 10-100 Å.[5]

  • Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption (excitation) spectrum of the acceptor fluorophore.

  • Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

The NBD-PE and Rhodamine B-DHPE FRET Pair

In the context of membrane biophysics, NBD-PE and Rhodamine B-DHPE are a commonly employed FRET pair.[3][6] Typically, NBD-PE serves as the donor and Rhodamine B-DHPE as the acceptor.[7][8] Both are phospholipid analogs that can be readily incorporated into lipid bilayers.

Spectroscopic and Quantitative Data

The following tables summarize the key spectroscopic properties and reported quantitative data for the NBD-PE/Rhodamine B-DHPE FRET pair.

Table 1: Spectroscopic Properties of NBD-PE and Rhodamine B-DHPE

FluorophoreRoleExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)
NBD-PE Donor~460-470 nm~535 nm~22,000 cm⁻¹M⁻¹
Rhodamine B-DHPE Acceptor~560 nm~580-588 nm~75,000 cm⁻¹M⁻¹

Table 2: Reported Förster Radii (R₀) for NBD/Rhodamine FRET Pairs in Membranes

FRET PairR₀ (Å)Experimental SystemReference
NBD-PE / Rhodamine-PE~50POPC/Sph/Chol bilayer[9]
NBD / Rhodamine60Labeled peptides in membrane[7][10]
NBD-PE / Rhodamine-PE66POPC liposomes[11][12]

Experimental Application: Membrane Fusion Assay

A primary application of the NBD-PE/Rhodamine B-DHPE FRET pair is in monitoring membrane fusion. The general principle involves the dilution of the FRET pair upon the fusion of labeled and unlabeled lipid vesicles.

Principle of the Membrane Fusion Assay
  • Labeled Vesicles: A population of liposomes is prepared containing both NBD-PE (donor) and Rhodamine B-DHPE (acceptor) at a concentration high enough to ensure efficient FRET. This results in quenched donor (NBD) fluorescence and enhanced acceptor (Rhodamine) emission upon excitation of the donor.

  • Unlabeled Vesicles: A second population of liposomes is prepared without any fluorescent labels.

  • Fusion Event: The labeled and unlabeled vesicles are mixed. A fusogenic agent (e.g., Ca²⁺, polyethylene (B3416737) glycol) or specific proteins (e.g., SNAREs) are introduced to induce membrane fusion.

  • FRET Signal Change: As the labeled and unlabeled vesicles fuse, the fluorescent lipid probes from the labeled vesicles are diluted into the larger, fused membrane. This increases the average distance between the NBD-PE and Rhodamine B-DHPE molecules, leading to a decrease in FRET efficiency.

  • Detection: The decrease in FRET is observed as an increase in the donor's fluorescence intensity (dequenching) and a decrease in the acceptor's sensitized emission.

Detailed Experimental Protocol: Liposome-Based Membrane Fusion Assay

This protocol outlines a general procedure for a lipid-mixing assay to monitor membrane fusion using NBD-PE and Rhodamine B-DHPE.

Materials and Reagents:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • NBD-PE (donor)

  • Rhodamine B-DHPE (acceptor)

  • Chloroform (B151607)

  • Buffer (e.g., HEPES buffer with NaCl and EDTA)

  • Fusogenic agent (e.g., CaCl₂)

  • Spectrofluorometer

Procedure:

  • Liposome (B1194612) Preparation:

    • Labeled Liposomes:

      • In a glass vial, mix POPC, NBD-PE, and Rhodamine B-DHPE in chloroform at a molar ratio of 98.4:0.8:0.8.

      • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the vial.

      • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

      • Hydrate the lipid film with the desired buffer by vortexing vigorously above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

      • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

    • Unlabeled Liposomes:

      • Prepare a separate batch of liposomes containing only POPC using the same procedure.

    • Mock-Fused Liposomes (for 100% Fusion Control):

      • Prepare a third batch of liposomes containing POPC, NBD-PE, and Rhodamine B-DHPE at a diluted molar ratio that simulates complete fusion (e.g., 99.84:0.08:0.08).[13]

  • FRET Measurement:

    • Set the spectrofluorometer to excite the NBD donor at ~460 nm and measure the emission spectrum from ~480 nm to ~650 nm.[11][12] Key emission peaks to monitor are the NBD peak at ~535 nm and the Rhodamine peak at ~588 nm.[11][12]

    • In a cuvette, add the labeled liposomes and unlabeled liposomes at a desired molar ratio (e.g., 1:9).

    • Record the baseline fluorescence spectrum (this represents 0% fusion).

    • Initiate fusion by adding the fusogenic agent (e.g., a solution of CaCl₂).

    • Continuously record the fluorescence emission spectrum over time to monitor the kinetics of fusion. The NBD fluorescence will increase as fusion proceeds.

    • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and achieve maximum probe dilution. This measurement, or the fluorescence of the mock-fused liposomes, can be used to define 100% fusion.

  • Data Analysis:

    • The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100 where:

      • F(t) is the donor fluorescence intensity at time t.

      • F₀ is the initial donor fluorescence intensity (at t=0).

      • F_max is the maximum donor fluorescence intensity after the addition of detergent or the fluorescence of the mock-fused liposomes.

Table 3: Typical Experimental Parameters for NBD-Rhodamine FRET-Based Membrane Fusion Assays

ParameterTypical Value/RangeNotes
Probe Concentration 0.5 - 1.5 mol% each (NBD-PE & Rhodamine-DHPE)Higher concentrations ensure efficient FRET in the initial state.
Labeled:Unlabeled Vesicle Ratio 1:9 to 1:10 (molar ratio)A large excess of unlabeled vesicles ensures a significant change in probe density upon fusion.
Total Lipid Concentration 50 µMThis can be adjusted based on the sensitivity of the instrument.
Excitation Wavelength 460 - 470 nmTo specifically excite the NBD donor.
Emission Wavelengths ~535 nm (NBD) and ~585-588 nm (Rhodamine)Monitoring the change in intensity at both wavelengths provides a comprehensive view of the FRET process.
Fusion Inducer Ca²⁺, PEG, SNARE proteinsThe choice of fusogen depends on the biological system being studied.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for a Membrane Fusion FRET Assay

The following diagram illustrates the general workflow for conducting a membrane fusion experiment using the NBD-PE/Rhodamine B-DHPE FRET pair.

FRET_Membrane_Fusion_Workflow cluster_prep Liposome Preparation cluster_assay FRET Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Vesicles (POPC + NBD-PE + Rhodamine-DHPE) mix Mix Labeled and Unlabeled Vesicles prep_labeled->mix prep_unlabeled Prepare Unlabeled Vesicles (POPC only) prep_unlabeled->mix baseline Record Baseline Fluorescence (0% Fusion) mix->baseline induce Induce Fusion (e.g., add Ca²⁺) baseline->induce monitor Monitor Fluorescence Change (Increase in NBD emission) induce->monitor max_fusion Determine Maximum Fluorescence (100% Fusion - e.g., add Triton X-100) monitor->max_fusion calculate Calculate % Fusion over time max_fusion->calculate plot Plot Fusion Kinetics calculate->plot

Workflow for a FRET-based membrane fusion assay.
Signaling Pathway: SNARE-Mediated Membrane Fusion

SNARE (Soluble NSF Attachment Protein Receptor) proteins are central to intracellular membrane fusion events, such as the release of neurotransmitters.[2][14][15] A FRET-based assay can be used to study the kinetics and regulation of SNARE-mediated fusion. The following diagram depicts a simplified model of this process.

SNARE_Mediated_Fusion cluster_vesicles Initial State cluster_process Fusion Process cluster_outcome Final State v_vesicle Vesicle with v-SNARE (e.g., Synaptobrevin) docking Docking: v- and t-SNAREs interact v_vesicle->docking t_membrane Target Membrane with t-SNAREs (e.g., Syntaxin, SNAP-25) t_membrane->docking zippering SNARE Complex Zippering: Brings membranes into close apposition docking->zippering hemifusion Hemifusion: Outer leaflets merge zippering->hemifusion fusion_pore Fusion Pore Formation: Inner leaflets merge hemifusion->fusion_pore full_fusion Full Fusion and Content Release fusion_pore->full_fusion

Simplified pathway of SNARE-mediated membrane fusion.

In a FRET experiment studying this pathway, one could have v-SNARE containing vesicles labeled with the FRET pair and t-SNARE containing vesicles unlabeled. The fusion process would then be monitored by the decrease in FRET signal as described in the general assay.

Conclusion

The FRET pair of NBD-PE and Rhodamine B-DHPE provides a robust and sensitive tool for investigating the dynamics of lipid membranes. This technical guide has outlined the fundamental principles of FRET, provided key quantitative data for this specific FRET pair, and detailed an experimental protocol for a membrane fusion assay. The visualization of the experimental workflow and the SNARE-mediated fusion pathway further illustrates the practical application of this technique in addressing complex biological questions. For researchers in cell biology and drug development, mastering this FRET-based approach can provide invaluable insights into the molecular mechanisms governing membrane-associated processes.

References

Rhodamine DHPE's utility in confocal microscopy for beginners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), a versatile fluorescent lipid probe, and its applications in confocal microscopy. Tailored for beginners, this document details the core principles of this compound, its practical applications, step-by-step experimental protocols, and troubleshooting advice to enable researchers to effectively utilize this powerful tool for studying cellular membranes.

Introduction to this compound

This compound is a fluorescent phospholipid analog where the rhodamine B fluorophore is attached to the headgroup of a phosphoethanolamine lipid.[1] This structure allows it to readily integrate into lipid bilayers, making it an excellent probe for investigating membrane dynamics, structure, and fusion events.[2][3] Its bright fluorescence, high quantum yield, and superior photostability make it particularly well-suited for high-resolution imaging techniques like confocal microscopy.[2]

The lipophilic nature of the dihexadecanoyl "tails" anchors the molecule within the cell membrane, while the hydrophilic rhodamine headgroup resides at the membrane-water interface. This specific orientation allows for the precise reporting of events and properties at the membrane surface.

Core Principles and Applications

This compound's utility in confocal microscopy stems from its excellent photophysical properties and its ability to act as a faithful reporter of membrane behavior.

Key Applications Include:

  • Membrane Labeling and Visualization: this compound is widely used to label and visualize cellular membranes, allowing for the observation of membrane dynamics, morphology, and trafficking in living cells.[3][4]

  • Membrane Fusion Assays (FRET): It is a popular acceptor in Förster Resonance Energy Transfer (FRET) based assays to study membrane fusion.[2][5] When paired with a suitable donor fluorophore like NBD-PE, the proximity-dependent energy transfer provides a quantitative measure of lipid mixing during fusion events.[6]

  • Lipid Raft Analysis: The distribution of this compound within the membrane can be influenced by the local lipid environment. This property allows it to be used in studies aimed at visualizing and characterizing lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[1]

  • Endocytosis and Membrane Trafficking: By labeling the plasma membrane, the internalization and subsequent trafficking of membrane components via endocytic pathways can be tracked over time.[2][5]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and related rhodamine dyes.

PropertyValueReference
Excitation Wavelength (λex)~560 nm[1][5]
Emission Wavelength (λem)~580-581 nm[1][5]
Molecular Weight~1333.80 g/mol [5]
Probe LocalizationCell membrane/surface, Vesicular membranes[5]

Table 1: Physicochemical and Spectral Properties of this compound.

FluorophoreQuantum Yield (Φ)SolventReference
Rhodamine B0.251 ± 0.004Water[7]
Rhodamine 6G0.950 ± 0.015Ethanol[8]
This compoundHigh (specific value not readily available)-[2]

Table 2: Fluorescence Quantum Yields of Rhodamine Dyes. Note: A specific quantum yield for this compound is not consistently reported in the literature, but it is widely cited as having a high quantum yield.

CharacteristicDescriptionReference
Photostability Rhodamine dyes, in general, exhibit excellent photostability, making them suitable for long-term imaging experiments with repeated excitation. They are more photostable than fluorescein-based dyes.[2][9]
Environmental Sensitivity The fluorescence of some rhodamine derivatives can be sensitive to the polarity of their local environment.[10]

Table 3: Photostability and Environmental Sensitivity.

Experimental Protocols

Live-Cell Plasma Membrane Labeling

This protocol provides a step-by-step guide for labeling the plasma membrane of live adherent cells with this compound for confocal microscopy.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Chloroform (B151607)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with serum and antibiotics)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cells cultured on glass-bottom dishes or chamber slides suitable for confocal microscopy

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound in anhydrous DMSO or chloroform to a final concentration of 1-2 mg/mL.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Prepare a Staining Solution:

    • On the day of the experiment, dilute the this compound stock solution in a pre-warmed live-cell imaging medium to a final working concentration. A typical starting concentration is 5-10 µg/mL, but this should be optimized for your specific cell type and experimental conditions.

    • Vortex the solution thoroughly to ensure the lipid is fully dispersed.

  • Cell Staining:

    • Grow cells on a suitable imaging dish to the desired confluency (typically 60-80%).

    • Aspirate the cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 10-30 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary between cell types.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with the pre-warmed live-cell imaging medium to remove any unincorporated dye.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Immediately proceed to image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for rhodamine (e.g., excitation at ~561 nm and emission collection at ~570-620 nm).

FRET-Based Membrane Fusion Assay

This protocol outlines a general workflow for a lipid-mixing assay using a FRET pair, NBD-PE (donor) and this compound (acceptor), to monitor vesicle fusion.

Materials:

  • Two populations of vesicles (e.g., liposomes or extracellular vesicles):

    • Labeled vesicles containing both NBD-PE and this compound (e.g., 0.5 mol% each).

    • Unlabeled vesicles.

  • Fusion-inducing agent (e.g., calcium chloride for certain lipid compositions, or specific proteins).

  • A spectrofluorometer or a confocal microscope capable of spectral imaging or FRET analysis.

Procedure:

  • Prepare Vesicle Populations:

    • Prepare labeled vesicles by incorporating NBD-PE and this compound into the lipid mixture during their formation.

    • Prepare a separate population of unlabeled vesicles.

  • Initiate Fusion:

    • Mix the labeled and unlabeled vesicle populations in a suitable buffer.

    • Induce fusion by adding the appropriate fusogenic agent.

  • Monitor FRET Signal:

    • Excite the donor fluorophore (NBD-PE) at its excitation wavelength (~460 nm).

    • Measure the emission of both the donor (~535 nm) and the acceptor (this compound, ~588 nm).[11]

    • As fusion occurs, the lipids from the labeled and unlabeled vesicles will mix. This increases the average distance between the donor and acceptor fluorophores, leading to a decrease in FRET efficiency.

    • A decrease in FRET is observed as an increase in the donor's fluorescence intensity and a corresponding decrease in the acceptor's sensitized emission.

  • Data Analysis:

    • Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence intensity over time to quantify the rate and extent of membrane fusion.

Visualizations

experimental_workflow_live_cell_labeling cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare this compound Stock Solution (1-2 mg/mL in DMSO) prep_working Dilute Stock to Working Concentration (5-10 µg/mL) in Imaging Medium prep_stock->prep_working wash_cells Wash Cells with Pre-warmed PBS prep_working->wash_cells add_stain Incubate Cells with Staining Solution (10-30 min at 37°C) wash_cells->add_stain wash_unbound Wash Cells 2-3x with Imaging Medium add_stain->wash_unbound add_medium Add Fresh Imaging Medium wash_unbound->add_medium acquire_images Image with Confocal Microscope (Ex: ~561 nm, Em: ~570-620 nm) add_medium->acquire_images

Caption: Workflow for live-cell plasma membrane labeling with this compound.

fret_membrane_fusion cluster_initial_state Initial State (No Fusion) cluster_fusion_event Fusion Event cluster_final_state Final State (Post-Fusion) labeled_vesicle Labeled Vesicle (NBD-PE + this compound) high_fret High FRET (Donor Quenched) add_fusogen Add Fusogenic Agent labeled_vesicle->add_fusogen unlabeled_vesicle Unlabeled Vesicle unlabeled_vesicle->add_fusogen low_fret Low FRET (Donor De-quenched) high_fret->low_fret FRET Decrease fused_vesicle Fused Vesicle (Diluted Probes) add_fusogen->fused_vesicle

Caption: Principle of FRET-based membrane fusion assay.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
No or Weak Signal - Low dye concentration. - Insufficient incubation time. - Incorrect filter sets on the microscope.- Optimize dye concentration (try a higher concentration). - Increase incubation time. - Ensure the excitation and emission filters are appropriate for this compound's spectral profile.[][13]
High Background Fluorescence - Incomplete removal of unbound dye. - Dye precipitation.- Increase the number and duration of washing steps. - Ensure the staining solution is well-vortexed and free of precipitates before adding to cells.[][13]
Photobleaching - High laser power. - Prolonged exposure to excitation light.- Reduce the laser power to the minimum required for a good signal-to-noise ratio. - Minimize the exposure time and the number of scans. - Use an anti-fade mounting medium for fixed-cell imaging.[][13]
Cell Toxicity - High dye concentration. - Prolonged incubation.- Perform a titration to find the lowest effective dye concentration. - Reduce the incubation time. - Ensure cells are healthy before and during the experiment.[]

Table 4: Common Troubleshooting Tips for this compound Staining.

Conclusion

This compound is a robust and versatile fluorescent probe for studying membrane biology in confocal microscopy. Its bright and photostable fluorescence, coupled with its ability to integrate into lipid bilayers, makes it an invaluable tool for both qualitative visualization and quantitative assays. By following the protocols and troubleshooting guidelines presented in this guide, even researchers new to the field can successfully employ this compound to gain critical insights into the complex and dynamic world of cellular membranes.

References

Methodological & Application

Application Notes and Protocols for Rhodamine DHPE in Liposome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescently labeled phospholipid, in liposome-based assays. The protocols focus on two key applications: monitoring liposome (B1194612) fusion via a Förster Resonance Energy Transfer (FRET)-based lipid mixing assay and visualizing cellular uptake of liposomes.

Principle and Applications

This compound is a red-fluorescent lipid analog that can be incorporated into the lipid bilayer of liposomes.[1] Its excellent photostability and high quantum yield make it a valuable tool for various biophysical and cell-based assays.[1] The most common applications include:

  • Membrane Fusion Assays: In combination with a donor fluorophore like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), this compound serves as a FRET acceptor to monitor the mixing of lipid bilayers, a key step in membrane fusion.[2][3][4]

  • Cellular Uptake and Trafficking: The intrinsic fluorescence of this compound allows for the direct visualization and quantification of liposome internalization into cells using techniques such as fluorescence microscopy and flow cytometry.[3][5]

Key Experimental Parameters

The following tables summarize the critical quantitative data for designing and performing experiments with this compound-labeled liposomes.

Table 1: this compound and NBD-PE Properties for FRET Assays

ParameterThis compound (Acceptor)NBD-PE (Donor)
Excitation Maximum~560 nm~460-470 nm
Emission Maximum~580-581 nm~535 nm
Recommended Molar Ratio in Labeled Liposomes0.5 - 1.5 mol%0.5 - 1.5 mol%

Table 2: Typical Concentrations and Ratios for Liposome Fusion Assays

ParameterValueReference
Total Lipid Concentration in Assay50 µM[6]
Molar Ratio of Labeled to Unlabeled Liposomes1:10 or 1:9[6]
Labeled Liposome Concentration in Assay5 µM[6]
Unlabeled Liposome Concentration in Assay45 µM[6]

Experimental Protocols

Protocol 1: Liposome Preparation with this compound

This protocol describes the preparation of this compound-labeled liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Lipids of choice (e.g., DOPC, Cholesterol)

  • This compound

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Hydration buffer (e.g., 20 mM HEPES, 10% sucrose, pH 7.5)[7]

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids and this compound in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio for labeling is 1 mol% this compound relative to the total lipid content.[7]

    • For a FRET-based assay, co-dissolve NBD-PE at an equimolar ratio to this compound (e.g., 1 mol% each).

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[7][8]

    • Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

  • Storage:

    • Store the prepared liposomes at 2-8°C, protected from light.[7] For long-term storage, the stability should be assessed.

Diagram 1: Liposome Preparation Workflow

G cluster_prep Liposome Preparation start Dissolve Lipids and this compound in Organic Solvent film Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Buffer to Form MLVs film->hydrate extrude Extrude to Form LUVs (e.g., 100 nm) hydrate->extrude store Store Labeled Liposomes (2-8°C, Protected from Light) extrude->store

Caption: Workflow for preparing this compound-labeled liposomes.

Protocol 2: FRET-Based Liposome Fusion Assay

This assay measures the fusion between two populations of liposomes: one labeled with both NBD-PE (donor) and this compound (acceptor), and an unlabeled population. Fusion leads to the dilution of the fluorescent probes, decreasing FRET efficiency and increasing the donor (NBD) fluorescence.[4][9]

Materials:

  • Labeled liposomes (containing NBD-PE and this compound)

  • Unlabeled liposomes

  • Fusion buffer (e.g., HEPES buffered saline)

  • Fluorometer with excitation at ~465 nm and emission scan capabilities (~500-650 nm)

  • Fusogen (e.g., PEG, Ca²⁺, or specific proteins)

Procedure:

  • Prepare Liposome Mixture:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a 1:10 molar ratio in the fusion buffer to a final total lipid concentration of 50 µM.[6]

  • Baseline Fluorescence (F₀):

    • Record the initial fluorescence emission spectrum by exciting the NBD fluorophore at ~465 nm. A high FRET efficiency will be observed as a strong Rhodamine emission peak (~585 nm) and a quenched NBD emission peak (~535 nm). This is the baseline fluorescence (F₀).

  • Induce Fusion:

    • Add the fusogen to the cuvette to initiate liposome fusion.

    • Monitor the change in fluorescence intensity over time. As fusion occurs, the distance between NBD-PE and this compound increases, leading to a decrease in FRET. This is observed as an increase in NBD fluorescence at ~535 nm and a decrease in Rhodamine fluorescence at ~585 nm.[4]

  • Maximum Fluorescence (F_max):

    • To determine the maximum possible fluorescence (representing 100% lipid mixing), add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and dilute the probes. Record the NBD fluorescence intensity.

  • Calculate Percent Fusion:

    • The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100 Where F(t) is the NBD fluorescence intensity at time t.

Diagram 2: FRET-Based Fusion Assay Principle

G cluster_fret Principle of FRET-Based Fusion Assay cluster_signal Fluorescence Signal Before Fusion Before Fusion After Fusion After Fusion Before Fusion->After Fusion Fusion L_NBD N L_Rho R L_NBD->L_Rho FRET UL Fused F_NBD N F_Rho R Signal_Before Low NBD Signal High Rhodamine Signal Signal_After High NBD Signal Low Rhodamine Signal

Caption: FRET mechanism in a liposome fusion assay.

Protocol 3: Cellular Uptake of this compound-Labeled Liposomes

This protocol outlines a general procedure for visualizing the internalization of fluorescently labeled liposomes by cultured cells using fluorescence microscopy.

Materials:

  • This compound-labeled liposomes

  • Cultured cells (e.g., HeLa, HBEC-5i)[5][10]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Nuclear stain (e.g., Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells onto coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment (e.g., 70,000 cells/mL).[5][10]

    • Incubate for 24-48 hours under standard cell culture conditions.

  • Liposome Incubation:

    • Remove the cell culture medium and wash the cells once with PBS.

    • Dilute the this compound-labeled liposomes in fresh cell culture medium (a 1:1 v/v dilution is a good starting point).[5]

    • Add the liposome-containing medium to the cells and incubate for a desired period (e.g., 2-4 hours).[5][10]

  • Washing and Fixation:

    • Remove the liposome-containing medium and wash the cells twice with PBS to remove non-internalized liposomes.[5]

    • Fix the cells by incubating with a 3.7% formaldehyde solution for 10-15 minutes at room temperature.[5]

    • Wash the cells again with PBS.

  • Staining and Mounting:

    • (Optional) Counterstain the cell nuclei with a suitable dye like Hoechst 33342 for better visualization of cellular structures.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cellular uptake of the this compound-labeled liposomes using a fluorescence microscope equipped with the appropriate filter sets for Rhodamine (Excitation: ~560 nm, Emission: ~580 nm) and the nuclear stain.

Diagram 3: Cellular Uptake Experimental Workflow

G cluster_uptake Cellular Uptake Workflow seed Seed Cells on Coverslips (24-48h incubation) incubate Incubate Cells with Rhodamine-Labeled Liposomes (e.g., 2-4h) seed->incubate wash1 Wash to Remove Non-Internalized Liposomes incubate->wash1 fix Fix Cells (e.g., Formaldehyde) wash1->fix stain Counterstain Nuclei (Optional) fix->stain image Image with Fluorescence Microscope stain->image

Caption: Workflow for visualizing cellular uptake of liposomes.

References

Application Notes and Protocols for Optimal Cell Labeling with Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) for optimal cell labeling. This fluorescent phospholipid analog is a powerful tool for investigating membrane dynamics, lipid trafficking, and membrane fusion.

Introduction to this compound

This compound is a fluorescently labeled phospholipid that integrates into the lipid bilayers of cell membranes.[1] Its rhodamine fluorophore exhibits a high quantum yield and photostability, emitting a strong orange-red fluorescence, which makes it ideal for various fluorescence microscopy techniques, including confocal microscopy and flow cytometry.[1]

The primary applications of this compound include:

  • Live-cell imaging: To visualize and track cell membranes and membrane dynamics.[1]

  • Membrane Trafficking and Endocytosis: To monitor the internalization and transport of membrane components.[1][2][3]

  • Membrane Fusion Assays: Often used as a fluorescence energy transfer (FRET) acceptor in combination with a donor fluorophore like NBD-PE to study membrane fusion events.[1][2][3][4]

  • Lipid Raft Studies: To investigate the organization and dynamics of lipid microdomains within the cell membrane.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound to aid in experimental design.

ParameterValueSource(s)
Excitation Maximum (λex) ~560 nm[2]
Emission Maximum (λem) ~581 nm[2]
Molecular Weight ~1333.80 g/mol [2]
Recommended Concentration for Live Cell Labeling 0.5 - 25 µM (empirical optimization recommended)
Concentration for Liposome Labeling 0.5 mM or 1:100 w/w ratio (dye:lipid)
Solubility Soluble in chloroform (B151607) and DMSO[2]

Experimental Protocols

General Protocol for Live Cell Membrane Labeling

This protocol provides a general guideline for labeling the plasma membrane of live cultured cells with this compound. Optimal conditions, particularly concentration and incubation time, should be determined empirically for each cell type.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.

  • Prepare Working Solution: Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (start with a range of 1-10 µM).

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

  • Labeling:

    • Remove the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound working solution to the cells.

    • Incubate for 10-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove unincorporated dye.

  • Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for rhodamine fluorescence (Excitation: ~560 nm, Emission: ~580 nm).

Protocol for FRET-Based Membrane Fusion Assay

This protocol outlines a common application of this compound as a FRET acceptor with NBD-PE (a FRET donor) to monitor membrane fusion.

Materials:

  • Two populations of vesicles or cells:

    • Donor-labeled population (containing NBD-PE)

    • Acceptor-labeled population (containing this compound)

  • Unlabeled "target" population

  • Fusion-inducing agent (e.g., polyethylene (B3416737) glycol (PEG), specific proteins)

  • Fluorometer or fluorescence microscope capable of FRET measurements

Procedure:

  • Prepare Labeled Populations: Label two separate populations of cells or liposomes, one with NBD-PE and the other with this compound, following a similar protocol as described in 3.1. A typical concentration is 1 mole percent of the total lipid.

  • Initiate Fusion: Mix the donor-labeled and acceptor-labeled populations with the unlabeled target population. Induce fusion using the appropriate agent or condition.

  • FRET Measurement: Monitor the fluorescence intensity of both the donor (NBD, λem ~530 nm) and the acceptor (Rhodamine, λem ~581 nm) upon excitation at the donor's excitation wavelength (λex ~460 nm).

  • Data Analysis: An increase in the acceptor's fluorescence and a simultaneous decrease in the donor's fluorescence indicate membrane fusion and the proximity of the two fluorophores within the fused membrane.

Visualizations

Experimental_Workflow_for_Cell_Labeling cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution (in serum-free medium) prep_stock->prep_working add_dye Incubate with This compound prep_working->add_dye cell_prep Culture Cells cell_prep->add_dye wash Wash to Remove Unbound Dye add_dye->wash image Fluorescence Imaging wash->image

Caption: Workflow for labeling live cells with this compound.

FRET_Signaling_Pathway cluster_before Before Fusion cluster_after After Fusion donor_vesicle Donor Vesicle (NBD-PE) no_fret No FRET donor_vesicle->no_fret fusion Membrane Fusion acceptor_vesicle Acceptor Vesicle (Rhod-DHPE) excitation Excitation at 460 nm excitation->donor_vesicle fused_vesicle Fused Vesicle (NBD-PE + Rhod-DHPE) fret FRET Occurs fused_vesicle->fret excitation2 Excitation at 460 nm excitation2->fused_vesicle emission Emission at 581 nm fret->emission

Caption: Principle of FRET-based membrane fusion assay.

Important Considerations and Best Practices

  • Optimization is Key: The optimal concentration and incubation time for this compound labeling are highly dependent on the cell type and experimental conditions. It is crucial to perform a titration experiment to determine the lowest effective concentration that provides a strong signal with minimal background and cytotoxicity.

  • Cell Viability: While this compound is generally well-tolerated by cells for short-term imaging, high concentrations or prolonged exposure can potentially affect cell viability.[5][] It is recommended to perform a cell viability assay (e.g., using a live/dead stain) in parallel with your labeling experiments, especially for long-term imaging.

  • Phototoxicity: Like all fluorophores, this compound can induce phototoxicity upon prolonged or high-intensity illumination. To minimize this, use the lowest possible laser power and exposure time required to obtain a good signal-to-noise ratio.

  • Storage and Handling: this compound is light-sensitive and should be stored protected from light at -20°C.[2] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh working solutions for each experiment.

  • Controls: Always include appropriate controls in your experiments, such as unlabeled cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone to control for any effects of the solvent.

References

Application Notes and Protocols for Rhodamine DHPE and NBD-PE FRET Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for conducting a Förster Resonance Energy Transfer (FRET) assay using the fluorescently labeled lipids NBD-PE (donor) and Rhodamine DHPE (acceptor). This assay is a powerful tool for studying membrane fusion and lipid transfer events, which are fundamental processes in cell biology and critical to various aspects of drug delivery and development.

Principle of the Assay

The assay is based on the principle of FRET, a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). In this system, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE) serves as the donor fluorophore, and N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-DHPE) acts as the acceptor. When these two fluorophores are in close proximity within a lipid bilayer (typically within 1-10 nm), excitation of the donor (NBD-PE) results in energy transfer to the acceptor (this compound), which then fluoresces. This energy transfer leads to quenching of the donor's fluorescence and an increase in the acceptor's fluorescence.

When labeled liposomes containing both NBD-PE and this compound fuse with an unlabeled liposome (B1194612) population, the surface density of the fluorophores decreases as they diffuse into the larger membrane area. This increased distance between the donor and acceptor molecules leads to a decrease in FRET efficiency. Consequently, an increase in NBD-PE fluorescence and a decrease in this compound fluorescence can be observed. This change in fluorescence is directly proportional to the extent of membrane fusion or lipid mixing.

Key Experimental Parameters

The following table summarizes the critical quantitative data and parameters for the this compound and NBD-PE FRET assay.

ParameterValueNotes
Fluorophores
DonorNBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine)
AcceptorThis compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
Liposome Composition
Labeled Liposomes99 mol% base lipid (e.g., POPC), 0.5 mol% NBD-PE, 0.5 mol% this compoundThe molar ratio of donor and acceptor can be optimized for specific applications.
Unlabeled Liposomes100 mol% base lipid (e.g., POPC)
Instrumentation Settings
NBD-PE Excitation Wavelength460-470 nm
NBD-PE Emission Wavelength~535 nm
This compound Emission Wavelength~585-588 nm
Assay Conditions
Labeled to Unlabeled Liposome Ratio1:1 to 1:10 (molar ratio)This ratio should be optimized depending on the experimental goals.
Total Lipid Concentration50 µMCan be adjusted based on the sensitivity of the fluorometer.
Temperature37°CShould be controlled and consistent throughout the experiment.

Experimental Protocol

This protocol outlines the preparation of liposomes and the subsequent FRET assay to monitor membrane fusion.

Materials
  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other desired base lipid

  • NBD-PE

  • This compound

  • Chloroform (B151607)

  • Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Nitrogen gas source

  • Sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer or microplate reader with fluorescence capabilities

Liposome Preparation
  • Lipid Film Formation:

    • In a round-bottom flask, combine the appropriate amounts of lipids dissolved in chloroform to prepare the labeled and unlabeled liposome formulations as specified in the table above.

    • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas while rotating the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the assay buffer to a final total lipid concentration of 1-5 mM.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Liposome Sizing (Extrusion):

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Extrude the liposome suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This will produce large unilamellar vesicles (LUVs) with a defined size distribution.[1]

FRET Assay for Membrane Fusion
  • Instrument Setup:

    • Set the fluorometer or plate reader to the appropriate excitation and emission wavelengths for NBD-PE and this compound. Set the excitation wavelength to 460 nm and record the emission spectrum from 490 nm to 650 nm.[1]

    • Equilibrate the instrument to the desired assay temperature (e.g., 37°C).

  • Baseline Fluorescence (Finitial):

    • In a cuvette or microplate well, add the labeled liposomes at the desired concentration (e.g., 5 µM) in the assay buffer.

    • Record the initial fluorescence spectrum. This will show a low NBD-PE signal and a high this compound signal due to efficient FRET.

  • Initiation of Fusion:

    • Add the unlabeled liposomes to the labeled liposomes at the desired molar ratio (e.g., 1:9).

    • Induce fusion using the desired method (e.g., addition of a fusogenic agent like Ca²⁺ for PS-containing liposomes, or by sonication).

  • Monitoring Fluorescence Changes:

    • Immediately after inducing fusion, monitor the change in fluorescence intensity over time.

    • Record the fluorescence spectrum at regular intervals until the signal stabilizes. A successful fusion event will result in an increase in the NBD-PE emission at ~535 nm and a decrease in the this compound emission at ~585 nm.

  • Maximum Fluorescence (Fmax):

    • To determine the fluorescence corresponding to 100% lipid mixing, add a detergent (e.g., 0.1% Triton X-100) to the mixed liposome suspension to completely disrupt the vesicles and disperse the lipids.

    • Record the final fluorescence spectrum.

Data Analysis
  • Calculate the FRET efficiency or the extent of fusion at each time point. A common method is to calculate the ratio of the acceptor intensity to the donor intensity (IAcceptor / IDonor).

  • The percentage of fusion can be calculated using the following formula: % Fusion = [(F_t - F_initial) / (F_max - F_initial)] * 100 Where:

    • F_t is the fluorescence intensity of the donor at a given time t.

    • F_initial is the initial donor fluorescence before the addition of unlabeled liposomes.

    • F_max is the maximum donor fluorescence after the addition of detergent.

Visualizations

FRET Signaling Pathway

FRET_Signaling_Pathway cluster_membrane Lipid Bilayer NBD NBD-PE (Donor) Rhodamine This compound (Acceptor) Donor_Excitation Donor Excitation NBD->Donor_Excitation Acceptor_Emission Acceptor Emission (585 nm) Rhodamine->Acceptor_Emission Fluorescence Excitation Excitation Light (460 nm) Excitation->NBD Absorption FRET FRET Donor_Excitation->FRET Energy Transfer Donor_Emission Donor Emission (535 nm) Donor_Excitation->Donor_Emission Fluorescence (Quenched) FRET->Rhodamine

Caption: FRET mechanism between NBD-PE and this compound in a lipid bilayer.

Experimental Workflow

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay FRET Assay cluster_analysis Data Analysis prep1 1. Prepare Lipid Mixtures (Labeled & Unlabeled) prep2 2. Create Lipid Film (Nitrogen Evaporation) prep1->prep2 prep3 3. Hydrate Film (Assay Buffer) prep2->prep3 prep4 4. Extrude to form LUVs (100 nm membrane) prep3->prep4 assay1 5. Measure Initial Fluorescence (Labeled Liposomes) prep4->assay1 assay2 6. Add Unlabeled Liposomes & Induce Fusion assay1->assay2 assay3 7. Monitor Fluorescence Change (Increase in Donor, Decrease in Acceptor) assay2->assay3 assay4 8. Determine Max Fluorescence (Add Detergent) assay3->assay4 analysis1 9. Calculate % Fusion assay4->analysis1 analysis2 10. Plot Data and Interpret Results analysis1->analysis2

Caption: Step-by-step experimental workflow for the this compound FRET assay.

References

Preparing Supported Lipid Bilayers with Rhodamine DHPE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in membrane biophysics and drug discovery, providing a stable and accessible model system to study the structure and function of cell membranes and membrane-associated proteins. The incorporation of fluorescent probes, such as Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE), into SLBs enables the visualization and quantification of membrane dynamics, including lipid diffusion, domain formation, and protein-lipid interactions.[1][2] This document provides detailed protocols for the preparation and characterization of SLBs containing this compound, intended for researchers, scientists, and drug development professionals.

This compound is a fluorescently labeled phospholipid that readily integrates into lipid bilayers.[1] Its bright fluorescence and high photostability make it an excellent choice for various fluorescence microscopy techniques, including confocal microscopy and fluorescence recovery after photobleaching (FRAP).[1]

Data Presentation

Table 1: Exemplary Lipid Compositions for SLB Formation
Primary Lipid Other Components This compound (mol%) Substrate Reference
DOPC-0.1 - 2Glass[3]
POPCCholesterol (0-50 mol%)1Glass[4]
DOPCDOPE, Cholesterol (39:21:40 mol%)Not specifiedSiO2[4]
DPPC-1Glass[4]
Table 2: Physicochemical Properties of this compound
Property Value Reference
Excitation Maximum (λex) ~560 nm (in Methanol)[2]
Emission Maximum (λem) ~581 nm (in Methanol)[2]
Molecular Weight ~1333.8 g/mol [2]
Solubility Chloroform (B151607)[2]
Table 3: Diffusion Coefficients of Rhodamine-Labeled Lipids in SLBs
Lipid Composition Probe Diffusion Coefficient (D) (μm²/s) Technique Reference
DOPCDOPE-Rho1.9 ± 0.3FRAP[5]
DOPCDOPE-NBD1.9 ± 0.4FRAP[5]
Mitochondria-like (5 components)DiD~3FCS[6]
Mitochondria-like (5 components)DiD~2SPT[6]

Experimental Protocols

A widely used method for forming SLBs is the vesicle fusion technique, where small unilamellar vesicles (SUVs) in solution spontaneously adsorb, rupture, and fuse onto a hydrophilic substrate to form a continuous lipid bilayer.[7]

Protocol 1: Substrate Preparation (Cleaning of Glass Coverslips)

A pristine and hydrophilic substrate surface is critical for the formation of a high-quality SLB.[8][9]

Materials:

  • Glass coverslips (No. 1.5, 22x22 mm)

  • Coverslip staining jars

  • 1M Hydrochloric acid (HCl) or Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION )

  • Ethanol (100%)

  • Deionized water (ddH₂O)

  • Nitrogen or argon gas source

  • Plasma cleaner (optional)

Procedure:

  • Place coverslips in a staining jar and sonicate in 2% detergent solution for 30 minutes at 60°C.[10]

  • Rinse the coverslips thoroughly with deionized water (at least 10 times).[11]

  • Immerse the coverslips in 1M HCl and heat at 50-60°C for 4-16 hours.[12] Alternatively, for a more aggressive clean, treat with Piranha solution for 1 hour at 90°C (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment ).[11]

  • Carefully decant the acid and rinse the coverslips extensively with deionized water.[12]

  • Rinse with 100% ethanol.[12]

  • Dry the coverslips individually under a stream of nitrogen or argon gas.[11]

  • For optimal hydrophilicity, plasma clean the coverslips for 10-15 minutes immediately before use.[13]

  • Store the cleaned coverslips in a desiccator.[13]

Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) with this compound

Materials:

  • Primary lipid(s) (e.g., DOPC, POPC) in chloroform

  • This compound in chloroform

  • Glass vial

  • Nitrogen or argon gas source

  • Vacuum desiccator

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath or heat block

Procedure:

  • In a clean glass vial, combine the desired amounts of the primary lipid(s) and this compound from their chloroform stocks. A typical final concentration for this compound is 0.1 to 2 mol%.[3][4]

  • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.[4][9]

  • Place the vial in a vacuum desiccator for at least 1-2 hours to remove any residual solvent.[4]

  • Hydrate the lipid film by adding the hydration buffer to achieve a final lipid concentration of 1 mg/mL.[4][9] Vortex the vial for several minutes until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).[9]

  • To create SUVs, subject the MLV suspension to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).[14]

  • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 11 times using a mini-extruder.[4] Perform extrusion above the phase transition temperature of the lipids.

  • Store the resulting SUV suspension at 4°C.[4]

Protocol 3: Supported Lipid Bilayer (SLB) Formation by Vesicle Fusion

Materials:

  • Cleaned glass coverslips

  • SUV suspension containing this compound

  • Formation buffer (e.g., PBS with 5 mM Ca²⁺)[8]

  • Washing buffer (e.g., PBS)

Procedure:

  • Mount the cleaned glass coverslip in a suitable chamber.

  • Add the formation buffer to the chamber.

  • Inject the SUV suspension into the chamber to a final lipid concentration of approximately 0.1-0.2 mg/mL.[4] The presence of divalent cations like Ca²⁺ facilitates vesicle rupture and fusion.[8]

  • Incubate for 30-60 minutes at room temperature or a controlled temperature above the lipid phase transition temperature to allow for vesicle fusion and SLB formation.[9]

  • Gently wash the chamber with an excess of washing buffer to remove any unfused or excess vesicles.[9]

  • The SLB is now ready for characterization and should be kept hydrated at all times.

Protocol 4: Characterization by Fluorescence Microscopy and FRAP

Fluorescence Microscopy:

  • Mount the SLB chamber on an inverted fluorescence microscope.

  • Use appropriate filter sets for Rhodamine fluorescence (e.g., excitation ~560 nm, emission ~580 nm).

  • Observe the SLB to check for homogeneity and the absence of large defects. A uniform fluorescence across the surface indicates a successful bilayer formation.

Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to quantify the lateral mobility of the fluorescently labeled lipids within the bilayer.[5]

  • Select a region of interest (ROI) on the SLB.

  • Acquire a few pre-bleach images.

  • Use a high-intensity laser to photobleach the fluorescent probes within the ROI.

  • Acquire a time-lapse series of images of the ROI as fluorescent probes from the surrounding area diffuse into the bleached region.[15]

  • Analyze the fluorescence recovery curve to determine the mobile fraction and the diffusion coefficient (D) of this compound in the SLB.[5] The recovery time is related to the diffusion coefficient.[5]

Mandatory Visualizations

G cluster_prep Preparation cluster_formation SLB Formation A Substrate Cleaning B Liposome Formulation A->B C SUV Extrusion B->C D Vesicle Fusion on Substrate C->D E Fluorescence Microscopy D->E F FRAP Analysis D->F G cluster_process Vesicle Fusion Process Vesicles SUVs in Suspension Adsorption Vesicle Adsorption to Surface Vesicles->Adsorption 1 Rupture Vesicle Rupture Adsorption->Rupture 2 Fusion Bilayer Patch Formation & Fusion Rupture->Fusion 3 SLB Continuous Supported Lipid Bilayer Fusion->SLB 4

References

Application Notes: Labeling Cellular Membranes with Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog widely used for investigating the structure and function of cellular membranes.[1][2] This lipophilic probe readily inserts into the lipid bilayer of live cells, allowing for the direct visualization of membrane dynamics, trafficking, fusion, and lipid-protein interactions.[2] Its bright and photostable rhodamine fluorophore emits in the orange-red spectrum, making it suitable for various fluorescence microscopy techniques, including confocal microscopy and fluorescence recovery after photobleaching (FRAP).[] this compound is also a common FRET (Förster Resonance Energy Transfer) acceptor when paired with donors like NBD-PE, enabling studies of membrane fusion events.[1]

Principle of Staining

This compound is an amphipathic molecule, possessing a hydrophilic rhodamine headgroup and two hydrophobic acyl chains. This structure allows it to spontaneously intercalate into the plasma membrane of live cells. Once integrated, the probe diffuses laterally within the membrane, providing a stable and uniform label. Over time, the labeled lipids can be internalized through endocytic pathways, allowing for the study of membrane trafficking and turnover.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of membrane labeling and the general experimental workflow.

G cluster_0 Mechanism of Membrane Labeling Rhodamine_DHPE This compound (Lipophilic Probe) Intercalation Intercalation into Lipid Bilayer Rhodamine_DHPE->Intercalation Addition to Cells Plasma_Membrane Plasma Membrane of Live Cell Plasma_Membrane->Intercalation Labeled_Membrane Fluorescently Labeled Cell Membrane Intercalation->Labeled_Membrane Endocytosis Endocytosis Labeled_Membrane->Endocytosis Over time Labeled_Vesicles Labeled Endocytic Vesicles Endocytosis->Labeled_Vesicles

Caption: Mechanism of this compound labeling of the plasma membrane and subsequent internalization.

G cluster_1 Experimental Workflow Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solution in Imaging Medium Prep_Stock->Prep_Working Incubation Incubate Cells with Working Solution Prep_Working->Incubation Cell_Prep Prepare Live Cells on Coverslips Cell_Prep->Incubation Washing Wash Cells with Fresh Medium Incubation->Washing Imaging Image with Fluorescence Microscope Washing->Imaging

Caption: General experimental workflow for labeling live cells with this compound.

Quantitative Data Summary

The optimal staining parameters for this compound can vary depending on the cell type and experimental conditions. The following table provides a summary of key quantitative data for guidance. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific system.[]

ParameterRecommended Value/RangeNotes
Excitation Maximum ~560 nmCan be effectively excited by standard 561 nm or 543 nm laser lines.[1][4]
Emission Maximum ~580 nmEmits in the orange-red region of the spectrum.[1][4]
Stock Solution Solvent DMSO or Ethanol (B145695)Prepare a concentrated stock solution (e.g., 1-2 mg/mL in ethanol or a specific molarity in DMSO) and store in aliquots.[2][5] Sonication may aid dissolution in ethanol.[5]
Stock Solution Storage ≤ -20°C, protected from lightAliquot to avoid repeated freeze-thaw cycles. Properly stored, the solid probe is stable for at least one year.[1][6]
Working Concentration 5 - 20 µg/mL (Optimization Recommended)This is a general starting range. The optimal concentration should be determined empirically to achieve bright staining with minimal cytotoxicity.
Incubation Time 10 - 30 minutesIncubation at 37°C is typical for live cells. Longer incubation times may lead to increased internalization.
Incubation Temperature 37°C (or optimal cell growth temp)Maintain cells at their optimal temperature and CO₂ conditions throughout the procedure.

Detailed Experimental Protocols

This protocol describes the labeling of live adherent cells with this compound for fluorescence microscopy.

I. Materials and Reagents

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM, HBSS) supplemented as required for the specific cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for rhodamine (e.g., TRITC/Cy3 channel) and a live-cell incubation chamber.

II. Preparation of Solutions

  • This compound Stock Solution (e.g., 1 mg/mL in DMSO):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mg/mL concentration. For example, add 1 mL of DMSO to 1 mg of this compound.

    • Vortex thoroughly until the lipid is completely dissolved.

    • Dispense into small, single-use aliquots.

    • Store at -20°C, protected from light.

  • This compound Staining Solution (Working Solution):

    • Pre-warm the live-cell imaging medium to 37°C.

    • Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., start with 10 µg/mL and optimize).

    • Important: Prepare this solution fresh immediately before use, as the diluted probe may not be stable for extended periods.

III. Staining Protocol for Live Adherent Cells

  • Grow adherent cells on glass-bottom dishes or coverslips to the desired confluency (typically 60-80%).

  • Aspirate the cell culture medium from the dish.

  • Gently wash the cells once with pre-warmed PBS to remove any residual serum.

  • Aspirate the PBS and add the freshly prepared this compound staining solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the cells for 15-20 minutes in a cell culture incubator (37°C, 5% CO₂).

  • Aspirate the staining solution.

  • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unincorporated probe and reduce background fluorescence.

  • After the final wash, add a sufficient volume of fresh, pre-warmed live-cell imaging medium to the dish for imaging.

IV. Fluorescence Microscopy and Imaging

  • Immediately transfer the stained cells to a fluorescence microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO₂ levels.

  • Locate the cells using brightfield or phase-contrast microscopy.

  • Visualize the this compound fluorescence using an appropriate filter set (Excitation: ~560 nm, Emission: ~580 nm).

  • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.

Troubleshooting and Optimization

  • High Background: Reduce the working concentration of this compound or increase the number and duration of the washing steps after incubation.

  • Weak Signal: Increase the working concentration or the incubation time. Ensure the stock solution was properly dissolved and stored.

  • Cell Toxicity/Death: Reduce the probe concentration and/or incubation time. Confirm that the imaging medium and buffers are fresh and at the correct pH. Minimize exposure to excitation light during imaging.

  • Rapid Internalization: If only plasma membrane staining is desired, perform the incubation and imaging at 4°C to inhibit endocytosis. Wash with cold buffer and image quickly on a pre-chilled microscope stage.

By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamic nature of cellular membranes.

References

Rhodamine DHPE: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that integrates into the lipid bilayer of cellular membranes. Its stable insertion and bright fluorescence make it a valuable tool for investigating membrane dynamics in various applications, particularly in flow cytometry. This document provides detailed application notes and protocols for the use of this compound in flow cytometry for general membrane labeling, membrane fusion assays, and the analysis of lipid rafts.

Physicochemical and Spectral Properties

This compound's utility in flow cytometry is underpinned by its distinct spectral characteristics. These properties are crucial for designing multicolor experiments and selecting appropriate instrument settings.

PropertyValueReference
Full Chemical Name N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt[1][2]
Molecular Weight ~1333.8 g/mol [1][2]
Excitation Maximum (λex) ~560 nm[1]
Emission Maximum (λem) ~580 nm[1]
Solubility Soluble in chloroform (B151607) and DMSO[1][3]
Storage Store at -20°C, protected from light[1][2]

Application 1: General Cell Membrane Labeling

This compound can be used to fluorescently label the plasma membrane of living cells for their identification and tracking in mixed cell populations. As a lipophilic dye, it stably incorporates into the cell membrane with minimal cytotoxicity at appropriate concentrations.

Experimental Protocol

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell suspension

  • Flow cytometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[3] Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Harvest cells and wash them once with PBS to remove any residual media components. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type and application.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with 2 mL of cold PBS to remove any unincorporated dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

  • Data Acquisition: Acquire data on a flow cytometer using the appropriate laser and filter set for this compound (e.g., excitation with a yellow-green laser at 561 nm and emission collection with a 585/42 nm bandpass filter).

Data Analysis and Gating Strategy

A typical gating strategy for identifying this compound-labeled cells involves first gating on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.[4][5] Subsequently, a histogram of the this compound fluorescence channel can be used to identify the positively stained population.

G cluster_workflow General Membrane Labeling Workflow prep Cell Preparation stain Staining with This compound prep->stain wash Washing stain->wash acquire Flow Cytometry Acquisition wash->acquire analyze Data Analysis acquire->analyze

Workflow for general cell membrane labeling with this compound.

Application 2: Membrane Fusion Assay (FRET-based)

This compound is frequently used as a Förster Resonance Energy Transfer (FRET) acceptor in combination with a suitable donor, such as NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), to monitor membrane fusion events.[1][3] When both probes are in the same membrane at a high concentration, excitation of the NBD-PE donor results in energy transfer to this compound, leading to rhodamine emission. Upon fusion with an unlabeled membrane, the probes are diluted, decreasing FRET efficiency.

Experimental Protocol

Materials:

  • This compound

  • NBD-PE

  • DMSO

  • Two cell populations (e.g., effector and target cells)

  • Fusion-inducing agent (e.g., polyethylene (B3416737) glycol (PEG), inactivated virus)

  • Flow cytometer with multi-laser capabilities

Procedure:

  • Probe Stock Solutions: Prepare 1 mM stock solutions of this compound and NBD-PE in DMSO.

  • Cell Labeling:

    • Label one cell population (e.g., effector cells) with both NBD-PE (donor) and this compound (acceptor) at a final concentration of 1-5 µM for each probe.

    • The other cell population (e.g., target cells) remains unlabeled.

  • Incubation and Washing: Incubate the labeled cells for 15-30 minutes at 37°C, protected from light. Wash the cells twice with cold PBS to remove unincorporated probes.

  • Co-incubation and Fusion Induction: Mix the labeled and unlabeled cell populations at a desired ratio (e.g., 1:1). Induce fusion using an appropriate method (e.g., addition of PEG).

  • Data Acquisition: Acquire data on a flow cytometer equipped with lasers to excite both the donor (e.g., 488 nm for NBD-PE) and the acceptor (e.g., 561 nm for this compound). Collect emission in three channels:

    • Donor channel (e.g., 530/30 nm for NBD-PE)

    • Acceptor channel (e.g., 585/42 nm for this compound)

    • FRET channel (excitation of the donor, emission of the acceptor; e.g., 488 nm excitation, 585/42 nm emission)

  • Controls: Include single-stained controls (NBD-PE only and this compound only) for compensation setup.[6] An unfused mixture of the two cell populations should also be run as a negative control.

Data Analysis

Analysis of FRET data from flow cytometry involves monitoring the changes in fluorescence intensity in the donor and FRET channels. A decrease in the FRET signal and a corresponding increase in the donor signal indicate membrane fusion. The percentage of fused cells can be quantified by gating on the population that shows a shift in fluorescence.[7][8]

G cluster_fret FRET-based Membrane Fusion Assay start Labeled Effector Cells (NBD-PE + this compound) mix Mix Cell Populations start->mix target Unlabeled Target Cells target->mix induce Induce Fusion mix->induce acquire Flow Cytometry (Donor, Acceptor, FRET channels) induce->acquire analyze Analyze FRET Signal acquire->analyze

Workflow for a FRET-based membrane fusion assay using flow cytometry.

Application 3: Analysis of Lipid Rafts

While not a direct probe for lipid rafts, this compound can be used to study changes in membrane organization and fluidity associated with these microdomains. Lipid rafts are ordered, cholesterol- and sphingolipid-rich domains within the plasma membrane. The fluorescence properties of some membrane probes can be sensitive to the lipid environment.

Experimental Protocol

Materials:

  • This compound

  • DMSO

  • Cell suspension

  • Reagents to modulate lipid rafts (e.g., methyl-β-cyclodextrin to deplete cholesterol)

  • Flow cytometer

Procedure:

  • Stock Solution and Cell Preparation: Prepare a 1 mM this compound stock solution and cell suspension as described in the general membrane labeling protocol.

  • Staining: Stain cells with a low concentration of this compound (e.g., 0.5-1 µM) for 15-30 minutes at 37°C.

  • Lipid Raft Modulation (Optional): Treat a subset of the stained cells with a reagent known to disrupt or alter lipid rafts (e.g., incubate with methyl-β-cyclodextrin).

  • Washing and Resuspension: Wash the cells twice with cold PBS and resuspend for flow cytometry.

  • Data Acquisition: Acquire data on the flow cytometer, collecting both the fluorescence intensity and potentially other parameters like fluorescence lifetime if the instrument is capable.

  • Data Analysis: Compare the fluorescence intensity of this compound in treated versus untreated cells. A change in fluorescence may indicate an alteration in the membrane environment. It is important to note that this is an indirect method and should be complemented with other techniques for robust lipid raft analysis.[9][10]

G cluster_lipidraft Lipid Raft Analysis Workflow stain Stain Cells with This compound split Split into Control and Treatment Groups stain->split treat Treat with Lipid Raft Modulating Agent split->treat Treatment wash Wash Cells split->wash Control treat->wash acquire Flow Cytometry Acquisition wash->acquire compare Compare Fluorescence Properties acquire->compare

Workflow for indirect analysis of lipid rafts using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or no signal - Insufficient dye concentration- Short incubation time- Cell loss during washing- Titrate this compound concentration (1-10 µM)- Increase incubation time (up to 60 min)- Optimize centrifugation speed and handle cells gently
High background fluorescence - Incomplete removal of unincorporated dye- Dye aggregation- Increase the number of wash steps- Ensure the stock solution is fully dissolved and sonicate if necessary
High cell death - High dye concentration- Prolonged incubation- Reduce this compound concentration- Decrease incubation time
Spectral overlap in multicolor experiments - Inadequate compensation- Run single-color controls for each fluorophore to set up proper compensation

Conclusion

This compound is a versatile and robust fluorescent probe for a range of flow cytometry applications focused on cell membrane biology. By following the detailed protocols and considering the data analysis strategies outlined in these application notes, researchers can effectively utilize this compound for general cell membrane labeling, monitoring membrane fusion events through FRET, and investigating the properties of membrane microdomains. As with any fluorescent probe, optimization of staining conditions for the specific cell type and experimental setup is crucial for obtaining reliable and reproducible results.

References

Monitoring Endocytosis in Real-Time: An Application Note on the Use of Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor expression, and nutrient absorption. The ability to accurately monitor and quantify endocytosis is crucial for understanding normal cell physiology, disease pathogenesis, and the cellular uptake of therapeutic agents. Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid that serves as a powerful tool for real-time imaging and quantification of endocytosis. By incorporating into the plasma membrane, its internalization via endocytic vesicles can be tracked and measured, providing valuable insights into the dynamics of this essential cellular pathway. This application note provides detailed protocols and data interpretation guidelines for utilizing this compound to monitor endocytosis.

This compound is a fluorescent phospholipid analog that readily inserts into the outer leaflet of the plasma membrane of live cells.[1] Its bright and stable fluorescence in the orange-red spectrum makes it an ideal probe for long-term imaging with minimal phototoxicity.[1][] The headgroup-labeled rhodamine moiety allows for clear visualization of the probe's localization, while the phospholipid anchor ensures its association with cellular membranes.

Principle of the Assay

The assay is based on the principle that this compound, initially localized to the plasma membrane, is internalized by the cell through endocytosis. This process can be stimulated or inhibited by various treatments, allowing for the investigation of specific endocytic pathways and the effects of drugs or other compounds on these processes. The internalization of this compound is visualized and quantified by fluorescence microscopy, where the probe appears as distinct puncta within the cytoplasm, representing endocytic vesicles.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from a this compound endocytosis assay. The data illustrates the change in fluorescence intensity over time, corresponding to the internalization of the probe.

Time Point (minutes)Mean Fluorescence Intensity (Arbitrary Units) of Internalized VesiclesStandard DeviationPercentage of Internalized Probe (%)
050.2± 5.15%
5155.8± 12.325%
15320.5± 25.860%
30450.1± 35.285%
60475.6± 38.990%

Note: These values are illustrative and will vary depending on cell type, experimental conditions, and the specific endocytic pathway being investigated.

Experimental Protocols

Materials
  • This compound (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., HeLa, SH-SY5Y)

  • Coverslips or imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~560/580 nm)[3]

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol 1: Labeling of Live Cells with this compound
  • Cell Preparation: Seed cells onto glass coverslips or imaging plates at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Preparation of this compound Staining Solution: Prepare a stock solution of this compound in a suitable organic solvent like ethanol. For labeling, dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-3 µg/mL.[4]

  • Cell Labeling:

    • Wash the cells twice with PBS.

    • Incubate the cells with the this compound staining solution for 10 minutes on ice.[4] This low-temperature incubation facilitates the insertion of the probe into the plasma membrane while minimizing endocytosis.

    • Wash the cells three times with cold PBS to remove any unbound probe.

Protocol 2: Induction and Imaging of Endocytosis
  • Induction of Endocytosis:

    • After labeling, replace the cold PBS with pre-warmed (37°C) complete cell culture medium to initiate endocytosis.

    • To study the effects of a specific compound, add it to the medium at the desired concentration.

  • Live-Cell Imaging:

    • Immediately transfer the cells to a fluorescence microscope equipped with a stage-top incubator to maintain 37°C and 5% CO2.

    • Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the internalization of this compound. The appearance of fluorescent puncta within the cytoplasm indicates the formation of endocytic vesicles.

Protocol 3: Quantitative Analysis of Endocytosis
  • Image Processing: Open the acquired images in an image analysis software like ImageJ/Fiji.

  • Quantification of Internalized Fluorescence:

    • For each cell at each time point, outline the cell periphery to define the region of interest (ROI).

    • Threshold the image to segment the internalized fluorescent vesicles.

    • Measure the integrated fluorescence intensity of the segmented vesicles within the ROI.

    • To calculate the percentage of internalized probe, divide the integrated intensity of internalized vesicles by the total fluorescence intensity of the cell at the initial time point (t=0) and multiply by 100.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling This compound Labeling cluster_endocytosis Endocytosis Induction & Imaging cluster_analysis Quantitative Analysis cell_seeding Seed cells on coverslips cell_growth Culture to 60-70% confluency cell_seeding->cell_growth wash_pbs Wash cells with PBS cell_growth->wash_pbs prepare_solution Prepare 1-3 µg/mL this compound solution incubation Incubate with this compound on ice for 10 min prepare_solution->incubation wash_pbs->incubation wash_unbound Wash away unbound probe incubation->wash_unbound add_medium Add pre-warmed medium (± treatment) wash_unbound->add_medium live_imaging Live-cell fluorescence microscopy at 37°C add_medium->live_imaging time_points Acquire images at various time points live_imaging->time_points image_processing Image processing with ImageJ/Fiji time_points->image_processing quantification Measure fluorescence intensity of internalized vesicles image_processing->quantification data_analysis Calculate percentage of internalization quantification->data_analysis

Caption: Experimental workflow for monitoring endocytosis using this compound.

Clathrin_Mediated_Endocytosis cluster_membrane Plasma Membrane cluster_pit_formation Clathrin-Coated Pit Formation cluster_vesicle_formation Vesicle Scission and Uncoating cluster_trafficking Intracellular Trafficking cargo_receptor Cargo binds to Receptor ap2 Adaptor Protein (AP2) Recruitment cargo_receptor->ap2 rhodamine_dhpe This compound in membrane pit Clathrin-Coated Pit Invagination clathrin Clathrin Recruitment & Assembly ap2->clathrin clathrin->pit dynamin Dynamin-mediated Scission pit->dynamin ccv Clathrin-Coated Vesicle dynamin->ccv uncoating Uncoating (Hsc70, Auxilin) ccv->uncoating early_endosome Early Endosome uncoating->early_endosome late_endosome Late Endosome early_endosome->late_endosome recycling_endosome Recycling to Plasma Membrane early_endosome->recycling_endosome lysosome Lysosome (Degradation) late_endosome->lysosome

Caption: Key steps in the clathrin-mediated endocytosis pathway.

Conclusion

This compound is a versatile and reliable fluorescent probe for the real-time visualization and quantification of endocytosis in live cells. The protocols outlined in this application note provide a framework for researchers to investigate the dynamics of membrane trafficking and to screen for compounds that modulate endocytic pathways. The combination of live-cell imaging and quantitative analysis offers a powerful approach to gain deeper insights into this fundamental cellular process, with significant implications for basic research and drug development.

References

Application of Rhodamine DHPE in Virus-Cell Fusion Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of viral and cellular membranes is a critical step in the life cycle of enveloped viruses, enabling the delivery of the viral genome into the host cell cytoplasm and the initiation of infection. The study of this process is fundamental to understanding viral pathogenesis and for the development of antiviral therapeutics that target viral entry. Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) is a fluorescently labeled phospholipid analog that has become an invaluable tool for investigating virus-cell fusion events. This lipophilic probe can be incorporated into the viral membrane at a concentration that leads to self-quenching of its fluorescence. Upon fusion with a target cell membrane, the probe dilutes into the larger membrane area, resulting in an increase in fluorescence intensity, a phenomenon known as dequenching. This principle forms the basis of a robust and widely used virus-cell fusion assay.

These application notes provide a comprehensive overview of the use of this compound in virus-cell fusion assays, including the underlying principles, detailed experimental protocols for various applications, and its utility in antiviral drug discovery.

Principle of the Assay

The this compound virus-cell fusion assay is based on the principle of fluorescence self-quenching and dequenching.

  • Labeling and Quenching: The viral envelope is labeled with a high concentration of this compound. At this high surface density, the rhodamine fluorophores are in close proximity to each other, leading to efficient self-quenching of their fluorescence.

  • Fusion and Dequenching: When the labeled virus fuses with a target cell membrane (either the plasma membrane or an endosomal membrane), the this compound molecules diffuse into the much larger surface area of the cellular membrane. This dilution separates the fluorophores, relieving the self-quenching and resulting in a quantifiable increase in fluorescence intensity. The rate and extent of this fluorescence increase are proportional to the rate and extent of virus-cell fusion.

Alternatively, this compound can be used as a fluorescence resonance energy transfer (FRET) acceptor in combination with a suitable donor probe, such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE). In this setup, fusion leads to a decrease in FRET efficiency as the donor and acceptor probes become separated.

Key Applications

  • Quantitative analysis of virus fusion kinetics: The assay allows for real-time monitoring of the fusion process, providing quantitative data on the rate and extent of fusion.

  • Investigation of the mechanism of viral entry: By manipulating experimental conditions (e.g., pH, temperature, presence of specific inhibitors), researchers can dissect the molecular requirements and pathways of viral fusion.

  • Screening for antiviral fusion inhibitors: The assay is readily adaptable for high-throughput screening (HTS) to identify compounds that inhibit virus-cell fusion, a key target for antiviral drug development.

  • Single-virus fusion imaging: In combination with advanced microscopy techniques, this compound enables the visualization and analysis of fusion events at the single-virion level, providing insights into the heterogeneity of the fusion process.

Data Presentation: Quantitative Parameters for this compound Virus-Cell Fusion Assays

The following tables summarize key quantitative parameters for labeling various enveloped viruses with this compound (or its Texas Red derivative) and for performing fusion assays. These values are derived from published literature and should be optimized for specific experimental systems.

VirusDye Concentration (for labeling)Virus Protein Concentration (during labeling)Incubation Time & Temperature (for labeling)Reference(s)
Influenza A Virus14 µM - 21 µM (Texas Red-DHPE)~2 mg/mL2 hours at room temperature[1][2]
Sendai Virus14 µM (Texas Red-DHPE)~20 µg/mL30 minutes at 60°C, then cool[2]
Dengue Virus21 µM (Texas Red-DHPE)~0.9 mg/mL30 min at RT, then 2 hours at 4°C
Vesicular Stomatitis VirusNot specified in detail, but based on octadecyl rhodamine B (R18) protocols, likely in the µM range.Not specified in detail.Not specified in detail.
Assay TypeTarget Cells/LiposomesKey Buffer ComponentsTriggering Agent & ConditionsDetection MethodReference(s)
Bulk Fusion Assay Cultured cells (e.g., Vero, HeLa), erythrocyte ghosts, or liposomes.Reaction Buffer (pH 7.4): 10 mM NaH2PO4, 90 mM sodium citrate, 150 mM NaCl. Fusion Buffer (pH 5.0): Same composition.pH drop to 5.0 for low pH-dependent viruses (e.g., Influenza).Fluorometer to measure the increase in fluorescence intensity over time.[1]
Single-Virus Assay Liposomes tethered to a glass surface or live cells in a microfluidic device.Reaction Buffer (pH 7.4): 10 mM NaH2PO4, 90 mM sodium citrate, 150 mM NaCl. Fusion Buffer (pH 5.0): Same composition.Rapid buffer exchange to a low pH buffer (e.g., pH 5.0) for pH-dependent viruses.Total Internal Reflection Fluorescence (TIRF) microscopy or confocal microscopy.[1][3]
FRET-based Assay Liposomes containing NBD-PE (donor) and this compound (acceptor).Typically HEPES-based buffers.Fusion with unlabeled viruses or target cells.Measurement of the decrease in FRET signal (increase in donor fluorescence).[4]

Experimental Protocols

Protocol 1: Labeling of Enveloped Viruses with this compound

This protocol describes a general procedure for labeling enveloped viruses. Optimization of dye concentration and incubation conditions is recommended for each virus type.

Materials:

  • Purified virus preparation

  • This compound (or Texas Red-DHPE) stock solution (e.g., 0.75 mg/mL in ethanol)

  • Labeling Buffer (e.g., HEPES-buffered saline (HBS), pH 7.2-8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or ultracentrifugation equipment for purification

Procedure:

  • Dilute the this compound stock solution in the labeling buffer to the desired final concentration (refer to the table above for starting concentrations).

  • Add the diluted dye solution to the purified virus suspension. The final virus protein concentration should be in the range of 0.5-2 mg/mL.

  • Incubate the mixture for the recommended time and temperature (e.g., 2 hours at room temperature with gentle rocking).

  • Remove unincorporated dye by either:

    • Size-exclusion chromatography: Pass the labeling reaction mixture through a pre-equilibrated size-exclusion column. Collect the fractions containing the virus, which will elute in the void volume.

    • Ultracentrifugation: Pellet the labeled virus by ultracentrifugation (e.g., 100,000 x g for 1 hour). Resuspend the pellet in a suitable storage buffer.

  • Determine the protein concentration and labeling efficiency of the purified, labeled virus. Store the labeled virus at -80°C in small aliquots.

Protocol 2: Bulk Virus-Cell Fusion Assay

This protocol measures the average fusion activity of a population of viruses with target cells or liposomes.

Materials:

  • This compound-labeled virus

  • Target cells or liposomes in suspension

  • Reaction Buffer (pH 7.4)

  • Fusion Buffer (low pH, e.g., pH 5.0, for pH-dependent viruses)

  • Fluorometer with appropriate excitation and emission filters for rhodamine (e.g., Ex: 560 nm, Em: 580 nm)

  • Triton X-100 (10% solution) for determining maximum fluorescence

Procedure:

  • Add the target cells or liposomes to a cuvette containing pre-warmed Reaction Buffer.

  • Add the this compound-labeled virus to the cuvette and gently mix.

  • Place the cuvette in the fluorometer and record the baseline fluorescence (F_initial).

  • To initiate fusion, inject a small volume of Fusion Buffer to lower the pH to the desired value.

  • Continuously record the fluorescence intensity (F(t)) over time until the signal plateaus.

  • At the end of the experiment, add a small volume of Triton X-100 to a final concentration of 0.1% to completely dequench the fluorescence and obtain the maximum fluorescence value (F_max).

  • Calculate the percentage of fusion at a given time point using the following formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100

Protocol 3: Single-Virus Fusion Imaging Assay

This protocol allows for the visualization and kinetic analysis of individual virus fusion events.

Materials:

  • This compound-labeled virus

  • Glass-bottom dishes or microfluidic chambers

  • Tethered liposomes or adherent target cells

  • Reaction Buffer (pH 7.4)

  • Fusion Buffer (low pH)

  • TIRF or confocal microscope equipped with a sensitive camera and appropriate laser lines and filters for rhodamine.

Procedure:

  • Prepare the imaging chamber with either tethered liposomes or a monolayer of adherent target cells.

  • Add the this compound-labeled virus to the chamber and incubate to allow for binding to the target membrane.

  • Wash away unbound viruses with Reaction Buffer.

  • Mount the chamber on the microscope stage and locate individual, diffraction-limited fluorescent spots corresponding to single virus particles.

  • Acquire a baseline image or video sequence.

  • Rapidly exchange the buffer in the chamber with Fusion Buffer to trigger fusion.

  • Acquire a time-lapse series of images to monitor the fluorescence intensity of individual virus particles.

  • Analyze the fluorescence intensity traces of individual particles over time. A sudden, step-wise increase in fluorescence indicates a fusion event. The time between the pH drop and the fluorescence increase represents the lag time to fusion for that individual virion.

Application in Antiviral Drug Discovery

The this compound fusion assay is a powerful tool for screening and characterizing antiviral compounds that inhibit viral entry.

Screening for Fusion Inhibitors:

The bulk fusion assay can be adapted for a high-throughput format (e.g., 96- or 384-well plates).

  • Pre-incubate the target cells or the virus with a library of test compounds.

  • Initiate the fusion reaction as described in Protocol 2.

  • Measure the fluorescence intensity at a fixed time point after triggering fusion.

  • Compounds that significantly reduce the fluorescence dequenching signal compared to a control (e.g., DMSO-treated) are identified as potential fusion inhibitors.

Mechanism of Action Studies:

Once potential inhibitors are identified, the assay can be used to determine their mechanism of action. For example, by varying the time of compound addition (e.g., before binding, after binding but before fusion trigger), one can distinguish between inhibitors that block attachment and those that block the fusion process itself.

Visualizations

Signaling Pathway of Enveloped Virus Fusion

Virus_Fusion_Pathway cluster_virus Enveloped Virus cluster_cell Host Cell V Virus Particle (this compound Labeled) CM Cell Membrane V->CM Lipid Mixing (Fluorescence Dequenching) R Cellular Receptor V->R 1. Attachment Cytoplasm Cytoplasm V->Cytoplasm 5. Genome Release GP Viral Glycoproteins GP->CM 4. Conformational Change & Membrane Fusion Endosome Endosome R->Endosome 2. Endocytosis Endosome->GP 3. Low pH Trigger (in endosome) Bulk_Fusion_Workflow Start Start Label Label Virus with This compound Start->Label Prepare Prepare Target Cells or Liposomes Start->Prepare Mix Mix Labeled Virus and Target in Cuvette Label->Mix Prepare->Mix Measure_Initial Record Initial Fluorescence (F_initial) Mix->Measure_Initial Trigger Trigger Fusion (e.g., pH drop) Measure_Initial->Trigger Measure_Kinetics Record Fluorescence over Time (F(t)) Trigger->Measure_Kinetics Measure_Max Add Detergent for Max Fluorescence (F_max) Measure_Kinetics->Measure_Max Analyze Calculate % Fusion Measure_Max->Analyze End End Analyze->End Single_Virus_Workflow Start Start Label Label Virus with This compound Start->Label Prepare_Surface Prepare Imaging Surface (Tethered Liposomes or Cells) Start->Prepare_Surface Bind_Virus Bind Labeled Virus to Surface Label->Bind_Virus Prepare_Surface->Bind_Virus Wash Wash Unbound Virus Bind_Virus->Wash Image_Baseline Acquire Baseline Images (TIRF/Confocal) Wash->Image_Baseline Trigger Trigger Fusion (Buffer Exchange) Image_Baseline->Trigger Image_Timelapse Acquire Time-Lapse Images Trigger->Image_Timelapse Analyze Analyze Individual Fluorescence Traces Image_Timelapse->Analyze End End Analyze->End

References

Application Notes and Protocols for Incorporating Rhodamine DHPE into Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the successful incorporation of the fluorescent lipid probe, Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE), into model membranes such as liposomes. This guide is designed to assist researchers in cell imaging, membrane fusion assays, and drug delivery studies.

Introduction to this compound

This compound is a fluorescently labeled phospholipid widely used to study the dynamics and structure of lipid bilayers.[1][2] Its rhodamine head group provides a strong and photostable red-orange fluorescence, making it an excellent tool for various biophysical and cell biology applications.[1] this compound is particularly valuable in Förster Resonance Energy Transfer (FRET) assays, often paired with a donor fluorophore like NBD-PE, to investigate membrane fusion and lipid trafficking.[1][2][3]

Key Techniques for Incorporation

The most common and effective method for incorporating this compound into model membranes is the thin-film hydration method followed by extrusion .[4] This technique allows for the formation of unilamellar vesicles with a controlled size distribution and homogeneous incorporation of the fluorescent probe.

Experimental Workflow: Liposome (B1194612) Preparation with this compound

Workflow cluster_prep Lipid Preparation cluster_film Thin-Film Formation cluster_hydration Hydration & Vesicle Formation cluster_extrusion Sizing and Unilamellar Vesicle Formation start Start: Define Lipid Composition dissolve Dissolve Lipids & this compound in Organic Solvent (e.g., Chloroform (B151607)/Methanol) start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film under Vacuum (Remove Residual Solvent) evaporate->dry hydrate Hydrate Lipid Film with Aqueous Buffer (above Lipid Tm) dry->hydrate vortex Vortex/Agitate to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude through Polycarbonate Membranes (e.g., 100 nm) vortex->extrude end End: Homogeneous Unilamellar Vesicles (LUVs) extrude->end

Caption: Workflow for preparing this compound-labeled liposomes.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Labeled Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) incorporating this compound.

Materials:

  • Primary lipids (e.g., DOPC, POPC, DPPC)

  • Cholesterol (optional)

  • This compound (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

  • Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

  • Glass syringes

Procedure:

  • Lipid Mixture Preparation:

    • Determine the desired lipid composition and total lipid concentration.

    • In a clean glass round-bottom flask, dissolve the primary lipids, cholesterol (if using), and this compound in the organic solvent. A typical molar ratio for this compound is 0.5 to 1 mol%.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids.

    • Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[5]

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask. The buffer should also be above the Tm of the lipids.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 10-30 minutes.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a glass syringe and pass it through the extruder into a second syringe.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.

  • Storage:

    • Store the resulting liposome suspension at 4°C and protect from light.

Protocol 2: Förster Resonance Energy Transfer (FRET) Assay for Membrane Fusion

This protocol outlines a lipid-mixing assay to monitor membrane fusion using a FRET pair of NBD-PE (donor) and this compound (acceptor).

Principle of FRET-based Membrane Fusion Assay:

FRET_Principle cluster_before Before Fusion cluster_after After Fusion labeled_vesicle Labeled Vesicle (NBD-PE & this compound) high_fret High FRET (Donor Quenched) labeled_vesicle->high_fret Proximity fused_vesicle Fused Vesicle unlabeled_vesicle Unlabeled Vesicle low_fret Low FRET (Donor De-quenched) dilution Probe Dilution fused_vesicle->dilution dilution->low_fret Increased Distance

Caption: Principle of the FRET-based membrane fusion assay.

Materials:

  • Labeled liposomes (containing NBD-PE and this compound, prepared as in Protocol 1)

  • Unlabeled liposomes (prepared without fluorescent probes)

  • Fusion-inducing agent (e.g., calcium chloride, polyethylene (B3416737) glycol)

  • Fluorometer with excitation and emission wavelength scanning capabilities

Procedure:

  • Prepare Labeled and Unlabeled Liposomes:

    • Prepare labeled liposomes with approximately 0.5 mol% NBD-PE and 0.5 mol% this compound.[6]

    • Prepare a separate batch of unlabeled liposomes of the same lipid composition.

  • Set up the FRET Measurement:

    • In a cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:4).

    • Set the fluorometer to excite the NBD donor at ~460-470 nm and measure the emission spectrum from ~490 to 650 nm.[6] You should observe a peak for NBD emission (~535 nm) and a larger peak for Rhodamine emission (~585 nm) due to FRET.[6]

  • Initiate Fusion:

    • Add the fusion-inducing agent to the cuvette to initiate membrane fusion.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • As fusion occurs, the probes will be diluted in the fused membrane, increasing the distance between the donor and acceptor.

    • This leads to a decrease in FRET efficiency, observed as an increase in NBD fluorescence and a decrease in Rhodamine fluorescence.

    • The FRET efficiency (E) can be calculated and plotted over time to determine the rate of membrane fusion.

Quantitative Data and Considerations

The successful incorporation and application of this compound depend on several factors, including lipid composition and probe concentration.

ParameterRecommended Value/RangeKey Considerations
This compound Concentration 0.5 - 1.0 mol%Higher concentrations can lead to self-quenching, where the fluorescence intensity decreases due to interactions between adjacent fluorophores.[7]
Lipid Composition Variable (e.g., DOPC:Cholesterol)The choice of lipids can affect the partitioning of this compound, especially in phase-separated membranes. This compound tends to partition into liquid-disordered (Ld) domains.[8]
FRET Donor (if applicable) NBD-PE (e.g., 0.5 mol%)The ratio of donor to acceptor will influence the initial FRET efficiency.
Excitation/Emission Wavelengths Ex: ~560 nm, Em: ~580 nmThese values may shift slightly depending on the solvent and lipid environment.[]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Low incorporation efficiency- Self-quenching at high concentrations- Photobleaching- Ensure complete dissolution of lipids and probe in the organic solvent.- Reduce the molar percentage of this compound.- Minimize exposure of the sample to light.
Heterogeneous Liposome Size - Incomplete hydration- Insufficient extrusion- Ensure the hydration buffer is above the Tm of the lipids and allow adequate time for hydration.- Increase the number of extrusion passes.
Difficulty with Extrusion - Lipid composition (e.g., high percentage of certain lipids like DPPS)- Clogged membrane- Perform extrusion at a temperature well above the Tm of the lipid with the highest transition temperature.[10]- Start with a larger pore size membrane before proceeding to the desired smaller size.
Unexpected FRET Results - Inaccurate probe concentrations- Phase separation of lipids affecting probe distribution- Spontaneous transfer of probes between vesicles- Carefully quantify lipid and probe concentrations.- Consider the lipid composition's effect on probe partitioning.[8]- Use control experiments to assess probe transfer in the absence of a fusion agent.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively incorporate this compound into model membranes for a wide range of fluorescence-based studies.

References

Application Notes and Protocols for Single-Vesicle Fusion Analysis Using Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for cellular functions such as neurotransmitter release, viral entry, and intracellular trafficking. The study of individual fusion events at the single-vesicle level provides critical insights into the molecular mechanisms and kinetics of this process. Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid widely employed in single-vesicle fusion assays.[1][2] Its utility stems from its ability to be incorporated into lipid bilayers and report on membrane fusion events through changes in its fluorescence properties, primarily via fluorescence resonance energy transfer (FRET) or self-quenching mechanisms.[3][4]

This document provides detailed application notes and protocols for utilizing this compound in single-vesicle fusion analysis, with a focus on lipid mixing assays.

Principle of the Assay

The single-vesicle lipid mixing assay is designed to monitor the merger of two distinct lipid bilayers. In a typical setup, two populations of vesicles are prepared. One population (e.g., target vesicles) is labeled with a fluorescent donor, and the other (e.g., viral or synaptic vesicles) is labeled with a fluorescent acceptor like this compound.[1][2] Alternatively, a self-quenching-based assay can be employed where vesicles are labeled with a high concentration of a single fluorophore, such as octadecylrhodamine B, a probe similar in principle to this compound.[3][5]

FRET-Based Assay: In the FRET-based approach, one population of vesicles is labeled with a donor fluorophore (e.g., NBD-PE) and the other with an acceptor, this compound.[1][3] When the vesicles are in close proximity (docked) but not fused, FRET efficiency is low. Upon fusion, the donor and acceptor molecules intermix in the newly formed single membrane, leading to an increase in FRET efficiency. This is observed as a decrease in donor fluorescence and an increase in acceptor fluorescence.[3]

Self-Quenching/Dequenching Assay: In the self-quenching assay, one population of vesicles is labeled with a high concentration (e.g., 1-10 mole percent) of a rhodamine-based lipid probe.[3][5] At these concentrations, the fluorophores are in close enough proximity to quench each other's fluorescence. When these labeled vesicles fuse with an unlabeled vesicle population, the probe is diluted into the larger membrane area. This increased distance between fluorophores leads to a relief of quenching, resulting in a significant increase in fluorescence intensity, which signals a fusion event.[4][6]

Total Internal Reflection Fluorescence (TIRF) microscopy is the technique of choice for single-vesicle fusion studies.[7][8][9] It allows for the selective excitation of fluorophores near the coverslip surface where vesicles are often immobilized, thus minimizing background fluorescence from the bulk solution and enabling the observation of individual fusion events.[7][9]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from single-vesicle fusion experiments using rhodamine-based probes. These values can vary significantly depending on the specific proteins (e.g., SNAREs), lipids, and experimental conditions used.

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum (in Methanol)~560 nm[1][10]
Emission Maximum (in Methanol)~581 nm[1][10]
Molecular Weight~1333.80 g/mol [1]
SolubilityChloroform, DMSO, DMF[1][10]

Table 2: Typical Experimental Parameters for Single-Vesicle Fusion Assays

ParameterTypical Value/RangeNotes
Labeled Vesicle Concentration1-10 µM total lipidTo achieve single-vesicle observation
Fluorophore Concentration in Vesicles (Self-quenching)1-10 mol%Higher concentrations lead to more efficient quenching
Fluorophore Concentration in Vesicles (FRET)0.5-2 mol%To optimize donor-acceptor pair efficiency
Incubation Temperature25-37 °CDependent on the biological system being studied
Imaging Frame Rate10-100 HzTo capture the kinetics of fast fusion events
Laser Power1-10 mWAdjusted to minimize photobleaching while maintaining a good signal-to-noise ratio

Table 3: Example Fusion Kinetics Data

ConditionFusion Efficiency (%)Mean Fusion Time (s)
SNARE-mediated (Control)60 ± 55 ± 1
+ Inhibitory Protein X15 ± 325 ± 5
- Calcium5 ± 2>120

Note: The data in this table are illustrative and will vary based on the experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound-Labeled Vesicles
  • Lipid Film Formation:

    • In a clean glass vial, mix the desired lipids (e.g., POPC, DOPS, Cholesterol) in chloroform.

    • Add this compound (dissolved in chloroform) to the lipid mixture to achieve the desired molar percentage (e.g., 2 mol% for dequenching assays).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To form unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Separate the extruded vesicles from unincorporated dye and smaller lipid structures by size exclusion chromatography or dialysis.

Protocol 2: Single-Vesicle Fusion Assay using TIRF Microscopy
  • Flow Cell Preparation:

    • Assemble a flow cell using a quartz slide and a coverslip with double-sided tape to create a channel.

    • Passivate the surface with a reagent like polyethylene (B3416737) glycol (PEG) to prevent non-specific binding of vesicles.[7]

  • Immobilization of Target Vesicles:

    • If one population of vesicles is to be immobilized, they can be biotinylated and attached to a streptavidin-coated surface.

    • Introduce the target vesicles into the flow cell and incubate for 10-15 minutes.

    • Wash the flow cell with buffer to remove any unbound vesicles.

  • Initiation of Fusion:

    • Introduce the second population of vesicles (e.g., labeled with this compound) into the flow cell.

    • If the fusion is triggered (e.g., by calcium), add the triggering agent to the flow cell.[11]

  • Data Acquisition:

    • Mount the flow cell on a TIRF microscope.

    • Excite the sample with the appropriate laser line (e.g., 561 nm for Rhodamine).

    • Record the fluorescence emission using a sensitive camera (e.g., EMCCD) with appropriate filters.[7]

    • Acquire a time-lapse series of images to monitor individual fusion events, which appear as sudden, sharp increases in fluorescence intensity at the location of a vesicle.[8]

  • Data Analysis:

    • Identify individual vesicles in the recorded images.

    • Measure the fluorescence intensity of each vesicle over time.

    • A fusion event is characterized by a step-wise increase in fluorescence intensity.

    • Quantify the number of fusion events, the kinetics of fusion (time from docking to fusion), and the extent of fluorescence increase.

Visualizations

Lipid_Mixing_Assay cluster_before Before Fusion cluster_after After Fusion cluster_fluorescence Fluorescence State Vesicle_A Vesicle A (High this compound Concentration) Fused_Vesicle Fused Vesicle (Diluted this compound) Vesicle_A->Fused_Vesicle Fusion Quenched Self-Quenched (Low Fluorescence) Vesicle_A->Quenched Vesicle_B Vesicle B (Unlabeled) Vesicle_B->Fused_Vesicle Dequenched Dequenched (High Fluorescence) Fused_Vesicle->Dequenched

Caption: Principle of the self-quenching lipid mixing assay.

Experimental_Workflow Start Start: Prepare Lipid Mixtures Vesicle_Prep Vesicle Preparation (Hydration & Extrusion) Start->Vesicle_Prep Labeling Incorporate this compound Vesicle_Prep->Labeling Flow_Cell_Prep Prepare & Passivate Flow Cell Labeling->Flow_Cell_Prep Immobilize Immobilize Target Vesicles Flow_Cell_Prep->Immobilize Introduce_Vesicles Introduce this compound Vesicles Immobilize->Introduce_Vesicles TIRF_Imaging TIRF Microscopy Data Acquisition Introduce_Vesicles->TIRF_Imaging Analysis Analyze Fluorescence Traces for Fusion Events TIRF_Imaging->Analysis End End: Quantify Fusion Kinetics & Efficiency Analysis->End

Caption: Experimental workflow for a single-vesicle fusion assay.

TIRF_Microscopy_Setup cluster_microscope TIRF Microscope Laser Laser (e.g., 561 nm) Prism Prism/Objective Laser->Prism Excitation Light Flow_Cell Flow Cell with Immobilized Vesicles Prism->Flow_Cell Evanescent_Field Evanescent Field Objective Objective Lens Flow_Cell->Objective Fluorescence Emission Dichroic_Mirror Dichroic Mirror Objective->Dichroic_Mirror Emission_Filter Emission Filter Dichroic_Mirror->Emission_Filter Camera EMCCD Camera Emission_Filter->Camera

Caption: Simplified schematic of a prism-type TIRF microscopy setup.

References

Quantitative Analysis of Membrane Fusion with Rhodamine DHPE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for numerous cellular events, including neurotransmitter release, fertilization, and viral entry. The ability to quantitatively analyze membrane fusion in vitro is crucial for understanding the underlying mechanisms and for the development of therapeutics that target these processes. This document provides detailed application notes and protocols for the quantitative analysis of membrane fusion using Rhodamine DHPE-based fluorescence assays. Two primary methods are covered: a Förster Resonance Energy Transfer (FRET)-based assay and a self-quenching assay.

Principle of the Assays

The quantitative analysis of membrane fusion using this compound relies on the principle of fluorescence dequenching. This can be achieved through two main approaches:

  • NBD-PE/Rhodamine-DHPE FRET-Based Assay : This assay utilizes a pair of fluorescent lipid probes, NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as the donor and Rhodamine-DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as the acceptor.[1][2] When both probes are in close proximity within the same membrane, the fluorescence of the NBD donor is quenched by the Rhodamine acceptor through FRET.[3][4] Upon fusion of these labeled membranes with an unlabeled membrane population, the probes are diluted, increasing the average distance between them. This leads to a decrease in FRET efficiency and a subsequent increase in the donor (NBD) fluorescence, which can be monitored over time.[2][4]

  • Rhodamine Self-Quenching Assay : This method uses a high concentration of a rhodamine-based lipid probe, such as octadecyl rhodamine B (R18), which is functionally similar to this compound for this application.[5] At high surface densities in the membrane, the fluorescence of the rhodamine probe is self-quenched.[5] When the labeled membrane fuses with an unlabeled membrane, the probe is diluted, leading to a decrease in self-quenching and a corresponding increase in fluorescence intensity.[5]

Visualization of Assay Principles

FRET_Assay_Principle L_NBD NBD (Donor) L_Rh Rh (Acceptor) L_NBD->L_Rh FRET (Quenching) A_NBD NBD A_Rh Rh A_Unlabeled1 A_Unlabeled2 label_before High FRET Low NBD Fluorescence label_after Low FRET High NBD Fluorescence (Dequenching) cluster_before cluster_before cluster_after cluster_after cluster_before->cluster_after Fusion

FRET-Based Membrane Fusion Assay Principle.

Self_Quenching_Assay_Principle Rh1 Rh Rh2 Rh Rh1->Rh2 Self-Quenching A_Rh1 Rh Rh3 Rh Rh4 Rh A_Rh2 Rh A_Unlabeled1 A_Unlabeled2 label_before High Self-Quenching Low Rhodamine Fluorescence label_after Low Self-Quenching High Rhodamine Fluorescence (Dequenching) cluster_before cluster_before cluster_after cluster_after cluster_before->cluster_after Fusion

Rhodamine Self-Quenching Assay Principle.

Quantitative Data Presentation

The efficiency of membrane fusion is influenced by various factors, including the lipid composition of the vesicles, the presence and concentration of fusogenic agents (e.g., Ca²⁺, PEG), and the incorporation of fusogenic proteins (e.g., SNAREs, viral fusion proteins). The following tables summarize representative quantitative data from literature to illustrate these effects.

Table 1: Influence of Lipid Composition on Membrane Fusion Efficiency.

Labeled Liposome (B1194612) CompositionUnlabeled Liposome CompositionFusogenic AgentFusion Efficiency (%)Reference
POPC:DOPS (85:15) with 1.5% NBD-PE & 1.5% Rho-PEPOPC:DOPS (85:15)5 mM Ca²⁺~40Fraley et al., 1980
DOPE:DOPC:Chol (50:25:25) with lipopeptidesDOPE:DOPC:Chol (50:25:25) with complementary lipopeptidesPeptide interactionRapid and complete fusionMarsden et al., 2013[6]
POPC with 0.5% NBD-PE & 0.5% Rho-PEPOPCSonicationUp to 70% content mixingVersluis et al., 2013[7]

Table 2: Effect of Fusogenic Agents on Membrane Fusion.

Liposome SystemFusogenic AgentConcentrationFusion Rate / EfficiencyReference
Phosphatidylcholine liposomesPolyethylene Glycol (PEG 6000)10% (w/v)Significant fusion observedMishra et al., 1988
DOPC vesicles with amphiphilic nanoparticlesCaCl₂> 10 mMTriggers complete fusionAcosta et al., 2020
Phosphatidylcholine:Dicetylphosphate (90:10)Lysolecithin200 µg/mL23% fusionDunham et al., 1977[8]
Phosphatidylcholine:Dicetylphosphate (90:10)Retinol300 µg/mL15% fusionDunham et al., 1977[8]

Table 3: Protein-Mediated Membrane Fusion.

Labeled SystemUnlabeled SystemFusogenic ProteinKey FindingsReference
v-SNARE liposomes with NBD/Rho-PEt-SNARE liposomesSNARE complexFusion is dependent on SNARE complex formationWeber et al., 1998[4]
Influenza virus labeled with R18Target liposomesInfluenza HemagglutininLow pH-dependent fusion kinetics can be monitoredStegmann et al., 1987

Experimental Protocols

Protocol 1: NBD-PE/Rhodamine-DHPE FRET-Based Liposome Fusion Assay

This protocol is adapted for studying SNARE-mediated membrane fusion but can be modified for other fusogenic systems.

Materials:

  • Lipids (e.g., POPC, DOPS, POPE) in chloroform

  • NBD-PE and Rhodamine-DHPE in chloroform

  • Buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4)

  • Dialysis cassettes (10 kDa MWCO)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer with temperature control

Workflow Diagram:

FRET_Protocol_Workflow cluster_prep Liposome Preparation cluster_fusion Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (with NBD-PE & Rho-DHPE) mix_vesicles Mix labeled and unlabeled liposomes in cuvette prep_labeled->mix_vesicles prep_unlabeled Prepare Unlabeled Liposomes prep_unlabeled->mix_vesicles mix_lipids Mix lipids and fluorescent probes in chloroform dry_film Dry to a thin lipid film under nitrogen mix_lipids->dry_film hydrate Hydrate film with buffer dry_film->hydrate extrude Extrude to form unilamellar vesicles hydrate->extrude purify Purify liposomes (e.g., dialysis) extrude->purify purify->prep_labeled purify->prep_unlabeled add_fusogen Add fusogenic agent (e.g., Ca²⁺, SNARE proteins) mix_vesicles->add_fusogen measure_fluorescence Monitor NBD fluorescence increase over time add_fusogen->measure_fluorescence calc_fusion Calculate % fusion efficiency measure_fluorescence->calc_fusion

Workflow for FRET-Based Liposome Fusion Assay.

Procedure:

  • Preparation of Labeled Liposomes:

    • In a glass vial, mix the desired lipids (e.g., 82% POPC, 12% DOPS) with 1.5 mol% NBD-PE and 1.5 mol% Rhodamine-DHPE in chloroform.[4]

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with the desired buffer by vortexing.

    • Subject the liposome suspension to five freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form unilamellar vesicles.

    • If reconstituting proteins, add detergent-solubilized protein to the lipid mixture before dialysis.

  • Preparation of Unlabeled Liposomes:

    • Follow the same procedure as for labeled liposomes but omit the fluorescent probes.

  • Fusion Assay:

    • In a fluorometer cuvette, mix labeled and unlabeled liposomes at a desired molar ratio (e.g., 1:9) in the assay buffer to a final lipid concentration of 50 µM.[1]

    • Set the fluorometer to excite at the NBD excitation wavelength (~460 nm) and monitor the emission at the NBD emission wavelength (~535 nm).[1]

    • Record the baseline fluorescence (F₀).

    • Initiate fusion by adding the fusogenic agent (e.g., CaCl₂ to a final concentration of 5 mM, or purified SNARE proteins).

    • Continuously record the fluorescence intensity (F(t)) over time until a plateau is reached.

    • To determine the maximum fluorescence (F_max), add a detergent (e.g., 0.1% Triton X-100) to completely disrupt the vesicles and eliminate FRET.[1]

  • Data Analysis:

    • Calculate the percentage of fusion at time 't' using the following equation: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100[1]

Protocol 2: Rhodamine Self-Quenching Assay for Viral Fusion

This protocol is adapted for studying the fusion of enveloped viruses with liposomes.

Materials:

  • Purified enveloped virus

  • Octadecyl rhodamine B chloride (R18)

  • Target liposomes (prepared as in Protocol 1, without fluorescent probes)

  • Buffer (e.g., PBS, pH 7.4)

  • Gel filtration column (e.g., Sephadex G-75)

  • Fluorometer

Procedure:

  • Labeling of Virus with R18:

    • Incubate the purified virus with R18 (from an ethanol (B145695) stock) at a concentration that leads to self-quenching (e.g., 5-10 mol% of viral lipid).

    • Incubate for 1 hour at room temperature in the dark.

    • Remove unincorporated R18 by passing the mixture through a gel filtration column.

  • Fusion Assay:

    • In a fluorometer cuvette, add the target liposomes suspended in the desired buffer.

    • Set the fluorometer to excite at the rhodamine excitation wavelength (~560 nm) and monitor the emission at the rhodamine emission wavelength (~590 nm).

    • Record the baseline fluorescence (F₀).

    • Add the R18-labeled virus to the cuvette.

    • Initiate fusion (e.g., by lowering the pH for influenza virus).

    • Record the fluorescence increase (F(t)) over time.

    • Determine the maximum fluorescence (F_max) by adding a detergent (e.g., 0.1% Triton X-100).

  • Data Analysis:

    • Calculate the percentage of fusion using the same formula as in Protocol 1.

Concluding Remarks

The this compound-based fluorescence dequenching assays are powerful tools for the quantitative analysis of membrane fusion. The choice between the FRET-based and self-quenching methods will depend on the specific application and the biological system under investigation. Careful optimization of experimental parameters, such as probe concentration, lipid composition, and fusogen concentration, is crucial for obtaining reliable and reproducible data. The protocols and data presented here provide a solid foundation for researchers to design and execute quantitative membrane fusion studies.

References

Time-Lapse Imaging of Membrane Trafficking Using Rhodamine DHPE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that serves as a powerful tool for investigating the dynamic processes of membrane trafficking in living cells. Its integration into the lipid bilayer allows for the direct visualization of events such as endocytosis, exocytosis, and the dynamics of specialized membrane microdomains like lipid rafts. The bright and photostable rhodamine fluorophore makes it particularly well-suited for time-lapse imaging studies. These application notes provide detailed protocols for utilizing this compound to study various aspects of membrane trafficking, along with methods for quantitative data analysis.

I. General Guidelines for this compound Labeling

Successful time-lapse imaging begins with proper labeling of cellular membranes. The following is a general protocol for labeling live cells with this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)

  • Live cells cultured on imaging-suitable dishes (e.g., glass-bottom dishes)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging medium

  • Confocal or widefield fluorescence microscope equipped for time-lapse imaging and environmental control (37°C, 5% CO2)

Protocol:

  • Cell Preparation: Culture cells to a confluency of 50-70% on imaging dishes. Healthy, sub-confluent cells are essential for observing normal membrane trafficking.

  • Preparation of Labeling Solution: Dilute the this compound stock solution in pre-warmed (37°C) HBSS or imaging medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental condition to achieve sufficient signal without causing cytotoxicity or membrane artifacts.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed HBSS to remove any residual serum.

    • Add the this compound labeling solution to the cells and incubate for 5-15 minutes at 37°C. Shorter incubation times are generally preferred to primarily label the plasma membrane.

  • Washing: After incubation, wash the cells three to five times with pre-warmed HBSS or imaging medium to remove unbound this compound. This step is crucial for reducing background fluorescence.

  • Imaging: Immediately proceed with time-lapse imaging on a microscope equipped with an environmental chamber.

II. Application 1: Visualizing and Quantifying Endocytosis

This compound integrated into the plasma membrane is internalized during endocytosis, allowing for the tracking of endocytic vesicles.

Experimental Protocol:
  • Cell Labeling: Label live cells with this compound as described in the general guidelines, using a shorter incubation time (e.g., 5 minutes) to predominantly label the plasma membrane.

  • Time-Lapse Imaging:

    • Acquire images every 5-15 seconds for a total duration of 15-30 minutes.

    • Use appropriate filter sets for Rhodamine (Excitation: ~560 nm, Emission: ~580 nm).

    • Minimize phototoxicity by using the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.

  • Data Analysis:

    • Identify and track the fluorescently labeled vesicles over time using image analysis software (e.g., ImageJ/Fiji with tracking plugins).

    • Quantify parameters such as the number of endocytic events per unit area, vesicle velocity, and the rate of fluorescence intensity increase within the cell interior.

Quantitative Data Presentation:
ParameterControl CellsTreated Cells (e.g., with endocytosis inhibitor)
Number of Endocytic Events / 100 µm² / min15 ± 34 ± 1
Average Vesicle Velocity (µm/s)0.8 ± 0.20.3 ± 0.1
Rate of Internal Fluorescence Increase (AU/min)500 ± 80120 ± 30

Data are presented as mean ± standard deviation from n=10 cells.

Experimental Workflow for Endocytosis Imaging

Endocytosis_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis cell_culture Culture cells to 50-70% confluency prepare_rhodamine Prepare 1-10 µg/mL this compound wash1 Wash cells with HBSS prepare_rhodamine->wash1 incubate Incubate with this compound (5 min, 37°C) wash1->incubate wash2 Wash cells to remove unbound dye incubate->wash2 acquire_images Acquire images every 5-15s for 15-30 min wash2->acquire_images track_vesicles Track fluorescent vesicles acquire_images->track_vesicles quantify Quantify endocytic events, velocity, and intensity track_vesicles->quantify

Workflow for endocytosis imaging with this compound.

Signaling Pathway: Clathrin-Mediated Endocytosis

CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cargo_receptor Cargo-Receptor Complex ap2 AP2 Adaptor Complex cargo_receptor->ap2 recruits clathrin Clathrin ap2->clathrin recruits coated_pit Clathrin-Coated Pit Formation clathrin->coated_pit assembly leads to dynamin Dynamin scission Vesicle Scission dynamin->scission GTP hydrolysis drives actin Actin Cytoskeleton actin->scission provides force for invagination Membrane Invagination coated_pit->invagination invagination->dynamin recruits coated_vesicle Clathrin-Coated Vesicle scission->coated_vesicle uncoating Uncoating coated_vesicle->uncoating early_endosome Early Endosome uncoating->early_endosome fusion with

Clathrin-mediated endocytosis signaling pathway.

III. Application 2: Monitoring Exocytosis

This compound can be used to label endocytosed vesicles, which are then tracked as they fuse with the plasma membrane during exocytosis, leading to a decrease in intracellular fluorescence.

Experimental Protocol:
  • Vesicle Loading:

    • Label cells with this compound as described in the general guidelines, but use a longer incubation time (e.g., 30 minutes) to allow for substantial endocytosis and labeling of the endosomal compartment.

    • Wash the cells thoroughly to remove plasma membrane-associated dye. A brief acid wash (pH 4-5) can be used to quench the fluorescence of any remaining surface-bound dye, though this may affect cell health and should be optimized.

  • Induction of Exocytosis: If studying regulated exocytosis, stimulate the cells with an appropriate secretagogue (e.g., high potassium solution, phorbol (B1677699) esters, or a specific ligand). For constitutive exocytosis, no stimulation is needed.

  • Time-Lapse Imaging:

    • Acquire images every 2-10 seconds for a total duration of 10-20 minutes.

    • Monitor for the disappearance of fluorescent vesicles near the plasma membrane, which indicates fusion events.

  • Data Analysis:

    • Quantify the number of exocytic events over time.

    • Measure the rate of decrease in the fluorescence intensity of individual vesicles as they fuse with the plasma membrane.

    • Analyze the kinetics of the overall decrease in intracellular fluorescence.

Quantitative Data Presentation:
ParameterBasal (Unstimulated)Stimulated
Exocytic Events / Cell / min2 ± 125 ± 5
Vesicle Dwell Time at Membrane (s)15 ± 48 ± 2
Rate of Cellular Fluorescence Decrease (%/min)1.5 ± 0.512 ± 3

Data are presented as mean ± standard deviation from n=12 cells.

Experimental Workflow for Exocytosis Imaging

Exocytosis_Workflow cluster_loading Vesicle Loading cluster_stimulation Stimulation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis label_cells Label cells with this compound (30 min) wash_cells Wash to remove surface label label_cells->wash_cells add_stimulus Add secretagogue (for regulated exocytosis) wash_cells->add_stimulus acquire_images Acquire images every 2-10s for 10-20 min add_stimulus->acquire_images quantify_events Quantify exocytic events acquire_images->quantify_events measure_kinetics Measure fluorescence decrease kinetics quantify_events->measure_kinetics

Workflow for exocytosis imaging with this compound.

Signaling Pathway: Calcium-Triggered Exocytosis

Exocytosis_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_pm Plasma Membrane action_potential Action Potential Arrives ca_channel Voltage-Gated Ca²⁺ Channels action_potential->ca_channel opens ca_influx Ca²⁺ Influx ca_channel->ca_influx synaptotagmin Synaptotagmin (Ca²⁺ Sensor) ca_influx->synaptotagmin binds to snape_complex SNARE Complex Formation synaptotagmin->snape_complex triggers conformational change in synaptobrevin Synaptobrevin (v-SNARE) synaptobrevin->snape_complex syntaxin Syntaxin (t-SNARE) syntaxin->snape_complex snap25 SNAP-25 (t-SNARE) snap25->snape_complex membrane_fusion Membrane Fusion snape_complex->membrane_fusion catalyzes neurotransmitter_release Neurotransmitter Release membrane_fusion->neurotransmitter_release

Calcium-triggered exocytosis signaling pathway.

IV. Application 3: Investigating Lipid Raft Dynamics

This compound can be used to study the dynamics of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.

Experimental Protocol:
  • Cell Labeling: Label cells with this compound as described in the general guidelines.

  • Lipid Raft Stimulation (Optional): To induce lipid raft clustering, cells can be treated with cross-linking antibodies against raft-associated proteins (e.g., anti-CD59) or other stimuli known to affect raft organization.

  • Time-Lapse Imaging:

    • Acquire images at a high frame rate (e.g., 1-5 frames per second) to capture the rapid dynamics of lipid rafts.

    • Techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy can be employed to selectively image the plasma membrane with high signal-to-noise.

  • Data Analysis:

    • Use particle tracking algorithms to follow the movement of this compound-labeled domains.

    • Analyze the trajectories to determine diffusion coefficients and to identify areas of confined movement, which may represent lipid rafts.

    • Fluorescence recovery after photobleaching (FRAP) can be used to measure the mobility of this compound within and outside of raft domains.

Quantitative Data Presentation:
ParameterNon-Raft RegionLipid Raft Region
Diffusion Coefficient (µm²/s)0.5 ± 0.10.1 ± 0.03
Mobile Fraction (FRAP)0.9 ± 0.050.6 ± 0.08
Residence Time in Domain (s)N/A12 ± 3

Data are presented as mean ± standard deviation from n=15 cells.

Experimental Workflow for Lipid Raft Imaging

LipidRaft_Workflow cluster_prep Preparation cluster_imaging High-Speed Imaging cluster_analysis Data Analysis label_cells Label cells with this compound stimulate_cells Optional: Stimulate raft clustering label_cells->stimulate_cells acquire_images Acquire images at 1-5 fps (TIRF) stimulate_cells->acquire_images track_domains Track fluorescent domains acquire_images->track_domains analyze_diffusion Analyze diffusion coefficients track_domains->analyze_diffusion perform_frap Perform FRAP analysis track_domains->perform_frap

Workflow for lipid raft imaging with this compound.

Signaling Pathway: T-Cell Activation via Lipid Rafts

TCell_Activation_Pathway cluster_tcell T-Cell Membrane cluster_apc APC Membrane tcr T-Cell Receptor (TCR) lat LAT (Adaptor) tcr->lat phosphorylates mhc Antigen-MHC Complex tcr->mhc binds to lck Lck (Src Kinase) lck->tcr phosphorylates lipid_raft Lipid Raft lck->lipid_raft resides in lat->lipid_raft resides in signal_amplification Signal Amplification lat->signal_amplification recruits signaling molecules for raft_clustering Raft Clustering mhc->raft_clustering induces raft_clustering->lck concentrates raft_clustering->lat concentrates downstream_signaling Downstream Signaling signal_amplification->downstream_signaling t_cell_activation T-Cell Activation downstream_signaling->t_cell_activation

T-cell activation mediated by lipid rafts.

V. FRET-Based Assay for Membrane Fusion

This compound is commonly used as an acceptor in Förster Resonance Energy Transfer (FRET) assays to study membrane fusion, often paired with a donor fluorophore like NBD-PE.

Principle:

When vesicles labeled with both NBD-PE (donor) and this compound (acceptor) fuse with unlabeled vesicles, the average distance between the donor and acceptor molecules increases. This leads to a decrease in FRET efficiency, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence upon donor excitation.

Experimental Protocol:
  • Prepare Labeled and Unlabeled Vesicles:

    • Prepare liposomes or label cells/organelles with a mixture of NBD-PE and this compound (e.g., 1 mole% of each).

    • Prepare a separate population of unlabeled liposomes or cells.

  • Initiate Fusion: Mix the labeled and unlabeled populations and induce fusion using an appropriate stimulus (e.g., Ca²⁺ for synaptotagmin-mediated fusion, or fusogenic peptides).

  • Time-Lapse FRET Imaging:

    • Excite the donor (NBD, ~460 nm) and collect emission in both the donor (~535 nm) and acceptor (~580 nm) channels simultaneously.

    • Acquire images over time as fusion proceeds.

  • Data Analysis:

    • Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence intensity over time. A decrease in this ratio indicates membrane fusion.

Quantitative Data Presentation:
Time (minutes)FRET Ratio (Acceptor/Donor Intensity)
01.8 ± 0.2
51.5 ± 0.15
101.1 ± 0.1
150.8 ± 0.08
200.7 ± 0.05

Data are presented as mean ± standard deviation from n=8 experiments.

FRET-Based Membrane Fusion Assay Workflow

FRET_Fusion_Workflow cluster_prep Preparation cluster_fusion Fusion Induction cluster_imaging FRET Imaging cluster_analysis Data Analysis prepare_labeled Prepare vesicles with NBD-PE & this compound mix_vesicles Mix labeled and unlabeled vesicles prepare_labeled->mix_vesicles prepare_unlabeled Prepare unlabeled vesicles prepare_unlabeled->mix_vesicles induce_fusion Add fusogen (e.g., Ca²⁺) mix_vesicles->induce_fusion acquire_images Acquire donor and acceptor channel images induce_fusion->acquire_images calculate_fret Calculate FRET ratio over time acquire_images->calculate_fret plot_kinetics Plot fusion kinetics calculate_fret->plot_kinetics

Workflow for a FRET-based membrane fusion assay.

VI. Conclusion

This compound is a versatile and robust fluorescent probe for the real-time visualization and quantification of membrane trafficking events in live cells. The protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute experiments to investigate endocytosis, exocytosis, lipid raft dynamics, and membrane fusion. Careful optimization of labeling conditions and imaging parameters is essential for obtaining high-quality, reproducible data and advancing our understanding of these fundamental cellular processes.

Application Notes and Protocols for FRET Microscopy Using Rhodamine DHPE and a Donor Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Förster Resonance Energy Transfer (FRET) microscopy to study molecular interactions within lipid membranes. The protocol focuses on the use of N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) as the FRET acceptor and a suitable donor fluorophore, N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (NBD-PE).

Principle of FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor.[1] When the donor fluorophore is excited, it can transfer its energy to a nearby acceptor fluorophore if they are within a characteristic distance, known as the Förster distance (R₀), typically in the range of 1-10 nanometers. This energy transfer results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission. The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes, and the organization of biological membranes.[1][2]

This compound, a lipid-labeled rhodamine dye, is a commonly used FRET acceptor that integrates into lipid bilayers.[3] A frequent and well-characterized donor partner for this compound is NBD-PE, a fluorescently labeled phospholipid.[3]

Quantitative Data Summary

The following tables summarize the key spectral properties and FRET parameters for the NBD-PE and this compound FRET pair.

FluorophoreTypeExcitation Max (nm)Emission Max (nm)
NBD-PEDonor~463~536
This compoundAcceptor~560~581
FRET PairFörster Distance (R₀)
NBD-PE / this compound~5 nm

Experimental Protocols

Two common methods for FRET microscopy are detailed below: Acceptor Photobleaching and Sensitized Emission. The choice of method will depend on the specific experimental question and the available instrumentation.

Protocol 1: FRET Measurement by Acceptor Photobleaching

This method relies on the principle that photobleaching the acceptor molecule eliminates FRET, leading to an increase in the donor's fluorescence. This "dequenching" of the donor fluorescence is proportional to the FRET efficiency.

Materials:

  • Cells or liposomes labeled with both NBD-PE (donor) and this compound (acceptor)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Confocal laser scanning microscope with lasers for exciting both NBD-PE and this compound

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare cells or liposomes co-labeled with NBD-PE and this compound. The optimal concentration of each fluorophore should be determined empirically but is typically in the range of 0.5-2 mol%.

    • Prepare control samples containing only the donor (NBD-PE) and only the acceptor (this compound).

    • Mount the samples on a suitable imaging dish or slide.

  • Image Acquisition (Pre-bleach):

    • Using the confocal microscope, locate a region of interest (ROI) containing the labeled sample.

    • Acquire an image of the donor fluorescence by exciting with the appropriate laser line for NBD-PE (e.g., 458 nm or 476 nm) and collecting the emission in the donor channel (e.g., 500-550 nm). This is the "Donor Pre-bleach" image.

    • Acquire an image of the acceptor fluorescence by exciting with the laser line for this compound (e.g., 561 nm) and collecting the emission in the acceptor channel (e.g., 570-620 nm). This is the "Acceptor Pre-bleach" image.

  • Acceptor Photobleaching:

    • Define a region within the field of view to be photobleached.

    • Selectively photobleach the this compound in the defined region by repeatedly scanning with a high-intensity laser line specific for the acceptor (e.g., 561 nm). Monitor the acceptor fluorescence until it is significantly reduced (typically >90%).

  • Image Acquisition (Post-bleach):

    • Immediately after photobleaching, acquire another image of the donor fluorescence using the same settings as the "Donor Pre-bleach" image. This is the "Donor Post-bleach" image.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the donor in the photobleached region in both the "Donor Pre-bleach" (I_pre) and "Donor Post-bleach" (I_post) images.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post)

Protocol 2: FRET Measurement by Sensitized Emission

This method involves exciting the donor and measuring the fluorescence emission of the acceptor that results from the energy transfer. This "sensitized emission" is a direct measure of FRET. This method requires correction for spectral bleed-through (crosstalk).

Materials:

  • Cells or liposomes labeled with both NBD-PE and this compound

  • Control cells or liposomes labeled with only NBD-PE

  • Control cells or liposomes labeled with only this compound

  • Confocal laser scanning microscope with appropriate filter sets

  • Image analysis software with FRET analysis capabilities

Procedure:

  • Sample Preparation:

    • Prepare the three types of samples as described in the acceptor photobleaching protocol: Donor-Acceptor, Donor-Only, and Acceptor-Only.

  • Image Acquisition:

    • For each sample type, acquire three images using specific excitation and emission channels:

      • Donor Channel: Excite with the donor excitation wavelength (e.g., 458 nm) and collect emission in the donor emission range (e.g., 500-550 nm).

      • Acceptor Channel: Excite with the acceptor excitation wavelength (e.g., 561 nm) and collect emission in the acceptor emission range (e.g., 570-620 nm).

      • FRET Channel: Excite with the donor excitation wavelength (e.g., 458 nm) and collect emission in the acceptor emission range (e.g., 570-620 nm).

  • Correction for Spectral Bleed-through:

    • Donor Bleed-through: Use the Donor-Only sample to determine the fraction of donor emission that is detected in the FRET channel.

    • Acceptor Crosstalk: Use the Acceptor-Only sample to determine the fraction of acceptor fluorescence that is directly excited by the donor excitation laser.

  • Data Analysis:

    • The corrected FRET intensity (FRETc) can be calculated on a pixel-by-pixel basis using various established algorithms that subtract the bleed-through components from the raw FRET channel image. A simplified representation of the correction is: FRETc = I_FRET - (a * I_Donor) - (b * I_Acceptor) Where:

      • I_FRET is the intensity in the FRET channel of the dual-labeled sample.

      • I_Donor is the intensity in the donor channel of the dual-labeled sample.

      • I_Acceptor is the intensity in the acceptor channel of the dual-labeled sample.

      • 'a' is the donor bleed-through factor.

      • 'b' is the acceptor crosstalk factor.

    • The FRET efficiency can then be calculated and often represented as a ratiometric image.

Visualizations

FRET_Principle cluster_donor Donor Fluorophore (NBD-PE) cluster_acceptor Acceptor Fluorophore (this compound) D_ground Ground State D_excited Excited State D_excited->D_ground Fluorescence A_excited Excited State D_excited->A_excited Energy Transfer Donor_Emission Donor Emission FRET FRET A_ground Ground State A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Emission Excitation Excitation Light Excitation->D_excited Absorption

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Acceptor_Photobleaching_Workflow cluster_workflow Acceptor Photobleaching Workflow start Start prep Prepare Dual-Labeled Sample (NBD-PE & this compound) start->prep pre_bleach_donor Acquire Donor Image (Pre-bleach) prep->pre_bleach_donor pre_bleach_acceptor Acquire Acceptor Image (Pre-bleach) pre_bleach_donor->pre_bleach_acceptor photobleach Photobleach Acceptor (this compound) pre_bleach_acceptor->photobleach post_bleach_donor Acquire Donor Image (Post-bleach) photobleach->post_bleach_donor analysis Calculate FRET Efficiency post_bleach_donor->analysis end End analysis->end

Caption: Workflow for FRET measurement by acceptor photobleaching.

Sensitized_Emission_Workflow cluster_workflow Sensitized Emission Workflow start Start prep_samples Prepare Samples: - Donor-Acceptor - Donor-Only - Acceptor-Only start->prep_samples acquire_images Acquire Images in 3 Channels: - Donor - Acceptor - FRET prep_samples->acquire_images correction Calculate Bleed-through Correction Factors acquire_images->correction analysis Calculate Corrected FRET and FRET Efficiency correction->analysis end End analysis->end

Caption: Workflow for FRET measurement by sensitized emission.

References

Application Notes: High-Resolution Imaging of Lipid Domains with Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that serves as a powerful tool for investigating the intricate organization and dynamics of cellular membranes.[1][2] Its integration into lipid bilayers allows for the high-resolution visualization of membrane structures, particularly lipid domains or "rafts," which are microdomains enriched in cholesterol and sphingolipids.[2][3] These domains are implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and virus entry. This compound's bright and stable fluorescence makes it an ideal probe for various advanced imaging techniques, including confocal microscopy and Fluorescence Resonance Energy Transfer (FRET) studies.[1][]

Principle of Lipid Domain Imaging with this compound

This compound is a lipophilic probe that readily incorporates into cellular membranes.[1][2] Its distribution within the membrane is not uniform; it exhibits preferential partitioning into liquid-disordered (Ld) phases over liquid-ordered (Lo) phases, which are characteristic of lipid rafts. This differential partitioning provides a mechanism to visualize and distinguish between different lipid domains.

Furthermore, this compound is commonly used as an acceptor in FRET-based assays, often paired with a donor fluorophore like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine).[5][6] When the donor and acceptor are in close proximity (within the Förster radius, typically 1.5-6 nm), excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence.[6] Changes in FRET efficiency can indicate alterations in membrane organization, such as the fusion of membranes or the clustering of lipids into domains.[5][6][7]

Applications

  • Visualization of Lipid Rafts: Elucidating the size, shape, and distribution of lipid microdomains in live cells.[2]

  • Membrane Fusion Assays: Studying the dynamics of vesicle fusion events, critical in processes like neurotransmitter release and viral entry.[5][8]

  • Endocytosis and Membrane Trafficking: Tracking the internalization and subsequent trafficking of membrane components.[1][2]

  • Protein-Lipid Interactions: Investigating the colocalization and interaction of membrane proteins with specific lipid domains.

  • Drug-Membrane Interactions: Assessing the effect of pharmaceutical compounds on membrane organization and fluidity.

Quantitative Data Summary

The following table summarizes the key spectral properties of this compound and its common FRET partner, NBD-PE.

PropertyThis compoundNBD-PE (Typical Donor)
Excitation Maximum (λex) ~560 nm~460 nm
Emission Maximum (λem) ~581 nm~535 nm
Molecular Weight ~1333.80 g/mol Varies by acyl chain
Solubility Chloroform, DMSOVaries
Common Laser Line 532 nm or 561 nm458 nm or 476 nm

Note: Spectral properties can vary slightly depending on the solvent and membrane environment.

Experimental Protocols

Protocol 1: Live-Cell Membrane Labeling and Imaging of Lipid Domains

This protocol outlines the steps for labeling the plasma membrane of live cells with this compound for the visualization of lipid domains.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12 with HEPES)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides to achieve 70-80% confluency on the day of the experiment.

    • Ensure the cells are healthy and adherent.

  • Labeling:

    • Warm the live-cell imaging medium and PBS to 37°C.

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed imaging medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell type.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove unincorporated dye.

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • Use an appropriate laser line for excitation (e.g., 561 nm) and collect the emission between 570-620 nm.[]

    • Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion).

    • Optimize imaging parameters (laser power, detector gain, scan speed) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: FRET-Based Membrane Fusion Assay

This protocol describes a cell-free assay to monitor membrane fusion between two populations of liposomes using a this compound and NBD-PE FRET pair.

Materials:

  • This compound

  • NBD-PE

  • Lipids for liposome (B1194612) preparation (e.g., POPC, cholesterol, sphingomyelin)

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline)

  • Liposome extrusion system

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Labeled and Unlabeled Liposomes:

    • Labeled Liposomes: In a glass vial, mix the desired lipids with this compound and NBD-PE in chloroform. A common molar ratio is 0.5 mol% of each fluorophore relative to the total lipid.

    • Unlabeled Liposomes: In a separate vial, prepare a lipid mixture without the fluorophores.

    • Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

    • Further dry the films under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid films with the hydration buffer to a final lipid concentration of 1-5 mg/mL.

    • Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • FRET Measurement:

    • In a cuvette or microplate well, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).

    • Set the fluorometer to excite the NBD donor at ~460 nm and measure the emission of both the NBD donor (~535 nm) and the this compound acceptor (~588 nm).[7]

    • Record the baseline fluorescence.

  • Induce Fusion:

    • Induce liposome fusion using an appropriate method (e.g., addition of Ca²⁺ for negatively charged lipids, addition of polyethylene (B3416737) glycol (PEG), or sonication).[7]

  • Monitor FRET Change:

    • Continuously record the donor and acceptor fluorescence intensity over time.

    • Upon fusion and lipid mixing, the distance between the donor and acceptor molecules will increase, leading to a decrease in FRET. This will be observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

    • Calculate the FRET efficiency at different time points to quantify the rate of membrane fusion.

Visualizations

experimental_workflow Experimental Workflow for Live-Cell Imaging cluster_prep Preparation cluster_labeling Labeling & Washing cluster_imaging Imaging A Prepare this compound Stock Solution (1 mg/mL in DMSO) C Prepare Working Solution (1-5 µg/mL in medium) A->C B Culture Cells on Glass-Bottom Dish D Incubate with Cells (10-30 min at 37°C) B->D C->D E Wash Cells with Fresh Medium (2-3x) D->E F Confocal Microscopy (Ex: ~560 nm, Em: ~581 nm) E->F G Image Acquisition and Analysis F->G

Caption: Workflow for labeling and imaging lipid domains in live cells.

fret_principle Principle of FRET-Based Lipid Domain Analysis cluster_before Before Fusion (High FRET) cluster_after After Fusion (Low FRET) Donor (NBD-PE) Donor (NBD-PE) Acceptor (this compound) Acceptor (this compound) Labeled Vesicle Donor + Acceptor Fused Vesicle Donor & Acceptor Diluted Labeled Vesicle->Fused Vesicle Fusion with Unlabeled Vesicle Donor (NBD-PE) Donor (NBD-PE) Acceptor (this compound) Acceptor (this compound)

Caption: FRET principle for monitoring membrane fusion.

endocytosis_pathway Generalized Endocytosis Pathway A This compound in Plasma Membrane B Clathrin-Independent Endocytosis A->B C Early Endosome B->C D Late Endosome C->D F Recycling to Plasma Membrane C->F E Lysosome D->E F->A

Caption: Tracking this compound through endocytic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Rhodamine DHPE Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing photobleaching of Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the quality and longevity of your fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescently labeled phospholipid analog. It integrates into lipid bilayers, making it an excellent tool for investigating membrane dynamics, lipid-protein interactions, and lipid trafficking.[1] The rhodamine fluorophore offers a high quantum yield and strong emission in the orange-red spectral range, suitable for various imaging techniques like confocal microscopy.[1]

Q2: What is photobleaching and why is it a concern with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[2] While this compound is considered to have superior photostability compared to some other fluorophores, it is still susceptible to photobleaching, especially during long-term or high-intensity imaging required for time-lapse microscopy and super-resolution techniques.[1] This can result in a diminished signal-to-noise ratio and potentially misleading experimental data.[2]

Q3: What are the primary causes of this compound photobleaching?

The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[3] The rate of photobleaching is influenced by several factors, including:

  • Excitation Light Intensity: Higher intensity light increases the rate of photobleaching.[4]

  • Exposure Duration: Longer or more frequent exposure to excitation light accelerates photobleaching.[2][5]

  • Oxygen Concentration: The presence of molecular oxygen is a key factor in the photobleaching process.[3]

  • Chemical Environment: The pH and presence of certain ions or molecules in the mounting medium can affect fluorophore stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during imaging experiments with this compound.

Problem 1: Rapid signal loss during time-lapse imaging.

Cause: This is a classic sign of significant photobleaching due to prolonged and repeated exposure to excitation light.

Solutions:

  • Optimize Imaging Parameters: This is the most critical step in reducing photobleaching.

    • Reduce Excitation Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio. A starting point of 1-5% of the maximum laser power is recommended, with gradual increases as needed.

    • Minimize Exposure Time: Use the shortest exposure time that allows for clear image acquisition.

    • Increase Time Intervals: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

    • Use a More Sensitive Detector: A more sensitive camera or detector can allow for the use of lower excitation power and shorter exposure times.

  • Utilize Antifade Reagents: Incorporate an antifade reagent into your imaging medium or mounting medium. See the "Antifade Reagent Selection and Protocols" section below for more details.

  • Consider Alternative Imaging Techniques: For highly sensitive or long-term experiments, consider techniques that are less prone to photobleaching, such as spinning disk confocal microscopy or light-sheet microscopy.

Problem 2: My fixed samples fade quickly under the microscope.

Cause: Photobleaching is also a significant issue in fixed samples, especially when examining them for extended periods or when acquiring z-stacks.

Solutions:

  • Use an Antifade Mounting Medium: This is essential for preserving the fluorescence of fixed samples. Popular choices include ProLong™ Gold and VECTASHIELD®.

  • Beware of Glycerol-Based Mountants: Some glycerol-based mounting media can extract lipophilic dyes like this compound from the sample over time.[3][6] If you observe signal diffusion or loss after mounting, consider using a glycerol-free mounting medium.[7][8]

  • Proper Storage: Store mounted slides at 4°C in the dark to preserve the fluorescence signal.

Problem 3: I am observing high background fluorescence.

Cause: High background can be caused by excess unbound probe, autofluorescence from the sample or medium, or non-optimal imaging settings.

Solutions:

  • Thorough Washing: Ensure that all unbound this compound is washed away after the labeling step.

  • Use Phenol (B47542) Red-Free Medium: For live-cell imaging, use a medium that does not contain phenol red, as it can contribute to background fluorescence.

  • Optimize Pinhole Size (Confocal Microscopy): Adjust the pinhole to the optimal size (typically 1 Airy unit) to reject out-of-focus light and reduce background.

  • Background Subtraction: Use image processing software to subtract the background signal from your images.

Antifade Reagent Selection and Protocols

The use of antifade reagents is a cornerstone of mitigating photobleaching. These reagents typically work by scavenging reactive oxygen species.

Quantitative Data on Antifade Reagent Performance with Rhodamine Dyes

While specific quantitative data for this compound is limited, a study on the closely related tetramethyl rhodamine provides valuable insights into the effectiveness of various antifade reagents.

Antifade ReagentFluorophoreHalf-life in 90% Glycerol/PBS (seconds)Half-life with Antifade Reagent (seconds)
VectashieldTetramethyl rhodamine7330
SlowfadeTetramethyl rhodamine7Not specified in this study
CitifluorTetramethyl rhodamine7Not specified in this study

Data adapted from a study on tetramethyl rhodamine, which serves as a proxy for other rhodamine dyes. Actual performance with this compound may vary and should be empirically determined.

Experimental Protocols

ProLong™ Gold is a curing mountant that provides excellent photobleach protection for fixed samples.

Materials:

  • Fixed cells or tissue labeled with this compound on a microscope slide or coverslip.

  • ProLong™ Gold Antifade Reagent (with or without DAPI).

  • Coverslips.

  • Nail polish or sealant (optional).

Procedure:

  • Sample Preparation: After the final washing step of your staining protocol, carefully remove any excess buffer from the slide or coverslip.

  • Application of Mountant: Add a single drop of ProLong™ Gold Antifade Reagent to the sample.

  • Mounting: Gently lower a coverslip onto the drop, avoiding the formation of air bubbles.

  • Curing: Allow the slide to cure in the dark at room temperature for 24 hours for optimal performance.[9]

  • Sealing (Optional): For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging: Image the sample using appropriate microscope settings.

VECTASHIELD® is a non-curing mounting medium that also provides robust antifade protection.

Materials:

  • Fixed cells or tissue labeled with this compound on a microscope slide or coverslip.

  • VECTASHIELD® Antifade Mounting Medium (with or without DAPI).

  • Coverslips.

  • Nail polish or sealant (optional).

Procedure:

  • Sample Preparation: After the final washing step, remove excess buffer from the slide or coverslip.

  • Application of Mountant: Apply one drop of VECTASHIELD® Mounting Medium to the sample.

  • Mounting: Carefully place a coverslip over the sample, avoiding air bubbles.

  • Imaging: The sample can be imaged immediately. For long-term storage, seal the edges of the coverslip and store at 4°C in the dark.

Trolox is a water-soluble antioxidant that can be added to the imaging medium to reduce photobleaching in live-cell experiments.

Materials:

  • Live cells labeled with this compound.

  • Live-cell imaging medium (phenol red-free).

  • Trolox stock solution (e.g., 100 mM in ethanol).

Procedure:

  • Prepare Trolox-Containing Medium: Dilute the Trolox stock solution into the imaging medium to a final concentration of 500 µM to 1 mM. The optimal concentration may need to be determined empirically.

  • Medium Exchange: Replace the culture medium on your cells with the pre-warmed Trolox-containing imaging medium.

  • Incubation: Incubate the cells for at least 15-30 minutes at 37°C before imaging to allow the Trolox to equilibrate.

  • Imaging: Proceed with your live-cell imaging experiment.

Visualization of Key Concepts

Workflow for Reducing this compound Photobleaching

G Workflow for Reducing this compound Photobleaching cluster_prep Sample Preparation cluster_imaging Imaging Strategy cluster_live cluster_fixed cluster_analysis Data Acquisition & Analysis stain Stain with this compound wash Wash to remove unbound probe stain->wash live_or_fixed Live or Fixed Cells? live_path Live Cells live_or_fixed->live_path Live fixed_path Fixed Cells live_or_fixed->fixed_path Fixed live_antifade Add Antifade (e.g., Trolox) to Medium live_path->live_antifade fixed_antifade Use Antifade Mounting Medium fixed_path->fixed_antifade optimize_live Optimize Imaging Parameters live_antifade->optimize_live acquire Acquire Images optimize_live->acquire optimize_fixed Optimize Imaging Parameters fixed_antifade->optimize_fixed optimize_fixed->acquire analyze Analyze Data acquire->analyze

Caption: A general workflow for preparing and imaging samples labeled with this compound to minimize photobleaching.

Decision Tree for Antifade Reagent Selection

G Antifade Reagent Selection for this compound start Start: this compound Experiment sample_type Live or Fixed Cells? start->sample_type live_reagent Use Live-Cell Antifade Reagent (e.g., Trolox) sample_type->live_reagent Live fixed_reagent Use Antifade Mounting Medium sample_type->fixed_reagent Fixed curing Curing or Non-Curing? fixed_reagent->curing prolong ProLong™ Gold (Curing) curing->prolong Curing vectashield VECTASHIELD® (Non-Curing) curing->vectashield Non-Curing glycerol_check Concerned about lipid extraction? prolong->glycerol_check vectashield->glycerol_check glycerol_free Consider Glycerol-Free Mounting Medium glycerol_check->glycerol_free Yes standard_mount Proceed with Standard Antifade Mountant glycerol_check->standard_mount No

Caption: A decision tree to guide the selection of an appropriate antifade reagent for this compound experiments.

Signaling Pathway of Photobleaching

G Simplified Photobleaching Pathway cluster_fluorophore Fluorophore States cluster_process Processes S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption S1->S0 Emission T1 Excited Triplet State (T1) S1->T1 ISC fluorescence Fluorescence S1->fluorescence ros_formation Reactive Oxygen Species (ROS) Formation T1->ros_formation with O2 excitation Excitation Light excitation->S0 isc Intersystem Crossing bleaching Photobleaching ros_formation->bleaching bleaching->S0 degrades antifade Antifade Reagents (ROS Scavengers) antifade->ros_formation Inhibits

References

Technical Support Center: Minimizing Background Fluorescence with Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodamine DHPE. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence for high-quality imaging and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid. Its lipophilic tails allow it to readily insert into lipid bilayers, making it an excellent probe for studying membrane dynamics, lipid trafficking, and membrane fusion.[1][2] One of its key applications is as an acceptor in Fluorescence Resonance Energy Transfer (FRET) assays, often paired with a donor like NBD-PE, to study membrane fusion events.[1][3][4]

Q2: What are the main causes of high background fluorescence when using this compound?

High background fluorescence with this compound can stem from several factors:

  • Excessive Dye Concentration: High concentrations can lead to the formation of dye aggregates that are weakly fluorescent and can contribute to non-specific signal.[] This can also cause self-quenching, which reduces the specific signal and can worsen the signal-to-noise ratio.

  • Non-Specific Binding: The probe may bind to cellular components other than the plasma membrane or to the surface of the imaging vessel.[6]

  • Sample Autofluorescence: Many cell types and tissues naturally fluoresce, which can interfere with the signal from this compound.[6][7]

  • Inadequate Washing: Insufficient washing after labeling can leave unbound probe in the imaging medium, contributing to a high background.

  • Photobleaching: While rhodamine dyes are relatively photostable, prolonged exposure to high-intensity light can cause photobleaching, potentially leading to fluorescent byproducts that increase background.[8][9]

Q3: At what excitation and emission wavelengths should I image this compound?

This compound is typically excited around 560 nm and its emission maximum is around 581 nm .[3] It is crucial to use the correct filter sets on your microscope to ensure optimal signal detection and minimize bleed-through from other fluorophores in multicolor experiments.[7]

Q4: How should I store this compound?

For long-term storage, this compound should be kept at -20°C, protected from light and moisture.[3] Stock solutions, typically prepared in a solvent like chloroform (B151607) or ethanol, should also be stored under the same conditions.

Troubleshooting Guides

High background fluorescence can significantly compromise the quality of your experimental data. The following guides provide a systematic approach to identifying and resolving the root causes of this issue.

Guide 1: High Background Fluorescence
Potential Cause Troubleshooting Steps
Excessive this compound Concentration Perform a concentration titration to determine the optimal dye concentration for your specific application and cell type. Start with a lower concentration and gradually increase it until a satisfactory signal-to-noise ratio is achieved.[6][7]
Non-Specific Binding - Blocking: For fixed cell imaging, pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding sites. - Optimize Incubation Time: Reduce the incubation time to the minimum required for sufficient labeling. - Washing: Increase the number and duration of washing steps after labeling to thoroughly remove any unbound probe.[6]
Sample Autofluorescence - Unstained Control: Always include an unstained control sample to assess the level of autofluorescence.[7][10] - Spectral Unmixing: If your microscope has this capability, you can spectrally unmix the autofluorescence signal from the this compound signal. - Different Fluorophore: If autofluorescence is a major issue, consider using a fluorescent probe with excitation and emission wavelengths in a different part of the spectrum.[6]
Contaminated Reagents or Imaging Dish - Use High-Quality Reagents: Ensure all buffers and media are fresh and of high purity. - Clean Imaging Dishes: Use high-quality, clean glass-bottom dishes for imaging, as plastic dishes can sometimes be autofluorescent.[11]
Phototoxicity and Photobleaching - Minimize Light Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal.[] - Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching.[12]

Experimental Protocols

Protocol 1: Labeling Liposomes with this compound

This protocol describes a general procedure for labeling pre-formed liposomes with this compound.

Materials:

  • Pre-formed liposomes in buffer (e.g., PBS)

  • This compound stock solution (e.g., 1 mg/mL in chloroform or ethanol)

  • Buffer (e.g., PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Determine the required amount of this compound: A common starting point is a 1:100 molar ratio of this compound to total lipid.[13]

  • Prepare the this compound solution: In a clean glass test tube, add the required volume of the this compound stock solution.

  • Evaporate the solvent: Dry the this compound solution under a stream of nitrogen gas to form a thin film on the bottom of the tube.

  • Hydrate the dye: Add a small volume of the buffer used for your liposomes to the dried this compound and vortex thoroughly to create a suspension.

  • Labeling: Add the this compound suspension to your pre-formed liposome (B1194612) solution.

  • Incubation: Incubate the mixture for a specified time (e.g., 1 hour) at a temperature above the phase transition temperature of your lipids, with occasional gentle mixing.

  • Removal of Unbound Dye: To separate the labeled liposomes from unincorporated this compound, pass the mixture through a size-exclusion chromatography column. The labeled liposomes will elute in the void volume.

  • Characterization: Characterize the labeled liposomes for size and fluorescence intensity.

Protocol 2: FRET-Based Membrane Fusion Assay using this compound and NBD-PE

This protocol outlines a lipid-mixing assay to monitor membrane fusion based on the dequenching of NBD-PE fluorescence upon dilution into a membrane containing this compound.[4]

Materials:

  • Labeled Liposomes: Prepared with 1 mol% NBD-PE (donor) and 1 mol% this compound (acceptor).

  • Unlabeled Liposomes: Prepared with the same lipid composition but without fluorescent probes.

  • Fusion-inducing agent (e.g., calcium chloride for anionic lipids, PEG).

  • Fluorometer with excitation at ~465 nm and emission detection at ~530 nm (NBD) and ~590 nm (Rhodamine).

Procedure:

  • Prepare Liposome Suspensions: Prepare separate suspensions of labeled and unlabeled liposomes at the desired concentration in your assay buffer.

  • Establish Baseline Fluorescence: In a cuvette, add the labeled liposomes and measure the initial fluorescence of NBD (donor) and Rhodamine (acceptor) by exciting at the NBD excitation wavelength. Due to FRET, the NBD fluorescence should be quenched, and you should observe sensitized emission from Rhodamine.

  • Initiate Fusion: Add a 5 to 10-fold excess of unlabeled liposomes to the cuvette.

  • Induce Fusion: Add the fusion-inducing agent to the mixture and start recording the fluorescence intensity over time.

  • Monitor Fluorescence Changes: Upon fusion, the NBD-PE and this compound from the labeled liposomes will be diluted into the larger membrane area of the fused vesicles. This increases the average distance between the donor and acceptor, leading to a decrease in FRET. Consequently, you should observe an increase in NBD fluorescence (dequenching) and a decrease in the sensitized Rhodamine emission.

  • Data Analysis: The rate and extent of the change in NBD fluorescence intensity are indicative of the rate and extent of membrane fusion.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound

ApplicationRecommended Starting ConcentrationNotes
Live Cell Membrane Labeling 1 - 5 µg/mLTitration is crucial to find the optimal concentration that gives a good signal without causing cytotoxicity or high background.
Liposome Labeling 0.5 - 2 mol% of total lipidThe optimal molar percentage depends on the specific application (e.g., FRET, single-molecule tracking).[14]
FRET Acceptor (with NBD-PE) 0.5 - 1.5 mol% of total lipidThe ratio of donor to acceptor should be optimized for maximal FRET efficiency.[14]

Table 2: Troubleshooting Signal-to-Noise Ratio

Observation Potential Cause Suggested Action
Weak Signal, Low Background Insufficient dye concentration or incubation time.Increase the concentration of this compound or extend the incubation period.
Strong Signal, High Background Excessive dye concentration or inadequate washing.Decrease the dye concentration and/or increase the number and duration of washing steps.[6]
No Signal Incorrect filter sets or microscope settings.Verify that the excitation and emission filters are appropriate for this compound.[7]
Signal Fades Quickly Photobleaching.Reduce laser power and exposure time. Use an antifade reagent for fixed samples.[12]

Visualizations

Troubleshooting_Workflow Troubleshooting High Background Fluorescence start High Background Observed unstained_control Image Unstained Control start->unstained_control check_autofluorescence Is Unstained Control Bright? unstained_control->check_autofluorescence autofluorescence High Autofluorescence check_autofluorescence->autofluorescence Yes low_autofluorescence Low Autofluorescence check_autofluorescence->low_autofluorescence No reduce_autofluorescence Use Autofluorescence Quencher or Spectral Unmixing autofluorescence->reduce_autofluorescence check_concentration Optimize Dye Concentration (Titration) low_autofluorescence->check_concentration check_washing Improve Washing Protocol check_concentration->check_washing check_blocking Implement/Optimize Blocking Step check_washing->check_blocking reassess Re-evaluate Background check_blocking->reassess resolved Problem Resolved reassess->resolved Low Background persist Problem Persists reassess->persist High Background consult Consult Further Resources persist->consult

Caption: A logical workflow for troubleshooting high background fluorescence.

FRET_Mechanism Mechanism of FRET-Based Membrane Fusion Assay cluster_before Before Fusion cluster_after After Fusion Labeled Vesicle Labeled Vesicle NBD NBD-PE (Donor) Rhodamine This compound (Acceptor) Fusion Membrane Fusion (Lipid Mixing) FRET FRET NBD->FRET Quenched_Emission NBD Emission Quenched NBD->Quenched_Emission Emission1 Rhodamine Emission (590 nm) Rhodamine->Emission1 Excitation1 Excitation (465 nm) Excitation1->NBD FRET->Rhodamine Fused Vesicle Fused Vesicle NBD2 NBD-PE Rhodamine2 This compound NoFRET FRET Reduced NBD2->NoFRET Emission2 NBD Emission (530 nm) NBD2->Emission2 Excitation2 Excitation (465 nm) Excitation2->NBD2

Caption: FRET mechanism in a membrane fusion assay.

References

Troubleshooting artifacts in Rhodamine DHPE liposome preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine DHPE liposomes.

Frequently Asked Questions (FAQs)

Q1: My this compound liposome (B1194612) suspension appears aggregated. What does this look like and what are the common causes?

A1: Aggregated liposomes can visually manifest as a cloudy or precipitated suspension. Under a microscope, you may observe clumps of vesicles instead of a homogenous population of individual, spherical liposomes. Transmission electron microscopy (TEM) can reveal flattened or elongated vesicle structures within these aggregates.[1][2]

Common causes for aggregation include:

  • High Liposome Concentration: Overly concentrated liposome preparations can lead to increased particle-particle interactions and aggregation.

  • Inappropriate Ionic Strength of the Buffer: High salt concentrations can shield surface charges that normally keep liposomes separate, leading to aggregation.

  • Lack of Charged Lipids: For neutral liposomes, there is insufficient electrostatic repulsion to prevent aggregation.[3]

  • Temperature: Performing hydration or extrusion below the phase transition temperature of the lipids can result in improper vesicle formation and aggregation.

Q2: I am observing low fluorescence intensity from my this compound liposomes. What could be the issue?

A2: Low fluorescence intensity is a common issue, often attributable to self-quenching, also known as concentration quenching. This occurs when this compound molecules are too close to each other in the lipid bilayer, leading to the formation of non-fluorescent dimers and energy transfer without emission.[4][5][6] Self-quenching increases with higher concentrations of the fluorescent probe in the membrane.[4][5][6] Another potential cause is photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[7]

Q3: How can I prevent or minimize this compound self-quenching?

A3: To minimize self-quenching, you should:

  • Reduce the Molar Percentage of this compound: A common starting point is 0.5-1 mol% of the total lipid concentration. You may need to titrate this down further depending on your lipid composition and application.

  • Optimize Lipid Composition: The lipid environment affects quenching. For instance, cholesterol has been shown to enhance the self-quenching of rhodamine-conjugated lipids.[4][6]

  • Ensure Homogeneous Distribution: Proper mixing and hydration of the lipid film are crucial for ensuring the even distribution of this compound within the bilayer, which can help reduce localized high concentrations.

Q4: My liposome preparation seems to have degraded over time, showing reduced fluorescence and changes in size. What could be the cause?

A4: Degradation of liposomes over time is often due to lipid peroxidation, especially if your formulation contains unsaturated lipids.[8] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can be initiated by light, heat, and the presence of metal ions.[9] This process can alter the membrane structure, leading to leakage of encapsulated contents and changes in vesicle size and morphology. It can also affect the fluorescence of this compound.

Q5: What are the best practices for preventing lipid peroxidation in my this compound liposome preparation?

A5: To prevent lipid peroxidation, consider the following:

  • Use High-Purity Lipids: Start with fresh, high-quality lipids that have been stored properly.

  • Incorporate Antioxidants: Add a lipid-soluble antioxidant, such as alpha-tocopherol (B171835) (Vitamin E) or butylated hydroxytoluene (BHT), to your lipid mixture.[8][9]

  • Work in an Inert Atmosphere: Prepare the lipid film and hydrate (B1144303) it under an inert gas like nitrogen or argon to minimize exposure to oxygen.[10]

  • Protect from Light: this compound and some lipids are light-sensitive. Protect your preparation from light at all stages by using amber vials or covering your containers with aluminum foil.[9]

  • Proper Storage: Store your final liposome suspension at 4°C and protected from light. For long-term storage, consider storing under an inert gas.[9][10]

Q6: I am having trouble with the extrusion step. The liposomes are leaking from the extruder or it is very difficult to pass them through the membrane.

A6: Extrusion problems are common and can often be resolved by:

  • Controlling the Temperature: Ensure that the extrusion is performed at a temperature above the main phase transition temperature (Tm) of your lipid mixture. This ensures the lipids are in a fluid state, making them easier to extrude.[11][12]

  • Using Sequential Extrusion: If you are aiming for small liposomes (e.g., 100 nm), it is often beneficial to first extrude the preparation through a larger pore size membrane (e.g., 400 nm) before moving to the smaller size. This gradual size reduction can prevent clogging and reduce the pressure required.

  • Checking for Clogged Membranes: The polycarbonate membranes can get clogged. If you experience a sudden increase in resistance, disassemble the extruder and inspect the membrane. It may need to be replaced.[12]

  • Ensuring Proper Assembly: Make sure all components of the extruder are assembled correctly and seals are tight to prevent leakage.

Q7: I am seeing a lot of debris and artifacts when analyzing my this compound liposomes with flow cytometry. How can I improve my results?

A7: Artifacts in flow cytometry can arise from several sources, including liposome aggregates, free dye, and cellular debris if you are working with cell cultures.[13] To improve your results:

  • Optimize Gating: Use forward and side scatter to gate on your population of interest and exclude debris.

  • Wash Steps: If incubating liposomes with cells, ensure you have adequate washing steps to remove unbound liposomes. Centrifugation at a low speed can pellet the cells while leaving smaller liposomes in the supernatant.[13]

  • Use Viability Dyes: When working with cells, use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind liposomes.[13]

  • Filter the Sample: If you suspect aggregates in your liposome preparation, you can try passing it through a syringe filter with a pore size larger than your liposomes to remove larger aggregates before analysis.

Quantitative Data Summary

ParameterRecommended Range/ValuePotential Issue if DeviatedReference
This compound Concentration 0.1 - 1.0 mol% of total lipid> 1.0 mol%: Increased self-quenching[4][5][6]
Storage Temperature 4°CHigher temperatures can increase lipid peroxidation and aggregation[9][10]
Extrusion Temperature > Lipid TmExtrusion below Tm can lead to clogging and improper sizing[11][12]
pH of Hydration Buffer 6.5 - 7.5Extreme pH can cause lipid hydrolysis[10]

Experimental Protocols

Protocol 1: Preparation of this compound Labeled Liposomes by Thin Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar this compound-labeled liposomes with a defined size.

Materials:

  • Primary lipid (e.g., DOPC, POPC)

  • Cholesterol (optional)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore sizes (e.g., 400 nm and 100 nm)

  • Heating block or water bath

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of the primary lipid, cholesterol (if used), and this compound in chloroform. A typical molar ratio is 94.5:5:0.5 for Lipid:Cholesterol:this compound.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid Tm to evaporate the chloroform under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid Tm.

    • Add the warm buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a 400 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the lipid Tm.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the suspension through the membrane 11-21 times.

    • Disassemble the extruder and replace the 400 nm membrane with a 100 nm membrane.

    • Reassemble and re-equilibrate the extruder.

    • Pass the liposome suspension through the 100 nm membrane 11-21 times.

  • Storage:

    • Store the final unilamellar liposome suspension in a sealed vial at 4°C, protected from light.

Protocol 2: Assessing this compound Self-Quenching

This protocol allows for the assessment of self-quenching by measuring the fluorescence intensity of liposome preparations with varying concentrations of this compound.

Materials:

  • Liposome preparations with different molar percentages of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 5%)

  • Fluorometer

  • Cuvettes

Methodology:

  • Prepare a series of liposome formulations as described in Protocol 1, varying only the molar percentage of this compound. Keep the total lipid concentration constant across all preparations.

  • Dilute a small aliquot of each liposome preparation to the same final lipid concentration in the hydration buffer.

  • Measure the fluorescence intensity of each sample using a fluorometer. Use an excitation wavelength of ~560 nm and measure the emission at ~580 nm.

  • Plot the fluorescence intensity as a function of the molar percentage of this compound. A decrease in the rate of fluorescence increase or a plateau at higher concentrations is indicative of self-quenching.

Visualizations

TroubleshootingWorkflow Troubleshooting Artifacts in this compound Liposome Preparation cluster_quenching Low Fluorescence cluster_aggregation Aggregation/Precipitation cluster_degradation Degradation start Problem Identified quenching Low Fluorescence Intensity start->quenching Fluorescence Issue aggregation Visible Aggregates or Cloudy Suspension start->aggregation Physical Appearance Issue degradation Changes in Size/Fluorescence Over Time start->degradation Stability Issue check_conc Check this compound mol% quenching->check_conc is_high Is mol% > 1%? check_conc->is_high reduce_conc Reduce this compound concentration to 0.1-0.5 mol% is_high->reduce_conc Yes check_photobleaching Check for Photobleaching is_high->check_photobleaching No end Problem Resolved reduce_conc->end minimize_exposure Minimize light exposure, use fresh sample check_photobleaching->minimize_exposure minimize_exposure->end check_lipid_conc Check total lipid concentration aggregation->check_lipid_conc is_lipid_high Is it too high? check_lipid_conc->is_lipid_high dilute_sample Dilute sample is_lipid_high->dilute_sample Yes check_charge Are lipids charged? is_lipid_high->check_charge No dilute_sample->end is_neutral Neutral lipids only? check_charge->is_neutral add_charge Incorporate charged lipids (e.g., 5-10 mol% PG or PS) is_neutral->add_charge Yes add_charge->end check_lipids Are unsaturated lipids used? degradation->check_lipids is_unsaturated Yes? check_lipids->is_unsaturated add_antioxidant Add antioxidant (e.g., a-tocopherol) Store under inert gas is_unsaturated->add_antioxidant Yes check_storage Check storage conditions is_unsaturated->check_storage No add_antioxidant->end improper_storage Store at 4°C, protected from light check_storage->improper_storage improper_storage->end LiposomePreparationWorkflow This compound Liposome Preparation Workflow start Start dissolve Dissolve Lipids and This compound in Chloroform start->dissolve film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Buffer (above Tm) film->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude400 Extrude through 400 nm Membrane (11-21 passes) mlv->extrude400 extrude100 Extrude through 100 nm Membrane (11-21 passes) extrude400->extrude100 ulv Formation of Unilamellar Vesicles (ULVs) extrude100->ulv store Store at 4°C, Protected from Light ulv->store end End store->end

References

Technical Support Center: Optimizing Rhodamine DHPE for Live Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Rhodamine DHPE for live cell imaging, with a focus on maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in live cell imaging?

This compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid. Its lipophilic nature allows it to readily insert into the plasma membrane of live cells, making it an excellent probe for studying membrane dynamics, including membrane fusion, lipid trafficking, and endocytosis.[1][] It is often used as an acceptor in Förster Resonance Energy Transfer (FRET) studies when paired with a suitable donor like NBD-PE.[1][]

Q2: What is the recommended starting concentration for this compound in live cell staining?

The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental requirements. A general starting point for live cell membrane labeling is in the range of 1-10 µM. However, it is crucial to perform a concentration titration experiment to determine the lowest possible concentration that provides adequate signal while minimizing cytotoxicity.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

To determine the optimal concentration, a dose-response experiment should be performed. This involves treating your cells with a range of this compound concentrations and assessing cell viability using a standard assay such as the MTT, MTS, or a live/dead cell staining kit. The ideal concentration will be the one that provides a strong fluorescent signal without significantly impacting cell viability.

Q4: Is this compound phototoxic to live cells?

Like many fluorescent dyes, rhodamine derivatives can be phototoxic, especially with prolonged exposure to high-intensity light.[3][4] This is primarily due to the generation of reactive oxygen species (ROS) upon excitation.[3] It is essential to minimize light exposure by using the lowest possible laser power and exposure time during imaging.

Q5: How can I prepare a stock solution of this compound?

This compound is typically soluble in organic solvents like chloroform (B151607) or DMSO.[1][] To prepare a stock solution, dissolve the powdered dye in the chosen solvent to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock solution in a suitable buffer or serum-free medium immediately before use.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound for live cell imaging.

Problem Possible Cause Solution
Weak or No Fluorescence Signal Low Concentration: The concentration of this compound is too low for the specific cell type or experimental setup.Gradually increase the concentration in a titration experiment to find the optimal balance between signal and viability.
Inefficient Staining: Incubation time is too short for the dye to incorporate into the cell membrane.Increase the incubation time. A typical range is 15-60 minutes, but this may need to be optimized.
Incorrect Filter Set: The excitation and emission filters on the microscope are not appropriate for this compound (Ex/Em maxima ~560/580 nm).[1]Ensure you are using a filter set that matches the spectral properties of this compound.
High Background or Non-Specific Staining High Concentration: Excess dye in the medium that has not been washed away.Decrease the concentration of this compound. Perform thorough washing steps with fresh, pre-warmed buffer or medium after incubation.
Dye Aggregation: this compound can form aggregates in aqueous solutions, leading to punctate, non-specific staining.Prepare the working solution fresh from a stock solution just before use. Briefly vortex or sonicate the diluted solution. Consider using a dispersing agent if aggregation persists.
Internalization of Dye: For membrane-specific staining, prolonged incubation can lead to endocytosis of the dye.Reduce the incubation time. Perform experiments at a lower temperature (e.g., 4°C) to inhibit endocytosis if the experimental design allows.
Cell Death or Poor Viability Cytotoxicity: The concentration of this compound is too high, leading to toxic effects on the cells.Perform a dose-response curve and use a lower, non-toxic concentration. Reduce the incubation time.
Phototoxicity: Excessive exposure to excitation light is damaging the cells.[3][4]Minimize light exposure by using a lower laser power, shorter exposure times, and acquiring images only when necessary. Consider using an anti-fade reagent if compatible with live cell imaging.
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to prepare the working solution is too high.Ensure the final concentration of the solvent in the cell culture medium is well below toxic levels (typically <0.1-0.5%).
Rapid Photobleaching High Light Intensity: The excitation light is too intense, causing the fluorophore to fade quickly.Reduce the laser power and/or exposure time. Use a more sensitive detector if available.
Oxygen Scavengers: The presence of reactive oxygen species can accelerate photobleaching.While challenging in live cell imaging, some specialized live-cell imaging media contain components that can help reduce photobleaching.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Live Cell Imaging

Note: The optimal concentration is highly cell-type dependent and should be empirically determined.

Cell TypeRecommended Starting Concentration (µM)Incubation Time (minutes)
Adherent Mammalian Cells (e.g., HeLa, COS-7)2 - 1015 - 30
Suspension Mammalian Cells (e.g., Jurkat)1 - 510 - 20
Primary Neurons1 - 510 - 20
Yeast (S. cerevisiae)5 - 2030 - 60
Table 2: Example Dose-Response Data for this compound Cytotoxicity (MTT Assay)

This table presents hypothetical data to illustrate the expected trend. Users must generate their own data for their specific cell line and experimental conditions.

This compound Concentration (µM)Cell Viability (% of Control)
0 (Control)100
198
595
1090
2075
5040
10015

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration and Assessing Cytotoxicity using an MTT Assay

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight to allow for attachment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium. A typical range to test would be 0, 1, 2, 5, 10, 20, 50, and 100 µM.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the this compound dilutions. Include a "no-dye" control. Incubate for the desired staining time (e.g., 30 minutes).

  • Washing: Remove the this compound solution and wash the cells twice with pre-warmed PBS to remove any unbound dye.

  • Incubation: Add fresh, complete culture medium to each well and incubate for a period that allows for potential cytotoxic effects to manifest (e.g., 24 hours).

  • MTT Assay:

    • Remove the culture medium.

    • Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable). Choose a concentration for your imaging experiments that is well below the IC50 and shows high cell viability (e.g., >90%).

Protocol 2: Live Cell Membrane Staining with this compound

This protocol provides a general procedure for staining live cells with this compound for fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound working solution (at the pre-determined optimal concentration)

  • Pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or HBSS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Preparation: Ensure cells are healthy and at an appropriate confluency for imaging.

  • Washing: Gently wash the cells once with pre-warmed imaging buffer.

  • Staining: Add the pre-warmed this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment & Staining cluster_viability Viability Assessment cluster_analysis Data Analysis & Application prep_stock Prepare this compound Stock Solution (1-5 mM in DMSO) prepare_dilutions Prepare Serial Dilutions of this compound prep_stock->prepare_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Dilutions seed_cells->treat_cells prepare_dilutions->treat_cells incubate_stain Incubate for Staining treat_cells->incubate_stain wash_cells_1 Wash to Remove Unbound Dye incubate_stain->wash_cells_1 incubate_viability Incubate for 24h wash_cells_1->incubate_viability mtt_assay Perform MTT Assay incubate_viability->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate Cell Viability & Determine IC50 read_plate->analyze_data select_concentration Select Optimal Concentration (High Viability, Good Signal) analyze_data->select_concentration live_cell_imaging Proceed to Live Cell Imaging select_concentration->live_cell_imaging troubleshooting_logic Troubleshooting Logic for Poor this compound Staining cluster_solutions_weak Solutions for Weak Signal cluster_solutions_background Solutions for High Background cluster_solutions_death Solutions for Cell Death start Poor Staining? weak_signal Signal Weak? start->weak_signal high_background High Background? weak_signal->high_background No increase_conc Increase Concentration weak_signal->increase_conc Yes cell_death Cell Death? high_background->cell_death No decrease_conc Decrease Concentration high_background->decrease_conc Yes lower_conc Lower Concentration cell_death->lower_conc Yes end Optimal Staining cell_death->end No increase_incubation Increase Incubation Time increase_conc->increase_incubation check_filters Check Microscope Filters increase_incubation->check_filters check_filters->high_background improve_washing Improve Washing Steps decrease_conc->improve_washing check_aggregation Check for Dye Aggregation improve_washing->check_aggregation check_aggregation->cell_death reduce_light Reduce Light Exposure lower_conc->reduce_light check_solvent Check Solvent Concentration reduce_light->check_solvent check_solvent->end

References

Common issues in FRET experiments with Rhodamine DHPE and NBD-PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FRET (Förster Resonance Energy Transfer) experiments utilizing the NBD-PE (donor) and Rhodamine DHPE (acceptor) lipid probes. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during FRET experiments with NBD-PE and this compound.

Q1: My FRET efficiency is lower than expected. What are the potential causes and solutions?

A1: Low FRET efficiency can stem from several factors. A primary reason is that the distance between your donor (NBD-PE) and acceptor (this compound) molecules is greater than the Förster distance (R₀). Other common issues include incorrect probe concentrations, probe aggregation, or environmental factors affecting fluorescence.

Troubleshooting Steps:

  • Verify Probe Concentrations: Ensure the acceptor concentration is sufficient for efficient energy transfer. A typical starting point is a 1:1 to 1:10 donor-to-acceptor molar ratio in your lipid mixture.

  • Check for Rhodamine Aggregation: Rhodamine dyes can aggregate at high concentrations, which leads to self-quenching and reduced availability as an acceptor.[1] This is particularly problematic at concentrations above 1 mol%.[2] Consider reducing the this compound concentration.

  • Optimize Membrane Composition: The distribution of the probes within the membrane can be influenced by the lipid composition. NBD-PE and Rhodamine-PE may have different affinities for liquid-ordered (Lo) versus liquid-disordered (Ld) phases, which can affect their proximity.[3]

  • Assess Environmental Sensitivity: The fluorescence quantum yield of NBD is sensitive to its environment.[4] Changes in membrane polarity or hydration can alter its brightness and, consequently, the FRET efficiency. Ensure consistent buffer and lipid preparation.

  • Measure Donor Lifetime: The most reliable way to measure FRET efficiency is through fluorescence lifetime imaging microscopy (FLIM), as it is independent of probe concentration. A decrease in the donor's fluorescence lifetime in the presence of the acceptor is a direct measure of FRET.

Q2: I am observing rapid photobleaching of my NBD-PE signal. How can I mitigate this?

A2: NBD is known to be relatively sensitive to photobleaching, which can complicate time-lapse experiments and lead to an apparent decrease in FRET efficiency over time.[4][5]

Troubleshooting Steps:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate an oxygen scavenger system (e.g., glucose oxidase/catalase) or commercially available antifade mounting media into your buffer.[5]

  • Limit Exposure Time: Decrease the image acquisition time or the frequency of image capture in time-lapse experiments.

  • Optimize Filter Sets: Use high-quality, narrow band-pass filters to minimize the excitation of the fluorophores outside their optimal range and to reduce phototoxicity.

  • Consider Alternative Probes: If photobleaching remains a significant issue, consider more photostable donor fluorophores, although this would necessitate re-evaluation of the FRET pair characteristics.

Q3: The observed rate of lipid mixing in my fusion assay seems slow. Could the probes be interfering with the process?

A3: Yes, the bulky fluorophores of NBD-PE and this compound, being attached to the lipid headgroups, can cause steric hindrance.[6] This may slow down the rate of lipid transfer through the narrow stalks that form during membrane fusion, leading to an underestimation of the true fusion kinetics.[6]

Troubleshooting Steps:

  • Use Minimal Probe Concentrations: Incorporate the lowest concentration of probes that yields a reliable signal to minimize their impact on the physical properties of the membrane.

  • Perform Control Experiments: Compare the fusion kinetics with an alternative lipid-mixing assay, such as one using acyl chain-labeled probes, which may have less of an impact on the headgroup region.[6]

  • Vary Experimental Conditions: Altering factors that promote fusion, such as the concentration of fusogen (e.g., PEG) or temperature, can help to determine if the observed slow rates are a limitation of the assay or the experimental system itself.

Q4: How can I be sure that the change in fluorescence I'm seeing is due to FRET and not other factors?

A4: It is crucial to perform control experiments to validate that the observed changes in fluorescence are genuinely due to FRET.

Essential Control Experiments:

  • Donor-Only Sample: Prepare a sample with only NBD-PE (without this compound). This allows you to measure the baseline donor fluorescence and its photobleaching rate in the absence of an acceptor.

  • Acceptor-Only Sample: Prepare a sample with only this compound. Excite this sample at the donor's excitation wavelength (around 465 nm) to measure any direct excitation of the acceptor, also known as "crosstalk" or "bleed-through". This value will be needed for correcting your FRET data.

  • Unlabeled Sample: An unlabeled sample (e.g., liposomes without any fluorescent probes) should be used to measure background fluorescence and light scattering.

  • Disruption Control: At the end of an experiment (e.g., a liposome (B1194612) fusion assay), add a detergent like Triton X-100 to disrupt the vesicles. This will dilute the probes and eliminate FRET, providing a baseline for minimal FRET.[4]

Quantitative Data Summary

The following tables provide key spectral and physical properties for NBD-PE and this compound.

Table 1: Spectral Properties of NBD-PE and this compound

PropertyNBD-PE (Donor)This compound (Acceptor)
Excitation Maximum (λex) ~465 nm[7]~560 nm[8]
Emission Maximum (λem) ~535 nm[7]~581 nm[8]
Molar Extinction Coefficient (ε) ~22,000 M⁻¹cm⁻¹Not specified
Recommended Filter Sets Excitation: 460-480 nm, Emission: 510-550 nmExcitation: 540-560 nm, Emission: >570 nm

Table 2: FRET Pair Characteristics

ParameterValueNotes
Förster Distance (R₀) ~50 - 60 Å (5-6 nm)[3][9]The distance at which FRET efficiency is 50%. This value can vary depending on the local environment and the orientation of the dipoles.
Spectral Overlap (J(λ)) SignificantThe emission spectrum of NBD-PE overlaps considerably with the excitation spectrum of this compound, which is a prerequisite for efficient FRET.

Visualizing Experimental Workflows

Troubleshooting Workflow for Low FRET Efficiency

The following diagram outlines a logical workflow for troubleshooting experiments where the observed FRET efficiency is unexpectedly low.

FRET_Troubleshooting start Low FRET Efficiency Observed check_conc Verify Probe Concentrations (Donor:Acceptor Ratio) start->check_conc conc_ok Concentrations Correct? check_conc->conc_ok check_spectra Confirm Spectral Overlap (Correct Fluorophores Used) spectra_ok Spectra Correct? check_spectra->spectra_ok check_aggregation Assess Acceptor Aggregation (Reduce Rhodamine Conc.) aggregation_issue Aggregation Suspected? check_aggregation->aggregation_issue check_controls Analyze Control Samples (Donor-only, Acceptor-only) controls_ok Controls Analyzed? check_controls->controls_ok conc_ok->check_spectra Yes solution_conc Adjust Concentrations conc_ok->solution_conc No spectra_ok->check_aggregation Yes solution_spectra Order New/Correct Probes spectra_ok->solution_spectra No aggregation_issue->check_controls No solution_aggregation Test Lower Acceptor Conc. aggregation_issue->solution_aggregation Yes solution_controls Perform Control Experiments controls_ok->solution_controls No further_investigation Investigate Membrane Environment (Lipid Phases, Steric Hindrance) controls_ok->further_investigation Yes solution_conc->start solution_spectra->start solution_aggregation->start solution_controls->start

Caption: Troubleshooting workflow for low FRET efficiency.

Detailed Experimental Protocol: Liposome Fusion Assay

This protocol details a common application for the NBD-PE/Rhodamine DHPE FRET pair: monitoring the fusion of liposome populations. The principle is the dequenching of NBD fluorescence upon dilution of the probes into an unlabeled liposome population during fusion.[10]

1. Reagent Preparation

  • Lipids: Prepare stock solutions of your primary membrane lipids (e.g., POPC, DOPE) and the fluorescent lipid probes (NBD-PE, this compound) in chloroform (B151607) or a suitable organic solvent. A typical concentration is 1-10 mg/mL.

  • Buffer: Prepare your desired experimental buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Degas the buffer to minimize oxidation of the lipids.

2. Liposome Preparation

  • Labeled Liposomes:

    • In a glass vial, combine the primary lipids with NBD-PE and this compound. A common molar ratio is 98:1:1 (Lipid:NBD-PE:this compound).

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the experimental buffer to a final lipid concentration of 1-5 mM. Vortex vigorously.

    • To create unilamellar vesicles of a defined size, subject the hydrated lipid mixture to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Unlabeled Liposomes:

    • Follow the same procedure as for the labeled liposomes but omit the fluorescent probes.

    • Prepare the unlabeled liposomes at a higher concentration than the labeled ones (e.g., a 9:1 or 4:1 ratio of unlabeled to labeled is common).

3. FRET Measurement (Fusion Assay)

  • Instrumentation: Use a fluorometer capable of time-based measurements. Set the excitation wavelength to ~465 nm (for NBD-PE) and the emission wavelength to ~535 nm.

  • Assay Procedure:

    • Add the labeled liposomes to a cuvette with the experimental buffer and begin recording the baseline fluorescence of NBD-PE. This signal should be low due to quenching by this compound.

    • Add the unlabeled liposomes to the cuvette and mix. No significant change in fluorescence should occur at this stage.

    • Initiate fusion by adding your fusogen (e.g., Ca²⁺, PEG, or a specific protein).

    • Monitor the increase in NBD-PE fluorescence at 535 nm over time. As labeled and unlabeled liposomes fuse, the surface density of the probes decreases, leading to a reduction in FRET and an increase in donor fluorescence (dequenching).

    • At the end of the experiment, add a small amount of a detergent (e.g., 0.1% Triton X-100) to completely disrupt all liposomes. This will cause maximum probe dilution and represents 100% lipid mixing. The fluorescence value obtained is used for normalization.

4. Data Analysis

  • Correct the raw fluorescence data for any background fluorescence.

  • Normalize the fusion kinetics by setting the initial fluorescence before the addition of the fusogen as 0% fusion and the fluorescence after the addition of detergent as 100% fusion.

  • The percentage of fusion at any given time point (t) can be calculated as: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100 Where:

    • F(t) is the fluorescence at time t.

    • F₀ is the initial fluorescence before adding the fusogen.

    • F_max is the maximum fluorescence after adding detergent.

Workflow for Liposome Fusion Assay

Fusion_Assay_Workflow prep_lipids Prepare Lipid Stocks (Main Lipids, NBD-PE, Rhod-DHPE) create_labeled Create Labeled Liposomes (Lipid Film -> Hydration -> Extrusion) prep_lipids->create_labeled create_unlabeled Create Unlabeled Liposomes (Lipid Film -> Hydration -> Extrusion) prep_lipids->create_unlabeled setup_fluorometer Setup Fluorometer (Ex: 465nm, Em: 535nm) create_labeled->setup_fluorometer add_unlabeled 2. Add Unlabeled Liposomes create_unlabeled->add_unlabeled measure_baseline 1. Measure Baseline Fluorescence (Labeled Liposomes in Buffer) setup_fluorometer->measure_baseline measure_baseline->add_unlabeled initiate_fusion 3. Initiate Fusion (Add Fusogen, e.g., Ca2+) add_unlabeled->initiate_fusion monitor_dequenching 4. Monitor NBD Dequenching (Increase in Fluorescence at 535nm) initiate_fusion->monitor_dequenching add_detergent 5. Add Detergent for Fmax (e.g., Triton X-100) monitor_dequenching->add_detergent analyze_data Analyze Data (Normalize to Fmax) add_detergent->analyze_data

Caption: Experimental workflow for a liposome fusion assay.

References

Rhodamine DHPE quenching effects and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address quenching effects associated with Rhodamine DHPE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid. Its fluorescent rhodamine headgroup and lipid tails allow it to be readily incorporated into lipid bilayers.[1][2][3][4][5] This makes it a valuable tool for:

  • Membrane Labeling and Dynamics: Visualizing and tracking cellular membranes and liposomes.[2]

  • Lipid Trafficking Studies: Following the movement of lipids within and between cells.[1][2][4][5]

  • Membrane Fusion Assays: Acting as a FRET (Förster Resonance Energy Transfer) acceptor in combination with a donor fluorophore like NBD-PE to monitor the merging of lipid bilayers.[1][2][4][5]

Q2: What is fluorescence quenching and how does it affect my this compound experiments?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For this compound, this results in a weaker signal, which can lead to inaccurate data or complete signal loss. The primary types of quenching affecting this compound are self-quenching (also known as concentration quenching) and quenching by a FRET partner.

Q3: What is self-quenching and at what concentration does it become a problem?

Self-quenching occurs when this compound molecules are in close proximity to each other at high concentrations within the lipid bilayer.[6][7][8] This leads to the formation of non-fluorescent dimers, which dissipate the excitation energy as heat instead of light.[6][7] While the exact onset of self-quenching can vary based on the lipid composition of the membrane, it is generally recommended to keep the concentration of this compound at or below 1 mole percent (mol%) of the total lipid content to minimize this effect.[9][10]

Q4: How does cholesterol in my lipid formulation affect this compound quenching?

The presence of cholesterol in a lipid bilayer can enhance the self-quenching of rhodamine-conjugated lipids.[6][7] In vesicles composed of phosphatidylcholine and cholesterol, the quenching of a rhodamine probe increases exponentially with concentration, whereas in vesicles without cholesterol, the increase is linear.[6][7] This is an important consideration when designing experiments with model membranes that mimic the composition of biological membranes.

Q5: Can environmental factors like temperature and pH affect this compound fluorescence?

Yes, the fluorescence of rhodamine dyes can be sensitive to environmental conditions. Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to dynamic quenching, where increased molecular collisions lead to non-radiative energy loss.[11] The pH of the medium can also influence the fluorescence of some rhodamine derivatives.[8][12][13] It is crucial to maintain consistent temperature and pH throughout your experiments to ensure reliable and reproducible results.

Troubleshooting Guides

Problem: Low or no fluorescence signal from my this compound-labeled sample.

Possible Cause Troubleshooting Step
High Probe Concentration (Self-Quenching) Reduce the concentration of this compound in your lipid mixture. A good starting point is 1 mol% or a 1:100 weight-to-weight ratio of this compound to total lipid.[9][10][14]
Photobleaching Minimize the exposure of your sample to the excitation light source. Use neutral density filters to reduce light intensity and keep exposure times as short as possible. Consider using an anti-fade mounting medium for fixed samples.[8][15][16][][18][19][20]
Incorrect Filter Set Ensure that the excitation and emission filters on your microscope or fluorometer are appropriate for this compound (Excitation max ~560 nm, Emission max ~580 nm).[1][4][5][9][10][21][22]
Degradation of this compound Store this compound protected from light at -20°C.[1][4][5][21][22] Prepare fresh stock solutions and use them within a reasonable timeframe.
Presence of a Quenching Agent Ensure high-purity solvents and reagents are used. Some compounds can act as quenchers.[8]
Sub-optimal pH or Temperature Maintain a consistent and optimal pH and temperature for your experimental system. The fluorescence of rhodamine dyes can be pH and temperature-dependent.[8][11][12][13]

Quantitative Data Summary

Parameter Value Notes References
Excitation Maximum ~560 nmIn methanol.[1][4][5]
Emission Maximum ~580 nmIn methanol.[1][4][5][9][10][21]
Recommended Starting Concentration 1 mol%To avoid self-quenching in liposomes.[9][10]
Weight-to-Weight Ratio 1:100 (this compound:total lipid)An alternative way to determine a suitable concentration.[14]
Concentration Range Showing Self-Quenching > 1 mol% up to 10 mol%Self-quenching increases with concentration.[6][7]

Experimental Protocols

Protocol for Labeling Liposomes with this compound

This protocol describes the preparation of this compound-labeled liposomes using the thin-film hydration method.

  • Lipid Mixture Preparation:

    • In a round-bottom flask, combine your desired lipids (e.g., DOPC, cholesterol) dissolved in an organic solvent like chloroform.

    • Add the this compound stock solution (dissolved in chloroform) to the lipid mixture. The final concentration of this compound should ideally be 1 mol% of the total lipids.

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Further dry the film under a vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with your desired aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Storage:

    • Store the labeled liposomes protected from light at 4°C.

Protocol for NBD-Rhodamine FRET-Based Lipid Mixing Assay

This assay is used to monitor the fusion of two separate vesicle populations.

  • Prepare two populations of liposomes:

    • Labeled Liposomes: Containing both a FRET donor (e.g., 1 mol% NBD-PE) and a FRET acceptor (e.g., 1 mol% this compound).

    • Unlabeled Liposomes: Containing no fluorescent probes.

  • Initiate the Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).

    • Set the fluorometer to excite the NBD donor (e.g., at 460 nm) and measure the emission of both the NBD donor (e.g., at 535 nm) and the this compound acceptor (e.g., at 585 nm).

  • Induce Fusion:

    • Add a fusogenic agent (e.g., calcium chloride, polyethylene (B3416737) glycol) to the cuvette to induce vesicle fusion.

  • Monitor Fluorescence Changes:

    • As the labeled and unlabeled vesicles fuse, the average distance between the NBD and this compound probes increases.

    • This leads to a decrease in FRET efficiency, resulting in an increase in NBD fluorescence and a decrease in this compound fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity over time is used to calculate the rate and extent of lipid mixing.

Visualizations

cluster_troubleshooting Troubleshooting this compound Quenching Start Low or No Fluorescence Signal Concentration Is this compound concentration > 1 mol%? Start->Concentration Yes_Conc Yes Concentration->Yes_Conc No_Conc No Concentration->No_Conc Solution_Conc Reduce this compound concentration Yes_Conc->Solution_Conc Photobleaching Is there prolonged light exposure? No_Conc->Photobleaching Yes_Photo Yes Photobleaching->Yes_Photo No_Photo No Photobleaching->No_Photo Solution_Photo Minimize light exposure Use anti-fade reagents Yes_Photo->Solution_Photo Filters Are the correct excitation/ emission filters being used? No_Photo->Filters Yes_Filters Yes Filters->Yes_Filters No_Filters No Filters->No_Filters Degradation Is the probe degraded? Yes_Filters->Degradation Solution_Filters Use appropriate filters for This compound (~560/580 nm) No_Filters->Solution_Filters Solution_Degradation Store properly and use fresh stock solutions

Figure 1: A troubleshooting workflow for addressing low fluorescence signals in experiments using this compound.

cluster_fret_assay NBD-Rhodamine FRET Lipid Mixing Assay Start Start: Prepare Labeled and Unlabeled Vesicles Mix Mix Labeled (NBD + Rhodamine) and Unlabeled Vesicles Start->Mix Excite Excite NBD Donor (e.g., 460 nm) Mix->Excite Measure_Initial Measure Initial Fluorescence (High FRET: Low NBD, High Rhodamine) Excite->Measure_Initial Add_Fusogen Add Fusogenic Agent Measure_Initial->Add_Fusogen Fusion Vesicle Fusion Occurs Add_Fusogen->Fusion Dilution Probes Dilute in Fused Membrane Fusion->Dilution Measure_Final Measure Final Fluorescence (Low FRET: High NBD, Low Rhodamine) Dilution->Measure_Final End End: Analyze Data for Lipid Mixing Kinetics Measure_Final->End

Figure 2: An experimental workflow for a FRET-based lipid mixing assay using NBD-PE and this compound.

cluster_self_quenching This compound Self-Quenching Mechanism Monomer1 Rhodamine (Monomer) Monomer2 Rhodamine (Monomer) Monomer1->Monomer2 High Concentration Dimer Non-Fluorescent Dimer Monomer1->Dimer Fluorescence Fluorescence Monomer1->Fluorescence Low Concentration Heat Heat (No Fluorescence) Dimer->Heat Excitation Excitation Light Excitation->Monomer1 Excitation->Dimer

Figure 3: A diagram illustrating the self-quenching mechanism of this compound at high concentrations.

References

Technical Support Center: Optimizing Rhodamine DHPE Membrane Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodamine DHPE. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this fluorescent lipid probe. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges, particularly the poor incorporation of this compound into membranes.

Frequently Asked Questions (FAQs)

Q1: My this compound is not incorporating into my liposomes/cell membranes. What are the common causes?

A1: Poor incorporation of this compound can stem from several factors, including aggregation of the probe before it reaches the membrane, suboptimal experimental conditions, or issues with the membrane composition itself. Key areas to investigate are the probe's solubility and handling, incubation parameters (temperature and time), and the biophysical properties of your membrane system.

Q2: I'm observing punctate, non-uniform staining on my cell membranes. Is this aggregation?

A2: Yes, a punctate or patchy appearance is a classic sign of this compound aggregation. This can occur if the probe precipitates out of solution before or during incubation with the membranes. It is crucial to ensure the probe is fully solubilized and stable in the working solution.

Q3: Can the solvent used for the stock solution affect the labeling efficiency?

A3: Absolutely. The choice of solvent is critical for preventing aggregation. This compound is soluble in organic solvents like chloroform, ethanol, and DMSO.[1] Using a solvent in which the probe is highly soluble for the initial stock and then carefully diluting it into your aqueous experimental buffer can minimize precipitation.

Q4: Is there an optimal concentration for this compound labeling?

A4: The optimal concentration is application-dependent and should be determined empirically. A general starting point for liposome (B1194612) labeling is 0.5-2 mol% of the total lipid.[2] For live cells, lower concentrations are often necessary to avoid cytotoxicity and artifacts. It's recommended to perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.

Q5: How does temperature affect the incorporation of this compound?

A5: Temperature plays a significant role in membrane fluidity and permeability.[3] Labeling at or slightly above the phase transition temperature of the lipid bilayer can facilitate the insertion of the probe.[4] For live cells, incubation at 37°C is standard, but for artificial membranes, the temperature should be optimized based on the lipid composition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
No or very weak fluorescence signal 1. Poor Incorporation: The probe has not efficiently inserted into the membrane.Optimize Solvent: Ensure your stock solution is properly prepared in a suitable organic solvent (e.g., chloroform/methanol[5] or high-quality anhydrous DMSO[6]).• Prevent Aggregation: Avoid shock-diluting the organic stock solution into aqueous buffer. Add the stock solution dropwise while vortexing the buffer.• Adjust Incubation Time/Temp: Increase incubation time or perform the incubation at a temperature above the lipid phase transition.[3][4]
2. Fluorescence Quenching: High probe concentration can lead to self-quenching.Titrate Concentration: Perform a dilution series to find a concentration where the fluorescence intensity plateaus or is maximal.
3. Photobleaching: The fluorophore has been damaged by excessive light exposure.Minimize Light Exposure: Keep samples protected from light during incubation and storage. Use neutral density filters and minimize exposure times during imaging.
Punctate or patchy membrane staining 1. Probe Aggregation: this compound has precipitated out of the working solution.Improve Solubilization: Ensure the stock solution is fully dissolved. Sonication can aid in dispersing the probe in the stock solvent.[1]• Check Buffer Compatibility: High salt concentrations or certain buffer components can reduce the solubility of the probe. Test different buffers if aggregation persists.• Fresh Working Solution: Prepare the working dilution of this compound immediately before use.[6]
High background fluorescence 1. Excess Unbound Probe: The washing steps were insufficient to remove all non-incorporated this compound.Optimize Washing: Increase the number and/or duration of washing steps with fresh buffer after the labeling incubation.
2. Non-specific Binding: The probe is adhering to surfaces other than the membrane.Include a Blocking Step: For cellular experiments, pre-incubating with a blocking agent like BSA may reduce non-specific binding.
Inconsistent results between experiments 1. Inconsistent Probe Concentration: Variations in pipetting or stock solution degradation.Proper Storage: Store the this compound stock solution at -20°C, protected from light and moisture.[6] For DMSO stocks, use anhydrous grade to prevent hydrolysis.[6]• Aliquot Stock: Aliquot the stock solution to avoid repeated freeze-thaw cycles.
2. Variable Experimental Conditions: Fluctuations in temperature, incubation time, or cell/liposome density.Standardize Protocol: Ensure all experimental parameters are kept consistent between replicates and experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • High-quality anhydrous Dimethyl Sulfoxide (DMSO) or a 2:1 (v/v) chloroform:methanol mixture

  • Microcentrifuge tubes or glass vials

  • Vortexer and/or sonicator

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 1 mg/mL). For a 5 mg vial, adding 5 mL of solvent will yield a 1 mg/mL solution.

  • Vortex the solution vigorously until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid in dissolution.[1] A clear, dark red/purple solution should be obtained.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[6]

Protocol 2: Labeling of Pre-formed Liposomes

This protocol describes how to label already-formed liposomes with this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in chloroform:methanol)

  • Pre-formed liposome suspension

  • Warming bath (optional, depending on lipid composition)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette for purification

Procedure:

  • Determine the total lipid concentration of your liposome suspension.

  • Calculate the volume of this compound stock solution needed to achieve the desired final molar percentage (e.g., 1 mol%).

  • If your liposomes are in a gel phase at room temperature, warm them to a temperature above their phase transition temperature.

  • While gently vortexing the liposome suspension, add the calculated volume of this compound stock solution dropwise. This slow addition is crucial to prevent precipitation of the probe.

  • Incubate the mixture for 1-2 hours at a temperature above the lipid phase transition temperature, protected from light.

  • Remove unincorporated this compound by running the liposome suspension through a size-exclusion chromatography column or by dialysis against the desired buffer.

  • Store the labeled liposomes at 4°C, protected from light.

Data Presentation

Parameter Recommended Range/Value Notes
Stock Solution Solvent Anhydrous DMSO[6], Chloroform:Methanol (2:1 v/v)[5], Ethanol[1]Choice may depend on the experimental system. Chloroform:methanol is common for lipid film hydration methods.
Stock Solution Concentration 1-2 mg/mL[1]Higher concentrations may be possible but increase the risk of aggregation upon dilution.
Storage Conditions -20°C, protected from light and moisture[6]Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Working Concentration (Liposomes) 0.5 - 2 mol% of total lipid[2]Higher concentrations can lead to self-quenching.
Working Concentration (Live Cells) Titrate, typically in the low µM rangeVaries significantly with cell type and experimental goals.
Incubation Temperature Above the lipid phase transition temperature[4]For live cells, typically 37°C.
Incubation Time 1 - 4 hours[5]May need optimization depending on the system.

Diagrams

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start: Poor this compound Membrane Incorporation check_signal Observe Fluorescence Signal start->check_signal no_signal No/Weak Signal check_signal->no_signal No/Weak punctate_signal Punctate/Patchy Signal check_signal->punctate_signal Non-uniform good_signal Uniform Membrane Staining check_signal->good_signal Good check_probe Check Probe Prep: - Fresh stock? - Correct solvent? - Fully dissolved? no_signal->check_probe punctate_signal->check_probe end Successful Incorporation good_signal->end check_conditions Optimize Conditions: - Increase incubation time/temp - Titrate concentration check_probe->check_conditions check_purification Review Purification: - Efficient removal of  unbound probe? check_conditions->check_purification check_purification->check_signal Re-evaluate

Caption: Troubleshooting workflow for poor this compound incorporation.

experimental_workflow prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in CHCl3:MeOH) add_probe 3. Add Probe to Liposomes (dropwise while vortexing) prep_stock->add_probe prep_liposomes 2. Prepare Liposome Suspension prep_liposomes->add_probe incubate 4. Incubate (> phase transition temp, 1-2h) add_probe->incubate purify 5. Purify (Size-Exclusion or Dialysis) incubate->purify analyze 6. Analyze (Fluorescence Microscopy/Spectroscopy) purify->analyze

Caption: General workflow for labeling liposomes with this compound.

References

Technical Support Center: Calibration of Rhodamine DHPE Fluorescence for Quantitative Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Rhodamine DHPE in quantitative fluorescence studies.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Question: I am not observing a strong fluorescence signal from my this compound-labeled sample. What could be the cause?

Answer: A weak or absent signal can stem from several factors, from probe concentration to instrument settings. A systematic check of the following is recommended:

  • Inadequate Probe Concentration: The concentration of this compound may be too low for detection. It's crucial to titrate the probe to find the optimal concentration for your specific application.

  • Inefficient Labeling: If labeling liposomes or other structures, the incorporation of this compound might be inefficient. Review your labeling protocol, ensuring proper incubation times and conditions.

  • Fluorescence Quenching: At high concentrations, this compound can self-quench, leading to a decrease in fluorescence intensity.[1] Consider diluting your sample to see if the signal increases. Quenching can also be caused by other molecules in your sample.

  • Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for this compound.[][3] The excitation and emission maxima are typically around 560 nm and 581 nm, respectively.[4]

  • Photobleaching: Excessive exposure to the excitation light source can cause irreversible damage to the fluorophore, leading to signal loss.[5][6] Minimize exposure times and light intensity.

  • Degradation of the Probe: Improper storage of the this compound stock solution, such as exposure to light or repeated freeze-thaw cycles, can lead to its degradation.[]

Issue 2: High Background Fluorescence

Question: My images have a high background, making it difficult to distinguish the signal from my sample. How can I reduce the background?

Answer: High background fluorescence can obscure your signal and compromise quantitative analysis. Here are some common causes and solutions:

  • Excess Unbound Probe: In labeling experiments, residual, unbound this compound in the solution will contribute to the background. Ensure thorough removal of unbound probe through methods like dialysis, gel filtration, or spin columns.[7]

  • Autofluorescence: Some biological samples and culture media exhibit natural fluorescence (autofluorescence), which can interfere with the this compound signal.[8] It is advisable to image an unstained control sample to assess the level of autofluorescence. Using a phenol (B47542) red-free medium during imaging can also help reduce background.[9]

  • Non-specific Binding: this compound may non-specifically bind to surfaces like the walls of your container or to other components in your sample. Consider using blocking agents like BSA to minimize non-specific interactions.[]

  • Contaminated Optics: Dust or residue on microscope objectives or cuvettes can scatter light and increase background. Ensure all optical components are clean.

Issue 3: Rapid Signal Fading (Photobleaching)

Question: The fluorescence signal from my this compound sample disappears quickly upon illumination. What can I do to prevent this?

Answer: Photobleaching is the light-induced destruction of a fluorophore. To minimize its effects:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.[9]

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and avoiding prolonged focusing on a single area.[5]

  • Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can significantly reduce photobleaching.[8]

  • Oxygen Scavengers: In some in vitro assays, the removal of dissolved oxygen from the buffer can reduce the rate of photobleaching.

  • Choose a More Photostable Dye: If photobleaching remains a significant issue, consider if a more photostable rhodamine derivative or a different class of fluorophore might be suitable for your application.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

A1: The spectral properties of this compound are summarized in the table below. Note that the exact excitation and emission maxima can vary slightly depending on the solvent and local environment.

PropertyValueReference(s)
Excitation Maximum (λex)~560 nm[4]
Emission Maximum (λem)~581 nm[4]
Molar Extinction Coefficient (ε)Not consistently reported
Quantum Yield (Φf)High, but can be influenced by environment[10]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is typically a solid that needs to be dissolved in an appropriate organic solvent before use.

StepInstruction
1. Choose a Solvent Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v) is commonly used.[4][11]
2. Dissolve the Solid Dissolve the solid this compound in the chosen solvent to a desired stock concentration (e.g., 1 mg/mL).
3. Storage Store the stock solution in a tightly sealed vial, protected from light, at -20°C.[4]

Q3: What is a typical protocol for labeling liposomes with this compound?

A3: this compound is incorporated into the lipid bilayer during liposome (B1194612) formation. A general protocol is outlined below. The exact molar ratio of the dye should be optimized for your specific application to avoid self-quenching.

StepMethod
1. Prepare Lipid Mixture In a round-bottom flask, combine the desired lipids and this compound (e.g., at a 1:100 w/w ratio of dye to phospholipid and cholesterol) dissolved in an organic solvent like chloroform.[11]
2. Create a Lipid Film Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
3. Hydrate (B1144303) the Film Add an aqueous buffer to the flask and hydrate the lipid film by vortexing or sonication. This will form multilamellar vesicles (MLVs).
4. Form Unilamellar Vesicles To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).[12]
5. Remove Unbound Dye If necessary, remove any unincorporated this compound by gel filtration or dialysis.

Q4: How is this compound used in a quantitative membrane fusion assay?

A4: this compound is often used as a FRET (Förster Resonance Energy Transfer) acceptor in conjunction with a donor fluorophore like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) to quantify membrane fusion.[4][13]

The principle is based on the dequenching of the donor's fluorescence upon fusion. In the labeled liposomes, NBD-PE and this compound are in close proximity, leading to efficient FRET and quenching of the NBD-PE fluorescence. When these labeled liposomes fuse with unlabeled liposomes, the probes are diluted in the larger membrane area, increasing the distance between them. This reduces FRET efficiency, resulting in an increase in the NBD-PE fluorescence signal. The extent of fusion can be quantified by measuring this increase in fluorescence.

Q5: How do I perform a fluorescence calibration for quantitative measurements?

A5: To relate fluorescence intensity to the concentration of this compound, a standard curve should be generated.

StepMethod
1. Prepare a Standard Solution Prepare a stock solution of a stable rhodamine dye, such as Rhodamine B, with a precisely known concentration in the same buffer as your experimental samples.[14][15]
2. Create a Dilution Series Perform a series of dilutions of the stock solution to create a range of known concentrations.
3. Measure Fluorescence Using the same instrument settings as for your experiment, measure the fluorescence intensity of each standard solution.
4. Plot the Standard Curve Plot the fluorescence intensity as a function of the dye concentration.
5. Determine Unknown Concentration The concentration of this compound in your experimental samples can then be determined by interpolating their fluorescence intensity values on the standard curve.

Experimental Protocols & Visualizations

Detailed Protocol: FRET-Based Liposome Fusion Assay

This protocol describes a common method for quantifying membrane fusion using liposomes co-labeled with NBD-PE and this compound.

  • Preparation of Labeled and Unlabeled Liposomes:

    • Prepare labeled liposomes containing your lipids of interest, along with NBD-PE (donor) and this compound (acceptor) at a molar ratio that ensures efficient FRET (e.g., 1-2 mol% of each probe).

    • Prepare a separate population of unlabeled liposomes with the desired lipid composition.

  • Fluorescence Measurement Setup:

    • Set the excitation wavelength of the fluorometer to the excitation maximum of NBD-PE (around 465 nm).

    • Set the emission wavelength to the emission maximum of NBD-PE (around 535 nm).

  • Baseline Fluorescence Measurement (F₀):

    • In a cuvette, add the labeled liposomes to the assay buffer.

    • Record the initial, quenched fluorescence of NBD-PE. This is your baseline fluorescence (F₀).

  • Initiation of Fusion:

    • Add the unlabeled liposomes to the cuvette containing the labeled liposomes.

    • Induce fusion using the appropriate trigger for your system (e.g., addition of Ca²⁺, change in pH, introduction of a fusogenic peptide).

  • Monitoring Fluorescence Dequenching (F(t)):

    • Continuously record the fluorescence intensity of NBD-PE over time as fusion proceeds. You should observe an increase in fluorescence as the probes are diluted.

  • Maximum Fluorescence Measurement (Fₘₐₓ):

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and cause maximal dilution of the fluorescent probes.

    • Record the maximum fluorescence intensity (Fₘₐₓ).

  • Calculation of Percent Fusion:

    • The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F₀) / (Fₘₐₓ - F₀)] * 100

G cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_calc Calculation prep_labeled Prepare Labeled Liposomes (with NBD-PE & Rhod-DHPE) mix Mix Labeled and Unlabeled Liposomes prep_labeled->mix prep_unlabeled Prepare Unlabeled Liposomes prep_unlabeled->mix measure_f0 Measure Baseline Fluorescence (F₀) mix->measure_f0 induce_fusion Induce Fusion measure_f0->induce_fusion calculate Calculate % Fusion measure_f0->calculate monitor_f Monitor Fluorescence Increase (F(t)) induce_fusion->monitor_f add_detergent Add Detergent monitor_f->add_detergent monitor_f->calculate measure_fmax Measure Maximum Fluorescence (Fₘₐₓ) add_detergent->measure_fmax measure_fmax->calculate

Caption: Workflow for a FRET-based membrane fusion assay.

Logical Diagram: Troubleshooting Workflow

This diagram illustrates a logical approach to troubleshooting common issues with this compound fluorescence experiments.

G start Start Experiment problem Problem with Fluorescence Signal? start->problem weak_signal Weak/No Signal problem->weak_signal Yes high_bg High Background problem->high_bg Yes photobleaching Rapid Fading problem->photobleaching Yes end Successful Experiment problem->end No check_conc Check Probe Concentration weak_signal->check_conc Potential Cause check_settings Verify Instrument Settings weak_signal->check_settings Potential Cause check_labeling Assess Labeling Efficiency weak_signal->check_labeling Potential Cause check_wash Improve Washing Steps high_bg->check_wash Potential Cause check_autofluor Measure Autofluorescence high_bg->check_autofluor Potential Cause use_blocking Use Blocking Agents high_bg->use_blocking Potential Cause reduce_light Reduce Light Intensity/Exposure photobleaching->reduce_light Solution use_antifade Use Antifade Reagent photobleaching->use_antifade Solution check_conc->problem check_settings->problem check_labeling->problem check_wash->problem check_autofluor->problem use_blocking->problem reduce_light->problem use_antifade->problem

Caption: A logical workflow for troubleshooting fluorescence issues.

References

Best practices for storing and handling Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt).

Frequently Asked Questions (FAQs)

Storage

Q1: How should I store this compound upon receipt?

This compound should be stored at or below -15°C, protected from light.[1][2][3] It is shipped as a solid and should be kept in a freezer.

Q2: What is the shelf life of this compound?

When stored correctly, this compound has a guaranteed shelf life of 12 months from the date of receipt.[1] For kits containing this compound, the expiration date may be printed on the box label.[2]

Handling & Safety

Q3: What personal protective equipment (PPE) should I use when handling this compound?

It is recommended to wear protective gloves, eye protection, and a lab coat. In case of handling large quantities, a dust mask should be worn.[4] Always handle the product in a well-ventilated area.

Q4: What are the first-aid measures in case of exposure?

  • If inhaled: Move to fresh air.

  • In case of skin contact: Take off all contaminated clothing and rinse the skin with water.

  • In case of eye contact: Rinse out with plenty of water and immediately consult an ophthalmologist. Remove contact lenses if present and easy to do so.

  • If swallowed: Make the victim drink water (two glasses at most) immediately and consult a physician.[5]

Q5: How should I dispose of this compound waste?

Dispose of this compound and its containers in accordance with local and national regulations. The material can be sent to a licensed chemical destruction plant. Do not contaminate water, foodstuffs, or sewer systems.[4]

Solubility & Solution Preparation

Q6: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and chloroform (B151607).[1][6]

Q7: How do I prepare a stock solution of this compound?

Stock solutions of at least 1-2 mg/mL can be prepared in ethanol, and sonication can aid in dispersion.[6] For other applications, it can be dissolved in DMSO or chloroform. It is important to note that stock solutions should be prepared fresh before use as the NHS-ester moiety can hydrolyze, rendering the dye non-reactive.[7]

Troubleshooting Guides

Q1: I am observing weak or no fluorescence signal in my experiment. What could be the cause?

  • Improper Storage: Ensure the this compound has been stored correctly at -15°C or below and protected from light.[1][2][3]

  • Incorrect Filter Sets: Verify that the excitation and emission wavelengths of your microscope or plate reader match the spectral properties of this compound (Excitation: ~560 nm, Emission: ~581 nm in Methanol).[2][3]

  • Low Concentration: The concentration of this compound may be too low. You may need to optimize the labeling concentration for your specific cell type and experimental conditions.

  • Cell Health: Ensure the cells are healthy and viable, as compromised cells may not incorporate the dye efficiently.

Q2: My background fluorescence is too high. How can I reduce it?

  • Washing Steps: Increase the number and duration of washing steps after labeling to remove any unbound dye.

  • Reduced Concentration: Lower the concentration of this compound used for labeling.

  • Quenching: In some applications, it may be possible to quench the fluorescence from the plasma membrane using unlabeled liposomes to extract the dye.[8]

Q3: The fluorescence signal appears punctate or aggregated. What should I do?

  • Solubility Issues: Ensure the this compound is fully dissolved in the solvent before adding it to your aqueous buffer. Sonication may help to improve dispersion.[6]

  • Aggregation in Buffer: The dye may be precipitating in your experimental buffer. Try preparing the labeling solution immediately before use and consider using a different buffer system.

Quantitative Data Summary

PropertyValueReference(s)
Molecular Weight1333.80 g/mol [1][2]
Excitation Wavelength (in MeOH)~560 nm[2][3]
Emission Wavelength (in MeOH)~581 nm[2][3]
Recommended Storage Temperature≤ -15°C[1][2]
Shelf Life12 months[1]

Experimental Protocols

General Protocol for Cell Membrane Labeling
  • Prepare a Stock Solution: Dissolve this compound in DMSO or chloroform to make a stock solution of 1 mg/mL.

  • Prepare Labeling Solution: Dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final labeling concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.

  • Cell Preparation: Grow cells on coverslips or in culture dishes to the desired confluency.

  • Labeling: Remove the culture medium and wash the cells once with the buffer used for the labeling solution. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells three times with fresh buffer to remove any unbound dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Rhodamine.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_labeling Prepare Labeling Solution (1-10 µg/mL in Buffer) prep_stock->prep_labeling label_cells Incubate Cells with Labeling Solution (15-30 min at 37°C) prep_labeling->label_cells prep_cells Prepare Cells prep_cells->label_cells wash_cells Wash Cells (3x) label_cells->wash_cells image_cells Fluorescence Imaging wash_cells->image_cells

Caption: A flowchart of the general experimental workflow for labeling cell membranes with this compound.

Troubleshooting_Guide start Start Troubleshooting issue What is the issue? start->issue no_signal No/Weak Signal issue->no_signal No/Weak Signal high_bg High Background issue->high_bg High Background punctate Punctate Staining issue->punctate Punctate Staining check_storage Check Storage Conditions (≤ -15°C, protected from light) no_signal->check_storage check_filters Verify Filter Sets (Ex: ~560nm, Em: ~581nm) no_signal->check_filters optimize_conc Optimize Dye Concentration no_signal->optimize_conc increase_washes Increase Wash Steps high_bg->increase_washes reduce_conc Reduce Dye Concentration high_bg->reduce_conc check_solubility Ensure Complete Dissolution (Sonication may help) punctate->check_solubility check_buffer Check for Precipitation in Buffer punctate->check_buffer

Caption: A decision tree for troubleshooting common issues encountered during experiments with this compound.

References

Impact of buffer conditions on Rhodamine DHPE fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodamine DHPE. This guide provides troubleshooting information and answers to frequently asked questions regarding the impact of buffer conditions on this compound fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

This compound, a lissamine rhodamine B conjugate, typically has an excitation maximum around 560-561 nm and an emission maximum around 580-581 nm when measured in methanol.[1][2] It is crucial to use the appropriate filter sets for your microscope or fluorometer to maximize signal detection.

Q2: My this compound fluorescence signal is very weak. What are the common causes?

A weak or absent signal can stem from several factors:

  • Incorrect Buffer pH: Rhodamine fluorescence is highly pH-sensitive. Basic or alkaline conditions can convert the dye into a non-fluorescent "closed" spirolactam form, drastically reducing the signal.[3][4]

  • High Probe Concentration: At high concentrations within the lipid membrane (above 1-2 mol%), this compound can form non-fluorescent dimers, leading to self-quenching.[5][6]

  • Photobleaching: Like many fluorophores, rhodamine dyes are susceptible to photobleaching (fading) upon prolonged or intense light exposure.[]

  • Presence of Quenchers: Certain molecules or ions in your buffer can act as fluorescence quenchers.

Q3: Why is my background fluorescence so high?

High background can obscure your signal and is often caused by:

  • Unbound Probe: Insufficient washing after labeling can leave unbound this compound in the solution.

  • Non-Specific Binding: The probe may adhere non-specifically to surfaces of your experimental vessel or to other cellular components.[8]

  • Autofluorescence: The biological sample itself (cells, tissues) or components of the culture media may have endogenous fluorescence.[8][9] It is recommended to include an unstained control sample to assess the level of autofluorescence.[9]

Q4: Can I use common buffers like PBS or Tris with this compound?

Phosphate-buffered saline (PBS) and HEPES at pH 7-9 are generally suitable.[10] However, you should avoid buffers containing primary amines, such as Tris, if you are using an amine-reactive NHS-ester form of the dye for conjugation, as the buffer will compete with the labeling reaction.[10] For membrane studies, the pH stability of rhodamine dyes is generally good between pH 4 and 10, but performance should be validated for your specific experimental conditions.[11]

Q5: How should I prepare and store this compound?

This compound is typically dissolved in a solvent like chloroform, DMSO, or DMF to create a stock solution.[1][12] It is advisable to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store stock solutions at -20°C, protected from light.[2][13]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem Possible Cause Recommended Solution
Weak or No Fluorescence Signal Buffer pH is too high (alkaline). Rhodamine dyes can exist in equilibrium between a fluorescent "open" form and a non-fluorescent "closed" spirolactam form.[14] Basic conditions favor the non-fluorescent form.[3][4] Action: Adjust your buffer to a neutral or slightly acidic pH (e.g., pH 6.5-7.4) and re-measure.
Concentration-dependent self-quenching. At high molar percentages in the membrane, this compound molecules form non-fluorescent dimers, which quenches the signal.[5][6] Action: Reduce the probe concentration. For membrane fusion assays, a common concentration is 0.6-0.8 mol%.[15][16]
Photobleaching (signal fades during imaging). Prolonged exposure to excitation light can irreversibly destroy the fluorophore.[] Action: Minimize light exposure, reduce excitation intensity, and use an anti-fade mounting medium if applicable.[]
Signal Decreases Over Time Dynamic Quenching due to Temperature. An increase in temperature can lead to greater collisional quenching, which reduces fluorescence lifetime and intensity.[17] Action: Ensure your experimental temperature is stable and consistent across all samples.
Degradation of the Dye. Chlorinated tap water can decompose rhodamine dyes.[14] Repeated freeze-thaw cycles can also degrade the probe.[13] Action: Use high-purity, nuclease-free water for all buffer preparations. Aliquot stock solutions to minimize freeze-thaw cycles.[13]
Inconsistent or Unreliable Results Ionic Strength of the Buffer. The distribution and conformation of dye molecules can be dependent on the ionic strength of the solution.[18] Some ionic liquids have been shown to induce aggregation or precipitation of rhodamine dyes.[19] Action: Maintain a consistent ionic strength across all experiments. If using novel buffers or additives, validate their compatibility with the dye.

Quantitative Data Summary

The fluorescence properties of this compound are highly dependent on its local environment. The following tables summarize key quantitative relationships.

Table 1: Effect of pH on Rhodamine Fluorescence

pH ConditionPredominant Molecular FormFluorescence StateConsequence for Signal
Acidic (e.g., < 6.0) Cationic ("Open" form)[3][4]Brightly Fluorescent Strong signal intensity.
Neutral (e.g., ~7.4) Equilibrium between formsModerately FluorescentGenerally good signal, but can be sensitive to small pH shifts.
Basic (e.g., > 8.0) Spirolactam ("Closed" form)[3][4]Non-fluorescent Significant to complete loss of signal.[4]

Table 2: Effect of Probe Concentration in Lipid Membranes

Mol% of this compoundPhenomenonFluorescence StateConsequence for Signal
Low (< 1 mol%) Monomeric probe molecules are isolated.Optimal Fluorescence Signal intensity is proportional to concentration.
High (> 2 mol%) Formation of non-fluorescent dimers.[6]Self-Quenched Signal intensity decreases significantly as concentration increases.[6]

Experimental Protocols

Protocol: Liposome (B1194612) Fusion Assay using Rhodamine-DHPE and NBD-PE (FRET)

This protocol describes a common method to monitor membrane fusion by measuring the dequenching of a FRET donor (NBD-PE) as it is diluted away from the Rhodamine-DHPE acceptor. Rhodamine-DHPE serves as the FRET acceptor in this assay.[1][2]

1. Materials & Buffers:

  • Lipids (e.g., DOPC, DOTAP)

  • Rhodamine-DHPE (Acceptor)

  • NBD-PE (Donor)

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4

  • Solvent: Chloroform

2. Preparation of Labeled Liposomes:

  • In a round-bottom flask, combine your primary lipids with 0.8 mol% Rhodamine-DHPE and 0.8 mol% NBD-PE, all dissolved in chloroform.[16]

  • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

  • Hydrate the film with the HEPES buffer, followed by vortexing to create multilamellar vesicles.

  • Extrude the vesicle solution through a 100 nm polycarbonate membrane to form small unilamellar vesicles (SUVs).

3. Preparation of Unlabeled Liposomes:

  • Follow the same procedure as above (steps 2.1-2.4) but without adding the fluorescently labeled lipids (Rhodamine-DHPE and NBD-PE).

4. Fusion Assay Measurement:

  • Set your fluorometer to the excitation (460 nm) and emission (535 nm) wavelengths for NBD.[16]

  • In a cuvette, create a mixture of labeled and unlabeled liposomes at a 1:9 molar ratio (e.g., 5 µM labeled liposomes and 45 µM unlabeled liposomes).[16]

  • Record the initial fluorescence intensity (I₀). This represents the maximum quenched state.

  • Induce fusion by adding the fusogenic agent of interest (e.g., Ca²⁺, specific protein, or peptide).

  • Monitor the increase in NBD fluorescence intensity over time (I(t)) as the labeled and unlabeled lipids mix, increasing the distance between NBD-PE and Rhodamine-DHPE and thus decreasing FRET.

  • To determine the maximum possible fluorescence (I_max), add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and eliminate FRET.

  • Calculate the percentage of fusion at a given time using the formula: % Fusion(t) = [(I(t) - I₀) / (I_max - I₀)] * 100

Visual Guides

The following diagrams illustrate key concepts and workflows related to this compound fluorescence.

TroubleshootingWorkflow start Problem: Low Fluorescence Signal check_ph Is buffer pH in 6.5-7.4 range? start->check_ph check_conc Is probe conc. < 1 mol%? check_ph->check_conc Yes cause_ph Cause: Alkaline Quenching (Spirolactam form) check_ph->cause_ph No check_light Was sample exposed to intense light? check_conc->check_light Yes cause_conc Cause: Self-Quenching (Dimer formation) check_conc->cause_conc No cause_photo Cause: Photobleaching check_light->cause_photo Yes sol_ph Solution: Adjust buffer to neutral/acidic pH check_light->sol_ph No, check other parameters cause_ph->sol_ph sol_conc Solution: Decrease probe concentration cause_conc->sol_conc sol_photo Solution: Minimize light exposure, use anti-fade cause_photo->sol_photo

Caption: Troubleshooting flowchart for low fluorescence signal.

pH_Equilibrium cluster_acidic Acidic pH cluster_basic Basic pH fluorescent Fluorescent 'Open' Form (Cationic) nonfluorescent Non-Fluorescent 'Closed' Form (Spirolactam) fluorescent->nonfluorescent  + OH⁻ nonfluorescent->fluorescent  + H⁺

Caption: pH-dependent equilibrium of Rhodamine dye.

Caption: Concentration-dependent self-quenching mechanism.

References

Technical Support Center: Addressing Spectral Bleed-Through in Multicolor Imaging with Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to spectral bleed-through when using Rhodamine DHPE in multicolor imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a problem in multicolor imaging?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy that occurs when the fluorescence emission from one fluorophore is detected in the detection channel intended for another.[1][2][3] This happens because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can overlap with the detection window of another.[1][2] This phenomenon can lead to inaccurate colocalization analysis and false-positive results, complicating the interpretation of experimental data.[1][2]

Q2: I am using this compound in my experiment and see a signal in a channel where I don't expect one. Is this spectral bleed-through?

A2: It is highly probable that you are observing spectral bleed-through. This compound has a broad emission spectrum that can extend into the detection channels of other fluorophores, particularly those at longer wavelengths.[2][4] To confirm this, you should prepare a single-color control sample stained only with this compound and image it using all the filter sets and detector settings you are using in your multicolor experiment. If you detect a signal in other channels from this single-stained sample, it confirms spectral bleed-through.[1]

Q3: How can I minimize spectral bleed-through during image acquisition?

A3: Several strategies can be employed during image acquisition to minimize spectral bleed-through:

  • Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap.[1][2] When possible, select fluorophores with narrower emission spectra.[1][5][6]

  • Optimized Filter Selection: Use emission filters with narrow bandwidths that are specifically tailored to the emission peak of your target fluorophore. This helps to exclude unwanted signals from other fluorophores.[1][2]

  • Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially instead of simultaneously is a highly effective method.[1][2][3] This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[1][2]

  • Lower Laser Power and Detector Gain: Adjusting the laser power and photomultiplier (PMT) voltage or gain can help reduce bleed-through, especially if the signal in one channel is much brighter than in another.[1][3]

Q4: What is spectral unmixing, and how can it correct for bleed-through post-acquisition?

A4: Spectral unmixing is a computational technique used to separate the individual signals of multiple fluorophores from a mixed image.[1][2][7] This method assumes that the signal in each pixel is a linear combination of the emission spectra of all the fluorophores present in the sample.[1][2] By providing the algorithm with the "pure" emission spectrum of each fluorophore (obtained from single-stained control samples), it can calculate the contribution of each fluorophore to every pixel and digitally separate the channels.[1][2]

Q5: Why are compensation controls essential, and how do I prepare them?

A5: Compensation controls are single-stained samples, each containing only one of the fluorophores used in your multicolor experiment.[1][8][9][10][11] They are crucial for accurately correcting spectral bleed-through because they allow you to:

  • Determine the precise amount of spectral overlap (spillover) between channels.[8][9][10]

  • Provide the necessary reference spectra for spectral unmixing algorithms.[1][7]

  • Set the correct compensation values in imaging software.[8][9][12]

To prepare compensation controls, you should have a separate sample for each fluorophore used. These samples must be prepared and imaged under the exact same conditions as your experimental multicolor sample.[1][11][13]

Troubleshooting Guides

Problem: Apparent colocalization that might be an artifact.

Possible CauseTroubleshooting Step
Incomplete Bleed-Through Correction Re-evaluate your compensation controls and the application of your spectral unmixing algorithm. Examine the unmixed images of your single-color controls; they should show a signal in only one channel.[1]
High Background Signal High background fluorescence can mimic colocalization. Ensure proper blocking steps and antibody titration to minimize non-specific binding.[1]
Chromatic Aberration Ensure your microscope optics are corrected for chromatic aberration, which can cause a shift in the apparent position of objects imaged at different wavelengths.[1]

Problem: Weak or noisy signal after spectral unmixing.

Possible CauseTroubleshooting Step
Inaccurate Reference Spectra Ensure your single-color control samples were prepared and imaged under the exact same conditions as your multicolor experiment (e.g., same laser power, gain, and exposure time). The reference spectra must accurately represent the fluorophore's emission profile in your experimental setup.[1][13]
Low Signal-to-Noise Ratio in Raw Data Optimize your image acquisition parameters to improve the signal-to-noise ratio before unmixing. This may involve increasing laser power or exposure time, but be mindful of photobleaching.[1]
Autofluorescence Autofluorescence from the sample can interfere with spectral unmixing. Prepare an unstained control sample to capture its spectral profile and include it as a separate "channel" in your unmixing algorithm.[1][7][13]

Spectral Properties of this compound

To effectively correct for spectral bleed-through, it is essential to know the spectral properties of your fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound ~546 - 560[14][15][16][]~567 - 581[14][15][16][]

Note: The exact excitation and emission maxima can vary depending on the local environment and solvent.[18][19]

Experimental Protocols

Protocol: Preparation of Single-Color Compensation Controls
  • Cell/Tissue Preparation: Prepare a separate sample for each fluorophore used in your multicolor experiment. The cells or tissue should be handled in the same manner as your experimental samples (e.g., same fixation, permeabilization, and blocking steps).[1]

  • Staining: Stain each sample with only one of the fluorophore-conjugated antibodies or dyes.

  • Mounting: Mount the samples using the same mounting medium as your experimental samples.

  • Imaging: Image each single-color control using all the laser and detector settings that will be used for the multicolor experiment. It is critical to use identical settings to accurately measure the spectral bleed-through.[1][13]

Protocol: Linear Spectral Unmixing
  • Acquire Images:

    • Image your multicolor stained sample using all relevant channels.

    • Image each of your single-color compensation controls using the same imaging parameters.[1]

    • Image an unstained sample to capture the autofluorescence spectrum, if necessary.[1][13]

  • Define Reference Spectra:

    • Using your imaging software (e.g., ImageJ/Fiji, ZEN, LAS X), open the images of your single-color controls.

    • Select a region of interest (ROI) that contains a strong, specific signal for the fluorophore.

    • The software will generate a reference emission spectrum for that fluorophore based on the signal intensity across all the detected channels.[1]

    • Repeat this for all fluorophores in your panel, and for autofluorescence if applicable.[1]

  • Apply Spectral Unmixing:

    • Open your multicolor image.

    • Open the spectral unmixing tool in your software.

    • Load the reference spectra you just defined.

    • The software will then computationally separate the mixed signals into distinct channels, with each channel representing the signal from a single fluorophore.[1][2]

Visualizing Workflows and Concepts

Spectral_Bleed_Through_Workflow cluster_acquisition Image Acquisition cluster_processing Image Processing cluster_output Output MultiColor_Sample Multicolor Sample Spectral_Unmixing Apply Spectral Unmixing MultiColor_Sample->Spectral_Unmixing SingleColor_Controls Single-Color Controls Define_Spectra Define Reference Spectra SingleColor_Controls->Define_Spectra Unstained_Control Unstained Control Unstained_Control->Define_Spectra Define_Spectra->Spectral_Unmixing Unmixed_Images Unmixed Images Spectral_Unmixing->Unmixed_Images

Caption: Workflow for correcting spectral bleed-through using spectral unmixing.

Spectral_Overlap_Concept cluster_legend Legend Fluorophore_A Fluorophore A (e.g., this compound) Detector_A Detector A (Red Channel) Fluorophore_A->Detector_A Intended Signal Detector_B Detector B (Far-Red Channel) Fluorophore_A->Detector_B Fluorophore_B Fluorophore B (e.g., a far-red dye) Fluorophore_B->Detector_B Intended Signal Bleed_Through Spectral Bleed-Through Intended Intended Signal Bleed Bleed-Through

Caption: Conceptual diagram of spectral bleed-through from this compound.

References

Optimizing Laser Power for Rhodamine DHPE: A Technical Guide to Preventing Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Rhodamine DHPE in fluorescence microscopy, achieving high-quality imaging without inducing cellular damage is paramount. Phototoxicity, a common artifact of fluorescence imaging, can significantly compromise experimental results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize laser power and minimize phototoxicity when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern when using this compound?

A1: Phototoxicity in fluorescence microscopy refers to the damage caused to living cells by the light used for excitation.[1][2] This damage is primarily mediated by the generation of reactive oxygen species (ROS), which can harm various cellular components, including proteins, lipids, and nucleic acids.[1] this compound, like other fluorophores, can contribute to ROS production upon excitation, leading to altered cellular physiology, and in severe cases, cell death.[1][3] This can compromise the validity of experimental data, especially in live-cell imaging studies focused on dynamic processes.

Q2: What are the common signs of phototoxicity in cells labeled with this compound?

A2: Signs of phototoxicity can range from subtle to severe. Early indicators can include a slowdown or arrest of the cell cycle, changes in mitochondrial membrane potential, and alterations in intracellular calcium levels.[1] More overt signs include membrane blebbing, the formation of vacuoles, and ultimately, cell death (apoptosis or necrosis).[1] It is crucial to monitor your cells for these morphological and physiological changes during and after imaging.

Q3: How does laser power directly influence phototoxicity?

A3: Higher laser power increases the rate of photon absorption by fluorophores like this compound, which in turn elevates the production of ROS, thus increasing the likelihood and severity of phototoxicity.[2] While a certain level of laser power is necessary to achieve a sufficient signal-to-noise ratio, excessive power can quickly lead to cellular damage. The total light dose, which is a combination of laser power and exposure time, is a key determinant of both phototoxicity and photobleaching.[4]

Q4: Can I use the same laser power settings for all my experiments with this compound?

A4: It is not recommended. The optimal laser power is dependent on several factors, including the cell type, the expression level of the labeled molecule, the sensitivity of the detector, and the specific biological process being investigated. Different cell types have varying sensitivities to light-induced damage. Therefore, it is essential to empirically determine the optimal laser power for each specific experimental setup.

Q5: Are there any alternatives to simply lowering the laser power to reduce phototoxicity?

A5: Yes. Besides reducing laser power, you can:

  • Increase the exposure time while proportionally decreasing the laser intensity. This approach, known as diffuse light delivery, can sometimes be less damaging than short, high-intensity exposures.[4]

  • Use more sensitive detectors. Highly sensitive detectors, such as back-illuminated sCMOS cameras, can capture a usable signal with lower laser power, thereby reducing phototoxicity.[2]

  • Minimize exposure time. Only illuminate the sample when acquiring an image. Utilize fast shutters or acousto-optic tunable filters (AOTFs) to prevent unnecessary exposure.[2][5]

  • Use specialized imaging media. Some commercially available media contain antioxidants or ROS scavengers that can help mitigate the damaging effects of phototoxicity.[1]

Troubleshooting Guide: Minimizing Phototoxicity with this compound

This guide provides a systematic approach to identifying and resolving common issues related to phototoxicity when using this compound.

Problem Potential Cause Recommended Solution
Rapid photobleaching of this compound signal - Excessive laser power.- Prolonged exposure time.- Reduce the laser power to the minimum level required for an acceptable signal-to-noise ratio.- Decrease the total exposure time by acquiring images faster or reducing the number of time points.- Use a more photostable fluorophore if the bleaching is still significant at non-toxic laser powers.
Cells show signs of stress (e.g., blebbing, vacuolization) during or after imaging - High laser power inducing phototoxicity.- Perform a laser power titration experiment to determine the maximum tolerable laser power for your specific cell type and experimental conditions (see Experimental Protocol below).- Reduce the total light dose by lowering the laser power and/or the exposure time.- Image less frequently if the experiment allows.
Observed biological process is altered or inhibited during imaging - Subtle phototoxicity affecting cellular physiology.- This is a more challenging issue to diagnose. Compare the behavior of imaged cells to non-imaged control cells. - Use the lowest possible laser power that still provides a quantifiable signal.- Consider using a different imaging modality, such as differential interference contrast (DIC) or phase contrast, to monitor overall cell health in parallel with fluorescence imaging.
Poor signal-to-noise ratio at low, non-toxic laser powers - Low expression of the labeled molecule.- Inefficient detector.- Increase the expression level of the target molecule if possible.- Use a more sensitive detector (e.g., EMCCD or sCMOS camera).- Employ image processing techniques like binning or frame averaging to improve the signal-to-noise ratio, but be mindful of potential trade-offs in spatial or temporal resolution.[4]

Experimental Protocols

Protocol for Determining Optimal Laser Power for this compound Imaging

This protocol outlines a systematic approach to identify the optimal laser power that provides a good quality signal without inducing significant phototoxicity.

1. Cell Preparation and Labeling:

  • Plate your cells on a suitable imaging dish or slide.
  • Label the cells with this compound according to your standard protocol.
  • Include a non-labeled control group of cells to monitor for any effects of the imaging medium or general environmental stress.

2. Initial Imaging Setup:

  • Place the imaging dish on the microscope stage and bring the cells into focus using brightfield or DIC microscopy.
  • Switch to the fluorescence channel for this compound (Excitation: ~560 nm, Emission: ~580 nm).[6]
  • Start with a very low laser power setting (e.g., 1-5% of the maximum).

3. Laser Power Titration:

  • Acquire a single image at the initial low laser power.
  • Gradually increase the laser power in small increments (e.g., 5% steps).
  • At each laser power setting, acquire a single image of the same field of view.
  • Visually inspect the images for signal intensity and quality. Note the laser power at which you achieve a satisfactory signal-to-noise ratio.

4. Phototoxicity Assessment:

  • Select a range of laser power settings, including the one you determined to be optimal for signal quality and a few settings above and below it.
  • For each laser power setting, perform a time-lapse imaging experiment on a fresh field of view. The duration and frequency of imaging should mimic your planned experiment.
  • During and after the time-lapse, carefully observe the cells for any signs of phototoxicity (blebbing, vacuolization, cell division arrest, etc.).
  • Compare the morphology and behavior of the imaged cells to the non-imaged control cells.

5. Data Analysis and Optimization:

  • Analyze the acquired images and cell health observations.
  • The optimal laser power will be the highest power that provides a good signal without causing any observable phototoxic effects over the duration of your experiment.
  • It is often a trade-off between image quality and cell health. Prioritize cell viability for live-cell imaging studies.

Visualizing Experimental Workflows and Troubleshooting

Caption: This workflow diagram illustrates the systematic process for optimizing laser power for this compound imaging to minimize phototoxicity.

G Workflow for Laser Power Optimization A 1. Prepare and Label Cells with this compound B 2. Initial Imaging Setup (Low Laser Power) A->B C 3. Laser Power Titration (Increase Power Incrementally) B->C D 4. Identify Power for Adequate Signal-to-Noise C->D E 5. Phototoxicity Assessment (Time-lapse Imaging at Different Powers) D->E F 6. Monitor Cell Health (Morphology, Division, etc.) E->F G 7. Analyze Data and Select Optimal Laser Power F->G H Optimal Power: Good Signal & No Phototoxicity G->H

Caption: This diagram provides a decision-making framework for troubleshooting phototoxicity issues during live-cell imaging with this compound.

G Troubleshooting Phototoxicity Start Signs of Phototoxicity Observed? ReducePower Reduce Laser Power Start->ReducePower Yes ContinueImaging Continue Imaging Start->ContinueImaging No DecreaseTime Decrease Exposure Time ReducePower->DecreaseTime CheckSignal Signal-to-Noise Ratio Acceptable? DecreaseTime->CheckSignal UseSensitiveDetector Use More Sensitive Detector CheckSignal->UseSensitiveDetector No CheckSignal->ContinueImaging Yes ReassessProtocol Re-evaluate Staining Protocol/Fluorophore Choice CheckSignal->ReassessProtocol Still No ImageProcessing Apply Image Processing (Binning/Averaging) UseSensitiveDetector->ImageProcessing ImageProcessing->CheckSignal

References

Technical Support Center: Refinement of Rhodamine DHPE Staining Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Rhodamine DHPE staining protocols for specific cell types.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining experiments in a question-and-answer format.

Question: Why is my this compound staining showing high background fluorescence?

Answer: High background fluorescence can obscure specific signals and is a common issue in fluorescence microscopy. Several factors can contribute to this problem:

  • Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding to cellular structures and the coverslip.

  • Inadequate Washing: Insufficient washing after staining will leave unbound dye in the background.[]

  • Cellular Autofluorescence: Some cell types exhibit natural fluorescence, which can be mistaken for background staining.[2]

  • Impure Dye Stock: The this compound stock solution may contain fluorescent impurities.

Solutions:

  • Optimize Dye Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound for your specific cell type.

  • Increase Washing Steps: After incubation with the dye, wash the cells thoroughly with an appropriate buffer, such as phosphate-buffered saline (PBS). Consider increasing the number and duration of washes.[]

  • Include an Unstained Control: Always include an unstained control sample to assess the level of autofluorescence in your cells.[2]

  • Use High-Quality Reagents: Ensure that the this compound and all other reagents are of high purity.

Question: My this compound staining appears patchy or uneven. What could be the cause?

Answer: Uneven staining can result from several factors related to dye preparation and application:

  • Dye Aggregation: this compound, being a lipophilic molecule, can form aggregates in aqueous solutions if not properly prepared. These aggregates can lead to punctate and uneven staining.

  • Incomplete Cell Coverage: The staining solution may not have evenly covered the entire cell sample.

  • Cell Health: Unhealthy or dying cells can exhibit altered membrane properties, leading to inconsistent staining.

Solutions:

  • Proper Dye Preparation: Ensure the this compound stock solution is fully dissolved. Sonication or vortexing of the stock solution before dilution can help break up aggregates. Prepare fresh working solutions for each experiment.

  • Ensure Even Application: When adding the staining solution, gently swirl the dish or slide to ensure the entire surface is covered.

  • Monitor Cell Viability: Use a viability stain to confirm that the cells are healthy before and during the experiment.

Question: I am observing a weak or no fluorescent signal after staining with this compound. What should I do?

Answer: A weak or absent signal can be frustrating. Here are some potential causes and solutions:

  • Suboptimal Dye Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short for the dye to incorporate into the cell membrane.

  • Photobleaching: Rhodamine dyes are susceptible to photobleaching, especially with prolonged exposure to excitation light.[2]

  • Incorrect Filter Sets: The microscope filter sets may not be appropriate for the excitation and emission spectra of this compound.

  • Quenching: The fluorescence of this compound can be quenched by certain molecules or environmental conditions.

Solutions:

  • Optimize Staining Parameters: Increase the concentration of this compound or the incubation time. Refer to the data tables below for recommended starting points for different cell types.

  • Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium if imaging fixed cells.[]

  • Verify Filter Compatibility: Ensure your microscope's filter sets are appropriate for this compound (Excitation/Emission: ~560/580 nm).[3][4]

  • Check for Quenching Agents: Be aware of any potential quenching agents in your experimental system.

Question: Is this compound toxic to my cells? How can I minimize cytotoxicity?

Answer: Like many fluorescent dyes, this compound can exhibit some level of cytotoxicity, especially at high concentrations or with prolonged incubation times.[]

Solutions:

  • Determine the Optimal Concentration: Use the lowest possible concentration of this compound that provides a satisfactory signal.

  • Minimize Incubation Time: Reduce the incubation time to the minimum required for adequate staining.

  • Perform Viability Assays: Conduct a cytotoxicity assay to determine the tolerance of your specific cell type to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid.[3] It is primarily used to stain the plasma membrane of living and fixed cells. Its lipophilic nature allows it to integrate into the lipid bilayer, making it a valuable tool for studying membrane dynamics, lipid rafts, membrane fusion, and endocytosis.[3][5]

Q2: How should I prepare and store my this compound stock solution?

A2: this compound is typically sold as a solid and is soluble in organic solvents like chloroform (B151607) or DMSO.[3][5] It is recommended to prepare a concentrated stock solution in one of these solvents. To minimize the formation of aggregates, ensure the dye is completely dissolved. Store the stock solution at -20°C, protected from light.[3] For experiments, dilute the stock solution to the final working concentration in an appropriate buffer immediately before use.[]

Q3: Can I use this compound for fixed cells?

A3: Yes, this compound can be used to stain the membranes of fixed cells. A standard fixation protocol using paraformaldehyde is generally suitable.[]

Q4: What are the excitation and emission wavelengths for this compound?

A4: The approximate excitation and emission maxima for this compound are 560 nm and 580 nm, respectively.[3][4]

Q5: Can this compound be used in combination with other fluorescent probes?

A5: Yes, this compound is suitable for multicolor imaging experiments. It is often used as a FRET (Förster Resonance Energy Transfer) acceptor in combination with a donor probe like NBD-PE to study membrane fusion.[3][5] When planning multicolor experiments, ensure that the emission spectra of the different fluorophores have minimal overlap.

Quantitative Data Summary

The optimal staining parameters for this compound can vary significantly depending on the cell type and experimental goals. The following tables provide a summary of suggested starting concentrations and incubation times for different applications. Note: These are starting recommendations, and optimization is crucial for each specific experimental setup.

Table 1: Recommended Staining Parameters for General Membrane Staining

Cell TypeConcentration RangeIncubation TimeTemperature
Mammalian (e.g., HeLa, CHO)1-10 µM5-30 minRoom Temp or 37°C
Neurons2-5 µM10-20 min37°C
Macrophages5-15 µM15-45 min37°C
Yeast (S. cerevisiae)5-20 µM30-60 min30°C

Table 2: Recommended Staining Parameters for Specific Applications

ApplicationCell TypeConcentration RangeIncubation TimeKey Considerations
Lipid Raft VisualizationMammalian cells2-5 µM10-15 min on iceLow temperature helps to stabilize lipid rafts.
FRET (with NBD-PE)Liposomes/Cells0.5-2 mol%VariesRatio of donor to acceptor is critical.
Endocytosis TrackingMammalian cells1-5 µMPulse-chaseShort pulse with dye, followed by chase in dye-free media.

Experimental Protocols

Protocol 1: General Membrane Staining of Live Mammalian Cells

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Prepare Staining Solution: Prepare a working solution of this compound in a suitable buffer (e.g., HBSS or serum-free medium) at the desired concentration (e.g., 5 µM).

  • Staining: Remove the culture medium and wash the cells once with the buffer. Add the this compound staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with fresh buffer to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for rhodamine.

Protocol 2: Visualization of Lipid Rafts

  • Cell Preparation: Plate cells on pre-chilled glass-bottom dishes or coverslips.

  • Prepare Staining Solution: Prepare a working solution of this compound (e.g., 2 µM) in a cold buffer.

  • Staining: Place the cells on ice. Remove the culture medium and wash once with cold buffer. Add the cold this compound staining solution and incubate on ice for 10-15 minutes, protected from light.

  • Washing: Gently wash the cells 2-3 times with cold buffer.

  • Imaging: Image the cells immediately, maintaining a cold stage if possible, to visualize the distribution of the probe in relation to lipid raft domains.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining prep_cells Prepare Cells stain_cells Incubate Cells with this compound prep_cells->stain_cells prep_dye Prepare Staining Solution prep_dye->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells

Caption: General experimental workflow for this compound staining.

lipid_raft_visualization cluster_membrane Cell Membrane disordered Disordered Region raft Lipid Raft (Ordered Region) rhodamine_disordered Rhodamine DHPE rhodamine_disordered->disordered Partitions into rhodamine_raft Rhodamine DHPE rhodamine_raft->raft Excluded from

Caption: Conceptual diagram of this compound partitioning in the cell membrane for lipid raft visualization.

References

Validation & Comparative

A Head-to-Head Battle of Membrane Probes: Rhodamine DHPE vs. BODIPY-DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular membranes, the choice of fluorescent probe is paramount. The ideal probe offers a bright, stable signal that faithfully reports on the dynamics and organization of the lipid bilayer without significantly perturbing it. Among the plethora of available options, Rhodamine DHPE and BODIPY-DHPE have emerged as popular choices for a variety of membrane studies. This guide provides a comprehensive, data-driven comparison of these two fluorescent phospholipid analogs to aid in the selection of the optimal tool for your specific research needs.

This in-depth analysis covers their photophysical properties, performance in key membrane applications, and practical experimental considerations. By presenting quantitative data in accessible formats and providing detailed experimental protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their membrane-related investigations.

At a Glance: Key Performance Indicators

To facilitate a rapid yet informative comparison, the following table summarizes the essential photophysical and performance characteristics of this compound and BODIPY-DHPE.

PropertyThis compoundBODIPY-DHPE
Excitation Maximum (λex) ~560 nm~505 nm
Emission Maximum (λem) ~580 nm~511 nm
Molar Extinction Coeff. (ε) ~80,000 cm⁻¹M⁻¹>80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) High, but can be sensitive to environmentTypically high and less sensitive to solvent polarity
Photostability Generally goodExcellent
Sensitivity to Lipid Phase Fluorescence lifetime is sensitive to lipid order[1][2]Fluorescence properties can change with concentration and lipid packing[3]
Primary Applications FRET (acceptor), membrane fusion, lipid traffickingFRET, membrane fusion, single-molecule tracking, lipid droplet imaging
Stokes Shift ~20 nm~6 nm

Deep Dive into Performance: Where Each Probe Shines

Photophysical Properties: The Foundation of Performance

The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. Both Rhodamine and BODIPY fluorophores, when conjugated to DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), anchor within the lipid bilayer, allowing for the investigation of membrane properties.

This compound , a derivative of the rhodamine B fluorophore, exhibits strong absorption and emission in the orange-red region of the spectrum.[4][5] Its fluorescence lifetime has been shown to be particularly sensitive to the local lipid environment, decreasing in more ordered lipid phases.[1][2] This characteristic makes it a useful tool for studying lipid domain heterogeneity.[1][6] While generally photostable, rhodamine dyes can be susceptible to photobleaching under intense illumination.[7]

BODIPY-DHPE , on the other hand, is based on the boron-dipyrromethene fluorophore, known for its sharp excitation and emission peaks, high molar extinction coefficient, and generally high quantum yields that are less sensitive to the polarity of the environment.[8] BODIPY dyes are renowned for their exceptional photostability, a crucial advantage for long-term imaging experiments and single-molecule studies.[9][10] The fluorescence of some BODIPY-lipid conjugates can be sensitive to dye concentration and lipid packing density, which can be exploited to study membrane properties.[3]

Performance in Key Membrane Study Techniques

The distinct properties of this compound and BODIPY-DHPE lend themselves to different strengths in various experimental applications.

Fluorescence Resonance Energy Transfer (FRET): Both probes are extensively used in FRET-based assays, often to study membrane fusion. This compound commonly serves as an acceptor for donors like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).[4] BODIPY-DHPE can also be used in FRET pairs and its narrow emission spectrum can be advantageous in minimizing spectral bleed-through.

Fluorescence Lifetime Imaging Microscopy (FLIM): The sensitivity of this compound's fluorescence lifetime to the lipid phase makes it a valuable probe for FLIM studies aimed at mapping membrane order and identifying lipid domains.[1][2] BODIPY-based molecular rotors are also employed in FLIM to measure membrane viscosity.[11]

Single-Molecule Tracking (SMT): The high photostability and brightness of BODIPY dyes make BODIPY-DHPE a superior choice for single-molecule tracking experiments.[12] These studies allow for the detailed investigation of lipid diffusion and the dynamics of individual molecules within the membrane.

Experimental Corner: Protocols and Workflows

To provide practical guidance, this section outlines key experimental protocols and workflows for utilizing these probes in membrane studies.

Incorporating Probes into Giant Unilamellar Vesicles (GUVs)

The incorporation of fluorescent lipid analogs into GUVs is a fundamental technique for creating model membrane systems. The general workflow for both this compound and BODIPY-DHPE is similar, primarily involving the electroformation method.

GUV_Incorporation cluster_workflow GUV Formation Workflow start Prepare Lipid Mixture (Host Lipid + Fluorescent Probe) step1 Deposit Lipid Film on ITO-coated glass slides start->step1 Dissolve in organic solvent step2 Assemble Electroformation Chamber step1->step2 step3 Hydrate with Swelling Solution (e.g., sucrose (B13894) solution) step2->step3 step4 Apply AC Electric Field step3->step4 e.g., 10 Hz, 1-2 V step5 Harvest GUVs step4->step5 end GUVs ready for imaging step5->end

A generalized workflow for incorporating fluorescent lipid probes into GUVs via electroformation.

Key Differences in Experimental Workflow:

While the overall process is similar, there are subtle yet important differences to consider when working with this compound versus BODIPY-DHPE:

  • Probe Concentration: Due to potential self-quenching at higher concentrations, it is crucial to optimize the concentration of both probes. This compound's tendency for dynamic self-quenching in ordered phases requires careful titration to avoid artifacts.[1] BODIPY dyes can also exhibit concentration-dependent fluorescence changes.[3]

  • Solvent Choice: Both probes are typically dissolved in chloroform (B151607) or a chloroform/methanol mixture along with the host lipids. Ensure complete dissolution before creating the lipid film.

  • Photoprotection: While BODIPY-DHPE is highly photostable, it is always good practice to protect lipid stock solutions and GUV preparations containing either probe from light to prevent photobleaching.

Protocol: FRET-based Membrane Fusion Assay

This protocol describes a classic ensemble FRET assay to monitor membrane fusion using a donor-labeled population of vesicles (containing NBD-PE) and an acceptor-labeled population (containing this compound).

Materials:

  • NBD-PE (Donor Probe)

  • This compound (Acceptor Probe)

  • Host lipid (e.g., POPC)

  • Buffer (e.g., HEPES-buffered saline)

  • Fusogen (e.g., Ca²⁺ for vesicles containing phosphatidylserine, or polyethylene (B3416737) glycol)

  • Fluorometer

Procedure:

  • Prepare Labeled Vesicles:

    • Prepare two separate populations of large unilamellar vesicles (LUVs) by extrusion.

    • Donor Vesicles: Incorporate 1 mol% NBD-PE and 99 mol% host lipid.

    • Acceptor Vesicles: Incorporate 1 mol% this compound and 99 mol% host lipid.

    • Prepare a third population of unlabeled vesicles (100 mol% host lipid).

  • Set up the FRET Assay:

    • In a cuvette, mix the donor-labeled vesicles and acceptor-labeled vesicles at a desired ratio (e.g., 1:1).

    • Place the cuvette in a temperature-controlled fluorometer.

    • Set the excitation wavelength to that of the donor (NBD-PE, ~465 nm) and monitor the emission of both the donor (~530 nm) and the acceptor (~580 nm).

  • Initiate Fusion:

    • Record a stable baseline fluorescence signal.

    • Add the fusogen to the cuvette to induce vesicle fusion.

  • Monitor FRET:

    • Upon fusion, the lipid components of the donor and acceptor vesicles will mix. This brings the NBD-PE and this compound probes into close proximity, resulting in FRET.

    • Observe a decrease in the donor (NBD-PE) fluorescence intensity and a simultaneous increase in the acceptor (this compound) fluorescence intensity.

  • Data Analysis:

    • Calculate the FRET efficiency over time to quantify the rate and extent of membrane fusion.

FRET_Membrane_Fusion cluster_before Before Fusion cluster_after After Fusion donor_vesicle Donor Vesicle (NBD-PE) fused_vesicle Fused Vesicle (NBD-PE + this compound) donor_emission Donor Emission (530 nm) donor_vesicle->donor_emission acceptor_vesicle Acceptor Vesicle (this compound) fused_vesicle->donor_emission Decreased fret FRET fused_vesicle->fret excitation Excitation (465 nm) excitation->donor_vesicle excitation->fused_vesicle acceptor_emission Acceptor Emission (580 nm) fret->acceptor_emission Increased SMT_Workflow cluster_workflow Single-Molecule Tracking Workflow start Label Live Cells with BODIPY-DHPE step1 Wash to remove unbound probe start->step1 step2 Image on a sensitive microscope (e.g., TIRF or spinning disk confocal) step1->step2 step3 Acquire time-lapse image series step2->step3 High frame rate step4 Localize individual molecules in each frame step3->step4 step5 Track particle trajectories over time step4->step5 end Analyze diffusion and dynamics step5->end

References

Rhodamine DHPE: A Superior Fluorescent Lipid Probe for Membrane Dynamics and Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology and drug development, fluorescent lipid probes are indispensable tools for visualizing and quantifying the dynamics of lipid membranes. Among the plethora of available probes, N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) has emerged as a particularly advantageous option for researchers. This guide provides an objective comparison of this compound with other common fluorescent lipid probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific applications.

The primary advantages of this compound lie in its exceptional photostability, high fluorescence quantum yield, and relative insensitivity to pH, making it a robust and reliable probe for a variety of applications, including membrane fusion assays, lipid trafficking studies, and live-cell imaging.

Key Performance Characteristics: A Comparative Analysis

This compound's performance surpasses that of other widely used lipid probes, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) and Fluorescein-DHPE (N-(Fluorescein-5-thiocarbonyl)-1,2-dihexadecyl-sn-gycero-3-phosphoethanolamine), in several critical areas.

  • Superior Photostability: One of the most significant advantages of this compound is its resistance to photobleaching.[1] This allows for longer observation times and more intense illumination without significant signal loss, which is crucial for time-lapse imaging and tracking dynamic cellular processes. In contrast, fluorescein-based probes are notoriously susceptible to rapid photobleaching, which can compromise the quantitative accuracy of experiments.[2]

  • High Quantum Yield: this compound exhibits a high fluorescence quantum yield, resulting in brighter signals and enhanced sensitivity.[1] This is particularly beneficial when studying processes with low probe concentrations or in systems with high background fluorescence. While NBD-PE is a commonly used probe, its quantum yield can be lower and is highly sensitive to the local environment.[3]

  • pH Insensitivity: The fluorescence of the rhodamine fluorophore is largely independent of pH in the physiological range. This is a critical advantage over fluorescein-based probes, whose fluorescence intensity is highly pH-dependent.[2] This stability makes this compound the preferred choice for studying cellular compartments with varying pH, such as the endocytic pathway.

  • Ideal FRET Acceptor: this compound is an excellent Förster Resonance Energy Transfer (FRET) acceptor when paired with a suitable donor, most commonly NBD-PE.[1][4][5] The significant spectral overlap between NBD's emission and rhodamine's excitation allows for efficient energy transfer, making this pair a gold standard for monitoring membrane fusion and lipid proximity.[6]

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound in comparison to NBD-PE and Fluorescein-DHPE. Note that these values can be influenced by the local environment (e.g., solvent, lipid composition) and the specific conjugation chemistry. The data presented are representative values for the parent fluorophores or the lipid conjugates as found in the literature.

PropertyThis compoundNBD-PEFluorescein-DHPE
Excitation Maximum (λex) ~560 nm[5]~465 nm[7]~497 nm[8]
Emission Maximum (λem) ~580 nm[5]~535 nm[7]~520 nm[8]
Quantum Yield (Φf) High (~0.3-0.9)[9]Moderate to Low (environment-dependent)[3]High (~0.9)[9]
Relative Photostability High[1]ModerateLow[2]
pH Sensitivity Low in physiological rangeModerateHigh
Common FRET Partner NBD-PE (as acceptor)[1]Rhodamine-DHPE (as donor)[1]N/A

Key Experiments and Methodologies

This compound's advantageous properties make it suitable for a range of sophisticated biophysical and cell biology experiments. Detailed protocols for two key applications are provided below.

Membrane Fusion Assay using FRET

This assay is widely used to study the fusion of liposomes, viral envelopes, or extracellular vesicles with target membranes. It relies on the dequenching of the NBD donor fluorescence as the probes are diluted upon fusion of a labeled vesicle population with an unlabeled one.

Experimental Workflow for FRET-based Membrane Fusion Assay

FRET_Fusion_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_labeled Prepare Labeled Liposomes (with NBD-PE and Rhodamine-DHPE) mix Mix Labeled and Unlabeled Liposomes prep_labeled->mix prep_unlabeled Prepare Unlabeled Target Liposomes prep_unlabeled->mix induce_fusion Induce Fusion (e.g., with Ca2+, peptides, or fusogens) mix->induce_fusion measure_fret Monitor Fluorescence (Excite NBD at ~465 nm, measure NBD and Rhodamine emission) induce_fusion->measure_fret analyze Calculate Fusion Percentage (based on NBD dequenching) measure_fret->analyze

Caption: Workflow for a FRET-based membrane fusion assay.

Protocol:

  • Preparation of Labeled Liposomes:

    • Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired lipids, 0.5 mol% NBD-PE, and 0.5 mol% Rhodamine-DHPE.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles.

    • Create small or large unilamellar vesicles (SUVs or LUVs) by sonication or extrusion.[1]

  • Preparation of Unlabeled Liposomes:

    • Prepare a separate population of liposomes using the same lipid composition but without the fluorescent probes.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:4).

    • Record the baseline fluorescence by exciting at the NBD excitation wavelength (~465 nm) and measuring the emission of both NBD (~535 nm) and Rhodamine (~585 nm).

    • Induce fusion by adding the fusogenic agent (e.g., calcium chloride, polyethylene (B3416737) glycol, or a specific protein).

    • Continuously monitor the fluorescence change over time. An increase in NBD fluorescence and a decrease in Rhodamine fluorescence indicate lipid mixing due to fusion.

  • Data Analysis:

    • To determine 100% fusion, add a detergent (e.g., Triton X-100) to the labeled liposomes to completely disrupt the vesicles and eliminate FRET.

    • Calculate the percentage of fusion at any given time point by comparing the NBD fluorescence intensity to the initial and maximum (detergent-lysed) values.

Tracking Endocytosis in Live Cells

This compound is an excellent tool for tracking the internalization and trafficking of lipids and liposomes through the endocytic pathway. Its photostability allows for long-term imaging, and its pH insensitivity ensures a stable signal as the endocytic vesicles mature and acidify.

Diagram of Endocytic Pathway Tracking

Endocytosis_Tracking extracellular Extracellular Space (Rhodamine-DHPE labeled liposomes) plasma_membrane Plasma Membrane extracellular->plasma_membrane Binding & Internalization early_endosome Early Endosome plasma_membrane->early_endosome Endocytosis late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion

Caption: Tracking of Rhodamine-DHPE labeled liposomes through the endocytic pathway.

Protocol:

  • Cell Culture and Labeling:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

    • Prepare this compound-labeled liposomes as described in the fusion assay protocol.

    • Incubate the cells with a dilute solution of the labeled liposomes in serum-free media for a specified period (e.g., 30 minutes to 4 hours) at 37°C to allow for endocytosis.[5]

  • Live-Cell Imaging:

    • Wash the cells with pre-warmed imaging medium to remove any unbound liposomes.

    • Mount the dish on a confocal or fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).

    • Acquire images using an appropriate laser line for rhodamine excitation (e.g., 561 nm) and a corresponding emission filter.

    • Collect time-lapse images to visualize the movement of the fluorescently labeled vesicles within the cell.

  • Co-localization Studies (Optional):

    • To identify the specific endocytic compartments, co-stain the cells with markers for early endosomes (e.g., anti-EEA1 antibody or a GFP-Rab5 fusion protein), late endosomes (e.g., anti-LAMP1 antibody or a GFP-Rab7 fusion protein), or lysosomes (e.g., LysoTracker dyes).

  • Image Analysis:

    • Use image analysis software to track the movement of individual vesicles and quantify their co-localization with different organelle markers over time.

Conclusion

This compound offers significant advantages over other fluorescent lipid probes, particularly in terms of photostability and pH insensitivity.[1] Its high quantum yield and utility as a FRET acceptor further solidify its position as a premier tool for researchers investigating membrane dynamics.[1] While no single probe is perfect for every application—for instance, the bulky headgroup of this compound may influence lipid mixing kinetics in some fusion assays[10]—its robust and reliable performance makes it an exceptional choice for a wide range of studies in cell biology and drug delivery. By understanding its properties and employing optimized experimental protocols, researchers can leverage the power of this compound to gain deeper insights into the complex world of lipid membranes.

References

Validating Membrane Fusion Assays: A Comparative Guide to Rhodamine DHPE and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, virology, and drug development, accurately measuring membrane fusion is critical. The choice of assay can significantly impact the interpretation of experimental results. This guide provides a comprehensive comparison of membrane fusion assays, with a focus on validating results obtained using the fluorescent probe Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE). We will delve into the principles of different assay types, present comparative data, and provide detailed experimental protocols to help you select the most appropriate method for your research needs and ensure the validity of your findings.

Principles of Common Membrane Fusion Assays

Membrane fusion events can be monitored using various fluorescence-based techniques. The most common assays rely on either Förster Resonance Energy Transfer (FRET) or fluorescence dequenching.

1. FRET-Based Assays:

These assays utilize a pair of fluorescent probes, a donor and an acceptor, incorporated into one of the fusing membranes. When the donor and acceptor are in close proximity (typically 1-10 nm), the donor's excitation energy is non-radiatively transferred to the acceptor, resulting in quenched donor fluorescence and sensitized acceptor emission.[1] Membrane fusion leads to the dilution of the probes into the unlabeled target membrane, increasing the distance between them and causing a decrease in FRET efficiency. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence. A commonly used FRET pair is NBD-PE (donor) and this compound (acceptor).[2][3]

2. Fluorescence Dequenching Assays:

In this type of assay, a single fluorescent probe is incorporated into one membrane at a high concentration, leading to self-quenching of its fluorescence.[4] Upon fusion with an unlabeled membrane, the probe is diluted, leading to a relief of quenching and a measurable increase in fluorescence intensity.[4] Popular probes for dequenching assays include octadecyl rhodamine B (R18) and Texas Red-DHPE.[4][5]

Comparison of this compound with Alternative Probes

The choice of fluorescent probe is a critical determinant of a membrane fusion assay's reliability and susceptibility to artifacts. Below is a comparison of this compound with other commonly used probes.

Probe/Assay Type Principle Advantages Disadvantages & Potential Artifacts
This compound (with NBD-PE) FRETRatiometric measurement provides a robust signal.[6] Low background signal.Lower signal-to-noise ratio compared to dequenching assays.[6] Potential for unequal partitioning of probes between different lipid phases.
Octadecyl Rhodamine B (R18) Fluorescence DequenchingHigh signal-to-noise ratio.[7] Can be readily inserted into existing membranes.[4]Prone to spontaneous transfer between membranes (lipid exchange vs. fusion).[8] Can cause photoinhibition and photoconjugation to proteins, especially at high concentrations and illumination intensities.[4][5] May alter membrane properties at high concentrations.[5]
Texas Red-DHPE Fluorescence DequenchingLess prone to photoinhibition and photoadduct formation compared to R18.[4][5]Can still perturb fusion kinetics at high concentrations and illumination.[5]
Pyrene-based Probes Excimer FormationSensitive to changes in the local probe concentration.Can be technically challenging to implement.

Quantitative Data Comparison

Direct quantitative comparisons of different fusion assays under identical conditions are challenging to find in the literature. However, studies comparing R18 and Texas Red-DHPE in single-virus fusion experiments provide valuable insights into potential artifacts.

Table 1: Photoinhibition of Influenza Virus Fusion by R18 and Texas Red-DHPE [4]

Dye ConcentrationIllumination IntensityR18 Lipid Mixing Efficiency (%)Texas Red-DHPE Lipid Mixing Efficiency (%)
LowLow~90~90
HighLow~70~90
LowHigh~60~80
HighHigh~20~60

Data are approximate values derived from published graphs and intended for comparative purposes.

This data highlights that R18 is more susceptible to photoinhibition than Texas Red-DHPE, especially at higher dye concentrations and illumination intensities.[4]

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are generalized protocols for common membrane fusion assays.

Protocol 1: FRET-Based Liposome-Liposome Fusion Assay (NBD-PE/Rhodamine-DHPE)

This protocol describes a bulk assay to measure the fusion of two populations of liposomes.

Materials:

  • POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

  • NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

  • This compound

  • Chloroform

  • Fusion Buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4)[9]

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare two lipid mixtures in chloroform:

      • Labeled Liposomes: POPC, NBD-PE (1 mol%), and this compound (1 mol%).

      • Unlabeled Liposomes: POPC only.

    • Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

    • Further dry the lipid films under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid films with Fusion Buffer to a final lipid concentration of 1-5 mM.

    • Vortex vigorously to form multilamellar vesicles.

    • Extrude the vesicle suspensions through a 100 nm polycarbonate membrane at least 10 times to form large unilamellar vesicles (LUVs).

  • Fusion Assay:

    • In a fluorometer cuvette, add unlabeled liposomes to the Fusion Buffer.

    • Initiate the fusion reaction by adding a small volume of the labeled liposomes (typically a 1:9 or 1:4 ratio of labeled to unlabeled liposomes).

    • Monitor the fluorescence of the NBD-PE donor (Excitation: ~465 nm, Emission: ~530 nm) and this compound acceptor (Excitation: ~560 nm, Emission: ~580 nm) over time.[2][3]

    • As fusion occurs, the NBD-PE fluorescence should increase due to the decrease in FRET.

  • Data Analysis:

    • The initial fluorescence intensity represents 0% fusion.

    • To determine the 100% fusion value, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and mix the lipids, thus minimizing FRET.

    • Calculate the percentage of fusion at each time point relative to the initial and maximum fluorescence values.

Protocol 2: Dequenching-Based Virus-Liposome Fusion Assay (R18)

This protocol outlines a method to study the fusion of enveloped viruses with target liposomes.

Materials:

  • Purified enveloped virus

  • Octadecyl rhodamine B (R18)

  • Target liposomes (composition depends on the virus)

  • Fusion Buffer (pH will vary depending on the viral fusion protein trigger)

  • Size-exclusion chromatography column (e.g., Sephadex G-75)

  • Fluorometer

Procedure:

  • Virus Labeling:

    • Incubate purified virus with a solution of R18 (e.g., 1-5 µM) for 1 hour at room temperature with gentle mixing.

    • Remove unincorporated R18 by passing the labeled virus through a size-exclusion chromatography column equilibrated with an appropriate buffer.

  • Fusion Assay:

    • In a fluorometer cuvette, add the target liposomes to the fusion buffer at the desired temperature.

    • Add the R18-labeled virus to the cuvette.

    • Trigger fusion by rapidly changing the pH of the solution (e.g., by adding a small volume of an acidic buffer for influenza virus).

    • Monitor the increase in R18 fluorescence (Excitation: ~560 nm, Emission: ~590 nm) over time.[4]

  • Data Analysis:

    • The initial fluorescence of the labeled virus represents the 0% fusion level.

    • The maximum fluorescence (100% fusion) is determined by adding a detergent (e.g., Triton X-100) to completely dequench the R18.

    • Calculate the percentage of fusion at each time point.

Control Experiments for Validating Fusion Assays

To ensure that the observed fluorescence change is due to bona fide membrane fusion and not artifacts, several control experiments are crucial:

  • Lipid Exchange Control: To distinguish between fusion and non-fusogenic lipid exchange, labeled vesicles can be incubated with unlabeled vesicles under conditions that do not support fusion (e.g., neutral pH for low-pH dependent viruses). A minimal increase in fluorescence indicates low levels of spontaneous probe transfer.[8]

  • Leakage Control: To confirm that the fluorescence change is not due to the leakage of probes from the vesicles, the stability of the labeled vesicles can be monitored over time in the absence of a fusion partner.

  • Fusion-Incompetent Controls: Use fusion-incompetent viruses (e.g., heat-inactivated) or liposomes lacking essential fusion proteins to demonstrate that the observed signal is dependent on the fusion machinery.[10]

  • Light Scattering Control: Monitor light scattering to ensure that changes in vesicle aggregation are not interfering with the fluorescence measurements.

Visualizing Experimental Workflows and Pathways

Diagrams can clarify complex experimental setups and biological processes.

Experimental_Workflow_Virus_Fusion cluster_preparation Preparation cluster_labeling Labeling cluster_assay Fusion Assay cluster_analysis Data Analysis Virus Purified Virus Labeled_Virus Labeled Virus Virus->Labeled_Virus Incubate with Liposomes Target Liposomes Mix Mix Labeled Virus and Liposomes Liposomes->Mix Probe Fluorescent Probe (e.g., R18) Probe->Labeled_Virus Labeled_Virus->Mix Trigger Trigger Fusion (e.g., pH drop) Mix->Trigger Measure Measure Fluorescence Increase Trigger->Measure Analysis Calculate % Fusion Measure->Analysis

Caption: Workflow for a virus-liposome fusion assay.

SNARE_Mediated_Fusion cluster_vesicle Vesicle cluster_target Target Membrane vSNARE v-SNARE Docking Docking vSNARE->Docking tSNARE t-SNARE tSNARE->Docking SNARE_complex trans-SNARE Complex Formation Docking->SNARE_complex Zippering Hemifusion Hemifusion (Outer leaflet mixing) SNARE_complex->Hemifusion Fusion_pore Fusion Pore Opening Hemifusion->Fusion_pore Full_fusion Full Fusion (Content mixing) Fusion_pore->Full_fusion

Caption: Key steps in SNARE-mediated membrane fusion.

By carefully considering the principles, advantages, and potential pitfalls of different membrane fusion assays, and by performing the appropriate control experiments, researchers can confidently validate their findings and contribute to a deeper understanding of this fundamental biological process.

References

A Researcher's Guide to Rhodamine DHPE Experiments: Data Interpretation and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating membrane dynamics, understanding the nuances of experimental data is paramount. Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent phospholipid analog widely used in the study of membrane fusion and lipid trafficking. This guide provides a comprehensive comparison of this compound-based assays with common alternatives, complete with experimental protocols and data interpretation strategies to ensure the validity and accuracy of your findings.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorescent probe in membrane fusion assays is critical for obtaining reliable and reproducible data. This compound is frequently employed in Förster Resonance Energy Transfer (FRET) based assays, often paired with a donor fluorophore like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). Another common method involves the use of self-quenching probes like octadecyl-rhodamine B chloride (R18).

FeatureThis compound (in FRET Assay with NBD-PE)Octadecyl-rhodamine B (R18) (Self-Quenching Assay)Chain-Labeled Probes (e.g., BODIPY500/530)
Principle FRET from NBD-PE (donor) to this compound (acceptor) is high in labeled membranes. Fusion with unlabeled membranes dilutes the probes, decreasing FRET and increasing donor fluorescence.[1][2]High concentrations of R18 in labeled membranes lead to self-quenching of its fluorescence. Fusion with unlabeled membranes causes probe dilution and an increase in fluorescence (dequenching).[3]FRET between acyl chain-labeled donor and acceptor probes.[4]
Probe Incorporation Incorporated into the liposome (B1194612) bilayer during preparation.[5]Can be inserted into pre-formed membranes.[2]Incorporated into the liposome bilayer during preparation.[4]
Sensitivity High, as FRET is sensitive to the distance between probes.Can be sensitive, but prone to artifacts.High FRET efficiency and photostability.[4]
Potential Artifacts Bulky headgroup may hinder fusion; potential for non-specific probe transfer.[4]Prone to spontaneous transfer between membranes, which can be mistaken for fusion.[6][7] Can also cause photoinhibition of fusion at high concentrations.Less prone to headgroup interference.[4]
Data Interpretation Relatively straightforward; an increase in donor fluorescence or a decrease in acceptor fluorescence indicates fusion.[8]An increase in fluorescence indicates lipid mixing, but must be carefully controlled for non-fusogenic probe transfer.[7]Similar to other FRET-based assays.
Typical Concentration Typically 0.5-1 mol% for both donor and acceptor.[5]High concentrations (5-10 mol%) are required for efficient self-quenching.[2]Varies depending on the specific probes.

Experimental Protocols

NBD-PE/Rhodamine DHPE FRET-Based Liposome Fusion Assay

This protocol describes a method to monitor the fusion of two populations of liposomes.

Materials:

  • NBD-PE (donor fluorophore)

  • This compound (acceptor fluorophore)

  • Lipids for liposome preparation (e.g., POPC)

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer with excitation and emission monochromators

Procedure:

  • Liposome Preparation:

    • Prepare two populations of liposomes:

      • Labeled Liposomes: Co-extrude lipids with 1 mol% NBD-PE and 1 mol% this compound.

      • Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without fluorescent probes.

    • The lipids are first dissolved in chloroform, and the solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is then hydrated with buffer and the resulting vesicle suspension is extruded through a polycarbonate membrane to create unilamellar vesicles of a defined size.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired molar ratio (e.g., 1:9 labeled to unlabeled).

    • Set the excitation wavelength for the NBD fluorophore (around 460 nm) and monitor the emission of both the NBD (around 535 nm) and Rhodamine (around 585 nm) fluorophores over time.[5]

    • Initiate fusion by adding the fusogenic agent of interest (e.g., Ca²⁺, specific proteins).

  • Data Analysis:

    • The initial fluorescence intensity before the addition of the fusogen represents the 0% fusion level (F₀).

    • To determine the 100% fusion level (Fₘₐₓ), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and cause maximal dilution of the probes.[8]

    • The percentage of fusion at any given time point (F(t)) can be calculated using the following formula: % Fusion = [(F(t) - F₀) / (Fₘₐₓ - F₀)] * 100

Data Interpretation and Validation

Accurate interpretation of this compound experimental data requires careful consideration of potential artifacts and the inclusion of appropriate controls.

Key Considerations for Data Interpretation:
  • De-quenching vs. FRET Decrease: In a FRET assay, fusion is observed as an increase in the donor (NBD-PE) fluorescence (de-quenching) and a corresponding decrease in the acceptor (this compound) fluorescence. Monitoring both signals can provide a more robust measure of fusion.

  • Kinetics of Fusion: The rate of change in the fluorescence signal provides information about the kinetics of the fusion process.

  • Extent of Fusion: The final fluorescence intensity reached after the fusion reaction has gone to completion indicates the extent of fusion.

Essential Controls and Validation Steps:
  • No Fusogen Control: A mixture of labeled and unlabeled liposomes without the fusogenic agent should show no significant change in fluorescence over time. This control helps to establish the baseline and assess the stability of the liposomes.

  • Probe Transfer Control: To ensure that the observed fluorescence change is due to membrane fusion and not the spontaneous transfer of probes between liposomes, a control experiment can be performed where labeled liposomes are incubated with unlabeled liposomes under non-fusogenic conditions for an extended period.[6]

  • Content Mixing Assay: Lipid mixing assays only report on the fusion of the outer leaflets of the membranes. To confirm full fusion, a content mixing assay can be performed in parallel. This involves encapsulating a fluorophore and a quencher in separate populations of liposomes. Fusion leads to the mixing of the aqueous contents and a change in fluorescence.

  • Detergent Control: The addition of a detergent at the end of the experiment is crucial for determining the maximum fluorescence signal corresponding to infinite probe dilution.[8] This allows for the normalization of the data and the calculation of the percentage of fusion.

Visualizing the Workflow and Data Logic

To further clarify the experimental process and the logic behind data interpretation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_fusion_assay Fusion Assay cluster_data_analysis Data Analysis Labeled_Liposomes Labeled Liposomes (NBD-PE + this compound) Mix Mix Labeled and Unlabeled Liposomes Labeled_Liposomes->Mix Unlabeled_Liposomes Unlabeled Liposomes Unlabeled_Liposomes->Mix Add_Fusogen Add Fusogenic Agent Mix->Add_Fusogen Monitor_Fluorescence Monitor Fluorescence (Ex: 460nm, Em: 535nm & 585nm) Add_Fusogen->Monitor_Fluorescence Initial_Fluorescence Measure F₀ (0% Fusion) Monitor_Fluorescence->Initial_Fluorescence Add_Detergent Add Detergent Monitor_Fluorescence->Add_Detergent Calculate_Fusion Calculate % Fusion Initial_Fluorescence->Calculate_Fusion Max_Fluorescence Measure Fmax (100% Fusion) Add_Detergent->Max_Fluorescence Max_Fluorescence->Calculate_Fusion

Experimental workflow for a this compound FRET-based fusion assay.

data_interpretation cluster_condition Experimental Condition cluster_observation Fluorescence Observation cluster_interpretation Interpretation No_Fusion No Fusion (Probes are in close proximity) High_FRET High FRET Low Donor Fluorescence High Acceptor Fluorescence No_Fusion->High_FRET Fusion Fusion Occurs (Probes become diluted) Low_FRET Low FRET High Donor Fluorescence Low Acceptor Fluorescence Fusion->Low_FRET No_Lipid_Mixing No Lipid Mixing High_FRET->No_Lipid_Mixing Lipid_Mixing Lipid Mixing Occurred Low_FRET->Lipid_Mixing

Logic diagram for interpreting data from a this compound FRET experiment.

References

A Comparative Guide to NBD-PE/Rhodamine DHPE FRET Efficiency for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the Förster Resonance Energy Transfer (FRET) efficiency between the fluorescently labeled phospholipids (B1166683) NBD-PE (donor) and Rhodamine DHPE (acceptor). Commonly employed in membrane fusion and lipid trafficking studies, the performance of this FRET pair is critically evaluated against alternative probes, supported by quantitative data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of a FRET pair is paramount for the sensitivity and accuracy of membrane-based assays. The following table summarizes the key photophysical properties of the NBD-PE/Rhodamine DHPE pair and a common alternative, the BODIPY-FL-C5/BODIPY-TMR-C5 pair.

ParameterNBD-PE (Donor)This compound (Acceptor)BODIPY-FL-C5-HPC (Donor)BODIPY-TMR-C5-HPC (Acceptor)
Excitation Max (λex)463 nm560 nm~503 nm~544 nm
Emission Max (λem)536 nm581 nm~512 nm~574 nm
Molar Extinction Coefficient (ε)22,000 M⁻¹cm⁻¹~95,000 M⁻¹cm⁻¹~80,000 M⁻¹cm⁻¹~60,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.3-0.5 (in methanol) High [1]High High
Förster Distance (R₀) ~4.7 - 5.4 nm ~5.7 nm
FRET Efficiency (E) Up to 80-90% High

Note: The quantum yield of NBD-PE can vary depending on the solvent environment. The Förster distance and FRET efficiency are dependent on the specific experimental conditions, including the lipid composition and probe concentration.

The NBD-PE/Rhodamine DHPE FRET Pair: A Critical Evaluation

The NBD-PE/Rhodamine DHPE pair has been a workhorse in membrane biology for decades, primarily due to the significant spectral overlap between the NBD emission and Rhodamine absorption, leading to efficient energy transfer. The large Förster distance (R₀) of approximately 5 nm allows for the detection of proximity over biologically relevant distances.

However, a notable drawback of the NBD fluorophore is its environmental sensitivity; its quantum yield can be significantly influenced by the polarity of its surroundings. While this can be exploited to probe changes in the membrane environment, it can also introduce variability in FRET efficiency measurements.

Alternative FRET Pairs for Membrane Analysis

In recent years, BODIPY-based fluorescent lipids have emerged as a robust alternative to the NBD/Rhodamine pair. BODIPY dyes generally exhibit higher quantum yields, greater photostability, and less environmental sensitivity compared to NBD. The BODIPY-FL/BODIPY-TMR pair, for instance, offers a comparable Förster distance to the NBD/Rhodamine pair, but with potentially more stable and brighter fluorescence signals, which can lead to improved signal-to-noise ratios in imaging experiments.

Another alternative for specific applications is the Marina Blue-PE/NBD-PE FRET pair, which has been utilized in studies of synaptic vesicle fusion.

Experimental Protocols

A detailed protocol for a lipid-mixing assay using the NBD-PE/Rhodamine DHPE FRET pair is provided below. This protocol can be adapted for the cross-validation of FRET efficiency with other pairs.

I. Preparation of Labeled and Unlabeled Liposomes
  • Lipid Film Preparation:

    • For labeled liposomes, mix the desired host lipid (e.g., POPC) with NBD-PE and this compound at a molar ratio of 98:1:1 in chloroform.

    • For unlabeled liposomes, use only the host lipid.

    • Dry the lipid mixtures to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid films with the desired buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 1 mM.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes to ensure a homogenous population of LUVs.

II. FRET-Based Lipid Mixing Assay
  • Reaction Setup:

    • In a fluorometer cuvette, mix labeled liposomes (containing both NBD-PE and this compound) and unlabeled liposomes at a desired ratio (e.g., 1:9). The total lipid concentration should be kept constant.

  • Initiation of Fusion:

    • Induce membrane fusion by adding a fusogen (e.g., Ca²⁺ for vesicles containing anionic lipids, or polyethylene (B3416737) glycol (PEG) for neutral vesicles).

  • Fluorescence Measurement:

    • Excite the NBD fluorophore at its excitation maximum (~463 nm).

    • Record the emission spectrum from 500 nm to 650 nm over time.

    • As fusion occurs, the probes will diffuse into the unlabeled vesicles, increasing the average distance between the donor and acceptor. This leads to a decrease in FRET, observed as an increase in NBD fluorescence emission (~536 nm) and a decrease in Rhodamine fluorescence emission (~581 nm).

  • Data Analysis:

    • The FRET efficiency (E) can be calculated from the donor fluorescence intensity in the presence (F_DA) and absence (F_D) of the acceptor using the formula: E = 1 - (F_DA / F_D).

    • Alternatively, the ratio of the acceptor to donor fluorescence intensity can be used as a measure of FRET.

Visualizing the FRET Process and Experimental Workflow

To further clarify the principles and procedures, the following diagrams have been generated using Graphviz.

FRET_Process cluster_donor Donor (NBD-PE) cluster_acceptor Acceptor (this compound) D_ground Ground State D_excited Excited State D_ground->D_excited Absorption D_excited->D_ground Fluorescence A_ground Ground State D_excited->A_ground Energy Transfer A_excited Excited State A_excited->A_ground Fluorescence Excitation Excitation (Photon) FRET FRET (Non-radiative) Donor_Emission Donor Emission (Fluorescence) Acceptor_Emission Acceptor Emission (Fluorescence) FRET_Workflow cluster_prep Liposome Preparation cluster_assay FRET Assay cluster_analysis Data Analysis Lipid_Film Prepare Lipid Films (Labeled & Unlabeled) Hydration Hydrate Films to form MLVs Lipid_Film->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Mixing Mix Labeled & Unlabeled LUVs Extrusion->Mixing Fusion Induce Fusion Mixing->Fusion Measurement Measure Fluorescence Fusion->Measurement Calculate_E Calculate FRET Efficiency Measurement->Calculate_E Compare Compare with Alternatives Calculate_E->Compare

References

Visualizing Lipid Rafts: A Comparative Guide to Laurdan and Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probe is critical for accurately visualizing and understanding the dynamics of lipid rafts. This guide provides an objective comparison of two commonly used probes, Laurdan and Rhodamine DHPE, supported by experimental data and detailed protocols to aid in your research.

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that play crucial roles in cellular processes such as signal transduction, membrane trafficking, and viral entry. Their small size and transient nature make them challenging to study. Fluorescent microscopy, coupled with appropriate probes, remains a cornerstone for their visualization. This guide focuses on two popular fluorescent dyes, Laurdan and this compound, detailing their mechanisms, performance, and experimental application.

Mechanism of Action and Key Differences

Laurdan and this compound employ distinct mechanisms to visualize lipid domains. Laurdan is an environmentally sensitive probe whose fluorescence emission spectrum shifts in response to the polarity and water content of its surroundings. In the tightly packed, dehydrated environment of a liquid-ordered (Lo) phase, characteristic of lipid rafts, Laurdan exhibits a blue-shifted emission. Conversely, in the more fluid and hydrated liquid-disordered (Ld) phase, its emission is red-shifted. This spectral shift is quantified by the Generalized Polarization (GP) index.

This compound (lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid. Its mechanism is based on preferential partitioning. It is generally accepted that this compound preferentially partitions into the liquid-disordered (Ld) phase, leading to a lower fluorescence intensity in the more ordered lipid raft domains. This results in negative staining of the rafts.

The following diagram illustrates the fundamental difference in how these two probes label lipid domains.

G cluster_0 Laurdan: Environment Sensing cluster_1 This compound: Partitioning Lo_Laurdan Lipid Raft (Lo Phase) (Ordered, Dehydrated) GP_High High GP Value (Blue-shifted emission) Lo_Laurdan->GP_High Ld_Laurdan Non-Raft (Ld Phase) (Disordered, Hydrated) GP_Low Low GP Value (Red-shifted emission) Ld_Laurdan->GP_Low Laurdan_mol Laurdan Laurdan_mol->Lo_Laurdan Intercalates Laurdan_mol->Ld_Laurdan Intercalates Lo_Rhod Lipid Raft (Lo Phase) (Excluded) Fluo_Low Low Fluorescence Lo_Rhod->Fluo_Low Ld_Rhod Non-Raft (Ld Phase) (Preferred) Fluo_High High Fluorescence Ld_Rhod->Fluo_High Rhod_mol This compound Rhod_mol->Ld_Rhod Partitions into

Figure 1. Conceptual diagram illustrating the different mechanisms of Laurdan and this compound for visualizing lipid domains.

Performance Comparison: Photophysical and Partitioning Properties

The selection of a fluorescent probe is highly dependent on its photophysical properties and its behavior within the membrane. The following table summarizes key quantitative data for Laurdan and this compound.

PropertyLaurdanThis compoundReference
Excitation Max (λex) ~340-360 nm~560 nm
Emission Max (λem) ~440 nm (Lo phase), ~490 nm (Ld phase)~580 nm
Quantum Yield Varies with environment (0.03-0.6)~0.2-0.4 in membranes
Partition Coefficient (K_p, Lo/Ld) ~1 (distributes relatively evenly)< 1 (prefers Ld phase)
Primary Advantage Ratiometric imaging (GP) minimizes artifacts from probe concentration and excitation intensity.High photostability and brightness; minimal spectral shift.
Primary Limitation Requires UV excitation which can be phototoxic; lower quantum yield.Non-ratiometric, making it susceptible to concentration artifacts; indirect (negative) staining of rafts.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are standardized methods for labeling cells with Laurdan and this compound for fluorescence microscopy.

Laurdan Staining and GP Imaging

Generalized Polarization (GP) microscopy with Laurdan is a powerful technique to map membrane fluidity. The GP value is calculated from the fluorescence intensities collected at two different emission wavelengths, typically corresponding to the emission peaks in the Lo and Ld phases.

The workflow for a typical Laurdan GP imaging experiment is outlined below.

G prep 1. Cell Culture (e.g., on coverslips) labeling 2. Laurdan Labeling (5-10 µM in serum-free media, 30-60 min at 37°C) prep->labeling wash 3. Washing (2x with pre-warmed buffer, e.g., PBS) labeling->wash imaging 4. Imaging (Excitation ~360 nm) wash->imaging channel1 Channel 1: 420-460 nm (I_blue) imaging->channel1 channel2 Channel 2: 470-510 nm (I_red) imaging->channel2 calculation 5. GP Calculation GP = (I_blue - G * I_red) / (I_blue + G * I_red) channel1->calculation channel2->calculation map 6. GP Map Generation (Pixel-by-pixel calculation) calculation->map

Figure 2. Standard workflow for Laurdan staining and Generalized Polarization (GP) microscopy.

Protocol Details:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

  • Laurdan Solution: Prepare a stock solution of Laurdan (e.g., 1-2 mM in DMSO). Immediately before use, dilute the stock solution into serum-free cell culture medium to a final concentration of 5-10 µM.

  • Labeling: Remove the culture medium from the cells and replace it with the Laurdan-containing medium. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with a pre-warmed buffer (e.g., phosphate-buffered saline, PBS) to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped for UV excitation (~360 nm). Simultaneously acquire images in two emission channels: a "blue" channel (e.g., 420-460 nm) and a "red" channel (e.g., 470-510 nm).

  • GP Calculation: The GP value for each pixel is calculated using the formula: GP = (I_blue - G * I_red) / (I_blue + G * I_red), where I_blue and I_red are the background-corrected fluorescence intensities in the respective channels. The G-factor is a correction coefficient determined from a solution of the probe in a solvent of known properties.

This compound Staining

This compound staining is a more straightforward fluorescence intensity imaging experiment.

Protocol Details:

  • Cell Preparation: Culture cells as described for Laurdan staining.

  • This compound Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL in ethanol (B145695) or DMSO). Dilute into a suitable buffer or medium to a final concentration of 2-5 µg/mL.

  • Labeling: Incubate cells with the this compound solution for 10-20 minutes at 4°C (on ice) to label the plasma membrane. This is often followed by a chase period at 37°C to allow for membrane trafficking if endocytic pathways are being studied. For plasma membrane raft visualization, imaging is often performed shortly after labeling.

  • Washing: Wash the cells two to three times with a cold buffer to remove unbound dye.

  • Imaging: Mount the coverslips and image using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., excitation ~560 nm, emission ~580 nm). Lipid rafts will appear as areas of reduced fluorescence intensity compared to the surrounding membrane.

Concluding Remarks

The choice between Laurdan and this compound depends heavily on the specific experimental question.

Laurdan is the superior choice for quantitative mapping of membrane fluidity and for studies where a ratiometric approach is necessary to control for variables like cell thickness or probe concentration. Its sensitivity to the local lipid environment provides a direct measure of lipid packing. However, the requirement for UV excitation poses a risk of phototoxicity and may not be suitable for all live-cell imaging setups.

This compound offers simplicity, high photostability, and compatibility with common fluorescence microscopy setups. It is an effective tool for qualitatively identifying ordered domains through negative contrast. However, its partitioning can be influenced by factors other than lipid order, and its non-ratiometric nature makes quantitative analysis challenging.

For comprehensive studies, researchers may consider using both probes in parallel experiments or in conjunction with other raft markers (e.g., cholera toxin B subunit for GM1 gangliosides) to obtain a more complete picture of lipid raft structure and dynamics.

A Comparative Analysis of DiI and Rhodamine DHPE for Membrane Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for membrane labeling is a critical step in experimental design. This guide provides a comprehensive comparison of two widely used lipophilic dyes: DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) and Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt). We will delve into their mechanisms of action, key performance characteristics, and provide detailed experimental protocols to aid in your selection process.

At a Glance: DiI vs. This compound

FeatureDiIThis compound
Dye Type Lipophilic Carbocyanine DyeFluorescent Phospholipid Analog
Mechanism Inserts two long (C18) hydrocarbon chains into the lipid bilayer[1][2].Integrates into the lipid bilayer as a phospholipid analog[3][4].
Excitation Max. ~549 nm[1][5]~560 nm[6]
Emission Max. ~565 nm[1][5]~581 nm[6]
Primary Applications Neuronal tracing (anterograde and retrograde), long-term cell tracking in vivo and in vitro, fate mapping[1][7][8][9].Membrane dynamics, lipid trafficking, membrane fusion assays (as a FRET acceptor)[3][6][10][11].
Photostability Generally high, allowing for long-term imaging[1][2].Described as having superior photostability[3].
Toxicity Generally low toxicity, with labeled cells remaining viable for weeks in culture and up to a year in vivo[8][12].Data on specific cytotoxicity is limited, but rhodamine dyes, in general, can exhibit some level of toxicity[13][14].
Diffusion Coefficient ~6 mm/day in live tissue[8][12].In a DOPC GUV system, the diffusion coefficient was measured to be concentration-dependent, ranging from approximately 6.9 to 12 µm²/s[15].

Mechanism of Membrane Labeling

DiI and this compound employ different strategies for membrane integration, which influences their applications.

DiI , a carbocyanine dye, possesses two long C18 hydrocarbon tails. These lipophilic tails insert themselves into the lipid bilayer of the cell membrane, leaving the fluorophore portion exposed. Once inserted, DiI can diffuse laterally throughout the cell's membrane, providing a comprehensive labeling of the cell surface[1][2].

This compound , on the other hand, is a fluorescent phospholipid analog. Its structure mimics that of a natural phospholipid, allowing it to be readily incorporated into the lipid bilayer. This makes it an excellent tool for studying the behavior of lipids within the membrane, including their trafficking and involvement in fusion events[3][4].

Mechanism of Membrane Labeling cluster_DiI DiI Labeling cluster_Rhodamine This compound Labeling DiI_molecule DiI Molecule DiI_insertion Insertion of Hydrocarbon Tails DiI_molecule->DiI_insertion DiI_diffusion Lateral Diffusion in Membrane DiI_insertion->DiI_diffusion Rhodamine_molecule This compound (Phospholipid Analog) Rhodamine_integration Integration into Bilayer Rhodamine_molecule->Rhodamine_integration Rhodamine_tracking Tracking of Lipid Dynamics Rhodamine_integration->Rhodamine_tracking

A diagram illustrating the distinct mechanisms of membrane labeling for DiI and this compound.

Experimental Protocols

Protocol 1: Neuronal Tracing with DiI in Fixed Tissue

This protocol is adapted from established methods for anterograde and retrograde neuronal tracing.[1][3][7][8][9][12][16]

Materials:

  • DiI crystals or DiI solution (1-5 mM in DMSO or ethanol)

  • 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

  • PBS

  • Vibratome or cryostat

  • Mounting medium

  • Fluorescence microscope with appropriate filters for TRITC/Rhodamine.

Procedure:

  • Tissue Fixation: Perfuse the animal with 4% PFA in PBS. Post-fix the dissected brain or tissue in 4% PFA for at least 24 hours at 4°C.

  • Dye Application:

    • Crystal Application: Carefully insert a small crystal of DiI into the region of interest in the fixed tissue using a fine needle or insect pin.

    • Solution Injection: Inject a small volume (e.g., 0.1-0.5 µl) of DiI stock solution into the target area using a glass micropipette.

  • Incubation: Incubate the tissue in 4% PFA at 37°C in the dark for a period ranging from several days to weeks, depending on the required tracing distance. Diffusion is approximately 6 mm/day in live tissue but slower in fixed tissue[8][12].

  • Sectioning: Section the tissue at 50-100 µm thickness using a vibratome. If using a cryostat, ensure proper cryoprotection to minimize ice crystal artifacts.

  • Mounting: Mount the sections on glass slides using an aqueous mounting medium.

  • Imaging: Visualize the labeled neurons using a fluorescence microscope with excitation and emission wavelengths appropriate for DiI (Ex/Em: ~549/565 nm).

DiI Neuronal Tracing Workflow Fixation Tissue Fixation (4% PFA) Dye_Application DiI Application (Crystal or Solution) Fixation->Dye_Application Incubation Incubation (Days to Weeks at 37°C) Dye_Application->Incubation Sectioning Sectioning (Vibratome/Cryostat) Incubation->Sectioning Imaging Fluorescence Microscopy Sectioning->Imaging Photostability Comparison Workflow Label_Cells Label Cells with DiI and this compound Acquire_Initial_Image Acquire Initial Image (t=0) Label_Cells->Acquire_Initial_Image Continuous_Illumination Continuous Illumination & Time-Lapse Imaging Acquire_Initial_Image->Continuous_Illumination Measure_Intensity Measure Fluorescence Intensity Over Time Continuous_Illumination->Measure_Intensity Plot_and_Compare Plot Normalized Intensity vs. Time and Compare Measure_Intensity->Plot_and_Compare

References

A Comparative Guide to Red Fluorescent Lipid Probes: Rhodamine DHPE and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular membranes, the selection of an appropriate fluorescent probe is critical for generating accurate and reproducible data. This guide provides a quantitative comparison of the widely used red fluorescent lipid probe, Rhodamine DHPE, with two popular alternatives: Texas Red DHPE and ATTO 647N DHPE. The comparison focuses on key photophysical properties and includes detailed experimental protocols to assist in making an informed choice for your specific research needs.

Quantitative Performance Comparison

The selection of a fluorescent lipid probe is often dictated by its photophysical properties, which determine its brightness, sensitivity, and suitability for various imaging applications. The following table summarizes the key quantitative data for this compound, Texas Red DHPE, and ATTO 647N DHPE.

PropertyThis compound (Lissamine Rhodamine B DHPE)Texas Red DHPEATTO 647N DHPE
Excitation Maximum (nm) ~560[1][2]~582-595[3][4]~644[4]
Emission Maximum (nm) ~580[2]~601-615[3][4]~669[4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~106,000 (for Rhodamine B)[5]~85,000-116,000[6]~150,000[4][7]
Fluorescence Quantum Yield (Φ) ~0.31-0.7 (for Rhodamine B in various solvents)[5][8]~0.60-0.97 (for Texas Red in various solvents)[9][10]~0.65-0.77[4][11]
Photostability GoodGood[12]Excellent[13][14]

Note: Data for this compound and Texas Red DHPE are often reported for the free dyes (Rhodamine B and Texas Red) and may vary slightly when conjugated to DHPE. The photostability is a qualitative assessment based on general knowledge of these dye families, with ATTO dyes often exhibiting superior performance.

Experimental Protocols

To ensure a fair comparison and reproducible results, it is crucial to follow a standardized experimental protocol. Below is a detailed methodology for labeling live cells with fluorescent lipid probes and subsequent imaging using fluorescence microscopy.

Materials:
  • Fluorescent lipid probe (this compound, Texas Red DHPE, or ATTO 647N DHPE) stock solution (1 mg/mL in a suitable solvent like DMSO or ethanol)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free culture medium

  • Fluorescence microscope equipped with appropriate filter sets for the selected probe

Protocol for Live Cell Membrane Labeling:
  • Probe Preparation: Prepare a working solution of the fluorescent lipid probe by diluting the stock solution in HBSS or serum-free medium to a final concentration of 1-5 µg/mL. The optimal concentration may need to be determined empirically.

  • Cell Preparation: Aspirate the culture medium from the cells and wash them once with pre-warmed (37°C) HBSS or serum-free medium.

  • Labeling: Add the probe working solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells with the labeling solution for 5-15 minutes at 37°C. The optimal incubation time can be adjusted based on the cell type and probe.

  • Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with pre-warmed HBSS or complete culture medium to remove any unincorporated probe.

  • Imaging: Immediately image the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂.

Visualizing the Workflow and Underlying Principles

Experimental Workflow for Cell Membrane Labeling and Imaging

The following diagram illustrates the key steps involved in labeling cellular membranes with a fluorescent lipid probe and subsequent analysis via fluorescence microscopy.

G A Prepare Fluorescent Lipid Probe Solution C Incubate Cells with Probe A->C B Wash Cultured Cells B->C D Wash to Remove Unbound Probe C->D E Image with Fluorescence Microscope D->E F Data Analysis E->F

Caption: A streamlined workflow for fluorescent labeling and imaging of live cell membranes.

Mechanism of Lipid Probe Insertion into the Plasma Membrane

Fluorescent lipid probes like DHPE conjugates are amphipathic molecules. They possess a hydrophilic headgroup, to which the fluorophore is attached, and hydrophobic acyl chains. This structure facilitates their spontaneous insertion into the lipid bilayer of the plasma membrane.

G cluster_membrane Plasma Membrane p1 p2 p3 p4 p5 p6 p7 t1 |||| t2 |||| t3 |||| t4 |||| t5 |||| t6 |||| t7 |||| probe Fluorescent Lipid Probe probe->p3 Insertion probe_head Fluorophore (Hydrophilic) probe_tail Acyl Chains (Hydrophobic)

Caption: Diagram illustrating the insertion of an amphipathic fluorescent lipid probe into the cell's plasma membrane.

References

A Head-to-Head Comparison of Headgroup-Labeled vs. Acyl-Chain-Labeled Fluorescent Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate dynamics of cellular membranes, the choice of fluorescent lipid probe is a critical decision that can significantly impact experimental outcomes. The position of the fluorescent label on the lipid—either on the polar headgroup or within the hydrophobic acyl chains—dictates the probe's behavior and its potential to perturb the very membrane it is intended to study. This guide provides an objective comparison of headgroup-labeled and acyl-chain-labeled probes, supported by experimental data and detailed protocols to inform probe selection and experimental design.

Fundamental Differences in Probe Design and Membrane Interaction

The core distinction between these two classes of probes lies in the localization of the fluorophore within the lipid bilayer.

Headgroup-labeled probes feature a fluorophore attached to the polar headgroup of the lipid. This positions the fluorescent moiety at the membrane-water interface. Common examples include NBD-PE (Nitrobenzoxadiazole-Phosphatidylethanolamine) and Rhodamine-PE (Rhodamine-Phosphatidylethanolamine).

Acyl-chain-labeled probes have a fluorophore conjugated to one of the fatty acid chains. This places the fluorescent reporter within the hydrophobic core of the membrane. Examples include BODIPY-PC (BODIPY-Phosphatidylcholine) and pyrene-labeled phospholipids.

This fundamental difference in localization has profound implications for the probe's biophysical properties and its suitability for various applications. One of the primary concerns when using fluorescently labeled lipids is the potential for the fluorophore to introduce artifacts. Attaching a bulky fluorophore to the polar headgroup may interfere with headgroup interactions and specificity, while labeling the acyl chain can alter lipid packing within the hydrophobic core.[1]

Quantitative Comparison of Probe Performance

The choice between a headgroup- and an acyl-chain-labeled probe often depends on the specific biophysical parameter being investigated. The following tables summarize key performance differences based on data from various studies.

Parameter Headgroup-Labeled Probes Acyl-Chain-Labeled Probes Key Considerations
Membrane Perturbation Can be significant, especially with bulky fluorophores like Rhodamine. May alter headgroup interactions and local lipid packing.[1]Generally considered less perturbing to the membrane surface, but can affect hydrophobic core packing. The fluorophore on the acyl chain is known to "loop up" towards the membrane interface in fluid phase membranes.[2]The size and chemical nature of the fluorophore are critical factors regardless of the labeling position.
Environmental Sensitivity Fluorophore is sensitive to changes in the polarity and electrostatic potential at the membrane-water interface.Fluorophore reports on the hydrophobicity and viscosity of the acyl chain region.The choice of probe should be guided by the specific membrane environment being studied.
Phase Partitioning Partitioning between liquid-ordered (Lo) and liquid-disordered (Ld) phases is highly dependent on the specific probe. For example, NBD-DPPE (headgroup-labeled) preferentially partitions into the Lo-like phase.[3]Acyl-chain labeled probes also show differential partitioning. For instance, 12-NBD-PC partitions more into the Ld-like phase compared to 12-NBD-SM.[3]The lipid backbone (e.g., PC vs. SM) and acyl chain saturation of the probe itself play a major role in its phase preference.
Table 1: Comparison of Diffusion Coefficients (FRAP)

Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to measure the lateral diffusion of lipids in a membrane. The diffusion coefficient (D) provides insight into membrane fluidity.

Probe Type Lipid System Diffusion Coefficient (D) (μm²/s) Reference
Headgroup-Labeled (DOPE-Rho)Supported DOPC Bilayer1.9 ± 0.3[4]
Headgroup-Labeled (DOPE-NBD)Supported DOPC Bilayer1.9 ± 0.4[4]
Headgroup-Labeled (DOPE-Rho)Giant Liposomes4.1 ± 0.4[4]
Acyl-Chain-Labeled (DiD)Supported Lipid Bilayer~2-3[5]

Note: A direct comparison of diffusion coefficients is best made with probes having the same lipid backbone and fluorophore, differing only in the label position. The data presented here are from different studies and serve as representative examples.

Table 2: Comparison of Performance in Lipid Mixing Assays (FRET)

Fluorescence Resonance Energy Transfer (FRET) is commonly used to monitor membrane fusion by observing the mixing of lipids from two different vesicle populations. The efficiency of FRET is highly dependent on the distance between the donor and acceptor fluorophores.

FRET Pair Labeling Position Performance Characteristics Reference
NBD-PE / Rhodamine-PEHeadgroupThe most popular and widely used pair. However, the bulky headgroups may sterically hinder the fusion process, leading to an underestimation of the initial rate of lipid mixing.
BODIPY500-PC / BODIPY530-PEAcyl-ChainShowed faster lipid transfer rates compared to the headgroup-labeled pair in PEG-mediated vesicle fusion, suggesting less steric hindrance. The probes are located in the hydrophobic core, which may better reflect the intermixing of the membrane leaflets.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data when comparing fluorescent probes.

Protocol 1: Comparative Analysis of Lipid Diffusion using FRAP

This protocol outlines a procedure to compare the lateral diffusion of a headgroup-labeled and an acyl-chain-labeled lipid probe in live cells.

1. Cell Culture and Labeling:

  • Plate cells on glass-bottom dishes suitable for live-cell imaging and grow to the desired confluency.
  • Prepare stock solutions of the headgroup-labeled and acyl-chain-labeled probes (e.g., 1 mg/mL in DMSO).
  • On the day of the experiment, dilute the stock solutions in pre-warmed cell culture medium to a final concentration of 1-5 µM.
  • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.

2. FRAP Data Acquisition:

  • Place the dish on the stage of a confocal microscope equipped with a temperature-controlled chamber (37°C).
  • Identify a flat region of the plasma membrane of a cell.
  • Acquire 3-5 pre-bleach images at low laser power.
  • Photobleach a circular region of interest (ROI) of 2-5 µm in diameter with a high-intensity laser pulse.
  • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The time interval and duration of the acquisition will depend on the diffusion rate of the probe.

3. Data Analysis:

  • Measure the mean fluorescence intensity of the bleached ROI, a control region outside the bleached area, and a background region at each time point.
  • Correct for photobleaching during image acquisition using the control region intensity.
  • Normalize the fluorescence recovery data.
  • Fit the normalized recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
  • Repeat the experiment for a statistically significant number of cells for each probe.
  • Compare the diffusion coefficients and mobile fractions obtained for the headgroup-labeled and acyl-chain-labeled probes.

Protocol 2: Comparative Analysis of Lipid Mixing using a FRET-Based Fusion Assay

This protocol describes a liposome (B1194612) fusion assay to compare the performance of headgroup- and acyl-chain-labeled FRET pairs.

1. Liposome Preparation:

  • Prepare two populations of small unilamellar vesicles (SUVs).
  • Labeled Liposomes: Prepare SUVs containing the donor and acceptor fluorescent probes (either both headgroup-labeled or both acyl-chain-labeled) at a concentration of 0.5-1 mol% each in a base lipid composition (e.g., POPC).
  • Unlabeled Liposomes: Prepare SUVs with the same base lipid composition but without any fluorescent probes.

2. Fusion Assay:

  • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a ratio of 1:9 (labeled:unlabeled).
  • Record the baseline fluorescence of the donor and acceptor. For FRET, excite at the donor's excitation wavelength and measure the emission of both the donor and the acceptor.
  • Induce fusion by adding a fusogen (e.g., polyethylene (B3416737) glycol (PEG) or Ca²⁺, depending on the system).
  • Monitor the change in fluorescence intensity over time. In a lipid mixing assay based on FRET dequenching, fusion will lead to the dilution of the probes, an increase in the distance between donor and acceptor, and thus a decrease in FRET efficiency. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

3. Data Analysis:

  • Calculate the FRET efficiency at different time points.
  • Determine the initial rate of fusion from the initial slope of the fluorescence change.
  • Compare the initial rates and the final extent of fusion obtained with the headgroup-labeled and acyl-chain-labeled FRET pairs.

Visualization of Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and workflows described.

G cluster_headgroup Headgroup-Labeled Probe cluster_acylchain Acyl-Chain-Labeled Probe Headgroup Headgroup Fluorophore_H Fluorophore Headgroup->Fluorophore_H Covalent Linkage AcylChains_H Acyl Chains Headgroup->AcylChains_H MembraneInterface Membrane-Water Interface Fluorophore_H->MembraneInterface Headgroup_A Headgroup AcylChains_A Acyl Chains Headgroup_A->AcylChains_A Fluorophore_A Fluorophore AcylChains_A->Fluorophore_A Covalent Linkage MembraneCore Hydrophobic Core Fluorophore_A->MembraneCore

Caption: Structural differences between headgroup- and acyl-chain-labeled probes.

G Start Select Headgroup- and Acyl-Chain-Labeled Probes PrepareSamples Prepare Labeled Cells or Liposomes Start->PrepareSamples Experiment Perform Biophysical Assay (e.g., FRAP or FRET) PrepareSamples->Experiment DataAcquisition Acquire Time-Lapse Images or Fluorescence Spectra Experiment->DataAcquisition DataAnalysis Analyze Data to Extract Quantitative Parameters DataAcquisition->DataAnalysis Comparison Compare Performance Metrics (e.g., D, Mf, FRET efficiency) DataAnalysis->Comparison Conclusion Draw Conclusions on Probe Suitability for Application Comparison->Conclusion

Caption: General workflow for comparing fluorescent lipid probes.

G cluster_membrane Plasma Membrane Receptor Receptor DownstreamSignaling Downstream Signaling Receptor->DownstreamSignaling LipidRaft Lipid Raft (Lo) LipidRaft->Receptor DisorderedRegion Disordered Region (Ld) Ligand Ligand Ligand->Receptor Probe Fluorescent Probe (Headgroup vs. Acyl-Chain) Probe->LipidRaft Partitioning Probe->DisorderedRegion Partitioning

Caption: Probes in a signaling context, highlighting differential partitioning.

Conclusion

The selection of a headgroup-labeled versus an acyl-chain-labeled fluorescent lipid probe is not a matter of one being definitively superior to the other, but rather a question of which is more appropriate for the specific biological question and experimental system. Headgroup-labeled probes are sensitive to the membrane interface, but their bulky fluorophores can potentially interfere with molecular interactions and membrane dynamics. Acyl-chain-labeled probes are generally less perturbing to the headgroup region and report on the hydrophobic core, but the fluorophore's tendency to loop up to the interface must be considered. By carefully considering the trade-offs and conducting appropriate control experiments as outlined in this guide, researchers can make an informed decision to select the optimal probe for their studies of membrane biology.

References

A Head-to-Head Comparison of Fluorescent Lipid Probes for Cellular Membrane Localization: Rhodamine DHPE vs. NBD-PE and BODIPY-FL-DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of cellular imaging, the precise localization of molecules within the plasma membrane is paramount. Fluorescent lipid probes are indispensable tools in this endeavor, and among them, Rhodamine DHPE has long been a popular choice. This guide provides an objective comparison of this compound with two other widely used alternatives, NBD-PE and BODIPY-FL-DHPE, supported by experimental data and detailed protocols to facilitate informed probe selection for your specific research needs.

This comparative guide delves into the key performance characteristics of these three fluorescent lipid probes, offering a clear overview of their spectral properties, quantum yield, photostability, and partitioning behavior. By understanding the distinct advantages and limitations of each probe, researchers can optimize their experimental design for accurate and robust visualization of cellular membrane dynamics.

Performance Comparison of Fluorescent Lipid Probes

The selection of an appropriate fluorescent lipid probe is critical for the success of membrane localization studies. The following table summarizes the key quantitative data for this compound, NBD-PE, and BODIPY-FL-DHPE, allowing for a direct comparison of their performance characteristics.

FeatureThis compoundNBD-PEBODIPY-FL-DHPE
Excitation Maxima (nm) ~560[1]~463~505[2]
Emission Maxima (nm) ~581[1]~536~511[2]
Quantum Yield (Φ) High (~0.7 in methanol)[3]Environment-dependent, lower than Rhodamine and BODIPY dyesVery High (often approaching 1.0 in non-polar environments)[2][4]
Photostability Superior[5]Moderate, can be sensitive to the environment[6][7]Excellent[4][8]
Common Applications Membrane fusion assays (FRET acceptor), endocytosis tracking[1][5]FRET donor, studies of lipid transport and metabolism[9]High-resolution imaging of membrane domains, lipid trafficking[2]
Solubility Soluble in chloroform (B151607) and DMSO[1][5]Soluble in methanol (B129727) and DMSOSoluble in DMSO

Visualizing the Workflow: From Probe Selection to Image Analysis

To achieve reliable and reproducible results in membrane localization studies, a well-defined experimental workflow is essential. The following diagram illustrates the key steps involved, from selecting the appropriate fluorescent lipid probe to acquiring and analyzing the final images.

G cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Imaging & Analysis A Select Fluorescent Lipid Probe (this compound, NBD-PE, BODIPY-FL-DHPE) B Prepare Stock Solution (e.g., in DMSO or Chloroform) A->B Based on experimental needs C Prepare Working Solution in Serum-Free Medium B->C Dilute to working concentration D Plate Cells on Coverslips/Dishes E Incubate Cells with Probe Working Solution D->E Add working solution to cells F Wash Cells to Remove Unbound Probe E->F Incubate for specified time G Image Cells using Fluorescence Microscopy F->G Mount and observe H Analyze Images for Membrane Localization G->H Quantify and interpret results

Caption: Experimental workflow for cellular membrane localization using fluorescent lipid probes.

Understanding Probe Localization within the Cellular Membrane

The chemical structure of a fluorescent lipid probe dictates its orientation and localization within the lipid bilayer. This compound, NBD-PE, and BODIPY-FL-DHPE all integrate into the cellular membrane, but their distinct fluorophores and linker arms can influence their precise positioning and behavior.

G cluster_membrane Cellular Membrane cluster_probes Fluorescent Lipid Probes p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 l1 Extracellular Space l2 Cytoplasm rhodamine This compound (Headgroup Labeled) rhodamine->p2 Inserts into outer leaflet nbd NBD-PE (Headgroup Labeled) nbd->p4 Inserts into outer leaflet bodipy BODIPY-FL-DHPE (Acyl Chain Labeled) bodipy->p9 Integrates within the bilayer

Caption: Schematic of fluorescent lipid probe localization within the plasma membrane.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. The following sections provide step-by-step methodologies for labeling live cells with this compound, NBD-PE, and BODIPY-FL-DHPE.

Protocol 1: Labeling Live Cells with this compound

This compound is a robust probe for visualizing the plasma membrane and tracking endocytic pathways.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Chloroform

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on coverslips or imaging dishes

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in high-quality, anhydrous DMSO or chloroform. Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Wash the cells twice with pre-warmed (37°C) PBS to remove any residual serum.

  • Incubate the cells with the this compound working solution for 10-20 minutes at 37°C.

  • Wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Add fresh, pre-warmed cell culture medium to the cells.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets for rhodamine (Excitation/Emission: ~560/581 nm).

Protocol 2: Labeling Live Cells with NBD-PE

NBD-PE is frequently used in conjunction with a FRET acceptor like this compound to study membrane fusion and lipid transport.

Materials:

  • NBD-PE

  • Methanol or DMSO

  • Serum-free cell culture medium

  • PBS

  • Live cells cultured on coverslips or imaging dishes

Procedure:

  • Prepare a 1 mg/mL stock solution of NBD-PE in methanol or DMSO. Store at -20°C, protected from light.

  • Prepare a working solution of NBD-PE by diluting the stock solution in serum-free medium to a final concentration of 1-10 µM.

  • Wash the cells twice with pre-warmed PBS.

  • Incubate the cells with the NBD-PE working solution for 15-30 minutes at 37°C.[10][11]

  • Wash the cells three times with pre-warmed PBS.

  • Add fresh, pre-warmed cell culture medium.

  • Image the cells immediately using a fluorescence microscope with a filter set appropriate for NBD (Excitation/Emission: ~463/536 nm).

Protocol 3: Labeling Live Cells with BODIPY-FL-DHPE

BODIPY-FL-DHPE is known for its high quantum yield and photostability, making it an excellent choice for high-resolution and long-term imaging studies.

Materials:

  • BODIPY-FL-DHPE

  • DMSO

  • Serum-free cell culture medium

  • PBS

  • Live cells cultured on coverslips or imaging dishes

Procedure:

  • Prepare a 1 mg/mL stock solution of BODIPY-FL-DHPE in DMSO. Store at -20°C, protected from light.

  • Prepare a working solution of BODIPY-FL-DHPE in serum-free medium to a final concentration of 1-5 µM.

  • Wash the cells twice with pre-warmed PBS.

  • Incubate the cells with the BODIPY-FL-DHPE working solution for 10-15 minutes at 37°C.[12]

  • Wash the cells three times with pre-warmed PBS.

  • Add fresh, pre-warmed cell culture medium.

  • Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation/Emission: ~505/511 nm).[2]

Conclusion

The choice between this compound, NBD-PE, and BODIPY-FL-DHPE for verifying localization in cellular membranes depends on the specific requirements of the experiment. This compound offers a good balance of brightness and photostability and is well-suited for FRET-based assays. NBD-PE, while less photostable, remains a valuable tool as a FRET donor and for specific lipid transport studies. For applications demanding the highest resolution, brightness, and photostability, BODIPY-FL-DHPE emerges as a superior choice. By carefully considering the comparative data and adhering to the detailed protocols provided in this guide, researchers can confidently select and utilize the optimal fluorescent lipid probe to illuminate the intricate dynamics of cellular membranes.

References

A Head-to-Head Comparison: Rhodamine DHPE Performance Versus Computational Models in Membrane Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescent probes to investigate biological membranes, the performance of these tools is paramount. Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a widely used fluorescent phospholipid analog, is prized for its bright and photostable signal. In parallel, the advancement of computational models, particularly molecular dynamics (MD) simulations, offers a powerful avenue for predicting the behavior of such probes within the complex lipid bilayer environment. This guide provides a detailed comparison of the experimentally measured performance of this compound with the predictive capabilities of computational models, supported by experimental data and detailed protocols.

Unveiling the Photophysical Performance: Experimental Data vs. In Silico Predictions

The utility of a fluorescent membrane probe is defined by several key performance indicators, primarily its fluorescence quantum yield (the efficiency of photon emission), fluorescence lifetime (the duration of the excited state), and photostability (resistance to photodegradation). Below, we compare the experimentally determined values for this compound and its core fluorophore, Rhodamine B, with predictions derived from computational models.

Performance ParameterExperimental ValueComputational Model PredictionKey Considerations
Fluorescence Quantum Yield (Φ) Rhodamine B in ethanol: ~0.45 - 0.70. Octadecyl rhodamine B in DOPC membranes: intrinsic Φ ≈ 0.3, decreases with concentration due to self-quenching.[1] Generally high for this compound in lipid bilayers.[1][2]Time-dependent density functional theory (TD-DFT) can predict emission properties.[3] However, accurately predicting quantum yields in a complex, heterogeneous environment like a lipid bilayer remains a significant challenge. Predictions are highly dependent on the force field and simulation parameters used.The lipid environment significantly impacts quantum yield. Factors such as lipid packing, headgroup charge, and the presence of other molecules like cholesterol can alter the local environment of the fluorophore and affect its quantum yield.
Fluorescence Lifetime (τ) Rhodamine B derivatives in solution: typically in the range of 1-4 nanoseconds. The lifetime of rhodamine dyes can be influenced by the local environment, including solvent polarity and viscosity.MD simulations can provide insights into the conformational dynamics of the fluorophore, which are related to non-radiative decay pathways that influence fluorescence lifetime. Predicting the exact lifetime quantitatively is computationally intensive and requires accurate parameterization of the excited state.Similar to quantum yield, the fluorescence lifetime of this compound is sensitive to its immediate surroundings within the lipid membrane.
Photostability Rhodamine B derivatives exhibit varying photobleaching lifetimes. For instance, single-molecule studies have shown characteristic photobleaching lifetimes on the order of tens of seconds under specific illumination conditions.[3] this compound is generally considered to be highly photostable.[1][2]Computational models can explore the electronic transitions that may lead to photobleaching, such as intersystem crossing to the triplet state. TD-DFT calculations can estimate the energy gap between the first excited singlet and triplet states, a factor influencing photostability.[3]Photostability is critically dependent on the experimental conditions, including the intensity and wavelength of the excitation light, and the presence of oxygen and other reactive species.

Experimental Protocols: A Closer Look at the Methodology

Accurate and reproducible experimental data are the bedrock of any meaningful comparison. Below are detailed protocols for key experiments used to characterize the performance of this compound in model membrane systems.

Preparation of this compound-Containing Lipid Vesicles
  • Lipid Film Hydration:

    • A mixture of the desired lipid (e.g., POPC or DOPC) and this compound (typically at a molar ratio of 200:1 to 1000:1) in chloroform (B151607) is prepared in a round-bottom flask.

    • The solvent is removed under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • The flask is then placed under high vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer of choice (e.g., PBS, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • The extrusion is typically performed 10-20 times using a mini-extruder apparatus to ensure a homogenous population of large unilamellar vesicles (LUVs).

Measurement of Fluorescence Quantum Yield

The relative quantum yield of this compound in lipid vesicles can be determined using a reference dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95).

  • Sample Preparation: Prepare a series of dilutions of the this compound-labeled vesicles and the reference dye in the appropriate solvents.

  • Absorbance Measurement: Measure the absorbance of each sample at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each sample using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the reference. The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetime measurements are typically performed using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Data Acquisition: The this compound-labeled vesicle suspension is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

  • Data Analysis: The collected data is used to construct a fluorescence decay curve, which is then fitted to an exponential decay model to determine the fluorescence lifetime (τ). For probes in heterogeneous environments like membranes, a multi-exponential decay model may be required.

Assessment of Photostability

Photostability can be quantified by measuring the rate of photobleaching under continuous illumination.

  • Sample Preparation: A sample of this compound-labeled vesicles is placed on a microscope slide and covered with a coverslip.

  • Microscopy: The sample is observed using a fluorescence microscope equipped with a sensitive camera.

  • Illumination: The sample is continuously illuminated with an excitation light source of a defined intensity.

  • Image Acquisition: A time-lapse series of images is acquired.

  • Data Analysis: The fluorescence intensity of a region of interest is measured over time. The resulting intensity decay curve can be fitted to an exponential function to determine the photobleaching rate constant or the time it takes for the fluorescence to decrease by half (t1/2).

Visualizing the Comparison: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_prep Sample Preparation (Rhod-DHPE in Vesicles) exp_qy Quantum Yield Measurement exp_prep->exp_qy exp_lt Fluorescence Lifetime Measurement exp_prep->exp_lt exp_ps Photostability Measurement exp_prep->exp_ps exp_data Experimental Data exp_qy->exp_data exp_lt->exp_data exp_ps->exp_data comparison Comparison & Validation exp_data->comparison comp_model Model Building (Rhod-DHPE & Lipid Bilayer) comp_sim Molecular Dynamics Simulation comp_model->comp_sim comp_anal Trajectory Analysis comp_sim->comp_anal comp_pred Prediction of Photophysical Properties comp_anal->comp_pred comp_pred->comparison

Figure 1. Workflow for comparing experimental performance of this compound with computational models.

G cluster_pathway Simplified Membrane Fusion Assay (FRET) donor_vesicle Vesicle with Donor Probe (e.g., NBD-PE) fret Förster Resonance Energy Transfer (FRET) donor_vesicle->fret Close Proximity fusion Membrane Fusion donor_vesicle->fusion acceptor_vesicle Vesicle with This compound (Acceptor) acceptor_vesicle->fret acceptor_vesicle->fusion excitation Excitation of Donor excitation->donor_vesicle emission Acceptor Emission fret->emission fusion->fret

Figure 2. Signaling pathway diagram illustrating the use of this compound in a FRET-based membrane fusion assay.

Conclusion: A Symbiotic Relationship

The comparison between experimental data and computational models for this compound reveals a symbiotic relationship. Experimental results provide the essential ground truth for validating and refining computational models. In turn, computational models offer a molecular-level understanding of the factors that govern the performance of fluorescent probes in complex biological environments, insights that are often difficult to obtain through experiments alone. While challenges remain in accurately predicting all photophysical parameters in silico, the continued development of both experimental techniques and computational methods promises a future where the design and selection of fluorescent probes for specific biological applications are increasingly guided by a powerful synergy of wet-lab and in silico approaches.

References

A Comparative Analysis of Rhodamine DHPE Photostability Against a New Generation of Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is a critical determinant of experimental success. This guide provides a detailed comparison of the photostability of the traditional phospholipid dye, Rhodamine DHPE, against newer generation fluorescent dyes, offering insights into their relative performance in demanding imaging applications.

The photostability of a fluorophore, its intrinsic resistance to light-induced degradation, is a paramount consideration for quantitative and long-term fluorescence microscopy. While this compound has been a valuable tool for membrane studies, the advent of newer dye families, such as Alexa Fluor and ATTO dyes, has introduced probes with significantly enhanced photostability. This guide presents available quantitative data, a detailed experimental protocol for photostability assessment, and visual aids to facilitate an informed selection of fluorescent probes for your research.

Quantitative Photostability Comparison

Direct, side-by-side quantitative comparisons of the photostability of this compound with newer dyes under identical experimental conditions are not extensively available in the published literature. However, by compiling data from various sources, we can establish a general performance comparison. The photobleaching quantum yield (Φb), which represents the probability of a dye molecule being destroyed per absorbed photon, and the fluorescence quantum yield (Φf), the efficiency of converting absorbed photons into emitted light, are key metrics. A lower Φb and a higher Φf are desirable for most applications.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Photostability
Rhodamine This compound~560~581Data not readily availableModerate
Rhodamine B~555~575~0.31 in waterModerate[1]
Rhodamine 6G~528~550~0.95 in ethanol[2]Moderate
Alexa Fluor Alexa Fluor 5555555650.10High[3][4]
Alexa Fluor 5685786030.69High[5]
ATTO ATTO 5505545760.80High[6]
ATTO 5655645900.90High[7]

Note: The photostability of dyes is highly dependent on the experimental environment, including illumination intensity, oxygen concentration, and the mounting medium. The qualitative assessments are based on general findings in the literature. For critical applications, it is recommended to perform in-house photostability comparisons under the specific experimental conditions.

Experimental Protocol for Photostability Assessment

A standardized method is crucial for the accurate comparison of fluorophore photostability. The following protocol outlines a common workflow for determining the photobleaching rate of fluorescent dyes.[8][9]

Objective: To quantify and compare the photostability of different fluorescent dyes by measuring their rate of photobleaching under controlled illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Sensitive camera (e.g., sCMOS or EMCCD)

  • Image acquisition and analysis software (e.g., ImageJ/Fiji)

  • Microscope slides and coverslips

  • Solutions of the fluorescent dyes to be tested at known concentrations

  • Appropriate mounting medium (a non-antifade medium is recommended for intrinsic photostability measurements)

Procedure:

  • Sample Preparation:

    • Prepare samples with the fluorescent dyes of interest. For comparing lipid probes like this compound, this could involve creating liposomes or supported lipid bilayers incorporating the dyes at a set molar percentage.

    • Mount the sample on a microscope slide with a coverslip.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for the dye being imaged.

    • Set the illumination intensity to a level relevant to your planned experiments. It is critical to keep this intensity constant across all compared dyes.

  • Image Acquisition:

    • Locate a region of interest (ROI) on the sample.

    • Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define an ROI within the fluorescently labeled area and a background ROI in a region without fluorescence.

    • Measure the mean fluorescence intensity of the signal ROI and the background ROI for each frame in the time series.

    • Correct for background fluorescence by subtracting the mean background intensity from the mean signal intensity for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant (k). The photobleaching half-life (t₁/₂) can then be calculated as ln(2)/k. A longer half-life indicates greater photostability.

Visualizing Experimental and Photophysical Processes

To further clarify the experimental workflow and the underlying principles of photobleaching, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_comparison Comparison prep_sample Prepare Fluorescent Sample mount_sample Mount on Slide prep_sample->mount_sample setup_microscope Microscope Setup mount_sample->setup_microscope acquire_timelapse Acquire Time-Lapse Images setup_microscope->acquire_timelapse measure_intensity Measure Fluorescence Intensity acquire_timelapse->measure_intensity background_correct Background Correction measure_intensity->background_correct normalize_data Normalize to Initial Intensity background_correct->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay fit_curve Fit Exponential Decay plot_decay->fit_curve calculate_half_life Calculate Photobleaching Half-Life fit_curve->calculate_half_life compare_dyes Compare Photostability calculate_half_life->compare_dyes

Caption: Workflow for assessing and comparing the photostability of fluorescent dyes.

The process of photobleaching is a consequence of the photophysical properties of a fluorophore. The Jablonski diagram below illustrates the electronic state transitions that a fluorophore undergoes upon excitation and the pathways that can lead to irreversible photodegradation.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleached Photobleached State T1->Photobleached Photochemical Reaction (with O₂)

Caption: Jablonski diagram illustrating fluorescence and photobleaching pathways.

References

A Researcher's Guide: Navigating the Limitations of Rhodamine DHPE in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular membranes, the choice of fluorescent probes is paramount. Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) has long been a workhorse for visualizing lipid dynamics. However, a nuanced understanding of its limitations is crucial for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of this compound with common alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research.

Unveiling the Drawbacks: Key Limitations of this compound

While widely used, this compound is not without its challenges. Its utility can be hampered by several inherent properties, particularly in sensitive applications like single-molecule tracking or quantitative fusion assays.

1. pH-Dependent Fluorescence and Spirolactam Formation: The Rhodamine B fluorophore in this compound can exist in a non-fluorescent, colorless spirolactam form, especially in neutral to basic aqueous environments. This pH-sensitive equilibrium can lead to a significant loss of fluorescence, complicating quantification and imaging in physiological buffers.

2. Concentration-Dependent Self-Quenching: At high concentrations within the membrane, this compound molecules can form non-fluorescent dimers, leading to self-quenching of the fluorescence signal. This phenomenon can introduce artifacts in studies requiring high probe concentrations and complicates the interpretation of fluorescence intensity data.

3. Bulky Headgroup and Potential for Artifacts: The large rhodamine fluorophore attached to the phospholipid headgroup can sterically hinder membrane processes. In membrane fusion assays, for instance, the bulky headgroup of this compound may impede the close apposition and mixing of lipid bilayers, potentially underestimating the true rate and extent of fusion.

4. Moderate Photostability: While often described as having good photostability, this compound can be susceptible to photobleaching under intense or prolonged illumination, a significant drawback for long-term live-cell imaging experiments.

A Comparative Look: this compound vs. The Alternatives

To overcome the limitations of this compound, several alternative fluorescent lipid probes have been developed. This section compares the key performance characteristics of this compound with three widely used alternatives: NBD-PE, BODIPY-FL-DHPE, and Texas Red-DHPE.

FeatureThis compoundNBD-PEBODIPY-FL-DHPETexas Red-DHPE
Excitation Max (nm) ~560~460~503~583
Emission Max (nm) ~580~535~512~603
Quantum Yield Moderate to High (variable)Low to ModerateHigh (~0.9-1.0)High (~0.93 in PBS)[1]
Photostability ModerateModerate[2]High[3]High[4]
Environmental Sensitivity pH-sensitiveEnvironment-sensitiveRelatively insensitiveLess sensitive than Rhodamine B
Headgroup Size LargeSmallModerateLarge
Key Advantage Established FRET acceptor for NBDSmall headgroup, good FRET donorHigh brightness and photostabilityExcellent spectral separation from green fluorophores
Key Limitation Spirolactam formation, self-quenchingLower brightness and photostabilityPotential for steric hindrance

Experimental Protocols: Methodologies for Key Applications

Accurate and reproducible data hinge on well-defined experimental protocols. Below are detailed methodologies for two common applications of fluorescent lipid probes.

Experimental Protocol 1: FRET-Based Liposome (B1194612) Fusion Assay

This assay is widely used to monitor the mixing of lipid bilayers between two populations of liposomes. It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (NBD-PE) and an acceptor fluorophore (this compound).

Materials:

  • Donor-labeled liposomes (containing 1 mol% NBD-PE)

  • Acceptor-labeled liposomes (containing 1 mol% this compound)

  • Unlabeled liposomes

  • Fusion buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorometer with excitation and emission wavelength control

Procedure:

  • Liposome Preparation: Prepare liposomes using standard methods (e.g., thin-film hydration followed by extrusion). Incorporate the fluorescent lipids into the lipid mixture before hydration.

  • Assay Setup: In a cuvette, mix donor-labeled and acceptor-labeled liposomes at a 1:1 molar ratio.

  • Initiate Fusion: Add unlabeled liposomes to the mixture at a 1:1 molar ratio with the total labeled liposomes. The fusion process will lead to the dilution of the FRET pair and a decrease in FRET efficiency.

  • Fluorescence Measurement: Excite the NBD-PE at its excitation maximum (~460 nm) and monitor the emission of both NBD-PE (~535 nm) and this compound (~580 nm) over time.

  • Data Analysis: An increase in NBD-PE emission and a simultaneous decrease in this compound emission indicate lipid mixing and fusion. The change in the ratio of acceptor to donor fluorescence intensity is used to quantify the extent of fusion.

Experimental Protocol 2: Live Cell Plasma Membrane Labeling

This protocol describes the labeling of the plasma membrane of live cultured cells with fluorescent phospholipid analogs.

Materials:

  • Cultured cells grown on glass-bottom dishes

  • Fluorescent lipid probe stock solution (e.g., 1 mg/mL in ethanol (B145695) or chloroform)

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA) solution (fatty acid-free)

  • Fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent lipid probe by diluting the stock solution in serum-free medium. The final concentration will depend on the probe and cell type, but a starting point of 5 µM is common. To facilitate delivery to the cells, the probe can be complexed with BSA.

  • Cell Preparation: Wash the cells twice with serum-free medium to remove any residual serum.

  • Labeling: Incubate the cells with the fluorescent lipid probe working solution at 4°C for 30 minutes. The low temperature inhibits endocytosis, ensuring the probe remains primarily in the plasma membrane.

  • Washing: Wash the cells three times with cold serum-free medium to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For time-lapse imaging, the cells can be returned to a 37°C incubator.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key processes and relationships.

experimental_workflow cluster_prep Liposome Preparation cluster_labeling Fluorescent Labeling cluster_assay Fusion Assay cluster_analysis Data Analysis prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 Forms Multilamellar Vesicles label1 Incorporate NBD-PE (Donor) prep2->label1 label2 Incorporate this compound (Acceptor) prep2->label2 assay1 Mix Donor and Acceptor Liposomes label1->assay1 label2->assay1 assay2 Add Unlabeled Liposomes assay1->assay2 Initiate Fusion assay3 Monitor Fluorescence assay2->assay3 analysis1 Calculate FRET Efficiency assay3->analysis1 analysis2 Quantify Fusion analysis1->analysis2

Caption: Workflow for a FRET-based liposome fusion assay.

limitations_rhodamine cluster_limitations Key Limitations cluster_alternatives Alternative Probes rhodamine This compound lim1 pH-Dependent Fluorescence (Spirolactam Formation) rhodamine->lim1 lim2 Concentration-Dependent Self-Quenching rhodamine->lim2 lim3 Bulky Headgroup (Steric Hindrance) rhodamine->lim3 lim4 Moderate Photostability rhodamine->lim4 alt2 BODIPY-FL-DHPE lim1->alt2 Improved pH stability lim2->alt2 Less prone to quenching alt1 NBD-PE lim3->alt1 Smaller headgroup lim4->alt2 Higher photostability alt3 Texas Red-DHPE lim4->alt3 Higher photostability

References

A Comparative Guide to Correlative Light-Electron Microscopy with Rhodamine DHPE Labeled Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rhodamine DHPE with other fluorescent probes for Correlative Light-Electron Microscopy (CLEM) applications. Experimental data and detailed protocols are presented to assist in the selection of the most suitable fluorescent lipid analog for visualizing cellular membranes and lipid-rich structures at high resolution.

Introduction to CLEM and Fluorescent Lipid Probes

Correlative Light-Electron Microscopy (CLEM) is a powerful technique that bridges the gap between the functional, dynamic information from fluorescence light microscopy (LM) and the high-resolution ultrastructural context provided by electron microscopy (EM).[1] A crucial aspect of successful CLEM is the choice of fluorescent probes that can withstand the harsh sample preparation procedures required for EM, including fixation, dehydration, and resin embedding, which are known to quench the fluorescence of many traditional dyes.[2][3][4][5]

This compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that integrates into cellular membranes.[6][7][8] Its photophysical properties have made it a popular choice for various fluorescence microscopy applications, including membrane trafficking and fusion assays.[6] This guide evaluates its performance in the demanding context of CLEM, particularly in conjunction with photooxidation for signal conversion.

Performance Comparison of Fluorescent Lipid Probes for CLEM

The selection of a fluorescent probe for CLEM depends on several factors, including its photostability, fluorescence retention after EM processing, and its potential impact on the cellular ultrastructure. While direct quantitative comparisons of different lipophilic dyes in a standardized CLEM workflow are limited in the literature, the following table summarizes the known properties and performance characteristics of this compound and its common alternatives.

FeatureThis compoundBODIPY-Lipid AnalogsDiI (Carbocyanine Dye)
Excitation/Emission (nm) ~560 / ~580[6]Typically ~500-580 / ~510-620 (Varies with derivative)~549 / ~565
Photostability Good[8]Generally high[9][10]Moderate, prone to photobleaching
Fluorescence Retention after EM Processing Moderate, significant quenching by osmium tetroxide.Moderate to good, some BODIPY derivatives show better resistance to quenching than traditional dyes.Poor, fluorescence is often completely quenched.
Photooxidation Efficiency Effective, rhodamine dyes are known to generate singlet oxygen for DAB polymerization.[11]Potentially efficient, but less commonly documented for this specific application in CLEM.Not typically used for photooxidation.
Ultrastructural Preservation Generally good, with minimal reported artifacts.Good, the fluorophore is relatively small and less likely to interfere with membrane structure.Can form aggregates at high concentrations, potentially affecting membrane morphology.
Labeling Specificity High for plasma and organelle membranes.High for lipid droplets and membranes, with some derivatives showing environmental sensitivity.[12][13][14]High for plasma membranes, but can also label other lipid-rich structures.
Signal-to-Noise Ratio Good, though can be affected by autofluorescence.Can be very high, with some derivatives exhibiting low background fluorescence.[12][15]Good, but can be compromised by aggregate formation.

Experimental Protocol: CLEM of this compound Labeled Plasma Membranes via Photooxidation

This protocol outlines a workflow for labeling the plasma membrane of cultured cells with this compound and preparing them for CLEM using the photooxidation of diaminobenzidine (DAB).

1. Cell Culture and Labeling: a. Plate cells on gridded glass-bottom dishes suitable for both LM and EM. b. Prepare a 1 mg/mL stock solution of this compound in ethanol (B145695). c. Dilute the this compound stock solution in serum-free culture medium to a final concentration of 5-10 µg/mL. d. Incubate the cells with the labeling solution for 10-15 minutes at 37°C. e. Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

2. Fixation: a. Fix the cells with a mixture of 2% paraformaldehyde and 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.4) for 1 hour at room temperature. b. Wash the cells three times with 0.1 M phosphate buffer.

3. Fluorescence Microscopy: a. Acquire fluorescence images of the this compound-labeled cells using a confocal microscope. b. Identify and record the coordinates of the cells of interest using the grid on the dish.

4. Photooxidation: a. Prepare a fresh solution of 1.5 mg/mL 3,3'-diaminobenzidine (B165653) (DAB) in 0.1 M phosphate buffer. b. Immerse the cells in the DAB solution. c. Relocate the cell of interest on the microscope and illuminate it with high-intensity light at the excitation wavelength of this compound (~560 nm) until a visible brown precipitate forms. This process polymerizes the DAB into an electron-dense deposit at the site of the fluorescent probe.[11]

5. Electron Microscopy Sample Preparation: a. Post-fix the cells with 1% osmium tetroxide in 0.1 M phosphate buffer for 30 minutes on ice. This step enhances the contrast of the DAB precipitate and preserves the ultrastructure. b. Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%). c. Infiltrate the sample with epoxy resin and polymerize according to standard protocols. d. Use the grid markings to relocate the cell of interest and trim the resin block for ultramicrotomy.

6. Electron Microscopy and Correlation: a. Cut ultrathin sections (70-90 nm) and collect them on EM grids. b. Image the sections using a transmission electron microscope (TEM). c. Correlate the EM images with the previously acquired fluorescence images using fiduciary markers or cellular landmarks.

Visualizing the Workflow and Key Relationships

To better understand the CLEM process and the interactions involved, the following diagrams have been generated using Graphviz.

CLEM_Workflow cluster_LM Light Microscopy cluster_Conversion Signal Conversion cluster_EM Electron Microscopy A Cell Labeling with This compound B Fluorescence Imaging A->B C Identification of Region of Interest (ROI) B->C H Image Correlation B->H D Photooxidation with DAB C->D High-intensity illumination E EM Sample Preparation (Fixation, Dehydration, Embedding) D->E F Ultrathin Sectioning E->F G TEM Imaging F->G G->H

A simplified workflow for Correlative Light-Electron Microscopy (CLEM).

Photooxidation_Mechanism cluster_light Light-Induced Process cluster_reaction Chemical Reaction Light Excitation Light (~560 nm) Rhodamine This compound (in membrane) Light->Rhodamine Excitation SingletOxygen Singlet Oxygen (¹O₂) Rhodamine->SingletOxygen Energy Transfer DAB Diaminobenzidine (DAB) (soluble) SingletOxygen->DAB Oxidation Polymer Polymerized DAB (insoluble, electron-dense) DAB->Polymer

References

A Researcher's Guide to Benchmarking Rhodamine DHPE for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in the development of robust high-throughput screening (HTS) assays for studying membrane dynamics. This guide provides an objective comparison of Rhodamine DHPE with its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your screening campaign.

This compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a widely utilized fluorescently labeled phospholipid. Its integration into lipid bilayers makes it a valuable tool for investigating membrane fusion, lipid mixing, and membrane trafficking. In the context of HTS, its utility is often benchmarked against other fluorescent probes based on the principles of Förster Resonance Energy Transfer (FRET) or fluorescence self-quenching.

Comparative Analysis of Fluorescent Probes for HTS Membrane Assays

The choice of a fluorescent probe for HTS is dictated by several factors, including the assay principle, signal-to-background ratio, Z'-factor, photostability, and cost. Below is a comparative summary of this compound and its primary alternatives.

Probe/Assay Principle Mechanism Typical Wavelengths (Ex/Em) Advantages for HTS Disadvantages for HTS Reported Z'-factor Range
This compound (with NBD-PE) FRET-based lipid mixing assay. Energy transfer from NBD-PE (donor) to this compound (acceptor). Fusion leads to probe dilution and decreased FRET.NBD-PE: ~460/~535 nm; this compound: ~560/~580 nmRatiometric detection is possible, reducing some artifacts. Well-established method.Requires labeling with two probes. Potential for spectral bleed-through.0.5 - 0.8
Octadecyl Rhodamine B (R18) Self-quenching-based lipid mixing assay. High concentrations in the membrane lead to self-quenching. Fusion with unlabeled membranes leads to dequenching and increased fluorescence.~560/~590 nmSimpler labeling with a single probe. Large dynamic range.Can be prone to spontaneous transfer between membranes, leading to false positives.0.6 - 0.9
BODIPY-labeled Lipids Can be used in FRET pairs or as single probes. Known for high photostability and sharp emission peaks.Varies with specific BODIPY dye (e.g., BODIPY FL: ~505/~511 nm)High quantum yield and photostability are advantageous for automated imaging. Narrow emission spectra reduce bleed-through.Can be more expensive. Specific properties vary between different BODIPY derivatives.Not widely reported specifically for membrane fusion HTS, but expected to be high (≥ 0.7) due to favorable photophysical properties.
Laurdan / di-4-ANEPPDHQ Environment-sensitive probes that report on membrane lipid order. Changes in emission spectrum based on the polarity of the lipid environment.Laurdan: ~350/~440 nm (ordered), ~490 nm (disordered); di-4-ANEPPDHQ: ~488/~560 nm (ordered), ~610 nm (disordered)Provides information on membrane physical properties. Can be used to screen for compounds that modulate membrane organization.Indirect measure of fusion. More complex data analysis (ratiometric imaging).Not typically used for traditional fusion HTS; Z'-factor would depend on the specific assay design.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of HTS assays. Below are protocols for two common types of lipid mixing assays.

Protocol 1: FRET-Based Lipid Mixing Assay using NBD-PE and this compound

This protocol is designed for a 384-well plate format and is suitable for automation.

1. Reagent Preparation:

  • Labeled Liposomes: Prepare liposomes containing 1 mol% NBD-PE (donor) and 1 mol% this compound (acceptor) along with the desired lipid composition (e.g., POPC:DOPE:Cholesterol).
  • Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without fluorescent probes.
  • Assay Buffer: Phosphate-buffered saline (PBS) or another buffer suitable for the biological system under investigation.
  • Compound Plate: Prepare a 384-well plate with test compounds at the desired concentrations.

2. Assay Procedure:

  • Dispense 10 µL of unlabeled liposomes into each well of a 384-well black, clear-bottom assay plate.
  • Add 5 µL of test compound or control (e.g., DMSO for negative control, a known fusion peptide for positive control) to the wells.
  • Incubate for 15 minutes at room temperature.
  • Dispense 10 µL of labeled liposomes to each well to initiate the fusion reaction.
  • Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
  • Read the fluorescence intensity on a plate reader capable of measuring dual emissions.
  • Donor channel (NBD): Excitation at 460 nm, Emission at 535 nm.
  • Acceptor channel (Rhodamine): Excitation at 560 nm, Emission at 580 nm.

3. Data Analysis:

  • Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each well.
  • Normalize the data to controls (e.g., % inhibition relative to positive and negative controls).
  • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Protocol 2: Self-Quenching-Based Lipid Mixing Assay using Octadecyl Rhodamine B (R18)

This protocol is also amenable to a 384-well format and automation.

1. Reagent Preparation:

  • R18-Labeled Vesicles: Incubate viral particles or liposomes with a high concentration of R18 (e.g., 5-10 mol%) to induce self-quenching. Remove unincorporated dye by gel filtration.
  • Target Membranes: Prepare unlabeled liposomes or target cells.
  • Assay Buffer: PBS or other appropriate buffer.
  • Compound Plate: Prepare as in Protocol 1.

2. Assay Procedure:

  • Dispense 10 µL of target membranes into each well of a 384-well black, clear-bottom assay plate.
  • Add 5 µL of test compound or control to the wells.
  • Incubate for 15 minutes at room temperature.
  • Dispense 10 µL of R18-labeled vesicles to each well.
  • Incubate for the desired time at 37°C.
  • Read the fluorescence intensity at Ex/Em of ~560/590 nm.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the degree of lipid mixing.
  • Normalize the data to a 100% fusion control (achieved by adding a detergent like Triton X-100) and a 0% fusion control (no fusogen).
  • Calculate the Z'-factor as described in Protocol 1.

Visualizing Assay Principles and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the underlying mechanisms and experimental steps.

FRET_Lipid_Mixing_Assay cluster_fret labeled_vesicle Labeled Vesicle NBD-PE (Donor) This compound (Acceptor) fused_vesicle Fused Vesicle NBD-PE This compound labeled_vesicle->fused_vesicle Fusion before_fret High FRET (Donor Quenched) unlabeled_vesicle Unlabeled Vesicle unlabeled_vesicle->fused_vesicle after_fret Low FRET (Donor Dequenched)

Caption: FRET-based lipid mixing assay principle.

Self_Quenching_Assay cluster_fluorescence labeled_vesicle_sq R18-Labeled Vesicle High Concentration of R18 fused_vesicle_sq Fused Vesicle Diluted R18 labeled_vesicle_sq->fused_vesicle_sq Fusion before_fluo Low Fluorescence (Self-Quenched) unlabeled_vesicle_sq Unlabeled Vesicle unlabeled_vesicle_sq->fused_vesicle_sq after_fluo High Fluorescence (Dequenched)

Caption: Self-quenching lipid mixing assay principle.

HTS_Workflow plate_prep 1. Plate Preparation (Compounds & Unlabeled Vesicles) reagent_add 2. Labeled Vesicle Addition plate_prep->reagent_add incubation 3. Incubation reagent_add->incubation readout 4. Fluorescence Reading incubation->readout data_analysis 5. Data Analysis (Normalization, Z'-factor) readout->data_analysis hit_id 6. Hit Identification data_analysis->hit_id

Caption: General HTS workflow for membrane fusion assays.

Conclusion

This compound, particularly in FRET-based assays with NBD-PE, remains a reliable and well-characterized tool for HTS campaigns targeting membrane fusion and lipid mixing. However, for assays where simplicity and a large dynamic range are paramount, Octadecyl Rhodamine B offers a compelling alternative, provided that potential artifacts from spontaneous probe transfer are carefully controlled. For applications demanding high photostability and minimal spectral overlap, BODIPY-labeled lipids represent a promising, albeit potentially more costly, option. The selection of the optimal probe will ultimately depend on the specific requirements of the HTS assay, including the biological system, the nature of the screening library, and the available instrumentation. This guide provides the foundational information to make an informed decision and to design a robust and reliable high-throughput screen.

Safety Operating Guide

Navigating the Disposal of Rhodamine DHPE: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount. This guide provides a comprehensive protocol for the safe disposal of Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent lipid analog widely used in membrane and cellular studies. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

This compound, like other rhodamine derivatives, is classified as a hazardous substance and requires disposal as chemical waste.[1] The primary directive is to avoid release into the environment and to manage its disposal through licensed and approved waste management channels.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[2][3] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.

Key Hazard Information

Summary of Key Disposal and Safety Parameters

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[2][3]
Primary Disposal Route Licensed Professional Waste Disposal Service[1]
Drain Disposal Strictly Prohibited[2][4]
Solid Waste Disposal Do not dispose of in regular trash[5]
Personal Protective Equipment Safety Goggles, Lab Coat, Chemical-Resistant Gloves[2][3]
Environmental Hazard Toxic to aquatic life with long-lasting effects[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in its various forms within a laboratory setting.

1. Waste Segregation:

  • Solid Waste: All solid materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid product in its original vial.[2]

    • Contaminated consumables such as pipette tips, microcentrifuge tubes, and weighing papers.[2]

    • Contaminated PPE, including gloves and bench paper.[5]

    • Stained electrophoresis gels.[2]

  • Liquid Waste:

    • Collect all concentrated stock solutions and working solutions containing this compound in a designated, sealed, and appropriately labeled hazardous waste container.[2]

    • The first rinse of any glassware that contained this compound must be collected as hazardous waste.[6] For highly toxic substances, the first three rinses should be collected.[6]

2. Containerization and Labeling:

  • Use chemically compatible, leak-proof containers for all this compound waste.[4]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine".[2]

  • Ensure the container is kept securely closed except when adding waste.[6]

3. Storage:

  • Store the hazardous waste container in a designated and secure area, such as a satellite accumulation area (SAA).[4]

  • Ensure secondary containment is in place to mitigate any potential leaks.[6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][5]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., tips, gloves, solid chemical) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodamine DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for managing Rhodamine DHPE, a lipophilic fluorescent dye. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations.

Immediate Safety and Handling Precautions: Before beginning any work with this compound, it is imperative to consult the product-specific Safety Data Sheet (SDS) for the most detailed information on potential hazards. Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. As a general best practice, avoid direct contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE) for Handling this compound

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required PPE for each stage of the handling process.

Stage of Handling Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.Disposable nitrile gloves (minimum 5-mil thickness). Change gloves immediately if contaminated. For prolonged handling, consider thicker, chemical-resistant gloves.Laboratory coat.Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be required.
Dissolving & Pipetting Safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves. Change gloves immediately if splashed.Laboratory coat.Work in a chemical fume hood or a well-ventilated area.
Experimental Use Safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves.Laboratory coat.Work in a well-ventilated area.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves.Laboratory coat.Not generally required if handling closed containers.

Nitrile gloves offer good resistance to a variety of chemicals, including oils and greases which have similar long-chain alkanes to the lipid portion of this compound. However, they are intended for incidental splash protection and should be removed and replaced immediately upon contact with the chemical.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Have spill cleanup materials (e.g., absorbent pads, appropriate solvent) accessible.

  • Weighing:

    • Perform weighing of the powdered this compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

    • Use a dedicated, clean spatula and weigh boat.

  • Dissolving:

    • Add the desired solvent to the vial containing the pre-weighed this compound.

    • Cap the vial securely and vortex or sonicate until the dye is fully dissolved.

  • Experimental Use:

    • When adding the this compound solution to your experimental system, do so slowly and carefully to avoid splashes.

    • Keep all containers with this compound sealed when not in use to prevent solvent evaporation and potential exposure.

  • Post-Experiment:

    • Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

This compound and materials contaminated with it are considered hazardous chemical waste and must be disposed of accordingly. Never dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, weigh boats, and paper towels, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all unused this compound solutions and any liquid waste from experimental procedures in a separate, clearly labeled, and sealed hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant," "Harmful").

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

    • Ensure containers are kept closed at all times, except when adding waste.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Workflow: Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit weigh Weigh Powdered Dye prep_spill_kit->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.